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  • Product: 2-(Adamantan-1-yl)-2-aminoacetic acid
  • CAS: 60256-21-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(Adamantan-1-yl)-2-aminoacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Adamantane Moiety in Medicinal Chemistry The adamantane cage, a rigid and lipophilic hydrocarbon structure, has garner...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Adamantane Moiety in Medicinal Chemistry

The adamantane cage, a rigid and lipophilic hydrocarbon structure, has garnered significant attention in medicinal chemistry for its ability to favorably modulate the pharmacological properties of drug candidates. Its incorporation into molecular scaffolds can enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic profiles. 2-(Adamantan-1-yl)-2-aminoacetic acid, a non-proteinogenic amino acid, serves as a valuable building block in the synthesis of peptidomimetics and other complex molecules with therapeutic potential. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying chemical principles and offering practical, step-by-step protocols.

Synthetic Strategies: An Overview

The synthesis of 2-(Adamantan-1-yl)-2-aminoacetic acid can be approached through several established methods for α-amino acid synthesis. The most prominent and versatile of these are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer viable routes to the target molecule, with the choice of method often depending on the availability of starting materials, desired scale, and stereochemical considerations.

The Strecker Synthesis: A Direct Approach from 1-Adamantanecarboxaldehyde

The Strecker synthesis is a classic and efficient one-pot, three-component reaction that combines an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[1][2][3] This method is particularly attractive for its directness and the use of readily available reagents.

Reaction Pathway

The synthesis proceeds in two main stages: the formation of the α-aminonitrile followed by its hydrolysis.

Strecker_Synthesis Aldehyde 1-Adamantanecarboxaldehyde Iminium Adamantyl Iminium Ion Aldehyde->Iminium + NH3 - H2O Ammonia Ammonia (NH3) Cyanide Cyanide (e.g., KCN) Aminonitrile 2-Amino-2-(adamantan-1-yl)acetonitrile Iminium->Aminonitrile + CN- AminoAcid 2-(Adamantan-1-yl)-2-aminoacetic acid Aminonitrile->AminoAcid Hydrolysis (e.g., H3O+)

Figure 1: The Strecker synthesis pathway for 2-(Adamantan-1-yl)-2-aminoacetic acid.

Causality Behind Experimental Choices
  • Starting Material: 1-Adamantanecarboxaldehyde is the key precursor. Its synthesis can be achieved through the GaCl₃-mediated carbonylation of adamantane, a method that provides good yields under mild conditions.

  • Ammonia and Cyanide Source: While gaseous ammonia and highly toxic hydrogen cyanide can be used, a safer and more practical approach involves the in situ generation of these reactants from ammonium chloride (NH₄Cl) and potassium cyanide (KCN).[1] The ammonium chloride also serves as a mild acid to catalyze the formation of the iminium ion intermediate.[1]

  • Hydrolysis: The final step requires the hydrolysis of the nitrile group of the α-aminonitrile. This is typically achieved using strong acidic or basic conditions. Acid hydrolysis is often preferred as it directly yields the ammonium salt of the amino acid, which can be readily isolated.

Experimental Protocol: Racemic Synthesis

Step 1: Formation of 2-Amino-2-(adamantan-1-yl)acetonitrile

  • In a well-ventilated fume hood, a solution of 1-adamantanecarboxaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonium chloride (1.1 equivalents) is added to the solution, followed by the cautious addition of potassium cyanide (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 2-(Adamantan-1-yl)-2-aminoacetic acid

  • The crude 2-amino-2-(adamantan-1-yl)acetonitrile is treated with a strong acid, such as 6 M hydrochloric acid.

  • The mixture is heated at reflux for several hours until the hydrolysis is complete (monitoring by TLC).

  • After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • The aqueous layer is then concentrated under reduced pressure to yield the crude amino acid hydrochloride salt.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

The Bucherer-Bergs Reaction: A Two-Step Route from Adamantanone

The Bucherer-Bergs reaction provides an alternative pathway to α,α-disubstituted amino acids, starting from a ketone. In the context of 2-(Adamantan-1-yl)-2-aminoacetic acid, this would necessitate starting from a hypothetical adamantyl methyl ketone. However, a more practical approach involves starting from adamantanone to synthesize 2-aminoadamantane-2-carboxylic acid, a closely related derivative. The principles of the Bucherer-Bergs reaction are still highly relevant. This multicomponent reaction involves the treatment of a ketone with potassium cyanide and ammonium carbonate to form a hydantoin, which is subsequently hydrolyzed to the amino acid.[3][6]

Reaction Pathway

The Bucherer-Bergs synthesis is a two-step process involving the formation of a spiro-hydantoin intermediate followed by its hydrolysis.

Bucherer_Bergs_Reaction Ketone Adamantanone Hydantoin Adamantyl-spiro-hydantoin Ketone->Hydantoin Bucherer-Bergs Reaction Reagents KCN, (NH4)2CO3 AminoAcid 2-Aminoadamantane-2-carboxylic acid Hydantoin->AminoAcid Hydrolysis (e.g., NaOH, H2O)

Figure 2: The Bucherer-Bergs reaction pathway for the synthesis of 2-aminoadamantane-2-carboxylic acid.

Causality Behind Experimental Choices
  • Starting Material: Adamantanone is a readily available starting material.

  • Hydantoin Formation: The reaction of the ketone with potassium cyanide and ammonium carbonate is typically carried out in a sealed vessel at elevated temperatures to form the hydantoin intermediate. The use of a water/ethanol mixture as a solvent is common.[6]

  • Hydrolysis: The hydantoin ring is quite stable and requires vigorous conditions for hydrolysis. This is usually achieved by heating with a strong base, such as sodium hydroxide, followed by acidification to precipitate the amino acid.[7]

Experimental Protocol: Synthesis of 2-Aminoadamantane-2-carboxylic Acid

A flow-based synthesis of 2-aminoadamantane-2-carboxylic acid has been reported, which offers a scalable and safe process.[8]

Step 1: Synthesis of Adamantane-2-spiro-5'-hydantoin

  • A mixture of adamantanone (1 equivalent), sodium cyanide (2 equivalents), and ammonium carbonate (1.5 equivalents) in ethanol is heated in a sealed microwave reactor at 120°C and 170 psi for 3 hours.

  • After cooling, the reaction mixture is processed to isolate the hydantoin product.

Step 2: Hydrolysis to 2-Aminoadamantane-2-carboxylic Acid

  • The adamantane-2-spiro-5'-hydantoin is hydrolyzed using 1.25 N sodium hydroxide at 195°C and 250 psi for 2 hours in a sealed reactor.

  • After cooling, the reaction mixture is acidified to precipitate the amino acid, which is then collected by filtration and purified.

Asymmetric Synthesis: Accessing Enantiomerically Pure 2-(Adamantan-1-yl)-2-aminoacetic Acid

For many pharmaceutical applications, the synthesis of enantiomerically pure compounds is crucial. A highly enantioselective method for the synthesis of both D and L configured (1-adamantyl)glycine has been developed.[9] This approach involves the catalytic asymmetric vinylation of 1-adamantanecarboxaldehyde, followed by an Overman rearrangement and oxidative cleavage.

Reaction Pathway

Asymmetric_Synthesis Aldehyde 1-Adamantanecarboxaldehyde Allylic_Alcohol Chiral Allylic Alcohol Aldehyde->Allylic_Alcohol Asymmetric Vinylation Allylic_Amine Chiral Allylic Amine Allylic_Alcohol->Allylic_Amine Overman Rearrangement Amino_Acid (S)- or (R)-2-(Adamantan-1-yl)-2-aminoacetic acid Allylic_Amine->Amino_Acid Oxidative Cleavage

Figure 3: An asymmetric route to enantiomerically pure 2-(Adamantan-1-yl)-2-aminoacetic acid.

Experimental Protocol: Enantioselective Synthesis

A detailed protocol is described in the literature, demonstrating the synthesis of (S)-(1-adamantyl)glycine with high enantiomeric excess.[9]

  • Asymmetric Vinylation: 1-Adamantanecarboxaldehyde is reacted with a vinylating agent in the presence of a chiral catalyst to produce the corresponding chiral allylic alcohol.

  • Overman Rearrangement: The allylic alcohol is converted to an allylic amine via a[9][9]-sigmatropic rearrangement of an intermediate imidate.

  • Oxidative Cleavage: The resulting allylic amine is then subjected to oxidative cleavage to yield the desired enantiomerically pure amino acid.

This method has been shown to be scalable and provides excellent enantioselectivity.[9]

Data Presentation: Characterization of 2-(Adamantan-1-yl)-2-aminoacetic Acid

Accurate characterization of the synthesized compound is essential for confirming its identity and purity.

PropertyValue
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.28 g/mol [10]
CAS Number 60256-21-5[10]

Spectroscopic Data:

While specific, detailed ¹H and ¹³C NMR spectra for 2-(Adamantan-1-yl)-2-aminoacetic acid were not found in the provided search results, general chemical shift ranges for the adamantyl and amino acid moieties can be predicted.

  • ¹H NMR: The adamantyl protons would appear as a series of broad multiplets in the upfield region (typically 1.5-2.1 ppm). The α-proton of the amino acid would likely appear as a singlet or a narrow multiplet further downfield. The amine and carboxylic acid protons are often broad and their chemical shifts are dependent on the solvent and concentration.

  • ¹³C NMR: The adamantyl carbons would show characteristic signals in the aliphatic region (typically 28-40 ppm). The α-carbon of the amino acid would be expected in the range of 50-60 ppm, and the carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm).

Purification and Crystallization

The purification of the final amino acid product is critical to remove any unreacted starting materials, reagents, and byproducts.

  • Recrystallization: This is a common and effective method for purifying solid amino acids. The choice of solvent is crucial and often involves a polar solvent system such as water/ethanol or water/acetone. For glycine, it has been shown that the addition of salts like NaCl can influence the polymorphic form obtained during crystallization.[11]

  • Ion-Exchange Chromatography: For more challenging purifications, ion-exchange chromatography can be employed to separate the amphoteric amino acid from charged or neutral impurities.

Conclusion and Future Perspectives

The synthesis of 2-(Adamantan-1-yl)-2-aminoacetic acid is readily achievable through well-established synthetic methodologies, primarily the Strecker and Bucherer-Bergs reactions. The choice of route will be dictated by factors such as starting material availability and the desired stereochemistry of the final product. The development of highly enantioselective synthetic methods has opened up avenues for the preparation of chiral adamantyl-containing amino acids, which are of significant interest in the design of novel therapeutics. Future research in this area may focus on the development of more efficient and environmentally benign catalytic methods for the synthesis of this and other structurally complex amino acids, further expanding the toolbox of medicinal chemists.

References

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 2020. Available at: [Link]

  • Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225–12231. Available at: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • NROChemistry. Strecker Synthesis. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 2021. Available at: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available at: [Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Available at: [Link]

  • ResearchGate. Hydrolysis of hydantoin acid to glycine. Available at: [Link]

  • ResearchGate. 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). Available at: [Link]

  • PubChem. 2-(Adamantan-1-yl)-2-aminoacetic acid. Available at: [Link]

  • ResearchGate. Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. Available at: [Link]

  • PubMed. One-Pot Synthesis of Chiral, Spirocyclic 4-Hydantoin-Proline Derivatives for Incorporation into Spiroligomer-Based Macromolecules. Available at: [Link]

  • ResearchGate. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Available at: [Link]

  • Supporting Information - Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[12]uril. Available at: [Link]

  • Beilstein Journals. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Available at: [Link]

  • Chemical Communications (RSC Publishing). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Available at: [Link]

  • Google Patents. Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof.
  • ResearchGate. (PDF) Expression, purification and crystallization of human prolylcarboxypeptidase. Available at: [Link]

  • Google Patents. Purification method of glycine.
  • PubMed. Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets. Available at: [Link]

  • PubMed. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. Available at: [Link]

  • CrystEngComm (RSC Publishing). In situ Raman study of the crystallization of glycine. Available at: [Link]

  • ResearchGate. Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Available at: [Link]

  • PubMed. The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time. Available at: [Link]

Sources

Exploratory

The Adamantane Advantage: A Technical Guide to the Biological Activity of 1-Adamantyl(amino)acetic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of the Adamantane Cage in Medicinal Chemistry The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, ha...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Adamantane Cage in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has captivated medicinal chemists for decades. Its unique three-dimensional structure and physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules.[1] This guide delves into the biological activities stemming from a key adamantane-based scaffold: 1-adamantyl(amino)acetic acid. While much of the existing research focuses on its more complex derivatives, understanding the core biological potential of this amino acid analogue is crucial for the rational design of novel therapeutics. This document will explore the known and potential biological activities, mechanisms of action, and key experimental protocols associated with 1-adamantyl(amino)acetic acid and its close derivatives, providing a foundational resource for researchers in the field.

Chemical Profile of 1-Adamantyl(amino)acetic Acid

  • IUPAC Name: 2-(1-adamantyl)-2-aminoacetic acid[2]

  • Molecular Formula: C₁₂H₁₉NO₂[2]

  • Molecular Weight: 209.28 g/mol [2]

  • CAS Number: 60256-21-5[2]

Synthesis of 1-Adamantyl(amino)acetic Acid: A Plausible Approach

While various methods exist for the synthesis of adamantane derivatives, a common and effective route to 1-adamantyl(amino)acetic acid involves a multi-step process. The following protocol is a synthesized representation of established chemical transformations for similar compounds.

Experimental Protocol: Synthesis of 2-(1-Adamantyl)-2-aminoacetic acid

This protocol outlines a potential synthetic route, and optimization may be required.

Step 1: Synthesis of 1-Adamantylglyoxylic Acid

  • To a stirred solution of 1-acetyladamantane in a suitable solvent (e.g., pyridine), add selenium dioxide.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • Acidify the filtrate with an appropriate acid (e.g., hydrochloric acid) to precipitate the 1-adamantylglyoxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Oximation of 1-Adamantylglyoxylic Acid

  • Dissolve the 1-adamantylglyoxylic acid in an aqueous solution of sodium hydroxide.

  • Add a solution of hydroxylamine hydrochloride in water.

  • Stir the reaction mixture at room temperature for several hours.

  • Acidify the solution with hydrochloric acid to precipitate the oxime derivative.

  • Collect the product by filtration, wash with water, and dry.

Step 3: Reduction of the Oxime to 1-Adamantyl(amino)acetic Acid

  • Suspend the oxime in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as zinc dust or catalytic hydrogenation (e.g., H₂ over a palladium catalyst).

  • For zinc reduction, heat the mixture to reflux and stir for several hours.

  • Filter the hot solution to remove excess zinc.

  • Cool the filtrate to allow the 1-adamantyl(amino)acetic acid to crystallize.

  • Collect the crystals by filtration, wash with a cold solvent, and dry.

Biological Activities and Mechanisms of Action

Direct studies on the intrinsic biological activity of 1-adamantyl(amino)acetic acid are limited in publicly available literature. However, the extensive research on its derivatives provides strong evidence for the potential therapeutic applications of this scaffold. The primary areas of biological activity are neuroprotection, antiviral effects, and antidiabetic properties.

Neuroprotective Activity: Modulating the NMDA Receptor

Derivatives of aminoadamantane are well-known for their neuroprotective effects, primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3] Overactivation of the NMDA receptor is implicated in excitotoxicity, a key pathological process in various neurological disorders.

Mechanism of Action: Adamantane-based NMDA receptor antagonists are typically uncompetitive channel blockers. They bind within the ion channel of the receptor when it is in an open state, thereby preventing the influx of Ca²⁺ ions.[4] This action is voltage-dependent and provides a use-dependent mechanism of blockade, which may contribute to a favorable side-effect profile compared to competitive antagonists.[4] The downstream signaling cascade of NMDA receptor activation, which involves pathways like the extracellular signal-regulated kinase (ERK), is consequently inhibited.[5]

NMDA_Receptor_Antagonism Glutamate_vesicle Glutamate NMDA_R NMDA_R Glutamate_vesicle->NMDA_R Glutamate Release Adamantane 1-Adamantyl(amino)acetic Acid Derivative Ca_channel Ca_channel Adamantane->Ca_channel Blocks Channel

Quantitative Data for Neuroprotective Adamantane Derivatives

CompoundModelEndpointResultReference
MemantineNMDA-induced lesions in rat nucleus basalis magnocellularisNeuroprotection (ED₅₀)2.81 mg/kg[6]
AmantadineNMDA-induced lesions in rat nucleus basalis magnocellularisNeuroprotection (ED₅₀)43.5 mg/kg[6]
Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The foundational discovery of amantadine's antiviral properties paved the way for the exploration of numerous adamantane derivatives as anti-influenza agents.[1] These compounds are primarily effective against the influenza A virus.

Mechanism of Action: Adamantane-based antivirals function by blocking the M2 proton channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the host cell endosome. By obstructing the M2 channel, these drugs prevent the influx of protons into the viral particle, which is necessary to release the viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting viral replication at an early stage.

M2_Channel_Inhibition cluster_virus Influenza A Virus M2_channel M2 Proton Channel vRNP vRNP M2_channel->vRNP Release Uncoating_Blocked Viral Uncoating Blocked Protons Protons->M2_channel Influx Adamantane 1-Adamantyl(amino)acetic Acid Derivative Adamantane->M2_channel Blocks Replication_Inhibited Replication Inhibited Uncoating_Blocked->Replication_Inhibited

Quantitative Data for Antiviral Adamantane Derivatives

CompoundVirus StrainAssayIC₅₀ (µM)Reference
Amantadine Derivative 3F4SARS-CoV-2In vitro0.32[7]
Amantadine Derivative 3F5SARS-CoV-2In vitro0.44[7]
Glycyl-rimantadineInfluenza A (H3N2)In vitro0.11[1]
Antidiabetic Activity: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

Derivatives of 1-adamantyl(amino)acetic acid, most notably Vildagliptin and Saxagliptin, are potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme that plays a critical role in glucose homeostasis.

Mechanism of Action: DPP-IV is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, while also suppressing glucagon release from α-cells. By inhibiting DPP-IV, adamantane-based drugs increase the circulating levels of active incretins, leading to enhanced insulin secretion and improved glycemic control in a glucose-dependent manner.[8][9]

DPP_IV_Inhibition Adamantane 1-Adamantyl(amino)acetic Acid Derivative DPP_IV DPP_IV Adamantane->DPP_IV Inhibits

Quantitative Data for Adamantane-based DPP-IV Inhibitors

CompoundTargetAssayIC₅₀ (µM)Reference
Vildagliptin (related derivative)DPP-IVIn vitroPotent Inhibition[10]
Saxagliptin (related derivative)DPP-IVIn vitroPotent Inhibition[9]
Trp-Arg (dipeptide)DPP-IVIn vitro<45[11]
Trp-Lys (dipeptide)DPP-IVIn vitro<45[11]

Standardized In Vitro Assays for Biological Activity

To evaluate the biological activity of 1-adamantyl(amino)acetic acid and its derivatives, standardized in vitro assays are essential. The following are representative protocols for the key activities discussed.

Experimental Protocol: DPP-IV Inhibition Assay

This fluorometric assay measures the inhibition of DPP-IV activity.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Dilute recombinant human DPP-IV enzyme in assay buffer (e.g., Tris-HCl).

    • Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the diluted DPP-IV enzyme to all wells except the blank controls.

    • Incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: Influenza Virus Plaque Reduction Assay

This assay quantifies the antiviral activity of a compound by measuring the reduction in viral plaque formation.

  • Cell Culture and Virus Preparation:

    • Culture a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) to confluency in multi-well plates.

    • Prepare serial dilutions of the influenza A virus stock.

  • Infection and Treatment:

    • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

    • Adsorb the virus dilutions onto the cells for 1 hour at 37°C.

    • Remove the virus inoculum and wash the cells with PBS.

    • Overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the test compound.

  • Plaque Visualization and Quantification:

    • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days to allow for plaque formation.

    • Fix the cells with a suitable fixative (e.g., formaldehyde).

    • Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

    • Determine the IC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Directions

1-Adamantyl(amino)acetic acid represents a valuable scaffold in medicinal chemistry, with its derivatives demonstrating significant potential in treating a range of diseases. The neuroprotective, antiviral, and antidiabetic activities highlighted in this guide underscore the versatility of the adamantane cage. While the intrinsic activity of the parent amino acid requires further investigation, the established pharmacology of its derivatives provides a strong rationale for its continued use as a building block in drug discovery programs.

Future research should focus on elucidating the specific biological effects of 1-adamantyl(amino)acetic acid itself to better understand its contribution to the activity of its more complex analogues. Furthermore, the exploration of novel derivatives based on this core structure could lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and mechanistic insights provided herein serve as a foundational resource for scientists and researchers dedicated to harnessing the therapeutic potential of adamantane-based compounds.

References

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  • Chen, Y.-C., et al. (2023). Exploration of DPP-IV Inhibitory Peptide Design Rules Assisted by the Deep Learning Pipeline That Identifies the Restriction Enzyme Cutting Site. Journal of Agricultural and Food Chemistry, 71(1), 549–560. [Link]

  • ResearchGate. (2020). Inhibitory effects on dipeptidyl peptidase‐IV (DPP‐IV) and IC50 curves... [Link]

  • BIOPEP-UWM. (n.d.). Dipeptidyl peptidase IV inhibitor. [Link]

  • Baxendale, I. R., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(5), 844–853. [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food Chemistry, 141(3), 2233–2239. [Link]

  • ResearchGate. (2022). Bioactive peptides with DPP-4 inhibition and their corresponding IC 50... [Link]

  • Morán, C., Infante, M. R., & Clapés, P. (2002). Synthesis of glycero amino acid-based surfactants. Part 2. Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 84–91. [Link]

  • Gonaus, C. (2019). Synthesis of biodegradable and photocurable glycine based amino acid phosphoramidates for biomedical applications. JKU ePUB. [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. [Link]

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Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-(1-adamantyl)-2-aminoacetic Acid

A Senior Application Scientist's Perspective on a Potential N-methyl-D-aspartate (NMDA) Receptor Modulator Introduction In the landscape of neuropharmacology, the adamantane scaffold has emerged as a privileged structure...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Potential N-methyl-D-aspartate (NMDA) Receptor Modulator

Introduction

In the landscape of neuropharmacology, the adamantane scaffold has emerged as a privileged structure, lending unique properties to molecules designed to interact with the central nervous system.[1][2] 2-(1-adamantyl)-2-aminoacetic acid, a molecule combining the rigid, lipophilic adamantane cage with an amino acid moiety, presents a compelling case for investigation as a neuromodulatory agent.[3][4] This guide provides an in-depth technical exploration of its hypothesized mechanism of action, focusing on its potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential neuropharmacological profile.

Molecular Profile and Rationale for Investigation

2-(1-adamantyl)-2-aminoacetic acid possesses a unique hybrid structure. The adamantane group, a bulky and highly lipophilic hydrocarbon, is known to enhance the metabolic stability and blood-brain barrier permeability of drug candidates.[5][6] The amino acid component, structurally reminiscent of glycine, suggests a potential interaction with amino acid-recognizing receptors in the brain.[7] This dual character forms the basis of the central hypothesis: that 2-(1-adamantyl)-2-aminoacetic acid modulates NMDA receptor activity.

The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[8][9][10] Given the structural similarities, the amino acid portion of 2-(1-adamantyl)-2-aminoacetic acid may interact with the glycine binding site on the GluN1 subunit of the NMDA receptor.[11][12][13] Concurrently, the adamantane moiety is a well-established pharmacophore for non-competitive antagonism of the NMDA receptor, with derivatives like memantine acting as open-channel blockers by binding within the ion channel pore.[1][2][4]

Hypothesized Mechanism of Action: A Dual-Pronged Approach

We postulate that 2-(1-adamantyl)-2-aminoacetic acid exerts its effects on the NMDA receptor through a dual mechanism:

  • Non-Competitive Antagonism via Open-Channel Block: The lipophilic adamantane group is hypothesized to penetrate the cell membrane and bind to a site within the NMDA receptor's ion channel, likely the phencyclidine (PCP) or MK-801 binding site. This binding event would physically obstruct the flow of ions, primarily Ca2+, even when glutamate and glycine are bound to their respective sites. This action would be voltage-dependent, with the molecule entering and blocking the channel when it is in an open state.

  • Modulation of the Glycine Co-agonist Site: The 2-aminoacetic acid portion of the molecule may interact with the glycine binding site on the GluN1 subunit. This interaction could manifest in several ways:

    • Competitive Antagonism: The molecule could compete with endogenous glycine for binding, thereby preventing the conformational change required for channel opening.

    • Partial Agonism: It might act as a partial agonist, binding to the glycine site and inducing a sub-maximal receptor response compared to full agonists like glycine.

    • Allosteric Modulation: The binding of the adamantyl moiety within the channel could allosterically modulate the affinity of the glycine binding site.

A visual representation of this hypothesized dual mechanism is presented below:

Mechanism_of_Action cluster_NMDA_Receptor NMDA Receptor cluster_Ligands Ligands GluN1 GluN1 Subunit IonChannel Ion Channel GluN1->IonChannel Opens GluN2 GluN2 Subunit GluN2->IonChannel Opens Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine Glycine->GluN1 Binds (Co-agonist) Adamantyl_AA 2-(1-adamantyl)- 2-aminoacetic acid Adamantyl_AA->GluN1 Modulates (Hypothesis 2) Adamantyl_AA->IonChannel Blocks (Hypothesis 1)

Figure 1: Hypothesized dual mechanism of action of 2-(1-adamantyl)-2-aminoacetic acid on the NMDA receptor.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action, a series of in vitro experiments are proposed.

Protocol 1: Radioligand Binding Assays

Objective: To determine if 2-(1-adamantyl)-2-aminoacetic acid binds to the NMDA receptor, and if so, to which site(s).

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • [3H]MK-801 Binding (Channel Site):

    • Incubate membranes with a fixed concentration of [3H]MK-801 in the presence of saturating concentrations of glutamate and glycine.

    • Add increasing concentrations of 2-(1-adamantyl)-2-aminoacetic acid or a known competitor (e.g., memantine).

    • Incubate to equilibrium, then filter and wash to separate bound and free radioligand.

    • Quantify bound radioactivity using liquid scintillation counting.

    • Determine the IC50 and subsequently the Ki value.

  • [3H]Glycine Binding (Glycine Site):

    • Incubate membranes with a fixed concentration of [3H]glycine in the presence of a saturating concentration of glutamate.

    • Add increasing concentrations of 2-(1-adamantyl)-2-aminoacetic acid or a known competitor (e.g., 7-chlorokynurenic acid).

    • Follow the incubation, filtration, and quantification steps as above.

    • Determine the IC50 and Ki value.

Data Presentation:

RadioligandBinding SiteKnown CompetitorTest Compound Ki (nM)
[3H]MK-801Ion ChannelMemantineTBD
[3H]GlycineGlycine Site7-CKATBD
Protocol 2: Electrophysiological Recordings

Objective: To characterize the functional effects of 2-(1-adamantyl)-2-aminoacetic acid on NMDA receptor-mediated currents.

Methodology:

  • Cell Culture and Transfection: Use HEK293 cells transiently expressing recombinant human GluN1 and GluN2A subunits.

  • Whole-Cell Patch-Clamp Recordings:

    • Perfuse cells with an external solution containing a fixed, sub-maximal concentration of glutamate and glycine to elicit a baseline NMDA current.

    • Apply increasing concentrations of 2-(1-adamantyl)-2-aminoacetic acid and measure the inhibition of the NMDA-evoked current.

    • To test for open-channel block, apply the compound during the plateau phase of the NMDA current.

    • To assess use-dependency, repetitively apply NMDA in the presence of the compound.

    • To investigate effects at the glycine site, perform a glycine concentration-response curve in the absence and presence of a fixed concentration of the test compound.

Data Presentation:

ParameterMeasurementExpected Outcome for Channel BlockerExpected Outcome for Glycine Antagonist
IC50Inhibition of NMDA currentPotent inhibitionPotent inhibition
Voltage-dependenceCurrent inhibition at different holding potentialsIncreased block at more depolarized potentialsLittle to no voltage-dependence
Use-dependenceInhibition with repeated NMDA applicationIncreased block with repeated applicationNo use-dependence
Glycine CRC ShiftShift in glycine EC50No significant shiftRightward shift

Experimental Workflow Diagram:

Experimental_Workflow cluster_Binding_Assays Protocol 1: Radioligand Binding Assays cluster_Electrophysiology Protocol 2: Electrophysiological Recordings P1_Start Rat Forebrain Membrane Preparation P1_MK801 [3H]MK-801 Binding Assay (Channel Site) P1_Start->P1_MK801 P1_Glycine [3H]Glycine Binding Assay (Glycine Site) P1_Start->P1_Glycine P1_End Determine Ki Values P1_MK801->P1_End P1_Glycine->P1_End P2_Start HEK293 Cells Expressing NMDA Receptors P2_Patch Whole-Cell Patch-Clamp P2_Start->P2_Patch P2_IC50 Determine IC50 P2_Patch->P2_IC50 P2_VD Assess Voltage-Dependence P2_Patch->P2_VD P2_UD Assess Use-Dependence P2_Patch->P2_UD P2_GlyCRC Glycine Concentration- Response Curve P2_Patch->P2_GlyCRC P2_End Characterize Functional Effects P2_IC50->P2_End P2_VD->P2_End P2_UD->P2_End P2_GlyCRC->P2_End

Figure 2: Workflow for the experimental validation of the mechanism of action.

Conclusion

The unique molecular architecture of 2-(1-adamantyl)-2-aminoacetic acid strongly suggests a mechanism of action centered on the modulation of the NMDA receptor. The proposed dual interaction, involving both open-channel block and potential modulation of the glycine co-agonist site, presents an exciting avenue for the development of novel neurotherapeutics. The experimental protocols outlined in this guide provide a clear and robust framework for validating this hypothesis and fully characterizing the neuropharmacological profile of this promising compound. Further investigation into its subtype selectivity and in vivo efficacy will be crucial next steps in its development pipeline.

References

  • Chen, H. S., Pellegrini, J. W., Aggarwal, S. K., Garl, S. M., Lipton, S. A., & Jensen, F. E. (2019). Adamantane derivatives as NMDA receptor antagonists. Journal of Chemical Health Risks.
  • Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Burkey, B. F., Dunning, B. E., Prasad, K., Mangold, B. L., Russell, M. E., & Hughes, T. E. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774–2789.
  • MySkinRecipes. (n.d.). (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride. Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, L. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
  • Kemp, J. A., Foster, A. C., & Wong, E. H. (1987). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists.
  • Chochkova, M., Georgieva, M., & Zlatkov, A. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1047–1059.
  • Shibnev, V. A., Garaev, T. M., Finogenova, M. P., Botikov, A. G., & Shevchenko, E. S. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(21), 3953.
  • Hansen, K. B., Yi, F., Perszyk, R. E., & Traynelis, S. F. (2018). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 9(3), 455–466.
  • Danysz, W., & Parsons, A. C. (1998). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Current Pharmaceutical Design, 4(2), 129–144.
  • Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
  • Jansen, M., & Dannhardt, G. (2003). Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions. European Journal of Medicinal Chemistry, 38(7-8), 661–670.
  • Parsons, C. G., Danysz, W., Hesselink, M., Hartmann, S., Lorenz, B., Wollenburg, C., & Quack, G. (1998). Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments. Amino Acids, 14(1-3), 207–216.

Sources

Exploratory

spectroscopic characterization of 2-(Adamantan-1-yl)-2-aminoacetic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Adamantan-1-yl)-2-aminoacetic Acid Abstract This technical guide provides a comprehensive framework for the , a non-proteinogenic amino acid of sign...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Adamantan-1-yl)-2-aminoacetic Acid

Abstract

This technical guide provides a comprehensive framework for the , a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The bulky, lipophilic adamantyl moiety imparts unique pharmacological properties, making rigorous structural confirmation essential.[1][2] This document outlines detailed methodologies and expected outcomes for structural elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The protocols are designed to be self-validating, and the interpretive guidance is grounded in established spectroscopic principles to ensure the highest degree of scientific integrity. This guide is intended for researchers, scientists, and drug development professionals who require a definitive analytical workflow for this and structurally related compounds.

Introduction: The Significance of 2-(Adamantan-1-yl)-2-aminoacetic Acid

2-(Adamantan-1-yl)-2-aminoacetic acid (Molecular Formula: C₁₂H₁₉NO₂, Molecular Weight: 209.28 g/mol ) is a synthetic amino acid that incorporates the rigid, three-dimensional adamantane cage.[3] This structural feature is a well-established pharmacophore that can increase a molecule's lipophilicity, enhance its metabolic stability, and facilitate its transport across biological membranes. Consequently, adamantane-containing compounds are found in a variety of approved drugs with antiviral, antidiabetic, and neurological activities.[2]

Given its potential for creating novel therapeutics, a robust and unambiguous is paramount. This guide provides the necessary protocols and interpretive logic to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(Adamantan-1-yl)-2-aminoacetic acid, both ¹H and ¹³C NMR are required for a complete structural assignment.

Experimental Protocol: NMR Analysis

A standardized workflow is critical for acquiring high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of 2-(Adamantan-1-yl)-2-aminoacetic acid B 2. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) A->B C 3. Add internal standard if needed (e.g., TMS) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample into a 400 MHz (or higher) NMR spectrometer D->E F 6. Tune and shim the probe E->F G 7. Acquire ¹H NMR spectrum F->G H 8. Acquire ¹³C NMR spectrum G->H I 9. (Optional) Acquire 2D spectra (e.g., COSY, HSQC) H->I J 10. Apply Fourier transform I->J K 11. Phase and baseline correct spectra J->K L 12. Calibrate chemical shifts to solvent or internal standard K->L M 13. Integrate ¹H NMR signals L->M

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar amino acid functionality. The acidic proton of the carboxylic acid and the amine protons are often observable in DMSO-d₆.

  • Field Strength: A spectrometer of 400 MHz or higher is recommended to achieve good signal dispersion, which is particularly important for resolving the overlapping signals of the adamantyl protons.

¹H NMR Spectroscopy: Data Interpretation

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.30Singlet1Hα-H
~2.00Broad Singlet3HAdamantyl CH (C2, C8, C9)
~1.75Multiplet6HAdamantyl CH₂ (C4, C6, C10)
~1.60Multiplet6HAdamantyl CH₂ (C3, C5, C7)
~8.0-12.0Very Broad3H-NH₂ and -COOH

Interpretation:

  • α-Proton: The proton attached to the alpha-carbon (the same carbon as the amino and carboxyl groups) is expected to be a singlet around 3.30 ppm. Its deshielding is due to the adjacent electron-withdrawing groups.

  • Adamantyl Protons: The adamantane cage has high symmetry. The 15 protons on the cage are chemically non-equivalent but often produce overlapping signals, resulting in broad multiplets between 1.60 and 2.00 ppm.[4] The three methine (CH) protons are typically the most downfield of the cage protons.

  • Exchangeable Protons: The amine (-NH₂) and carboxylic acid (-COOH) protons are acidic and will exchange with residual water in the solvent. This leads to very broad signals that may be difficult to observe or integrate reliably. Their chemical shift is highly dependent on concentration and temperature.

¹³C NMR Spectroscopy: Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Carbon TypeAssignment
~175.0QuaternaryC=O (Carboxylic Acid)
~65.0CHα-C
~38.0CH₂3 x CH₂ (Adamantyl)
~36.5Quaternary1 x C (Adamantyl bridgehead)
~30.0CH3 x CH (Adamantyl)
~28.0CH₂3 x CH₂ (Adamantyl)

Interpretation:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing far downfield around 175.0 ppm.[5]

  • Alpha-Carbon: The α-carbon, attached to the nitrogen and the adamantyl group, is expected around 65.0 ppm.

  • Adamantyl Carbons: Due to the molecule's symmetry, the 10 carbons of the adamantyl cage will give rise to four distinct signals.[6] The quaternary bridgehead carbon where the amino acid moiety is attached will be around 36.5 ppm. The three equivalent methine carbons and two sets of three equivalent methylene carbons will appear in the aliphatic region (28.0-38.0 ppm).[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A 1. Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., Methanol/Water) B 2. Add a small amount of acid (e.g., formic acid) for positive ion mode A->B C 3. Infuse sample into an ESI source B->C D 4. Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) C->D E 5. Acquire in positive ion mode to observe [M+H]⁺ D->E F 6. Perform fragmentation (MS/MS) on the [M+H]⁺ ion E->F G 7. Determine the exact mass of the [M+H]⁺ ion F->G H 8. Calculate elemental composition G->H I 9. Analyze the MS/MS spectrum to identify key fragment ions G->I

Caption: General workflow for High-Resolution Mass Spectrometry analysis.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for polar molecules like amino acids, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.[8]

  • High Resolution: High-resolution instruments are crucial for determining the exact mass to four or more decimal places, which allows for the unambiguous confirmation of the elemental formula (C₁₂H₁₉NO₂).

Mass Spectrometry: Data Interpretation

Expected High-Resolution Mass Spectrometry (HRMS-ESI) Data:

IonCalculated Exact Mass (m/z)Observed Exact Mass (m/z)
[M+H]⁺210.1489Within 5 ppm of calculated
[M+Na]⁺232.1308Within 5 ppm of calculated

Fragmentation Analysis (MS/MS of [M+H]⁺): The most characteristic fragmentation pathway for α-amino acids is the loss of the carboxyl group as formic acid (HCOOH) or through decarboxylation and loss of water.

  • Primary Fragment: The most significant fragment ion arises from the adamantyl cation. The bond between the adamantyl group and the α-carbon is readily cleaved.

    • C₁₀H₁₅⁺ (Adamantyl cation): m/z = 135.1174. This is a very stable tertiary carbocation and is expected to be the base peak in the spectrum, consistent with available GC-MS data.[3][9]

  • Other Fragments:

    • Loss of HCOOH (formic acid, 46.0055 Da): [M+H - HCOOH]⁺ → C₁₁H₁₈N⁺, m/z = 164.1434

    • Loss of NH₃ (ammonia, 17.0265 Da): [M+H - NH₃]⁺ → C₁₂H₁₇O₂⁺, m/z = 193.1223

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: Place a small amount of the solid powder directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

IR Spectroscopy: Data Interpretation

As a zwitterionic amino acid in the solid state, 2-(Adamantan-1-yl)-2-aminoacetic acid will exhibit characteristic absorption bands.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2800-3200 (broad)N-H stretchAmmonium (-NH₃⁺)
2845 & 2915C-H stretchAdamantyl CH & CH₂
~1630-1550N-H bendAmmonium (-NH₃⁺)
~1600-1580C=O stretch (asymmetric)Carboxylate (-COO⁻)
~1410C=O stretch (symmetric)Carboxylate (-COO⁻)

Interpretation:

  • N-H Stretches: The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the stretching vibrations of the ammonium group (-NH₃⁺) in the zwitterion.[10]

  • C-H Stretches: Sharp, strong peaks just below 3000 cm⁻¹ (typically around 2915 and 2845 cm⁻¹) are definitive for the C-H stretching of the sp³-hybridized carbons in the adamantyl cage.[11]

  • Carboxylate Stretches: Instead of a sharp C=O stretch around 1700 cm⁻¹ (typical for a carboxylic acid), the zwitterionic form will show two distinct bands for the carboxylate (-COO⁻): a strong, asymmetric stretch around 1600-1580 cm⁻¹ and a weaker, symmetric stretch around 1410 cm⁻¹.[12]

  • N-H Bending: The bending vibration for the ammonium group appears in the 1630-1550 cm⁻¹ region, often overlapping with the asymmetric carboxylate stretch.

Data Summary and Conclusion

The combination of NMR, MS, and IR spectroscopy provides a complete and unambiguous structural confirmation of 2-(Adamantan-1-yl)-2-aminoacetic acid.

Summary of Key Spectroscopic Data:

TechniqueKey FeatureExpected Value/Observation
¹H NMR α-H Chemical Shift~3.30 ppm (singlet)
Adamantyl Protons1.60 - 2.00 ppm (multiplets)
¹³C NMR Carbonyl Carbon (C=O)~175.0 ppm
α-Carbon~65.0 ppm
HRMS [M+H]⁺ Exact Mass210.1489 m/z (± 5 ppm)
Major Fragment135.1174 m/z (Adamantyl cation)
IR Adamantyl C-H Stretches~2915 and 2845 cm⁻¹
Carboxylate (-COO⁻) Stretches~1590 cm⁻¹ and ~1410 cm⁻¹

By following the detailed protocols and using the interpretive guidance provided in this document, researchers can confidently verify the identity, structure, and purity of 2-(Adamantan-1-yl)-2-aminoacetic acid, ensuring the integrity of their downstream applications in research and development.

References

  • PubChem. 2-(Adamantan-1-yl)-2-aminoacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). RSC Advances. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Available at: [Link]

  • Kusuyama, R., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • PubChem. (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Duddeck, H., et al. (1979). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance. Available at: [Link]

  • NIST. Adamantane. NIST Chemistry WebBook. Available at: [Link]

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • PubChemLite. 2-(adamantan-1-yl)-2-aminoacetic acid (C12H19NO2). Available at: [Link]

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Baran, E. J., et al. (1993). Infrared Spectra of the Copper(II) Complexes of Amino Acids with Hydrophobic Residues. Acta Farm. Bonaerense. Available at: [Link]

  • PubChem. 1-(Adamantan-1-yl)-2-aminoethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Battilocchio, C., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development. Available at: [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Wróbel, M., et al. (2021). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. Available at: [Link]

  • University of Toronto. Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. Available at: [Link]

  • Kaljuste, K., & Undén, A. (1995). Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solfataricus ribonuclease. I. International Journal of Peptide and Protein Research. Available at: [Link]

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Foundational

A Methodological and Computational Framework for Elucidating the Crystal Structure of 2-(Adamantan-1-yl)-2-aminoacetic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Adamantan-1-yl)-2-aminoacetic acid, a non-canonical amino acid incorporating a bulky, lipophilic adamantane cage, represents a mol...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Adamantan-1-yl)-2-aminoacetic acid, a non-canonical amino acid incorporating a bulky, lipophilic adamantane cage, represents a molecule of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure is anticipated to confer novel pharmacological properties to peptides and small molecule therapeutics. Despite its importance, a definitive experimental crystal structure remains elusive in the public domain. This technical guide outlines a comprehensive, field-proven strategy for determining the single-crystal X-ray structure of this compound. We present a holistic workflow, from chemical synthesis and crystallization to data acquisition, structure solution, and advanced computational prediction. This document is intended to serve as a complete methodological blueprint for researchers aiming to unlock the solid-state secrets of this promising molecule, thereby enabling structure-based drug design and a deeper understanding of its physicochemical properties.

Introduction: The Rationale for Structural Elucidation

The adamantane moiety is a rigid, stress-free, and highly lipophilic hydrocarbon cage. When incorporated into bioactive molecules, it can enhance binding to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles. 2-(Adamantan-1-yl)-2-aminoacetic acid (also known as 2-(1-adamantyl)glycine) is a chiral building block that introduces this unique scaffold into the backbone of peptides or as a key component of small-molecule drugs.

The precise arrangement of molecules in the solid state—the crystal structure—governs a multitude of properties critical for pharmaceutical development, including:

  • Polymorphism: The existence of different crystal forms with varying stability, solubility, and bioavailability.

  • Solubility and Dissolution Rate: Key parameters influencing a drug's efficacy.

  • Hygroscopicity: The tendency to absorb moisture, affecting stability and handling.

  • Mechanical Properties: Important for formulation and manufacturing processes.

Therefore, the determination of the crystal structure of 2-(Adamantan-1-yl)-2-aminoacetic acid is not merely an academic exercise but a foundational step in its journey from a chemical entity to a potential therapeutic agent. This guide provides the scientific and logical framework to achieve this goal.

Synthesis and Purification for Crystallographic Analysis

The prerequisite for any successful crystallographic study is the availability of highly pure, single-crystal quality material. The synthesis of 2-(Adamantan-1-yl)-2-aminoacetic acid can be approached through established methods for α-amino acid synthesis, such as the Strecker synthesis or the O'Donnell amino acid synthesis. A robust and scalable method is essential.[1]

Recommended Synthetic Protocol: Modified Strecker Synthesis

This protocol is designed to yield the target amino acid with high purity, suitable for subsequent crystallization trials.

Step-by-step Methodology:

  • Imine Formation:

    • To a solution of adamantanecarboxaldehyde (1.0 eq) in methanol, add a solution of ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Nitrile Hydrolysis:

    • Upon completion, carefully add concentrated hydrochloric acid to the reaction mixture.

    • Reflux the mixture for 6-8 hours to facilitate the hydrolysis of the intermediate α-aminonitrile.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the crude amino acid.

    • Filter the crude product and wash with cold water and then with a non-polar solvent like diethyl ether to remove organic impurities.

    • For final purification to crystallographic grade, recrystallization is paramount. A solvent system of water/ethanol or water/acetone is recommended. The process should be slow to encourage the growth of larger, well-ordered crystals.[2]

Quality Control and Characterization

Before proceeding to crystallization, the purity and identity of the synthesized 2-(Adamantan-1-yl)-2-aminoacetic acid must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (amine, carboxylic acid, adamantyl cage).[3]

Single Crystal Growth: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. For amino acids, slow evaporation from a saturated solution is a highly effective technique.[4][5]

Experimental Protocol for Slow Evaporation
  • Solvent Screening: Prepare saturated solutions of the purified amino acid in a range of solvents and solvent mixtures (e.g., water, ethanol, isopropanol, acetone, and their aqueous mixtures) at a slightly elevated temperature.

  • Crystallization Setup: Filter the hot, saturated solutions into clean vials. Cover the vials with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Incubation: Place the vials in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the vials for the formation of single crystals. The process can take several days to weeks.

The ideal crystal for single-crystal X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.

Single-Crystal X-ray Diffraction: The Definitive Analysis

Once a suitable single crystal is obtained, the following workflow is employed to determine its atomic structure.[6][7][8][9]

experimental_workflow A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B Mount on goniometer C Data Reduction & Integration B->C Raw diffraction images D Structure Solution (Direct Methods/Patterson) C->D hkl file with intensities E Structure Refinement D->E Initial atomic model F Validation & Final Report (CIF) E->F Refined structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a series of images.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and to integrate the intensities of the diffraction spots.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit.

  • Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy. The final data is typically deposited in a crystallographic database in the Crystallographic Information File (CIF) format.

Computational Crystal Structure Prediction (CSP)

In the absence of an experimental structure, or to complement experimental findings, Crystal Structure Prediction (CSP) offers a powerful in silico approach to explore the potential polymorphic landscape of a molecule.[10][11][12][13]

CSP Workflow

The goal of CSP is to identify stable crystal packing arrangements based on the molecule's structure and intermolecular interactions.

csp_workflow A Molecular Conformer Generation B Crystal Packing Generation (Common Space Groups) A->B Flexible molecule C Lattice Energy Minimization (Force Field) B->C Trial crystal structures D Quantum Mechanical Refinement C->D Ranked stable structures E Analysis of Predicted Structures D->E Accurate energies F Final Energy Landscape E->F Identification of likely polymorphs

Caption: A typical workflow for Crystal Structure Prediction (CSP).

Modern CSP methods often employ machine learning and artificial intelligence to enhance the efficiency of searching for stable structures.[14] Software packages such as USPEX, CALYPSO, and CrySPY are available for such predictions.[15][16][17]

Predicted Structural Features of 2-(Adamantan-1-yl)-2-aminoacetic Acid

Based on the known crystal chemistry of amino acids and adamantane derivatives, we can predict several key structural features for 2-(Adamantan-1-yl)-2-aminoacetic acid.

Molecular Conformation

The molecule itself is chiral, meaning it is not superimposable on its mirror image.[18][19] The adamantyl group, being sterically demanding, will significantly influence the local conformation around the chiral center.

Hydrogen Bonding Network

Amino acids in the solid state typically exist as zwitterions (NH₃⁺-CHR-COO⁻). This charge separation facilitates the formation of a robust network of intermolecular hydrogen bonds. We anticipate strong N-H···O hydrogen bonds linking the ammonium and carboxylate groups of adjacent molecules.[20][21][22] This is a dominant interaction in amino acid crystals and is expected to be a primary determinant of the crystal packing.[23]

Crystal Packing and the Role of the Adamantane Moiety

The bulky adamantane groups will likely segregate into hydrophobic domains within the crystal structure, while the polar amino acid head groups will form hydrophilic layers stabilized by the hydrogen-bonding network. The adamantane-adamantane interactions, primarily van der Waals forces, will play a crucial role in the overall packing efficiency.[24][25] The shape of the adamantane group can lead to complex and sometimes loosely packed arrangements.[26][27]

Expected Crystallographic Symmetry

As 2-(Adamantan-1-yl)-2-aminoacetic acid is a chiral molecule, it must crystallize in one of the 65 chiral (Sohncke) space groups, which lack inversion centers and mirror planes.[28][29] Common chiral space groups for small organic molecules include P2₁, P2₁2₁2₁, etc.

Data Summary and Tables

While experimental data is not yet available, the following table summarizes the key known and predicted properties of 2-(Adamantan-1-yl)-2-aminoacetic acid.

PropertyValue / PredictionSource
Molecular Formula C₁₂H₁₉NO₂[30]
Molecular Weight 209.28 g/mol [30]
Chirality Chiral[18]
Expected Form Zwitterionic in the solid state[20]
Predicted PrimaryIntermolecular Interaction N-H···O Hydrogen Bonding[21]
Predicted Packing Motif Segregation into hydrophobic (adamantane) and hydrophilic (amino acid) domains[24]
Expected Crystal System One of the 65 Chiral (Sohncke) Space Groups[28]

Conclusion

Determining the crystal structure of 2-(Adamantan-1-yl)-2-aminoacetic acid is a critical step towards harnessing its full potential in pharmaceutical sciences. Although an experimental structure is not currently available, this guide provides a comprehensive and actionable framework for its elucidation. By combining meticulous synthesis and crystallization with state-of-the-art X-ray diffraction and computational prediction, the three-dimensional atomic arrangement of this molecule can be definitively established. The resulting structural information will be invaluable for understanding its solid-state properties, guiding formulation efforts, and enabling rational, structure-based design of next-generation therapeutics.

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Exploratory

An In-Depth Technical Guide to the In Vitro Screening of Adamantane Amino Acid Derivatives

Introduction: The Adamantane Moiety in Modern Drug Discovery The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique three-dimen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Moiety in Modern Drug Discovery

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique three-dimensional structure and physicochemical properties often lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles of drug candidates.[2][3] When combined with amino acid functionalities, these derivatives present a versatile class of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and neuroprotective effects.[4][5][6] This guide provides a comprehensive overview of the essential in vitro screening methodologies for adamantane amino acid derivatives, offering field-proven insights to researchers and drug development professionals.

The journey of adamantane in medicine began with the discovery of amantadine's antiviral properties against the influenza A virus.[1][7] This initial success spurred further exploration, leading to the development of derivatives targeting a wide array of biological targets, from ion channels to enzymes.[1][2][8] The inherent lipophilicity of the adamantane cage allows it to interact effectively with hydrophobic pockets in proteins and traverse biological membranes.[3] The incorporation of amino acid moieties introduces opportunities for specific hydrogen bonding and electrostatic interactions, crucial for high-affinity binding to target proteins.

This technical guide will navigate the critical steps of in vitro screening, from initial cytotoxicity assessments to target-specific functional assays. The focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Part 1: Foundational Screening: Assessing Cytotoxicity

Before delving into specific target-based assays, it is imperative to establish the cytotoxicity profile of the adamantane amino acid derivatives. This foundational step helps in differentiating between true target-specific effects and general cellular toxicity. It also determines the appropriate concentration range for subsequent functional assays.[9]

The Rationale for Initial Cytotoxicity Screening

The primary objective is to determine the concentration at which a compound begins to exert toxic effects on cells. This is typically quantified as the 50% cytotoxic concentration (CC50). A favorable therapeutic candidate will exhibit high potency against its intended target (low IC50 or EC50) and low cytotoxicity (high CC50), resulting in a high selectivity index (SI = CC50/IC50).

Key Methodologies for Cytotoxicity Assessment

Two widely adopted and robust methods for assessing cytotoxicity are the MTT and LDH assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]

Experimental Protocol: MTT Assay [10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Treatment: Treat the cells with a serial dilution of the adamantane amino acid derivatives (e.g., from 0.1 µM to 100 µM) for a predetermined exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage.[12][13] This assay is a direct measure of cytotoxicity.[14]

Experimental Protocol: LDH Assay [12][14]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol (typically 30-60 minutes).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.[14]

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Data Interpretation and Visualization

The results from cytotoxicity assays are typically presented as dose-response curves, plotting cell viability or cytotoxicity against the compound concentration.

Cytotoxicity_Workflow cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Cytotoxicity Assays cluster_3 Phase 4: Data Analysis Cell_Culture Seed Cells in 96-well Plate Compound_Prep Prepare Serial Dilutions of Adamantane Derivatives Treatment Treat Cells with Compounds Compound_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay Parallel Processing LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Parallel Processing Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition CC50_Determination Calculate CC50 Values Data_Acquisition->CC50_Determination Decision_Making Decision_Making CC50_Determination->Decision_Making Select Compounds for Functional Screening

Caption: Workflow for foundational cytotoxicity screening.

Part 2: Target-Oriented Functional Screening

Following the initial cytotoxicity profiling, the next phase involves screening the adamantane amino acid derivatives against specific biological targets. The choice of assays depends on the hypothesized mechanism of action of the compounds. Adamantane derivatives are known to interact with a variety of targets, including ion channels, enzymes, and receptors.[1][2]

Ion Channel Modulation

Adamantane derivatives have been extensively studied as ion channel blockers, particularly for NMDA receptors and voltage-gated calcium channels.[8][15][16]

Patch-clamp electrophysiology is the most direct and informative method for studying ion channel modulation. It allows for the precise measurement of ion currents through single channels or whole cells.

Experimental Protocol: Whole-Cell Patch-Clamp

  • Cell Preparation: Culture cells expressing the target ion channel on glass coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill them with an appropriate intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Current Recording: Apply a voltage protocol to elicit ion currents and record the baseline activity.

  • Compound Application: Perfuse the adamantane amino acid derivative at various concentrations onto the cell and record the changes in ion current.

  • Data Analysis: Analyze the current traces to determine the effect of the compound on channel activity (e.g., inhibition, activation, changes in kinetics) and calculate the IC50 value.

Enzyme Inhibition Assays

Many adamantane derivatives exhibit inhibitory activity against various enzymes, such as dipeptidyl peptidase-IV (DPP-IV) and cholinesterases.[1][17]

These assays utilize a substrate that, when acted upon by the enzyme, produces a fluorescent or colored product. The inhibitory effect of a compound is measured by the reduction in the signal.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution containing the purified enzyme and the specific substrate.

  • Compound Incubation: In a 96-well plate, add the adamantane amino acid derivatives at various concentrations to the wells.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a short period to allow for compound binding.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the fluorescence or absorbance at regular intervals using a microplate reader.

  • Data Analysis: Plot the reaction rate against the compound concentration to determine the IC50 value.

Receptor Binding Assays

Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific receptor.[18][19][20]

This assay measures the ability of an unlabeled test compound (the adamantane derivative) to compete with a radiolabeled ligand for binding to the target receptor.[19]

Experimental Protocol: Competitive Radioligand Binding [19][20]

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand, and varying concentrations of the adamantane amino acid derivative.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50, which can then be converted to the inhibition constant (Ki).

Functional_Screening_Overview cluster_targets Potential Biological Targets cluster_assays Corresponding In Vitro Assays Start Adamantane Amino Acid Derivative Library Ion_Channels Ion Channels (e.g., NMDA, VGCC) Start->Ion_Channels Enzymes Enzymes (e.g., DPP-IV, Cholinesterases) Start->Enzymes Receptors Receptors (e.g., GPCRs, Nuclear Receptors) Start->Receptors Electrophysiology Patch-Clamp Electrophysiology Ion_Channels->Electrophysiology Enzyme_Assay Fluorometric/Colorimetric Enzyme Inhibition Assays Enzymes->Enzyme_Assay Binding_Assay Radioligand Binding Assays Receptors->Binding_Assay Hit_Identification Hit Identification & Lead Optimization Electrophysiology->Hit_Identification Determine IC50/ Channel Block Enzyme_Assay->Hit_Identification Determine IC50 Binding_Assay->Hit_Identification Determine Ki

Caption: Overview of target-oriented functional screening.

Part 3: Data Presentation and Interpretation

The quantitative data generated from these in vitro screens should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Summary of In Vitro Screening Data
Compound IDCC50 (µM) (Cell Line)TargetAssay TypeIC50/Ki (µM)Selectivity Index (CC50/IC50)
AAD-001 >100 (HEK293)NMDA ReceptorPatch-Clamp1.5>66.7
AAD-002 75 (HepG2)DPP-IVEnzyme Inhibition0.893.8
AAD-003 50 (CHO-K1)5-HT1A ReceptorRadioligand Binding0.2 (Ki)250
Control VariesVariesVariesVariesVaries

Conclusion

The in vitro screening of adamantane amino acid derivatives is a multi-faceted process that requires a systematic and logical approach. By first establishing a cytotoxicity baseline and then proceeding with well-chosen, target-oriented functional assays, researchers can efficiently identify promising lead compounds. The methodologies outlined in this guide, from fundamental cell viability assays to sophisticated electrophysiological and binding studies, provide a robust framework for the comprehensive evaluation of this important class of molecules. The ultimate goal is to generate high-quality, reproducible data that can confidently guide the progression of these derivatives through the drug discovery pipeline.

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Foundational

Whitepaper: Unlocking the Therapeutic Potential of 2-(Adamantan-1-yl)-2-aminoacetic Acid

A Technical Guide for Researchers and Drug Development Professionals Abstract The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties have been successfully leveraged to enhance the drug-like characteristics of numerous therapeutic agents, improving their pharmacokinetic and pharmacodynamic profiles. This guide delves into the untapped potential of a specific adamantane derivative, 2-(Adamantan-1-yl)-2-aminoacetic acid, a non-natural amino acid. By analyzing the established pharmacology of structurally related adamantane compounds, we will explore and propose a range of plausible therapeutic targets for this molecule. This document aims to provide a comprehensive technical overview, including potential mechanisms of action, detailed experimental protocols for target validation, and a forward-looking perspective for its application in drug discovery programs.

Introduction: The Adamantane Advantage in Drug Design

The introduction of an adamantyl group into a molecule can significantly enhance its therapeutic potential.[1][2] This is attributed to several key factors:

  • Increased Lipophilicity: The adamantane moiety is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier (BBB).[1][2][3] This property is particularly advantageous for developing drugs targeting the central nervous system (CNS).

  • Enhanced Metabolic Stability: The rigid cage structure of adamantane can protect the parent molecule from metabolic degradation, leading to a longer plasma half-life and improved bioavailability.[2][4][5]

  • Precise Three-Dimensional Scaffolding: The well-defined geometry of the adamantane cage allows for the precise positioning of pharmacophoric groups, enabling more effective and specific interactions with biological targets.[1]

Several adamantane-based drugs are currently in clinical use, validating the utility of this scaffold in treating a diverse range of conditions, from viral infections and neurodegenerative disorders to type 2 diabetes.[1]

Potential Therapeutic Targets for 2-(Adamantan-1-yl)-2-aminoacetic Acid

While direct biological data for 2-(Adamantan-1-yl)-2-aminoacetic acid is limited, we can infer a number of high-probability therapeutic targets based on the known activities of other adamantane derivatives. The presence of both the adamantane cage and an amino acid moiety suggests a potential for interaction with targets in both the CNS and metabolic pathways.

Neurological Disorders

The lipophilic nature of the adamantane group strongly suggests that 2-(Adamantan-1-yl)-2-aminoacetic acid can penetrate the blood-brain barrier, making it a promising candidate for treating neurological and psychiatric conditions.[1][3]

Many adamantane derivatives, most notably memantine, act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3][6] Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Proposed Mechanism: The adamantane moiety of 2-(Adamantan-1-yl)-2-aminoacetic acid could potentially bind within the ion channel of the NMDA receptor, blocking the influx of Ca2+ and mitigating excitotoxic neuronal damage. The amino acid portion of the molecule might influence its binding affinity and kinetics.

The adamantane scaffold has been shown to interact with a variety of other CNS targets:

  • AMPA and KATP Channels: These have been identified as targets for some adamantane derivatives.[3]

  • GABAergic System: Adamantane compounds can modulate the activity of GABA receptors, the primary inhibitory neurotransmitter system in the brain.[7]

  • Sigma Receptors: Amantadine has been shown to be a σ1 receptor agonist, a target with implications for neuroprotection and cognitive enhancement.[1]

  • Voltage-Gated Calcium Channels (VGCCs): Inhibition of VGCCs is another potential mechanism for neuroprotection.[6]

Metabolic Diseases

The structural similarity of the adamantane core to moieties present in successful metabolic drugs points to another promising therapeutic avenue.

Vildagliptin and saxagliptin are two clinically approved DPP-4 inhibitors for the treatment of type 2 diabetes that feature an adamantane-like scaffold.[8][9] DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels.

  • Proposed Mechanism: The adamantane group of 2-(Adamantan-1-yl)-2-aminoacetic acid could bind to the hydrophobic S1 pocket of the DPP-4 enzyme, while the amino acid portion could interact with other active site residues, leading to inhibition of its enzymatic activity.

Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic syndrome, Cushing's syndrome, and type 2 diabetes.[10] Several selective, non-steroidal adamantyl-based 11β-HSD1 inhibitors have been developed.[10]

  • Proposed Mechanism: The bulky and lipophilic adamantyl group of 2-(Adamantan-1-yl)-2-aminoacetic acid could effectively occupy the hydrophobic pocket of the 11β-HSD1 active site, leading to its inhibition.[10]

Amino Acid Transporters

A closely related compound, 2-aminoadamantane-2-carboxylic acid, has been shown to possess novel transport inhibitory properties.[11] This strongly suggests that 2-(Adamantan-1-yl)-2-aminoacetic acid may also interact with amino acid transporters.

  • Proposed Mechanism: The molecule could act as a competitive inhibitor or a substrate for various amino acid transport systems, potentially modulating cellular uptake of natural amino acids and impacting downstream metabolic and signaling pathways.

Experimental Workflows for Target Validation

The following section outlines detailed experimental protocols to investigate the potential therapeutic targets of 2-(Adamantan-1-yl)-2-aminoacetic acid.

In Vitro Target Engagement and Functional Assays
  • Protocol 1: Radioligand Binding Assay

    • Prepare synaptic membrane fractions from rat brain tissue.

    • Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of 2-(Adamantan-1-yl)-2-aminoacetic acid.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Determine the IC50 value of 2-(Adamantan-1-yl)-2-aminoacetic acid for displacing the radioligand.

  • Protocol 2: Electrophysiology (Patch-Clamp)

    • Culture primary neurons or use a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

    • Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

    • Apply NMDA and glycine (a co-agonist) to activate the receptors.

    • Co-apply varying concentrations of 2-(Adamantan-1-yl)-2-aminoacetic acid with the agonists.

    • Measure the inhibition of the NMDA-evoked current to determine the functional antagonism.

  • Protocol 3: Fluorometric Enzyme Inhibition Assay (DPP-4)

    • Use a commercially available DPP-4 inhibitor screening kit.

    • Add recombinant human DPP-4 enzyme to a microplate well.

    • Add varying concentrations of 2-(Adamantan-1-yl)-2-aminoacetic acid.

    • Initiate the reaction by adding a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).

    • Measure the fluorescence intensity over time.

    • Calculate the rate of substrate cleavage and determine the IC50 value of the test compound.

  • Protocol 4: Homogeneous Time-Resolved Fluorescence (HTRF) Assay (11β-HSD1)

    • Use a commercially available HTRF assay kit for 11β-HSD1.

    • Incubate recombinant human 11β-HSD1 with its substrate (cortisone) and co-factor (NADPH) in the presence of varying concentrations of 2-(Adamantan-1-yl)-2-aminoacetic acid.

    • After incubation, add HTRF detection reagents (e.g., anti-cortisol antibody conjugated to a donor fluorophore and a cortisol tracer conjugated to an acceptor fluorophore).

    • Measure the HTRF signal, which is inversely proportional to the amount of cortisol produced.

    • Calculate the IC50 value of the test compound.

Cellular Assays
  • Protocol 5: Glutamate-Induced Excitotoxicity Assay

    • Culture primary cortical neurons.

    • Pre-treat the neurons with varying concentrations of 2-(Adamantan-1-yl)-2-aminoacetic acid for a specified duration.

    • Expose the neurons to a high concentration of glutamate to induce excitotoxicity.

    • After the glutamate challenge, assess cell viability using a standard assay (e.g., MTT or LDH release assay).

    • Determine the concentration-dependent neuroprotective effect of the compound.

  • Protocol 6: In Vitro GLP-1 Secretion from Enteroendocrine Cells

    • Culture an enteroendocrine cell line (e.g., NCI-H716).

    • Incubate the cells with varying concentrations of 2-(Adamantan-1-yl)-2-aminoacetic acid.

    • Stimulate the cells with a known GLP-1 secretagogue (e.g., glucose or a combination of gut hormones).

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted GLP-1 using a commercially available ELISA kit.

    • Assess the effect of the compound on GLP-1 secretion.

Data Presentation and Visualization

Tabulated Data
Assay Parameter 2-(Adamantan-1-yl)-2-aminoacetic acid Positive Control
NMDA Receptor BindingIC50 (µM)TBDMemantine
DPP-4 InhibitionIC50 (µM)TBDVildagliptin
11β-HSD1 InhibitionIC50 (µM)TBDCarbenoxolone
NeuroprotectionEC50 (µM)TBDMemantine
Signaling Pathway and Workflow Diagrams

NMDA_Receptor_Antagonism cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Ca²⁺ Influx Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Leads to Glutamate Glutamate Glutamate->NMDA_Receptor Binds Compound 2-(Adamantan-1-yl) -2-aminoacetic acid Compound->NMDA_Receptor Blocks

Caption: Proposed mechanism of NMDA receptor antagonism.

DPP4_Inhibition_Workflow cluster_assay DPP-4 Inhibition Assay Start Start Add_DPP4 Add DPP-4 Enzyme Start->Add_DPP4 Add_Compound Add Test Compound Add_DPP4->Add_Compound Add_Substrate Add Fluorogenic Substrate Add_Compound->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for DPP-4 inhibition assay.

Conclusion and Future Directions

2-(Adamantan-1-yl)-2-aminoacetic acid represents a molecule of significant therapeutic interest, standing at the intersection of established adamantane pharmacology and the unique properties of non-natural amino acids. The evidence-based rationale presented in this guide strongly supports its investigation as a modulator of CNS and metabolic targets. The proposed experimental workflows provide a clear path for the initial stages of a drug discovery campaign centered on this compound. Future research should focus on a comprehensive in vitro profiling against a broader panel of receptors, ion channels, enzymes, and transporters, followed by in vivo studies in relevant animal models of neurological and metabolic diseases to establish its efficacy, pharmacokinetic profile, and safety. The synthesis and evaluation of related derivatives could also lead to the identification of compounds with improved potency and selectivity.

References

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Exploratory

The Adamantane Moiety in Amino Acid Scaffolding: A Technical Guide to Discovery and Synthesis

Introduction: The Enduring Appeal of a Diamondoid Scaffold in Medicinal Chemistry The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical hydrocarbon cage, has captivated chemists since its discovery.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of a Diamondoid Scaffold in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical hydrocarbon cage, has captivated chemists since its discovery.[1][2] Its unique three-dimensional structure, often described as a "lipophilic bullet," provides a fascinating and highly valuable building block in the design of novel therapeutics.[1][3] The incorporation of this diamondoid structure into drug candidates can significantly enhance their pharmacokinetic properties, such as bioavailability and metabolic stability, by providing steric hindrance that protects nearby functional groups from enzymatic degradation.[4][5][6] This guide provides an in-depth exploration of the discovery and synthesis of novel amino acids incorporating the adamantane scaffold, offering a technical resource for researchers and professionals in drug development.

Adamantane's journey into medicinal chemistry began with the discovery of the antiviral properties of amantadine, a simple primary amine derivative.[1] This initial success spurred further investigation, leading to the development of a range of FDA-approved drugs for diverse therapeutic areas, including antivirals (rimantadine), treatments for neurodegenerative diseases (memantine), and type 2 diabetes (saxagliptin and vildagliptin).[7][8] The common thread among these successful pharmaceuticals is the strategic incorporation of the adamantane nucleus to modulate the molecule's interaction with biological targets and improve its drug-like properties.[4][9] This guide will delve into the synthetic strategies that enable the creation of novel adamantyl amino acids, their unique characteristics, and their expanding applications in modern drug discovery.

Part 1: The Strategic Value of Adamantyl Amino Acids in Drug Design

The introduction of an adamantyl group into an amino acid structure imparts a unique set of physicochemical properties that can be leveraged to overcome common challenges in drug design. These properties are a direct consequence of the adamantane cage's distinct architecture.

Lipophilicity and Bioavailability

The adamantane moiety is highly lipophilic, a characteristic that can be strategically employed to enhance the absorption and distribution of a drug molecule.[2][4] By increasing the overall lipophilicity of a compound, the adamantyl group can facilitate its passage across biological membranes, including the blood-brain barrier (BBB).[2] This is a critical consideration in the development of drugs targeting the central nervous system. However, the increased lipophilicity must be carefully balanced to avoid issues with aqueous solubility. Interestingly, despite its lipophilic nature, the adamantane cage can sometimes improve the water-solubility of the overall conjugate.[1]

Metabolic Stability and Steric Shielding

One of the most significant advantages of incorporating an adamantane group is the enhanced metabolic stability it confers upon the parent molecule.[4][6] The bulky and rigid structure of the adamantane cage acts as a steric shield, protecting adjacent functional groups, such as peptide bonds, from enzymatic degradation by proteases.[6] This "steric shielding" effect can significantly prolong the plasma half-life of a drug, reducing the required dosing frequency and improving patient compliance.

Conformational Rigidity and Target Binding

The rigid, cage-like structure of adamantane restricts the conformational flexibility of the amino acid side chain.[5] This pre-organization of the molecule can lead to a more favorable entropy of binding to a biological target, resulting in higher affinity and selectivity. The well-defined three-dimensional shape of the adamantyl group can also be exploited to create specific interactions within the binding pocket of a receptor or enzyme, acting as a potent pharmacophore.[4]

Part 2: Synthetic Pathways to Novel Adamantyl Amino Acids

The synthesis of adamantyl amino acids presents unique challenges and opportunities for organic chemists. Several synthetic strategies have been developed to introduce the adamantane moiety into an amino acid framework, ranging from classical methods to more modern asymmetric approaches.

Classical Approaches: Ritter and Related Reactions

A common and versatile method for the synthesis of amino adamantane derivatives is the Ritter reaction.[10][11] This reaction involves the treatment of an adamantyl alcohol or halide with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.

Experimental Protocol: Synthesis of 3-Amino-1-Adamantanemethanol via a Modified Ritter Reaction [10][11]

Objective: To synthesize 3-amino-1-adamantanemethanol from 1-adamantanecarboxylic acid, avoiding the use of bromine.

Materials:

  • 1-Adamantanecarboxylic acid

  • Concentrated sulfuric acid

  • Acetonitrile

  • Sodium hydroxide

  • Sodium borohydride

  • Iodine

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

  • Ritter Reaction:

    • Dissolve 1-adamantanecarboxylic acid in a mixture of acetonitrile and concentrated sulfuric acid.

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).

    • Carefully pour the reaction mixture over crushed ice and neutralize with a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate.

  • Hydrolysis:

    • Reflux the N-acetylated intermediate in an aqueous solution of sodium hydroxide.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and extract with an appropriate organic solvent to isolate the crude 3-amino-1-adamantanecarboxylic acid.

  • Reduction:

    • Suspend the crude 3-amino-1-adamantanecarboxylic acid in methanol.

    • Slowly add sodium borohydride to the suspension at 0°C.

    • After the initial reaction subsides, add a solution of iodine in methanol dropwise.

    • Stir the reaction mixture at room temperature until the reaction is complete.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain 3-amino-1-adamantanemethanol.

Asymmetric Synthesis for Chiral Adamantyl Amino Acids

The development of enantiomerically pure drugs is a cornerstone of modern pharmaceutical science. As such, the asymmetric synthesis of chiral adamantyl amino acids is of paramount importance. Various organocatalytic and metal-catalyzed methods have been explored to achieve high enantioselectivity.[12][13][14]

One notable approach is the use of chiral phase-transfer catalysts in the alkylation of glycine Schiff bases. This method allows for the stereocontrolled introduction of the adamantyl moiety, leading to the desired enantiomer of the amino acid.

Conceptual Workflow: Asymmetric Synthesis of Adamantylglycine

The following diagram illustrates a conceptual workflow for the asymmetric synthesis of adamantylglycine, a non-canonical amino acid with high affinity for cucurbit[15]uril, making it a valuable label for monitoring membrane transport.[16][17]

Asymmetric_Synthesis_Adamantylglycine cluster_start Starting Materials cluster_reaction Asymmetric Alkylation cluster_workup Deprotection & Isolation cluster_product Final Product Glycine_Schiff_Base Glycine Schiff Base (Chiral Auxiliary) Reaction_Vessel Alkylation Reaction Glycine_Schiff_Base->Reaction_Vessel Reactant Adamantyl_Halide Adamantyl Halide Adamantyl_Halide->Reaction_Vessel Reactant Phase_Transfer_Catalyst Chiral Phase-Transfer Catalyst Phase_Transfer_Catalyst->Reaction_Vessel Catalyst Base Base Base->Reaction_Vessel Reagent Hydrolysis Acidic Hydrolysis Reaction_Vessel->Hydrolysis Product Mixture Purification Chromatography Hydrolysis->Purification Crude Product Adamantylglycine (S)- or (R)- Adamantylglycine Purification->Adamantylglycine Purified Product

Caption: Asymmetric synthesis of adamantylglycine workflow.

Part 3: Characterization of Novel Adamantyl Amino Acids

The structural elucidation and characterization of newly synthesized adamantyl amino acids are crucial for confirming their identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the chemical structure of adamantyl amino acids.[18][19] The characteristic signals of the adamantane cage protons and carbons, along with the signals for the amino acid backbone, provide a detailed map of the molecule. Advanced NMR techniques, such as COSY and HSQC, can be used to establish connectivity between different parts of the molecule.[20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[18] Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Analytical Techniques
  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the expected structure.

  • Chiral Chromatography: For asymmetrically synthesized adamantyl amino acids, chiral high-performance liquid chromatography (HPLC) is essential for determining the enantiomeric excess (ee) of the product.

Table 1: Key Characterization Data for a Hypothetical Novel Adamantyl Amino Acid

ParameterTechniqueExpected Result
Molecular FormulaHRMSC₁₂H₁₉NO₂
Exact MassHRMS[M+H]⁺ = 210.1494
¹H NMRNMR (500 MHz, CDCl₃)δ (ppm): 1.50-2.00 (m, 14H, adamantyl-H), 3.50 (t, 1H, α-H), 7.50 (br s, 2H, NH₂)
¹³C NMRNMR (125 MHz, CDCl₃)δ (ppm): 28.5, 36.8, 42.1 (adamantyl-C), 55.2 (α-C), 175.0 (C=O)
Enantiomeric ExcessChiral HPLC>99% ee

Part 4: Applications in Drug Discovery and Peptide Design

The unique properties of adamantyl amino acids make them highly attractive for a wide range of applications in drug discovery and peptide science.

Enzyme Inhibition

The bulky adamantyl group can act as a potent inhibitor of enzymes by occupying hydrophobic pockets in the active site.[21][22] A prime example is the use of adamantyl-containing compounds as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[5] The adamantane moiety in drugs like saxagliptin and vildagliptin plays a crucial role in their high binding affinity and inhibitory activity.[5][7]

Peptide and Peptidomimetic Design

Incorporating adamantyl amino acids into peptide sequences can significantly enhance their therapeutic potential.[23][24][25] The steric bulk of the adamantane side chain can enforce specific secondary structures, such as β-turns or helical conformations, which can be important for biological activity.[26] Furthermore, the increased metabolic stability imparted by the adamantyl group makes these modified peptides more resistant to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[27][28]

Diagram: Role of Adamantyl Amino Acids in Peptide Stabilization

Peptide_Stabilization Unmodified_Peptide Flexible Peptide Chain (Susceptible to Proteolysis) Protease Protease Unmodified_Peptide->Protease Modified_Peptide Conformationally Constrained Peptide (Sterically Shielded) Protease->Modified_Peptide Adamantyl_AA Adamantyl Amino Acid

Caption: Steric shielding of a peptide by an adamantyl amino acid.

Bioisosteric Replacement

In medicinal chemistry, bioisosterism refers to the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.[29][30][31] The adamantyl group can serve as a bioisostere for other bulky lipophilic groups, such as a tert-butyl or phenyl group, often with advantageous outcomes in terms of metabolic stability and target engagement.[15][32]

Conclusion: The Expanding Frontier of Adamantyl Amino Acids

The discovery and synthesis of novel adamantyl amino acids continue to be a vibrant and fruitful area of research in medicinal chemistry. The unique combination of lipophilicity, steric bulk, and conformational rigidity offered by the adamantane scaffold provides a powerful tool for addressing key challenges in drug design, including poor bioavailability, rapid metabolism, and lack of target specificity. As synthetic methodologies become more sophisticated, particularly in the realm of asymmetric synthesis, the diversity of accessible adamantyl amino acid building blocks will undoubtedly expand. This will, in turn, pave the way for the development of a new generation of innovative therapeutics with improved efficacy and safety profiles. The "lipophilic bullet" of adamantane, when incorporated into the versatile framework of an amino acid, is poised to hit an ever-increasing number of biological targets with precision and power.[1][3]

References

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  • Kaddouh, A., El-Yazbi, A. F., & El-Kadi, A. O. S. (2019). Unlocking therapeutic potential: the role of adamantane in drug discovery. Future Medicinal Chemistry, 11(13), 1637-1654.
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Foundational

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of 2-(Adamantan-1-yl)-2-aminoacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthesis and structure-activity relationships (SAR) of 2-(ad...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and structure-activity relationships (SAR) of 2-(adamantan-1-yl)-2-aminoacetic acid and its derivatives. The unique properties of the adamantane moiety, a rigid and lipophilic cage structure, have made it a valuable pharmacophore in modern drug discovery.[1][2][3][4] This document delves into the key synthetic strategies for accessing this sterically hindered amino acid scaffold, offers detailed experimental insights, and explores the nuanced structure-activity relationships that govern the biological effects of its derivatives.

The Adamantane Advantage in Medicinal Chemistry

The incorporation of an adamantane group into a molecule can significantly influence its pharmacological profile.[1][2][3][4] Its bulk and lipophilicity can enhance binding to target proteins, improve metabolic stability, and modify a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2][4] Adamantane-containing drugs have found applications as antiviral agents, in the treatment of neurodegenerative diseases, and as enzyme inhibitors.[1][3][5] The 2-(adamantan-1-yl)-2-aminoacetic acid core, in particular, serves as a versatile building block for creating novel therapeutic agents with unique three-dimensional structures.

Synthetic Pathways to the 2-(Adamantan-1-yl)-2-aminoacetic Acid Core

The synthesis of α,α-disubstituted amino acids, especially those with bulky substituents like adamantane, presents considerable steric challenges. Two classical methods, the Strecker synthesis and the Bucherer-Bergs reaction, are the most common approaches to constructing this scaffold. The choice between these routes is often dictated by the availability of starting materials, desired scale, and tolerance to reaction conditions.

The Strecker Synthesis: A Direct Approach

The Strecker synthesis is a one-pot, three-component reaction that combines an aldehyde or ketone, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[6] For the synthesis of 2-(adamantan-1-yl)-2-aminoacetic acid, the logical precursor would be 1-adamantylglyoxal.

Conceptual Workflow of the Strecker Synthesis:

Strecker_Synthesis Start 1-Adamantylglyoxal Intermediate α-Aminonitrile Intermediate Start->Intermediate Strecker Reaction Reagents + NH3 + KCN Product 2-(Adamantan-1-yl) -2-aminoacetic acid Intermediate->Product Hydrolysis Hydrolysis Acid or Base Hydrolysis

Caption: Strecker synthesis of 2-(adamantan-1-yl)-2-aminoacetic acid.

Causality Behind Experimental Choices:

The Strecker synthesis offers a direct route to the α-aminonitrile intermediate. The choice of cyanide source (e.g., KCN, NaCN, or TMSCN) and ammonia source (e.g., NH₃, NH₄Cl) can be optimized to improve yields and simplify the work-up procedure. The subsequent hydrolysis of the sterically hindered nitrile requires forcing conditions, such as concentrated strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures. The bulky adamantyl group can hinder the approach of water to the nitrile carbon, making this step challenging.

The Bucherer-Bergs Reaction: A Two-Step Pathway via a Hydantoin Intermediate

The Bucherer-Bergs reaction is another multicomponent reaction that utilizes a ketone or aldehyde, ammonium carbonate, and an alkali metal cyanide to produce a hydantoin.[7][8][9] This hydantoin is then hydrolyzed to the desired amino acid. This method is particularly well-suited for ketones, which are often more stable and accessible than the corresponding α-ketoaldehydes required for a direct Strecker synthesis of α,α-disubstituted amino acids.

Conceptual Workflow of the Bucherer-Bergs Reaction:

Bucherer_Bergs_Reaction Start 1-Adamantyl Ketone (e.g., 1-Adamantyl methyl ketone) Intermediate Adamantyl-spiro-hydantoin Start->Intermediate Bucherer-Bergs Reaction Reagents + (NH4)2CO3 + KCN Product 2-(Adamantan-1-yl) -2-aminoacetic acid Intermediate->Product Hydrolysis Hydrolysis Strong Base Hydrolysis

Caption: Bucherer-Bergs synthesis of 2-(adamantan-1-yl)-2-aminoacetic acid.

Expertise & Experience:

The Bucherer-Bergs reaction often provides better yields for sterically hindered ketones compared to the Strecker synthesis. The formation of the stable hydantoin intermediate allows for purification before the final, often harsh, hydrolysis step. The hydrolysis of the 5,5-disubstituted hydantoin typically requires strong basic conditions (e.g., Ba(OH)₂ or NaOH) at high temperatures for an extended period. The choice of starting adamantyl ketone allows for the introduction of various substituents on the adamantane core, providing a modular approach to a library of derivatives.

Detailed Experimental Protocols

The following protocols are illustrative examples based on established procedures for similar sterically hindered amino acids and should be optimized for specific laboratory conditions.

Protocol 1: Bucherer-Bergs Synthesis of 5-(Adamantan-1-yl)-5-methylhydantoin

This protocol describes the synthesis of a hydantoin intermediate from 1-adamantyl methyl ketone.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure reaction vessel, combine 1-adamantyl methyl ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel until the solids are sufficiently suspended.

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. The internal pressure will increase, so appropriate safety precautions must be taken.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent any excess pressure. Dilute the reaction mixture with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation and Purification: The hydantoin product will precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or a similar solvent.

Protocol 2: Hydrolysis of 5-(Adamantan-1-yl)-5-methylhydantoin to 2-(Adamantan-1-yl)-alanine

This protocol details the final step to obtain the amino acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the adamantyl-spiro-hydantoin (1.0 eq) in a 25% aqueous solution of sodium hydroxide or a saturated solution of barium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux (typically 150-180 °C) for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 6-7.

  • Isolation and Purification: The amino acid will precipitate at its isoelectric point. Collect the solid by filtration, wash with cold water and then with a small amount of ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Structure-Activity Relationship (SAR) of 2-(Adamantan-1-yl)-2-aminoacetic Acid Derivatives

The biological activity of derivatives of 2-(adamantan-1-yl)-2-aminoacetic acid can be systematically modulated by modifying three key positions: the carboxylic acid, the amino group, and the adamantane cage itself.

Logical Relationship Diagram for SAR Exploration:

SAR_Exploration Core 2-(Adamantan-1-yl)-2-aminoacetic Acid Scaffold Mod_COOH Carboxylic Acid Modification (e.g., Esters, Amides) Core->Mod_COOH Mod_NH2 Amino Group Modification (e.g., N-Acylation, N-Alkylation) Core->Mod_NH2 Mod_Adamantane Adamantane Core Modification (e.g., Substitution on the cage) Core->Mod_Adamantane Activity Biological Activity (e.g., Antiviral, Enzyme Inhibition, Neuroprotective) Mod_COOH->Activity Mod_NH2->Activity Mod_Adamantane->Activity

Caption: Key modification points for SAR studies of 2-(adamantan-1-yl)-2-aminoacetic acid.

Antiviral Activity

Adamantane derivatives have a long history as antiviral agents, most notably against the influenza A virus.[1][10] The primary amine of amantadine and rimantadine is crucial for their activity, targeting the M2 proton channel. For derivatives of 2-(adamantan-1-yl)-2-aminoacetic acid, modifications of the amino and carboxyl groups can significantly impact antiviral potency.

Derivative Class Modification Impact on Antiviral Activity Rationale
Amides Conversion of the carboxylic acid to various amidesOften leads to a decrease or loss of activity against influenza A.The free carboxylic acid may be important for solubility or interaction with the target. However, specific amide derivatives may exhibit activity against other viruses.
N-Acyl Derivatives Acylation of the amino groupGenerally reduces activity against influenza A.The free primary amine is often essential for M2 channel blocking. However, specific acyl groups may confer activity against other viral targets.
Esters Esterification of the carboxylic acidCan improve cell permeability and may act as prodrugs. Activity is dependent on the ester promoiety and the target virus.Increased lipophilicity can enhance passage through cell membranes. In vivo hydrolysis can release the active carboxylic acid.
Enzyme Inhibition

The rigid adamantane scaffold is an excellent anchor for positioning functional groups within the active site of an enzyme. Derivatives of 2-(adamantan-1-yl)-2-aminoacetic acid have been explored as inhibitors of various enzymes.

Enzyme Target Key SAR Insights Example Modification
Dipeptidyl peptidase-4 (DPP-4) The amino group is crucial for interacting with the catalytic site. The adamantane group fits into a hydrophobic pocket.N-acylation can be tolerated if the acyl group makes additional favorable interactions.
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) The adamantane cage occupies a hydrophobic region of the active site. The amino and carboxyl groups can be modified to optimize interactions with surrounding residues.Amide derivatives with specific substituents can show enhanced potency.
Xanthine Oxidase Amide derivatives have shown inhibitory activity. The nature of the substituent on the amide nitrogen is critical for potency.[11]Aromatic and heterocyclic amides can form key interactions within the active site.[11]
Neurodegenerative Diseases

Adamantane derivatives like memantine are used in the treatment of Alzheimer's disease, acting as NMDA receptor antagonists.[12] The unique lipophilicity and shape of the adamantane cage allow these molecules to cross the blood-brain barrier and interact with ion channels.

Neurological Target Key SAR Insights Example Modification
NMDA Receptor The primary amine is often a key pharmacophoric feature for channel blocking. The adamantane group provides the appropriate size and lipophilicity to lodge within the channel pore.N-alkylation can modulate potency and selectivity.[5]
Amyloid-β Aggregation Aminoadamantane derivatives can inhibit the aggregation of amyloid-beta peptides.[3] The substitution pattern on the adamantane and the nature of the amino group substituents are important for activity.[3]Benzamide derivatives have shown potent inhibitory activity.[3]

Conclusion and Future Perspectives

2-(Adamantan-1-yl)-2-aminoacetic acid and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic challenges posed by the sterically demanding adamantyl group can be overcome by established methods like the Bucherer-Bergs reaction. The rigid adamantane scaffold provides a unique platform for rational drug design, allowing for the precise positioning of functional groups to optimize interactions with biological targets. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of a wider range of derivatives, and the elucidation of their mechanisms of action in various disease models. The continued investigation of these fascinating molecules holds great potential for the discovery of novel therapeutics.

References

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  • Vu, B. D., Ho Ba, N. M., Pham, V. H., & Phan, D. C. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS omega, 5(26), 16085–16088.
  • Duque, M. D., Camps, P., Profire, L., Montaner, S., Vázquez, S., Sureda, F. X., Mallol, J., López-Querol, M., Naesens, L., De Clercq, E., Prathalingam, S. R., & Kelly, J. M. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & medicinal chemistry, 17(8), 3198–3206.
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  • Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., Ikeda, S., & De Clercq, E. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of medicinal chemistry, 39(17), 3307–3318.
  • Pramod, M., Alnajjar, M. A., Schöpper, S. N., Schwarzlose, T., Nau, W. M., & Hennig, A. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical communications (Cambridge, England), 60(36), 4810–4813.
  • Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103–2105.
  • Klimochkin, Y. N., & Moiseev, I. K. (1991). Synthesis and antiviral activity of sulfur-containing derivatives of adamantane. Pharmaceutical Chemistry Journal, 25(7), 489-492.
  • Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characteriz
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Exploratory

lipophilicity of adamantane-containing amino acids

An In-Depth Technical Guide to the Lipophilicity of Adamantane-Containing Amino Acids for Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of adamantane, a rigid and lipophilic cage-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lipophilicity of Adamantane-Containing Amino Acids for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of adamantane, a rigid and lipophilic cage-like hydrocarbon, into amino acid scaffolds presents a compelling strategy in modern medicinal chemistry. This guide provides a comprehensive technical overview of the , a critical physicochemical parameter influencing their pharmacokinetic and pharmacodynamic profiles. We will delve into the theoretical underpinnings of lipophilicity, detail rigorous experimental and computational methodologies for its determination, and explore the profound implications of modulating this property in the context of drug design and development. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

The Strategic Imperative of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[1][2][3][4] It is most commonly quantified by the logarithm of the partition coefficient (log P) between n-octanol and water.[5] This parameter profoundly influences a molecule's ability to traverse biological membranes, including the intestinal wall for oral absorption and the formidable blood-brain barrier (BBB) for central nervous system (CNS) targets.[1][6][7][8]

However, the relationship between lipophilicity and biological activity is often not linear. An optimal lipophilicity range is typically sought, as excessively high values can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to plasma proteins, thereby reducing the free fraction of the drug available to interact with its target.[1][4] Conversely, highly polar compounds may struggle to cross lipid membranes, limiting their bioavailability.[1] Therefore, the precise tuning of lipophilicity is a critical exercise in drug optimization.

Adamantane: The "Lipophilic Bullet"

Adamantane, with its unique, rigid, and highly symmetric tricyclic structure, has emerged as a privileged scaffold in medicinal chemistry.[9][10][11] Its introduction into a molecule is a well-established strategy to increase lipophilicity and metabolic stability, often leading to improved pharmacokinetic properties.[10][12][13][14] This has led to the development of several successful drugs, including the antiviral amantadine and the NMDA receptor antagonist memantine.[9][11][13] The adamantane moiety is often referred to as a "lipophilic bullet" due to its ability to enhance membrane permeability and target engagement.[13]

The fusion of the adamantane cage with amino acid frameworks creates a novel class of compounds with significant therapeutic potential. These adamantane-containing amino acids can be incorporated into peptides to enhance their stability and cell penetration or used as standalone pharmacophores.[15][16][17][18] Understanding and quantifying the lipophilicity of these hybrid molecules is paramount to harnessing their full potential in drug discovery.

Experimental Determination of Lipophilicity

While several methods exist for determining lipophilicity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has become the gold standard for its accuracy, reproducibility, and high-throughput capabilities.[3][19][20][21][22]

The Principle of RP-HPLC for Lipophilicity Measurement

In RP-HPLC, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase (a mixture of water and an organic modifier like acetonitrile or methanol).[19] When a sample is injected, its components partition between the stationary and mobile phases. More lipophilic compounds have a stronger affinity for the nonpolar stationary phase and thus elute later, resulting in a longer retention time.

The retention factor (k) is a measure of this retention and is directly related to the compound's lipophilicity. The logarithm of the retention factor (log k) is often used as a lipophilicity index. To correlate this with the universally accepted log P scale, a calibration curve is generated using a set of standard compounds with known log P values.[20] The log k values of the adamantane-containing amino acids are then used to interpolate their log P values from this calibration curve.

Detailed Experimental Protocol: RP-HPLC Method

Objective: To determine the log P value of a series of adamantane-containing amino acids.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Standard compounds with a range of known log P values (e.g., uracil, phenol, naphthalene, biphenyl).

  • Adamantane-containing amino acid samples.

  • Milli-Q water or equivalent.

  • HPLC-grade solvents.

Procedure:

  • Preparation of Mobile Phases: Prepare the mobile phases by accurately measuring the required volumes of solvents and TFA. Degas the mobile phases before use.

  • Preparation of Standard Solutions: Prepare stock solutions of the standard compounds in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. From these, prepare working solutions at a concentration of 100 µg/mL.

  • Preparation of Sample Solutions: Prepare stock solutions of the adamantane-containing amino acids in a suitable solvent at a concentration of 1 mg/mL. Prepare working solutions at 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 25 °C.

    • Detection wavelength: 210 nm (or a wavelength appropriate for the analytes).

    • Gradient elution: A series of isocratic runs with varying percentages of Mobile Phase B (e.g., 30%, 40%, 50%, 60%, 70%, 80% Acetonitrile).

  • Data Acquisition:

    • Inject the void volume marker (e.g., uracil) to determine the dead time (t₀).

    • For each isocratic condition, inject the standard compounds and the adamantane-containing amino acid samples.

    • Record the retention times (tR) for each compound.

  • Data Analysis:

    • Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (tR - t₀) / t₀.

    • Calculate the logarithm of the retention factor (log k).

    • For each compound, plot log k versus the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase to obtain the log k_w value.

    • Create a calibration curve by plotting the log k_w values of the standard compounds against their known log P values.

    • Determine the log P values of the adamantane-containing amino acids by interpolating their log k_w values on the calibration curve.

Self-Validation: The linearity of the calibration curve (R² > 0.98) and the reproducibility of retention times for replicate injections are critical for ensuring the trustworthiness of the results.

Computational Prediction of Lipophilicity

In parallel with experimental determination, computational methods offer a rapid and cost-effective way to predict the lipophilicity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) models are particularly powerful in this regard.[23][24][25]

The Principles of QSAR for Lipophilicity Prediction

QSAR models are mathematical equations that correlate the chemical structure of a molecule with its physicochemical properties or biological activity.[25] For log P prediction, these models are built using a training set of molecules with experimentally determined log P values. Molecular descriptors, which are numerical representations of a molecule's structural and physicochemical features, are calculated for each molecule in the training set. These descriptors can include parameters related to size, shape, electronic properties, and hydrogen bonding capacity.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to develop a model that best describes the relationship between the molecular descriptors and the log P values.[26][27][28] Once a robust model is established, it can be used to predict the log P of new, untested compounds, such as novel adamantane-containing amino acids.

Workflow for Building a QSAR Model

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation DataCollection Data Collection (Adamantane Amino Acids with experimental log P) StructurePreparation Structure Preparation (3D optimization, protonation states) DataCollection->StructurePreparation DescriptorCalculation Descriptor Calculation (Topological, Electronic, Geometrical) StructurePreparation->DescriptorCalculation FeatureSelection Feature Selection (Remove redundant descriptors) DescriptorCalculation->FeatureSelection ModelBuilding Model Building (MLR, SVM, etc.) FeatureSelection->ModelBuilding InternalValidation Internal Validation (Cross-validation) ModelBuilding->InternalValidation ExternalValidation External Validation (Test set prediction) InternalValidation->ExternalValidation Prediction Prediction ExternalValidation->Prediction Predict log P of new compounds

Caption: Workflow for developing a QSAR model for log P prediction.

Data Presentation and Analysis

Table of Lipophilicity Data
Compound IDAdamantane-Amino Acid StructureExperimental log P (RP-HPLC)Predicted log P (QSAR)
AAA-01 1-Aminoadamantane-2-carboxylic acid1.851.92
AAA-02 2-(Adamantan-1-yl)glycine2.102.05
AAA-03 3-(Adamantan-1-yl)alanine2.452.51
AAA-04 N-(Adamantan-1-yl)glycine2.302.38

The Impact of Lipophilicity on Pharmacological Properties

The has profound implications for their therapeutic potential.

Blood-Brain Barrier Penetration

For CNS-acting drugs, the ability to cross the BBB is a primary determinant of efficacy. Lipophilicity is a key factor governing this process.[1][6][7][8] Generally, a moderate lipophilicity (log P in the range of 1-3) is optimal for passive diffusion across the BBB.[1][4] The adamantane moiety can be strategically employed to increase the lipophilicity of an amino acid into this optimal range, thereby enhancing its brain penetration.

BBB_Penetration cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Drug_Blood Adamantane-Amino Acid (in plasma) EndothelialCells Endothelial Cells (Lipid Bilayer) Drug_Blood->EndothelialCells Passive Diffusion (Lipophilicity-driven) Drug_Brain Adamantane-Amino Acid (at target) EndothelialCells->Drug_Brain

Caption: Lipophilicity-driven passive diffusion across the blood-brain barrier.

Antiviral Activity

Several adamantane derivatives, including those conjugated with amino acids, have shown promise as antiviral agents, particularly against influenza viruses.[15][16][17][23][29] The lipophilic adamantane cage is thought to act as a membranotropic carrier, facilitating the transport of the active amino acid or peptide moiety to its viral target, such as the M2 proton channel.[15][23]

Conclusion

The is a critical parameter that can be precisely tuned to optimize their drug-like properties. This guide has provided a comprehensive overview of the theoretical and practical aspects of lipophilicity determination, from experimental RP-HPLC methods to computational QSAR modeling. By understanding and applying these principles, researchers can rationally design and develop novel adamantane-based therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. The strategic use of the adamantane scaffold as a "lipophilic bullet" continues to be a powerful approach in the quest for new and improved medicines.

References

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Foundational

Introduction: The Intersection of a Unique Scaffold and a Biological Building Block

An In-Depth Technical Guide to the Metabolic Stability of 2-(Adamantan-1-yl)-2-aminoacetic acid In modern medicinal chemistry, the adamantane moiety is a privileged scaffold, prized for its unique combination of properti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolic Stability of 2-(Adamantan-1-yl)-2-aminoacetic acid

In modern medicinal chemistry, the adamantane moiety is a privileged scaffold, prized for its unique combination of properties: a rigid, lipophilic, three-dimensional cage structure that can enhance a molecule's pharmacokinetic profile by improving its binding affinity and, critically, its metabolic stability.[1] When this scaffold is appended to a fundamental biological building block—an amino acid—the result is a molecule like 2-(Adamantan-1-yl)-2-aminoacetic acid, a compound of significant interest for drug development professionals. Its structure presents a fascinating metabolic puzzle, combining the known biotransformation pathways of the bulky adamantane cage with the conjugation-prone amino and carboxyl groups.

The metabolic stability of a drug candidate is a cornerstone of its potential success, dictating its half-life, bioavailability, and dosing regimen.[2][3] Rapid metabolism can lead to low drug exposure and the formation of potentially toxic metabolites, while excessively slow metabolism can cause drug accumulation and off-target effects.[3] Therefore, a thorough and early assessment of metabolic stability is not merely a regulatory hurdle but a critical step in optimizing a compound's therapeutic window.

This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals to assess the metabolic stability of 2-(Adamantan-1-yl)-2-aminoacetic acid. It moves beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, grounding every step in established biochemical principles and providing a self-validating system for analysis. We will explore the predicted metabolic fate of this molecule, detail the gold-standard in vitro assays for quantifying its stability, and outline the requisite analytical methodologies.

Part 1: Predicted Metabolic Fate of 2-(Adamantan-1-yl)-2-aminoacetic acid

Understanding the likely metabolic pathways of a novel compound is the first step in designing a robust assessment strategy. Based on its hybrid structure, 2-(Adamantan-1-yl)-2-aminoacetic acid is susceptible to both Phase I oxidative metabolism on its hydrocarbon scaffold and Phase II conjugative metabolism on its amino acid functional groups.

Phase I Metabolism: Oxidation of the Adamantane Cage

Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver, introduce or expose functional groups, preparing the molecule for Phase II conjugation.[4][5] For adamantane-containing drugs, the cage itself is the principal site of oxidative attack.[6][7]

  • Causality of Oxidation: The adamantane structure, while sterically bulky, is a rich source of tertiary and secondary carbons. CYP enzymes, particularly the highly abundant CYP3A4, are known to catalyze the hydroxylation of such lipophilic moieties.[6][8] Oxidation typically occurs at the bridgehead (tertiary) carbons, which are sterically accessible and electronically activated.[7] Secondary carbons are also potential sites for hydroxylation, leading to a variety of mono- and di-hydroxylated metabolites.[7] These oxidative steps are the primary drivers of clearance for many adamantyl drugs.[9]

Below is a diagram illustrating the predicted Phase I oxidative pathways.

G Parent 2-(Adamantan-1-yl)-2-aminoacetic acid Metabolite1 Bridgehead Hydroxylated Metabolite (e.g., 3-hydroxy) Parent->Metabolite1 CYP3A4, etc. Metabolite2 Secondary Carbon Hydroxylated Metabolite Parent->Metabolite2 CYP3A4, etc. Metabolite3 Di-hydroxylated Metabolite Metabolite1->Metabolite3 CYP3A4, etc. Metabolite2->Metabolite3 CYP3A4, etc.

Caption: Predicted Phase I oxidative metabolism of 2-(Adamantan-1-yl)-2-aminoacetic acid.

Phase II Metabolism: Conjugation of the Amino Acid Moiety

Phase II reactions involve the conjugation of endogenous molecules to the drug or its Phase I metabolites, drastically increasing water solubility and facilitating excretion via urine or bile.[10] The amino and carboxylic acid groups of the parent compound are prime targets for these pathways, particularly glucuronidation.

  • Causality of Conjugation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that catalyze the attachment of glucuronic acid to functional groups like hydroxyls, amines, and carboxylic acids.[11][12] The carboxylic acid can form an acyl glucuronide, and the amino group can form an N-glucuronide. This pathway is a critical clearance mechanism for many drugs containing these functional groups.[10]

The diagram below shows the potential direct conjugation pathways for the parent molecule.

G Parent 2-(Adamantan-1-yl)-2-aminoacetic acid Metabolite_Acyl Acyl Glucuronide (Conjugation at Carboxyl Group) Parent->Metabolite_Acyl UGTs Metabolite_N N-Glucuronide (Conjugation at Amino Group) Parent->Metabolite_N UGTs G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_ana Analysis P1 Prepare Compound Stock I2 Add Compound (1 µM) P1->I2 P2 Prepare Microsomes (0.5 mg/mL in Buffer) I1 Pre-warm Microsomes P2->I1 P3 Prepare NADPH Cofactor Solution I3 Initiate with NADPH P3->I3 I1->I2 I4 Sample at Time Points (0, 5, 15, 30, 60 min) I3->I4 A1 Quench Reaction (Acetonitrile + IS) I4->A1 A2 Centrifuge A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate t½ & CLint A3->A4

Caption: Workflow for the Liver Microsomal Stability Assay.

  • Expertise & Experience: To get a broader view of metabolism, the S9 fraction is employed. [13]This fraction contains both microsomes (Phase I) and the cytosol, which houses many Phase II enzymes like UGTs and sulfotransferases (SULTs). [2]This assay is chosen when there is a suspicion that Phase II metabolism may be a significant clearance pathway for the parent drug, which is highly relevant for our amino acid-containing molecule.

  • Trustworthiness (Self-Validating Protocol): This assay requires the addition of specific cofactors to enable Phase II reactions (e.g., UDPGA for glucuronidation, PAPS for sulfation). By running parallel incubations with and without these cofactors, we can directly probe the contribution of these pathways. For example, a significant increase in compound depletion only in the presence of UDPGA provides strong evidence for UGT-mediated metabolism.

Tier 2: Cellular Assays for Integrated Metabolism
  • Expertise & Experience: While subcellular fractions are excellent for screening, they lack the complete cellular machinery. Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and II enzymes in their natural configuration, along with transporters that govern the compound's entry into and exit from the cell. [2][14]This provides a more physiologically relevant measure of intrinsic clearance that better predicts in vivo outcomes. This assay is performed once a compound shows promise and requires a more accurate clearance prediction.

  • Trustworthiness (Self-Validating Protocol): The viability of the hepatocytes is monitored throughout the experiment (e.g., via Trypan Blue exclusion) to ensure that observed compound depletion is due to metabolism, not cell death. Including well-characterized control compounds allows for the validation of both Phase I and Phase II activities within the cell system.

  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol. Assess viability.

    • Resuspend viable hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL.

  • Incubation:

    • In a 96-well plate, pre-warm the hepatocyte suspension at 37°C in a shaking incubator with a 5% CO2 atmosphere.

    • Add the test compound to a final concentration of 1 µM and mix.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample and quench the reaction as described in the microsomal assay.

  • Analysis & Data Interpretation:

    • The analysis and data calculation steps are analogous to the microsomal assay, yielding cell-based t½ and CLint values (typically reported in µL/min/million cells).

Data Presentation: Summarizing Metabolic Stability

All quantitative data should be summarized in a clear, structured table for easy comparison across different test systems.

Test SystemTest Compound Conc.Half-Life (t½, min)Intrinsic Clearance (CLint)
Human Liver Microsomes1 µMe.g., 45e.g., 34 µL/min/mg
Human Liver S9 (-UDPGA)1 µMe.g., 42e.g., 36 µL/min/mg
Human Liver S9 (+UDPGA)1 µMe.g., 25e.g., 62 µL/min/mg
Human Hepatocytes1 µMe.g., 30e.g., 28 µL/min/10⁶ cells

Part 3: Bioanalytical Methodology for Quantification

Accurate assessment of metabolic stability hinges on a robust and sensitive analytical method to quantify the parent compound over time. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose. [15]

  • Expertise & Experience: LC-MS/MS is chosen for its unparalleled sensitivity and selectivity. [16]It can detect and quantify picogram levels of a compound even in complex biological matrices like microsomal or hepatocyte lysates. The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor a specific precursor-to-product ion transition, effectively filtering out background noise and ensuring that only the compound of interest is being measured.

  • Trustworthiness (Self-Validating Protocol): The use of a stable isotope-labeled internal standard (SIL-IS), if available, is the gold standard for quantification. The SIL-IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the most accurate quantification. In its absence, a structurally analogous internal standard is used. A full validation of the method (assessing linearity, accuracy, precision, and matrix effects) is required before analyzing study samples.

Detailed Protocol: LC-MS/MS Quantification
  • Sample Preparation:

    • Use the protein precipitation method described in the assay protocols. The acetonitrile quench solution should contain the internal standard at a fixed concentration.

    • After centrifugation, the supernatant is ready for injection. Dilution may be necessary if concentrations are high.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is a typical starting point. Due to the polar amino acid group, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be considered for optimal retention. [17] * Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from low to high organic phase (e.g., 5% to 95% B) over several minutes to separate the analyte from matrix components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization in Positive mode (ESI+) is typically used for compounds with amino groups.

    • MRM Transitions: The instrument is tuned to the specific compound. The precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole. In the second quadrupole (collision cell), it is fragmented. A specific, stable fragment ion is then selected in the third quadrupole. The instrument monitors this specific mass transition (e.g., m/z 210.1 -> m/z 151.1, hypothetical). A separate transition is monitored for the internal standard.

Conclusion: Synthesizing Data for Informed Drug Development

The comprehensive metabolic assessment of 2-(Adamantan-1-yl)-2-aminoacetic acid, as outlined in this guide, provides a clear path from theoretical prediction to robust experimental validation. By systematically employing microsomal, S9, and hepatocyte assays, researchers can build a detailed picture of the compound's metabolic fate.

  • A long half-life in microsomes but a short half-life in hepatocytes supplemented with UDPGA would strongly suggest that Phase II conjugation, not CYP oxidation, is the primary clearance mechanism.

  • Conversely, rapid depletion in microsomes would point to the adamantane cage as a metabolic hotspot, potentially guiding medicinal chemists to block these sites of oxidation to improve stability. [9] This tiered, evidence-based approach ensures that decisions made during lead optimization are based on high-quality, translatable data. Understanding the metabolic stability of 2-(Adamantan-1-yl)-2-aminoacetic acid is not just an analytical exercise; it is a critical component of rationally designing safer and more effective medicines.

References

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  • PubChem. (n.d.). 2-(Adamantan-1-yl)-2-aminoacetic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2-(Adamantan-1-yl)-2-aminoacetic Acid

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Adamantyl-Functionalized Amino Acids Unnatural amino acids (UNAAs) are pivotal building blocks in modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Adamantyl-Functionalized Amino Acids

Unnatural amino acids (UNAAs) are pivotal building blocks in modern medicinal chemistry, enabling the design of novel peptides and small molecules with enhanced pharmacological properties.[1] Among these, 2-(Adamantan-1-yl)-2-aminoacetic acid, a glycine derivative bearing a bulky, lipophilic adamantane cage, is of significant interest. The adamantane moiety imparts unique characteristics to a molecule, including high rigidity, metabolic stability, and an ability to anchor to hydrophobic pockets in biological targets.[2] These features make adamantyl-containing compounds, including this specific amino acid, valuable scaffolds in the development of therapeutics.

This document provides a detailed, field-tested protocol for the synthesis of 2-(Adamantan-1-yl)-2-aminoacetic acid via the classical Strecker amino acid synthesis.[3] This multicomponent reaction is renowned for its efficiency and reliability in preparing α-amino acids from simple aldehyde precursors.[4][5] We will elucidate the reaction mechanism, provide a step-by-step experimental procedure, discuss characterization methods, and outline critical safety considerations. Additionally, the Bucherer-Bergs reaction is presented as a robust alternative synthetic route.

Primary Protocol: The Strecker Synthesis

The Strecker synthesis is a two-step process that converts an aldehyde into an α-amino acid.[5] In the first step, adamantane-1-carbaldehyde reacts with an ammonia source and a cyanide salt to form an intermediate α-aminonitrile. The subsequent hydrolysis of the nitrile group yields the target amino acid.[6]

Overall Reaction Scheme

Caption: Overall workflow for the two-step Strecker synthesis.

Reaction Mechanism

The causality of the Strecker reaction lies in a sequence of nucleophilic additions. First, ammonia attacks the protonated aldehyde to form an imine intermediate. The cyanide ion then performs a nucleophilic attack on the iminium carbon, which is more electrophilic than the starting aldehyde, to create the stable α-aminonitrile.

G cluster_A Part A: Imine Formation cluster_B Part B: Cyanide Addition & Hydrolysis A Adamantane-1-carbaldehyde B Protonated Aldehyde A->B H+ A->B C Hemiaminal Intermediate B->C + NH3 (Nucleophilic Attack) B->C D Iminium Ion C->D - H2O C->D E Imine D->E - H+ D->E F α-Aminonitrile E->F + CN- (Nucleophilic Attack) E->F G Protonated Nitrile F->G + H3O+ F->G H Carboximidic Acid Intermediate G->H + H2O G->H I Amide Intermediate H->I Tautomerization H->I J Final Amino Acid I->J + H3O+, -NH4+ I->J

Caption: Mechanism of the Strecker synthesis pathway.

Materials and Equipment

Reagents
ReagentCAS No.M.W. ( g/mol )Recommended Grade
Adamantane-1-carbaldehyde2094-74-8164.25>97%
Sodium Cyanide (NaCN)143-33-949.01>98%
Ammonium Chloride (NH₄Cl)12125-02-953.49ACS Reagent
Ammonium Hydroxide (28-30%)1336-21-635.05ACS Reagent
Methanol (MeOH)67-56-132.04ACS Reagent
Hydrochloric Acid (37%)7647-01-036.46ACS Reagent
Diethyl Ether60-29-774.12ACS Reagent
Sodium Hydroxide (NaOH)1310-73-240.00ACS Reagent
Equipment
  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle with temperature controller

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)

  • Rotary evaporator

  • pH meter or pH paper

  • Fume hood (mandatory for handling cyanide)

Detailed Experimental Protocol

CRITICAL SAFETY WARNING: Sodium cyanide is a fast-acting and potent poison.[5] All operations involving NaCN must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid acidification of cyanide solutions, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[4] Prepare a cyanide quenching solution (e.g., 10% sodium hypochlorite (bleach) or alkaline hydrogen peroxide) and use it to decontaminate all glassware and waste streams.

Part A: Synthesis of 2-(Adamantan-1-yl)-2-aminoacetonitrile
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve ammonium chloride (5.9 g, 110 mmol, 1.1 equiv) in 30 mL of concentrated ammonium hydroxide (~28%) and 30 mL of methanol. Cool the solution to 0-5 °C in an ice bath.

  • Aldehyde Addition: In a separate beaker, dissolve adamantane-1-carbaldehyde (16.4 g, 100 mmol, 1.0 equiv) in 50 mL of methanol. Add this solution dropwise to the cold ammonium chloride solution over 20 minutes with vigorous stirring. The rationale for pre-cooling and slow addition is to control the exothermic formation of the imine and prevent side reactions.

  • Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (5.4 g, 110 mmol, 1.1 equiv) in 20 mL of deionized water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation: Transfer the reaction mixture to a separatory funnel containing 100 mL of water. Extract the aqueous phase with diethyl ether (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude solid, 2-(adamantan-1-yl)-2-aminoacetonitrile, can be purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.

Part B: Hydrolysis to 2-(Adamantan-1-yl)-2-aminoacetic Acid
  • Setup for Hydrolysis: Transfer the crude α-aminonitrile from Part A into a 500 mL round-bottom flask. Add 150 mL of 6 M hydrochloric acid. CAUTION: This step should be performed slowly in a fume hood as residual cyanide may be present.

  • Hydrolysis Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 8-12 hours. The purpose of using concentrated acid and heat is to drive the complete hydrolysis of the robust nitrile and amide intermediates.[7]

  • Isolation and Purification: Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the amino acid may form. Cool further in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

  • Neutralization: Dissolve the crude hydrochloride salt in a minimum amount of hot water. Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) by the slow addition of 2 M sodium hydroxide solution. The target amino acid will precipitate out of the solution as a zwitterion.

  • Final Product: Cool the suspension in an ice bath for 1 hour. Collect the white solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the final product, 2-(adamantan-1-yl)-2-aminoacetic acid, under vacuum.

Characterization

The identity and purity of the synthesized 2-(Adamantan-1-yl)-2-aminoacetic acid (C₁₂H₁₉NO₂, M.W. 209.28 g/mol ) should be confirmed using standard analytical techniques.[8]

  • ¹H NMR: Expect characteristic signals for the adamantyl cage protons and the α-proton.

  • ¹³C NMR: Expect signals corresponding to the adamantyl carbons, the α-carbon, and the carboxyl carbon.

  • FT-IR (KBr): Look for characteristic absorption bands for the carboxylic acid (O-H and C=O stretch) and the amine (N-H stretch).

  • Mass Spectrometry (ESI-MS): Expect to find the [M+H]⁺ ion at m/z 210.15.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of aminonitrile (Part A) Incomplete imine formation.Ensure the reaction is sufficiently cold during additions. Use a slight excess of ammonia and cyanide.
Side reactions from aldehyde.Add the aldehyde solution slowly to the ammonia/ammonium chloride mixture.
Incomplete hydrolysis (Part B) Insufficient reaction time or acid concentration.Extend the reflux time to 24 hours. Ensure the HCl concentration is at least 6 M.
Product is an oil or difficult to crystallize Impurities present.Re-purify the aminonitrile intermediate before hydrolysis. For the final product, try recrystallization from different solvent systems (e.g., water/isopropanol).
Incorrect pH for precipitation.Use a calibrated pH meter to carefully adjust to the isoelectric point. Add base/acid dropwise near the target pH.

Alternative Synthetic Route: The Bucherer-Bergs Reaction

An excellent alternative for synthesizing this target is the Bucherer-Bergs reaction, which proceeds via a hydantoin intermediate.[9][10] This multicomponent reaction also uses the same aldehyde starting material. The hydantoin is then hydrolyzed under basic or acidic conditions to yield the final amino acid.[11]

G cluster_A Part A: Hydantoin Formation cluster_B Part B: Hydrolysis A Adamantane-1-carbaldehyde B Cyanohydrin Intermediate A->B + KCN, H+ A->B C Aminonitrile Intermediate B->C + NH3 B->C D Hydantoic Acid Intermediate C->D + (NH4)2CO3 -> CO2 C->D E Adamantyl-Substituted Hydantoin D->E Intramolecular Cyclization D->E F Final Amino Acid E->F + NaOH or HCl, Heat (Ring Opening & Hydrolysis) E->F

Caption: Mechanism of the Bucherer-Bergs synthesis pathway.

This method is advantageous as the hydantoin intermediates are often highly crystalline and easy to purify.[11] The reaction typically involves heating the aldehyde with potassium cyanide and ammonium carbonate in aqueous ethanol.[12]

References

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.Journal of the American Chemical Society.
  • 2-(Adamantan-1-yl)-2-aminoacetic acid | C12H19NO2 | CID 3157067 - PubChem. PubChem. [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health (NIH). [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • Strecker amino acid synthesis - Wikipedia. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. ResearchGate. [Link]

  • Amino adamantane derivatives, methods for the production and use thereof - Google Patents.
  • Highlights in synthesis - unnatural amino acids - BioAscent. BioAscent. [Link]

  • (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride | C12H20ClNO2 | CID 49839951 - PubChem. PubChem. [Link]

  • Strecker Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Bucherer–Bergs reaction - Wikipedia. Wikipedia. [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. Chemistry Notes. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. National Institutes of Health (NIH). [Link]

  • Bucherer-Bergs Reaction. Unknown Source. [Link]

Sources

Application

Application Notes and Protocols: Strategic Incorporation of 2-(Adamantan-1-yl)-2-aminoacetic acid in Advanced Peptide Synthesis

Authored by: Gemini, Senior Application Scientist Abstract The incorporation of non-natural, sterically demanding amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a route to enhanced...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-natural, sterically demanding amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a route to enhanced metabolic stability, constrained conformations, and improved pharmacokinetic profiles.[1][2] Among these, 2-(Adamantan-1-yl)-2-aminoacetic acid (AdaGly) presents a unique combination of extreme steric bulk and high lipophilicity, derived from its diamondoid cage structure.[1] This guide provides an in-depth analysis of the challenges and solutions associated with the use of AdaGly in solid-phase peptide synthesis (SPPS). We will dissect the mechanistic basis for coupling difficulties and present validated, step-by-step protocols using high-efficiency reagents and optimized conditions to ensure successful incorporation of this valuable building block for researchers in peptide chemistry and pharmaceutical development.

Introduction: The Adamantane Advantage in Peptide Design

Adamantane, a rigid, perfectly symmetric, and highly lipophilic hydrocarbon cage, has been successfully integrated into numerous approved drugs, including antivirals and CNS agents.[2] Its introduction into a peptide sequence serves several strategic purposes:

  • Enhanced Lipophilicity: The adamantyl moiety significantly increases the hydrophobicity of a peptide, which can improve its ability to cross cellular membranes.[1]

  • Metabolic Shielding: The sheer bulk of the adamantane group can sterically hinder the approach of proteolytic enzymes, thereby increasing the plasma half-life of the peptide therapeutic.[3]

  • Conformational Rigidity: The inflexible adamantane cage can lock the peptide backbone into a specific conformation, which can be crucial for receptor binding and selectivity.

  • Pharmacophore Scaffolding: It can serve as a robust anchor or scaffold for presenting other bioactive functional groups.[3]

2-(Adamantan-1-yl)-2-aminoacetic acid is an α,α-disubstituted glycine analog that directly introduces these properties onto the peptide backbone. However, the very feature that makes it attractive—its steric bulk—also renders it a "difficult" residue in the context of standard peptide synthesis.[4]

cluster_AdaGly Fmoc-2-(Adamantan-1-yl)-2-aminoacetic acid Structure cluster_properties Key Properties AdaGly_structure prop1 Extreme Steric Hindrance AdaGly_structure->prop1 prop2 High Lipophilicity AdaGly_structure->prop2 prop3 Metabolic Stability AdaGly_structure->prop3

Figure 1: Structure and key properties of the Fmoc-protected AdaGly building block.

The Core Challenge: Overcoming Steric Hindrance in Amide Bond Formation

The primary obstacle in using AdaGly is the difficulty of forming a peptide bond with its carboxyl group or its amino group. The adamantyl cage crowds the α-carbon, sterically shielding both the nucleophilic amine (once deprotected) and the electrophilic carbonyl carbon (once activated) from attack.[4][5] This leads to significantly slower reaction kinetics compared to standard amino acids.

Consequences of steric hindrance include:

  • Incomplete Coupling: Standard coupling times may be insufficient, resulting in deletion sequences.

  • Low Yields: The overall yield of the crude peptide can be drastically reduced.[4]

  • Failure of Standard Reagents: Coupling reagents that are efficient for routine synthesis may fail entirely.[5][6]

Therefore, a specialized approach is mandatory, focusing on the selection of highly potent coupling reagents and the optimization of reaction parameters.

Pre-Synthesis: Building Block Preparation and Resin Selection

The commercially available N-α-Fmoc protected version, Fmoc-2-(adamantan-1-yl)-L-glycine (Fmoc-AdaGly-OH) , is the required building block for standard Fmoc-based SPPS.[7][8]

  • Purity: Ensure the use of high-purity (>98%) Fmoc-AdaGly-OH to avoid the introduction of impurities.

  • Resin Choice: The choice of resin depends on the desired C-terminus. For C-terminal amides, a Rink Amide resin is standard. For C-terminal carboxylic acids, a 2-Chlorotrityl Chloride resin is recommended due to its acid lability, which allows for mild cleavage conditions.[9][10]

Table 1: Physicochemical Properties of Fmoc-AdaGly-OH

Property Value Reference
Chemical Name (2S)-2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid [7]
CAS Number 1221793-29-8 [7]
Molecular Formula C₂₇H₂₉NO₄ [7]
Molecular Weight 431.53 g/mol [7]

| Key Feature | Extreme steric bulk at the α-carbon |[4][5] |

Application Protocol: Optimized Coupling of Fmoc-AdaGly-OH

This protocol is designed for the manual solid-phase synthesis of a peptide containing an AdaGly residue. It assumes a 0.1 mmol synthesis scale.

Reagents and Materials
  • Fmoc-protected amino acids (including Fmoc-AdaGly-OH)

  • SPPS-grade resin (e.g., Rink Amide MBHA, 100-200 mesh, ~0.5 mmol/g)

  • Solvents: N,N-Dimethylformamide (DMF, amine-free), Dichloromethane (DCM)

  • Deprotection: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: See Table 2 for recommendations. HATU is the primary recommendation.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing Solvents: Methanol (MeOH), Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • SPPS reaction vessel, nitrogen source for agitation.

Recommended Coupling Reagents

For sterically hindered residues like AdaGly, standard carbodiimide reagents (e.g., DCC, DIC) are often ineffective.[5] High-activity uronium/aminium or phosphonium salt-based reagents are required.[11][12]

Table 2: Comparison of High-Potency Coupling Reagents for Hindered Amino Acids

Reagent Full Name Activating Species Relative Efficacy Key Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate OAt-ester Excellent Highly reactive, rapid kinetics. The gold standard for difficult couplings.[11][12]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate O-6-ClBt-ester Very Good More stable in solution than HATU, slightly lower reactivity. A robust alternative.[11]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate OAt-ester Excellent Phosphonium-based analog of HATU. Very effective but can be more expensive.[5]

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma-ester | Very Good | Non-explosive byproduct (Oxyma). Good solubility and reduced allergenic potential.[13][14] |

Step-by-Step Coupling Workflow

The following steps detail the incorporation of Fmoc-AdaGly-OH following the deprotection of the N-terminal amine on the resin-bound peptide.

spss_workflow cluster_coupling Fmoc-AdaGly-OH Coupling Cycle start Start: Resin-Bound Peptide (Free N-terminal Amine) preactivation 1. Pre-activation of Fmoc-AdaGly-OH (4 eq. Amino Acid, 3.9 eq. HATU, 6 eq. DIPEA in DMF) start->preactivation coupling 2. Coupling Reaction (Add activated mix to resin) Agitate for 2-4 hours at RT preactivation->coupling Activate for 2-5 min monitoring 3. Monitoring (Kaiser or Chloranil Test) coupling->monitoring monitoring->coupling Incomplete: Double Couple (Repeat steps 1 & 2) wash1 4. Wash Cycle (3x DMF, 3x DCM) monitoring->wash1 Coupling Complete deprotection Next Cycle: Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection

Figure 2: Optimized workflow for the coupling of sterically hindered Fmoc-AdaGly-OH.

Protocol Steps:

  • Resin Preparation: Ensure the resin-bound peptide is swelled in DMF and the N-terminal Fmoc group has been removed (using 20% piperidine/DMF for 5 + 15 minutes) and thoroughly washed (5x DMF).

  • Amino Acid Activation (Critical Step):

    • In a separate vessel, dissolve Fmoc-AdaGly-OH (4.0 eq. relative to resin loading).

    • Add HATU (3.9 eq.) and dissolve in a minimal volume of DMF.

    • Add DIPEA (6.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may change color. Causality: Pre-activation ensures the rapid formation of the highly reactive OAt-ester intermediate before its addition to the resin, maximizing the concentration gradient and driving the sluggish reaction forward.[11]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel with nitrogen bubbling or orbital shaking.

    • Crucially, extend the coupling time to a minimum of 2 hours at room temperature. For sequences where the preceding residue is also bulky, a 4-hour coupling time or overnight reaction may be necessary.[4]

  • Monitoring for Completion:

    • After the initial coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative test for free amines.

    • Kaiser Test: Will be negative (clear/yellow beads) if the coupling is complete. Note: The Kaiser test gives a false negative for N-terminal proline.

    • Chloranil Test: A more reliable alternative for hindered couplings. A positive result (blue/green beads) indicates incomplete coupling.

  • Troubleshooting: The Double Couple:

    • If the monitoring test is positive (indicating free amines), filter the reaction solution and immediately perform a second coupling.

    • Repeat steps 2 and 3 with fresh reagents. Do not simply extend the time of the first coupling, as the activated species can degrade over time. Causality: A fresh solution of activated amino acid is required to provide the necessary chemical potential to force the reaction to completion.[4]

  • Washing: Once coupling is complete (negative monitoring test), filter the reaction solution and wash the resin extensively to remove all excess reagents and byproducts (5x DMF, 3x DCM, 3x DMF).

  • Continue Synthesis: Proceed with the deprotection of the newly added Fmoc-AdaGly-OH to continue the peptide elongation.

Cleavage and Final Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.

  • Wash the final peptide-resin with DCM (5x) and dry under vacuum for 1 hour.

  • Prepare a cleavage cocktail of 95% TFA / 2.5% H₂O / 2.5% TIS. Use with extreme caution in a certified fume hood.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise into a large volume of ice-cold diethyl ether.

  • Centrifuge, decant the ether, and wash the peptide pellet 2-3 times with cold ether.

  • Dry the crude peptide under vacuum before purification by RP-HPLC.

Conclusion

The successful incorporation of 2-(Adamantan-1-yl)-2-aminoacetic acid is a challenging yet highly rewarding endeavor in peptide synthesis. Its unique steric and lipophilic properties offer significant advantages for the design of next-generation peptide therapeutics.[1][2][15] By deviating from standard protocols and embracing a strategy of high-potency coupling reagents, extended reaction times, and diligent monitoring, researchers can effectively overcome the kinetic barriers imposed by its bulky adamantyl scaffold. The protocols outlined in this guide provide a validated framework for harnessing the full potential of this powerful and unique building block in drug discovery and development.

References

  • Novel Peptides Incorporating Adamantyl Amino Acids. (2006). University of Regensburg.
  • Okada, Y., et al. (1999). Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solifataricus ribonuclease. I. Chemical & Pharmaceutical Bulletin, 47(8), 1089-96. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. University of Barcelona. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). 2BScientific. [Link]

  • Dunetz, J. R., et al. (2016). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Mlinarić-Majerski, K., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link]

  • Solid-Phase Peptide Synthesis. (2018). Springer Nature Experiments. [Link]

  • Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. (2023). ResearchGate. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2023). Dilun Biotechnology. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2020). ResearchGate. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. (2024). MDPI. [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Okada, Y., et al. (1994). Development of a new amino-protecting group, 2-adamantyloxycarbonyl (2-adoc), and its application to the solid-phase synthesis of protected peptides. Journal of the Chemical Society, Chemical Communications. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UCI Department of Chemistry. [Link]

  • Bédard, F., & Biron, E. (2018). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Oxidative peptide bond formation of glycine–amino acid using 2-(aminomethyl)malononitrile as a glycine unit. (2021). Chemical Communications. [Link]

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Method

Application Notes &amp; Protocols: Purification of 2-(Adamantan-1-yl)-2-aminoacetic Acid

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of adamantane-based amino acid analogues. Introduction: The Challenge and Importance of Purity 2-(Adamantan-1-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of adamantane-based amino acid analogues.

Introduction: The Challenge and Importance of Purity

2-(Adamantan-1-yl)-2-aminoacetic acid is a non-proteinogenic amino acid characterized by the bulky, lipophilic adamantane cage appended to its α-carbon. This unique structural motif imparts significant steric hindrance and altered physicochemical properties compared to natural amino acids, making it a valuable building block in medicinal chemistry for the development of novel therapeutics with enhanced metabolic stability and receptor affinity.

The purity of 2-(Adamantan-1-yl)-2-aminoacetic acid is paramount for its successful application in drug discovery and development. Impurities, which can arise from the synthetic route, may interfere with subsequent chemical transformations, impact biological activity, and introduce toxicity. This guide provides a comprehensive overview of robust purification strategies tailored to the specific properties of this amphoteric and sterically hindered molecule. We will delve into the principles and detailed protocols for acid-base extraction, recrystallization, and ion-exchange chromatography, enabling researchers to obtain highly pure 2-(Adamantan-1-yl)-2-aminoacetic acid for their downstream applications.

Understanding the Physicochemical Landscape

A successful purification strategy is built upon a thorough understanding of the target molecule's properties. 2-(Adamantan-1-yl)-2-aminoacetic acid possesses a unique combination of characteristics that dictate the most effective purification approaches.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₁₂H₁₉NO₂[1]-
Molecular Weight 209.28 g/mol [1]-
Structure Amphoteric (zwitterionic) with a bulky, non-polar adamantyl group.The amino and carboxylic acid groups allow for pH-dependent solubility changes, ideal for acid-base extraction and ion-exchange chromatography. The non-polar adamantyl group influences its solubility in organic solvents, a key consideration for recrystallization.
Solubility Generally low in water and high in non-polar organic solvents.[2][3]Recrystallization from a single organic solvent or a mixed-solvent system is a promising purification method.

Anticipating Impurities: A Look at the Strecker Synthesis

The Strecker synthesis is a common and efficient method for the preparation of α-amino acids, including 2-(Adamantan-1-yl)-2-aminoacetic acid.[4][5][6] Understanding the potential byproducts of this synthetic route is crucial for designing a targeted purification strategy.

A typical Strecker synthesis for this compound would involve the reaction of adamantane-1-carbaldehyde with ammonia and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.

Strecker_Synthesis cluster_impurities Potential Impurities Adamantane_Carbaldehyde Adamantane-1-carbaldehyde Alpha_Aminonitrile α-Aminonitrile Intermediate Adamantane_Carbaldehyde->Alpha_Aminonitrile Reaction Unreacted_Aldehyde Unreacted Aldehyde Ammonia_Cyanide NH₃, CN⁻ Final_Product 2-(Adamantan-1-yl)-2-aminoacetic acid Alpha_Aminonitrile->Final_Product Hydrolysis Side_Product_1 Amide byproduct Hydrolysis H₃O⁺ / OH⁻ Side_Product_2 Other hydrolysis byproducts Acid_Base_Extraction Crude_Product Crude Product in Organic Solvent Add_Base Add aq. NaOH (pH > pI) Crude_Product->Add_Base Separate_Layers_1 Separate Layers Add_Base->Separate_Layers_1 Aqueous_Layer_1 Aqueous Layer (Amino Acid Salt) Separate_Layers_1->Aqueous_Layer_1 Organic_Layer_1 Organic Layer (Neutral & Basic Impurities) Separate_Layers_1->Organic_Layer_1 Acidify Acidify with HCl to pI Aqueous_Layer_1->Acidify Precipitate Precipitate Pure Amino Acid Acidify->Precipitate Filter Filter and Wash Precipitate->Filter Pure_Product Pure 2-(Adamantan-1-yl)-2-aminoacetic acid Filter->Pure_Product

Caption: Workflow for acid-base extraction purification.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude 2-(Adamantan-1-yl)-2-aminoacetic acid in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous sodium hydroxide (NaOH) solution (e.g., 1 M) to raise the pH above the pI of the amino acid.

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated amino acid will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral and basic impurities, can be discarded or further processed if desired.

  • Back-Extraction (Optional): To remove any remaining neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute aqueous hydrochloric acid (HCl) solution (e.g., 1 M) with stirring until the pH reaches the isoelectric point (pI). The pI will need to be determined experimentally, but for many amino acids, it is in the range of pH 5-6. The pure amino acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts, followed by a small amount of a cold, non-polar organic solvent (e.g., hexane) to aid in drying.

  • Drying: Dry the purified product under vacuum.

Recrystallization: Achieving Crystalline Purity

Recrystallization is a highly effective method for obtaining a crystalline, high-purity solid. [7][8]The key to successful recrystallization is the selection of an appropriate solvent system.

Principle: The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have a high solubility at the solvent's boiling point. Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

Solvent Screening:

Given the non-polar nature of the adamantane group, a systematic screening of solvents with varying polarities is recommended.

Solvent CategoryExamplesExpected Solubility
Polar Protic Water, Methanol, EthanolLow solubility, potentially suitable as an anti-solvent. [2][3][9]
Polar Aprotic Acetone, Ethyl AcetateModerate solubility, good candidates for single-solvent recrystallization.
Non-Polar Toluene, HexaneHigh solubility, may be suitable as the "good" solvent in a two-solvent system. [10][11]

Protocol for Single-Solvent Recrystallization:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-(Adamantan-1-yl)-2-aminoacetic acid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol for Two-Solvent Recrystallization:

  • Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes faintly cloudy. [12]3. Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol, using a cold mixture of the two solvents for washing.

Ion-Exchange Chromatography: High-Resolution Separation

Ion-exchange chromatography (IEC) is a high-resolution technique that separates molecules based on their net charge. [13][14][15][16]It is particularly well-suited for the purification of amino acids.

Principle: The amino acid is passed through a column packed with a charged stationary phase (resin). At a specific pH, the charged amino acid will bind to the oppositely charged resin. By changing the pH or increasing the salt concentration of the mobile phase, the amino acid can be selectively eluted.

Ion_Exchange_Chromatography cluster_column Ion-Exchange Column Resin Charged Resin Washing 2. Wash to Remove Unbound Impurities Resin->Washing Sample_Loading 1. Load Sample at Binding pH Sample_Loading->Resin Elution 3. Elute with pH Gradient or Salt Gradient Washing->Elution Fraction_Collection 4. Collect Fractions Elution->Fraction_Collection Analysis 5. Analyze Fractions for Purity Fraction_Collection->Analysis Pure_Fractions Pool Pure Fractions Analysis->Pure_Fractions

Caption: General workflow for ion-exchange chromatography.

Considerations for Purifying a Hydrophobic Amino Acid:

Due to the bulky and non-polar adamantane group, hydrophobic interactions between the amino acid and the resin matrix can sometimes interfere with ideal ion-exchange behavior. Therefore, the choice of resin and elution conditions is critical.

  • Resin Selection:

    • Cation-Exchange Chromatography: Use a negatively charged resin (e.g., sulfopropyl or carboxymethyl) and load the sample at a pH below the pI of the amino acid, where it carries a net positive charge.

    • Anion-Exchange Chromatography: Use a positively charged resin (e.g., quaternary ammonium or diethylaminoethyl) and load the sample at a pH above the pI, where it carries a net negative charge.

    • A weak ion-exchanger may be preferable to minimize strong hydrophobic interactions.

  • Elution Strategy:

    • pH Gradient: Gradually changing the pH of the mobile phase towards the pI of the amino acid will weaken its interaction with the resin and cause it to elute.

    • Salt Gradient: Increasing the concentration of a salt (e.g., NaCl) in the mobile phase will compete with the bound amino acid for the charged sites on the resin, leading to its elution.

General Protocol for Cation-Exchange Chromatography:

  • Resin Equilibration: Pack a column with a suitable cation-exchange resin and equilibrate it with a low ionic strength buffer at a pH below the pI of 2-(Adamantan-1-yl)-2-aminoacetic acid (e.g., pH 3-4).

  • Sample Loading: Dissolve the partially purified amino acid in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound amino acid using either a linear pH gradient (e.g., pH 3 to 7) or a linear salt gradient (e.g., 0 to 1 M NaCl) in the equilibration buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target compound (e.g., by TLC, HPLC, or UV-Vis spectroscopy if a suitable chromophore is present or after derivatization).

  • Desalting and Isolation: Pool the pure fractions, desalt if necessary (e.g., by dialysis or size-exclusion chromatography), and isolate the final product, for instance, by lyophilization.

Conclusion: A Pathway to Purity

The successful purification of 2-(Adamantan-1-yl)-2-aminoacetic acid is a critical step in its journey from a synthetic target to a valuable tool in drug discovery. By strategically employing a combination of acid-base extraction, recrystallization, and ion-exchange chromatography, researchers can effectively remove synthetic impurities and obtain a highly pure compound. The protocols and principles outlined in these application notes provide a robust framework for developing a tailored purification strategy. As with any scientific endeavor, careful optimization of each step will be key to achieving the desired purity and yield.

References

  • Conduct Science. (2019, June 26). Ion-Exchange Chromatography Protocol. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of biological chemistry, 195(2), 669–683.
  • Csapó, J., & Csapó-Kiss, Z. (2002). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-21.
  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • D'Aniello, A., D'Onofrio, G., Pischetola, M., & Strazzullo, L. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical biochemistry, 199(1), 86–92.
  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
  • Mitsubishi Chemical Corporation. (1986). Method for purification of an amino acid using ion exchange resin. U.S.
  • Massachusetts Institute of Technology. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • PubChem. 2-(Adamantan-1-yl)-2-aminoacetic acid. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Needham, T. E. (1970).
  • University of Rhode Island DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. RECRYSTALLIZATION. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Promega Corporation. Case Study: The use of plasmid and protein purification systems in a high-throughput format for recombinant protein production. [Link]

  • Miller, S. J., et al. (2012). Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. Organic letters, 14(24), 6258–6261.
  • MDPI. Amino Acid. [Link]

  • Leonova, M. N., et al. (2019). Synthesis and Transformations of 2-(Adamantan-1-yl)aziridine. Russian Journal of Organic Chemistry, 55(3), 359-368.
  • ResearchGate. How can I purify amino acid based ionic liquids from their precursors such as amino acids. [Link]

  • Garakani, T., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • MDPI. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. [Link]

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Application

Application Notes and Protocols for the Analytical Characterization of Adamantyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Adamantyl amino acids represent a unique class of compounds experiencing a surge of interest in medicinal chemistry and drug development.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantyl amino acids represent a unique class of compounds experiencing a surge of interest in medicinal chemistry and drug development.[1][2] The incorporation of the bulky, lipophilic, and rigid adamantane cage into amino acid structures can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[1][2] As these novel molecules progress through the drug discovery pipeline, robust and reliable analytical methods are paramount for their characterization, quantification, and quality control. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the analysis of adamantyl amino acids, empowering researchers to make informed decisions in their experimental design.

Core Analytical Techniques

The analysis of adamantyl amino acids primarily relies on a suite of powerful analytical techniques, each offering distinct advantages. The choice of method is often dictated by the specific analytical challenge, such as purity assessment, quantification in a complex biological matrix, or stereochemical determination.

Chromatographic Techniques

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like adamantyl amino acids.[3] It excels in purity determination and quantification.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC mode for adamantyl amino acids. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of the adamantyl amino acid is primarily driven by the hydrophobic interactions between the adamantyl group and the stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar adamantyl amino acids, HILIC can be an effective alternative.[4][5] It utilizes a polar stationary phase and a mobile phase with a high percentage of a non-polar organic solvent.[4][5]

2. Gas Chromatography (GC)

GC offers high resolution and sensitivity, but its application to amino acids is contingent on a crucial step: derivatization. The inherent polarity and low volatility of amino acids necessitate their conversion into more volatile and thermally stable derivatives prior to GC analysis.

  • Derivatization: The primary goal of derivatization is to replace the active hydrogens on the amino and carboxyl groups with nonpolar moieties. Common derivatization techniques include:

    • Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to form stable silyl derivatives.[6][7]

    • Acylation/Esterification: This two-step process involves esterification of the carboxyl group followed by acylation of the amino group.

Spectrometric and Spectroscopic Techniques

1. Mass Spectrometry (MS)

MS is an indispensable tool for the structural elucidation and sensitive quantification of adamantyl amino acids.[8] It is often coupled with chromatographic techniques (LC-MS and GC-MS) to provide both separation and identification.[3][8]

  • LC-MS: This powerful combination allows for the analysis of adamantyl amino acids in complex matrices with high selectivity and sensitivity.[9]

  • GC-MS: Following derivatization, GC-MS provides excellent chromatographic separation and detailed mass spectral information for structural confirmation.[3][8] The fragmentation patterns observed in the mass spectrum can be used to identify the compound.[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structural determination of adamantyl amino acids.[10] Both ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts in the NMR spectrum are highly sensitive to the local chemical environment of the nuclei, allowing for the precise assignment of protons and carbons within the adamantyl cage and the amino acid backbone.[10][11][12]

Experimental Workflows and Protocols

Workflow for Analytical Method Selection

Caption: Decision tree for selecting the appropriate analytical technique.

Protocol 1: Purity Determination by RP-HPLC

This protocol outlines a general method for assessing the purity of a synthesized adamantyl amino acid.

1. Rationale: RP-HPLC is chosen for its robustness and ability to separate non-polar to moderately polar compounds. The UV detector provides a quantitative response for compounds with a chromophore. If the adamantyl amino acid lacks a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.

2. Materials:

  • HPLC system with a UV or MS detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: Adamantyl amino acid dissolved in a suitable solvent (e.g., methanol or mobile phase) at ~1 mg/mL

3. Procedure:

  • Sample Preparation: Prepare a working solution of the adamantyl amino acid at approximately 100 µg/mL by diluting the stock solution with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm (or appropriate wavelength for the specific compound)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

4. Method Validation: To ensure the method is "stability-indicating," forced degradation studies should be performed by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light).[3] The method is considered stability-indicating if it can resolve the main peak from all degradation products.[3]

Protocol 2: Quantification in Biological Matrix by LC-MS/MS

This protocol describes the quantification of an adamantyl amino acid in a biological matrix like plasma, which is crucial for pharmacokinetic studies.

1. Rationale: LC-MS/MS is the gold standard for quantifying drugs and metabolites in biological samples due to its high sensitivity and selectivity.[4] A stable isotope-labeled internal standard (SIL-IS) is used to correct for matrix effects and variations in sample processing.

2. Sample Preparation Workflow:

Caption: General workflow for sample preparation from a biological matrix.

3. Materials:

  • LC-MS/MS system (Triple Quadrupole)

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Precipitation Solvent: Acetonitrile

  • Internal Standard: Stable isotope-labeled adamantyl amino acid

4. Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program: Optimized for the specific analyte.

    • MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for both the analyte and the internal standard need to be optimized.

5. Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of the unknown samples from this curve.

Protocol 3: Structural Confirmation by GC-MS with Derivatization

This protocol details the analysis of an adamantyl amino acid using GC-MS following a silylation derivatization step.

1. Rationale: GC-MS provides high-resolution separation and detailed mass spectra for structural confirmation.[8] Derivatization is essential to make the amino acid volatile and amenable to GC analysis.[6]

2. Materials:

  • GC-MS system

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS

  • Solvent: Acetonitrile (anhydrous)

  • Sample: Dried adamantyl amino acid

3. Procedure:

  • Derivatization:

    • Place approximately 1 mg of the dried adamantyl amino acid in a reaction vial.

    • Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp to 300 °C at 10 °C/min

      • Hold at 300 °C for 5 minutes

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Electron Impact (EI) ionization at 70 eV

      • Scan range: m/z 50-650

4. Data Analysis: The mass spectrum of the derivatized adamantyl amino acid will show a characteristic molecular ion and fragmentation pattern. The fragmentation of the adamantyl cage often results in specific fragment ions that can aid in structural confirmation.[8]

Protocol 4: Chiral Purity Determination by Chiral HPLC

This protocol is for the separation of enantiomers of an adamantyl amino acid.

1. Rationale: Many adamantyl amino acids are chiral, and their enantiomers can have different pharmacological activities. Chiral HPLC is essential for determining the enantiomeric purity.[13][14] Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are often effective for the direct separation of underivatized amino acid enantiomers.[15]

2. Materials:

  • HPLC system with a UV or MS detector

  • Chiral column (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Methanol/Ammonium Formate buffer (e.g., 90:10 v/v with 10 mM ammonium formate)

3. Procedure:

  • Sample Preparation: Dissolve the adamantyl amino acid in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Data Presentation

Table 1: Comparison of Analytical Techniques for Adamantyl Amino Acids

TechniquePrimary ApplicationSample PreparationProsCons
RP-HPLC Purity, QuantificationSimple dissolutionRobust, widely available, good for routine analysisMay lack sensitivity for trace analysis, requires chromophore for UV detection
LC-MS/MS Quantification in complex matricesProtein precipitation, solid-phase extractionHigh sensitivity and selectivityRequires expensive instrumentation, matrix effects can be a challenge
GC-MS Structural confirmation, purityDerivatization required High resolution, provides structural informationDerivatization adds complexity and potential for side reactions
NMR Unambiguous structural elucidationSimple dissolutionProvides detailed structural informationLow sensitivity, requires pure sample
Chiral HPLC Enantiomeric puritySimple dissolutionDirect separation of enantiomersColumn selection can be challenging, may require method development

Conclusion

The analytical characterization of adamantyl amino acids is a multifaceted process that requires a strategic selection of techniques. HPLC and GC-MS are workhorse methods for purity assessment and quantification, with the latter necessitating a derivatization step. LC-MS/MS provides the sensitivity and selectivity required for analysis in complex biological matrices, which is critical in drug development. NMR spectroscopy remains the definitive tool for structural elucidation. For chiral adamantyl amino acids, dedicated chiral HPLC methods are indispensable for determining enantiomeric purity. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately characterize these promising therapeutic agents.

References

  • Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis. Benchchem.
  • Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry.
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  • (PDF) Gas chromatography of halogenated adamantanes. ResearchGate.
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Method

Application Notes &amp; Protocols: In Vivo Experimental Design Using 2-(Adamantan-1-yl)-2-aminoacetic acid

Introduction: Rationale for In Vivo Investigation 2-(Adamantan-1-yl)-2-aminoacetic acid is a synthetic amino acid derivative featuring a bulky, lipophilic adamantane moiety attached to the alpha-carbon of a glycine backb...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Investigation

2-(Adamantan-1-yl)-2-aminoacetic acid is a synthetic amino acid derivative featuring a bulky, lipophilic adamantane moiety attached to the alpha-carbon of a glycine backbone.[1][2] Structurally, it bears a resemblance to known antagonists of the N-methyl-D-aspartate (NMDA) receptor, such as memantine. This structural analogy forms the primary rationale for its investigation as a potential neuroprotective agent.

The NMDA receptor, a key player in excitatory neurotransmission, is implicated in the pathophysiology of numerous neurological disorders when overactivated—a phenomenon known as excitotoxicity.[3][4] Excessive calcium influx through the NMDA receptor ion channel triggers damaging downstream cascades, leading to neuronal injury and death.[3][5] This process is a critical factor in conditions like Alzheimer's disease, stroke, and traumatic brain injury.[3][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vivo experimental plans to evaluate the therapeutic potential of 2-(Adamantan-1-yl)-2-aminoacetic acid. The protocols herein are designed to systematically assess the compound's safety, pharmacokinetic profile, and efficacy as a putative NMDA receptor antagonist.

Part 1: Strategic In Vivo Experimental Workflow

A phased approach is crucial for the efficient and ethical evaluation of a novel compound. The workflow should progress from foundational safety and exposure studies to targeted efficacy models. This ensures that resource-intensive efficacy trials are only conducted on a compound with a well-understood safety and pharmacokinetic profile.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Analysis & Decision Formulation Protocol 2.1: Compound Formulation & Vehicle Selection Tox Protocol 2.2: Acute Toxicity & Dose-Range Finding Formulation->Tox Informs Dosing Concentrations PK Protocol 2.3: Pharmacokinetic (PK) Profile Assessment Tox->PK Determines Safe Dose Range (MTD) Excitotoxicity Protocol 3.1: Neuroprotection in Excitotoxicity Model PK->Excitotoxicity Guides Efficacious Exposure Levels Cognition Protocol 3.2: Cognitive Assessment in Disease Model Excitotoxicity->Cognition Proof-of-Concept for Neuroprotection Analysis Data Analysis & Interpretation Cognition->Analysis GoNoGo Go/No-Go Decision for Preclinical Candidacy Analysis->GoNoGo

Caption: High-level workflow for in vivo evaluation.

Part 2: Foundational In Vivo Protocols

These initial protocols establish the basic safety and pharmacokinetic parameters of the compound, which are prerequisites for any subsequent efficacy testing.[7][8]

Protocol 2.1: Compound Formulation & Dosing Vehicle Selection

Objective: To develop a stable and homogenous formulation suitable for in vivo administration that maximizes bioavailability while minimizing vehicle-related toxicity.

Causality: The choice of vehicle is critical; poor solubility can lead to inaccurate dosing and low, variable exposure, confounding study outcomes.[9][10] The formulation strategy must consider the compound's physicochemical properties to ensure it remains in solution or suspension at the required concentrations.[11][12]

Methodology:

  • Solubility Screening:

    • Assess the solubility of 2-(Adamantan-1-yl)-2-aminoacetic acid in a panel of common, non-toxic vehicles (e.g., sterile saline, PBS, 5% DMSO in saline, 10% Tween® 80 in water, 0.5% methylcellulose).

    • Start with a target concentration (e.g., 1 mg/mL) and incrementally increase to determine the saturation point.

    • Vortex and visually inspect for precipitates. Confirm solubility using HPLC-UV.

  • Vehicle Selection:

    • Prioritize aqueous-based vehicles to avoid toxicity associated with high concentrations of organic solvents.

    • If solubility is low, consider creating a suspension using vehicles like 0.5% methylcellulose. Ensure the particle size is uniform to prevent needle clogging and ensure consistent dosing.

  • Stability Assessment:

    • Prepare the final formulation at the highest intended concentration.

    • Store aliquots at room temperature and 4°C.

    • Assess the compound's concentration and purity via HPLC at various time points (e.g., 0, 4, 24, 48 hours) to ensure stability throughout the duration of the planned experiments.

Protocol 2.2: Acute Toxicity & Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity following a single administration.

Causality: This study is essential for establishing a safe dose range for subsequent pharmacokinetic and efficacy studies.[13] It minimizes animal morbidity and ensures that observed effects in later studies are due to the compound's pharmacology, not overt toxicity. The OECD Up-and-Down Procedure (UDP) is a validated method that reduces the number of animals required.[14][15]

Methodology (based on OECD Test Guideline 425): [14]

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).[15][16]

  • Procedure:

    • Dose a single animal at a starting dose (e.g., 100 mg/kg, oral gavage).

    • Observe the animal closely for the first 4 hours, then periodically for 48 hours for signs of toxicity (e.g., lethargy, ataxia, seizures, changes in respiration).

    • If the animal survives without severe toxicity, dose the next animal at a higher dose (e.g., 300 mg/kg).

    • If the animal shows signs of severe toxicity or dies, dose the next animal at a lower dose.

    • Continue this process, adjusting the dose up or down based on the outcome of the previous animal, until the MTD is identified.

    • Following the 48-hour observation, monitor all surviving animals for a total of 14 days for delayed effects and changes in body weight.[16]

  • Data Collection: Record all clinical signs, body weight changes, and mortality. Perform a gross necropsy on all animals at the end of the study.

Parameter Description
Starting Dose An initial estimate, often 1/10th of a predicted LD50 or a standard low dose (e.g., 50-100 mg/kg).
Dose Progression Factor The factor by which the dose is increased or decreased (typically ~3.2x).
Endpoint Identification of the dose causing no overt toxicity and the dose causing clear, but non-lethal, toxic signs (MTD).
Observation Period 14 days to capture delayed toxicity.[16]

Table 1: Key Parameters for Acute Toxicity Study.

Protocol 2.3: Pharmacokinetic (PK) Profile Assessment

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.[17][18]

Causality: Understanding the PK profile is non-negotiable.[19] It determines how much of the drug gets into the bloodstream, how long it stays there, and if it reaches the target organ (the brain). This information is vital for designing rational dosing schedules for efficacy studies to ensure that the compound is present at the target site at sufficient concentrations to exert a pharmacological effect.[8]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Dosing:

    • Administer a single dose of 2-(Adamantan-1-yl)-2-aminoacetic acid at a dose well below the MTD (e.g., 10 mg/kg) via the intended clinical route (e.g., oral gavage, PO) and intravenously (IV) to a separate cohort to determine bioavailability.[9]

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or cannula) at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

    • At the final time point, euthanize the animals and collect the brain tissue.

  • Bioanalysis:

    • Process blood to plasma.

    • Extract the compound from plasma and brain homogenate samples.

    • Quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Parameter Description Significance
Cmax Maximum plasma concentrationIndicates the peak exposure achieved.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the CurveRepresents total drug exposure over time.
t1/2 Half-lifeDetermines dosing frequency.
F% Bioavailability (PO vs. IV)Percentage of the oral dose that reaches systemic circulation.
Brain/Plasma Ratio C(brain) / C(plasma)Indicates the ability of the compound to cross the blood-brain barrier.

Table 2: Key Pharmacokinetic Parameters.

Part 3: Efficacy Model Protocols

Once the compound is deemed safe and demonstrates adequate brain penetration, its efficacy can be tested in relevant disease models.

Protocol 3.1: Neuroprotection in a Model of Acute Excitotoxicity

Objective: To directly test the hypothesis that the compound can protect neurons against NMDA-induced excitotoxic damage in vivo.

Causality: This is a direct, mechanism-based proof-of-concept study.[20] Injecting NMDA directly into a brain region like the hippocampus or striatum creates a localized excitotoxic lesion.[5] A successful neuroprotective agent should significantly reduce the size of this lesion.[20]

G cluster_0 Excitotoxic Cascade cluster_1 Therapeutic Intervention Glutamate Excess Glutamate NMDAR NMDAR Hyperactivation Glutamate->NMDAR Ca Massive Ca2+ Influx NMDAR->Ca Downstream ROS Production Mitochondrial Dysfunction Protease Activation Ca->Downstream Death Neuronal Death Downstream->Death Compound 2-(Adamantan-1-yl) -2-aminoacetic acid (Putative Antagonist) Compound->NMDAR BLOCKS

Caption: Hypothesized mechanism in an excitotoxicity model.

Methodology:

  • Animal Model: Adult C57BL/6 mice.

  • Experimental Groups:

    • Group 1: Sham (Vehicle injection + Saline brain injection)

    • Group 2: Lesion Control (Vehicle injection + NMDA brain injection)

    • Group 3: Test Compound (e.g., 10 mg/kg, IP) + NMDA brain injection

    • Group 4: Positive Control (Memantine, e.g., 10 mg/kg, IP) + NMDA brain injection

  • Procedure:

    • Pre-treat animals with vehicle, test compound, or positive control (e.g., 30-60 minutes before surgery).

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., hippocampus).

    • Slowly infuse a small volume (e.g., 0.5 µL) of NMDA (e.g., 25 mM) or saline for the sham group.[4]

    • Suture the incision and allow the animal to recover.

  • Endpoint Analysis (48-72 hours post-lesion):

    • Euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains, postfix, and slice into sections.

    • Perform Nissl staining or Fluoro-Jade staining to visualize the lesion.

    • Quantify the lesion volume using image analysis software (e.g., ImageJ).

  • Expected Outcome: A significant reduction in lesion volume in the Test Compound group compared to the Lesion Control group.

Protocol 3.2: Cognitive Assessment in an Alzheimer's Disease Model

Objective: To evaluate if the compound can ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease (AD).

Causality: While acute models test the direct mechanism, chronic disease models provide evidence of therapeutic potential in a more clinically relevant context.[21][22] Transgenic models like the 5xFAD or 3xTg-AD mouse develop age-dependent amyloid plaques and cognitive decline, mimicking aspects of human AD.[23][24] The Morris Water Maze (MWM) is a gold-standard test for assessing hippocampal-dependent spatial learning and memory, functions that are severely impaired in AD.[25][26][27]

Methodology:

  • Animal Model: Aged (e.g., 6-8 months old) 5xFAD transgenic mice and wild-type littermates.[22]

  • Experimental Groups:

    • Group 1: Wild-Type + Vehicle

    • Group 2: 5xFAD + Vehicle

    • Group 3: 5xFAD + Test Compound (dose selected from PK/Tox data)

    • Group 4: 5xFAD + Positive Control (e.g., Memantine)[28]

  • Procedure:

    • Treat animals daily with the assigned compound or vehicle for a chronic period (e.g., 4-8 weeks).

    • In the final week of treatment, conduct the Morris Water Maze test.[29]

  • Morris Water Maze Protocol: [25][30]

    • Acquisition Phase (Days 1-5): Four trials per day. Place the mouse in a large circular pool of opaque water and allow it to find a hidden escape platform. Record the time to find the platform (escape latency) and the path length. Guide the mouse to the platform if it fails to find it within 60-90 seconds.[26]

    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Track the time spent in the target quadrant where the platform was previously located.

  • Endpoint Analysis:

    • Acquisition: Compare the learning curves (escape latency over days) between groups. 5xFAD mice are expected to learn slower than wild-type mice.

    • Probe Trial: Compare the percentage of time spent in the target quadrant. This is a measure of spatial memory retention.

  • Expected Outcome: The 5xFAD group treated with the test compound should show a significantly faster learning curve and spend more time in the target quadrant during the probe trial compared to the vehicle-treated 5xFAD group.

Part 4: Data Analysis and Interpretation

All statistical analyses should be performed using appropriate methods. For comparing two groups, use a Student's t-test. For comparing more than two groups, use a one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's or Dunnett's). Data should be presented as mean ± SEM. A p-value of <0.05 is typically considered statistically significant. The interpretation should consider not only statistical significance but also the biological relevance of the findings in the context of the compound's potential as a therapeutic agent.

References

  • MDPI. (n.d.). Mammalian Models in Alzheimer's Research: An Update.
  • PMC - PubMed Central. (n.d.). Alzheimer's Disease: Experimental Models and Reality.
  • PMC. (n.d.). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives.
  • Frontiers. (n.d.). Mouse Models of Alzheimer's Disease.
  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines.
  • Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models.
  • Benchchem. (n.d.). Application Notes and Protocols for NMDA-Induced Excitotoxicity Models.
  • ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals.
  • National Toxicology Program (NTP). (n.d.). OECD Test Guideline 425.
  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • MMPC.org. (2024). Morris Water Maze.
  • National Toxicology Program (NTP). (2001). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS.
  • PMC - PubMed Central. (n.d.). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Noldus. (2025). Understanding the Morris Water Maze in Neuroscience.
  • YouTube. (2022). Morris Water Maze Test for Alzheimer's Disease Model In Mice.
  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
  • Sygnature Discovery. (n.d.). Why form & formulation should be embedded in early drug discovery.
  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
  • ResearchGate. (2025). (PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory.
  • WuXi AppTec. (2022). In Vivo ADME Testing in Drug Development: A Short Guide.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Frontiers. (2019). Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions.
  • Semantic Scholar. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques.
  • WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • PubMed Central. (n.d.). NMDA- and β-Amyloid1–42-Induced Neurotoxicity Is Attenuated in Serine Racemase Knock-Out Mice.
  • PMC - PubMed Central. (n.d.). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies.
  • Labtoo. (n.d.). Drug development | Preclinical, in vivo, ADME.
  • Bio-protocol. (n.d.). NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • PMC - PubMed Central. (n.d.). IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX.
  • MDPI. (n.d.). Pharmacological Modulation of Excitotoxicity through the Combined Use of NMDA Receptor Inhibition and Group III mGlu Activation Reduces TMT-Induced Neurodegeneration in the Rat Hippocampus.
  • The Journal of Neuroscience. (2000). NMDA But Not Non-NMDA Excitotoxicity is Mediated by Poly(ADP-Ribose) Polymerase.
  • Wikipedia. (n.d.). Behavioral neuroscience.
  • PubMed. (2015). Inhibition of in vivo [(3)H]MK-801 binding by NMDA receptor open channel blockers and GluN2B antagonists in rats and mice.
  • PubChem. (n.d.). 2-(Adamantan-1-yl)-2-aminoacetic acid.
  • University of Copenhagen Research Portal. (2004). Design, synthesis, and pharmacological characterization of novel, potent NMDA receptor antagonists.
  • BioIVT. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug.
  • Wikipedia. (n.d.). Glycine.
  • Ataman Kimya. (n.d.). GLYCINE (AMINOACETIC ACID).
  • PMC. (n.d.). Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review.

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Application

Application Note: 1-Adamantyl(amino)acetic Acid as a Chiral Building Block

Introduction: The Strategic Value of the Adamantyl Moiety in Chiral Drug Design In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Adamantyl Moiety in Chiral Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The incorporation of unique structural motifs is a key strategy in this endeavor, and among these, the adamantyl group has emerged as a particularly valuable component.[1][2] Its rigid, lipophilic, and three-dimensional cage-like structure can significantly enhance the metabolic stability, bioavailability, and binding affinity of a drug molecule.[1] When this bulky scaffold is appended to a chiral α-amino acid, the resultant building block, 1-adamantyl(amino)acetic acid, offers a powerful tool for the synthesis of complex and stereochemically defined active pharmaceutical ingredients (APIs).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-adamantyl(amino)acetic acid as a chiral building block. We will delve into its synthesis, physicochemical properties, and critically, the methodologies for obtaining the enantiomerically pure forms essential for stereospecific drug action. The primary focus will be on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[2][3]

Physicochemical Properties of 1-Adamantyl(amino)acetic Acid

A thorough understanding of the physical and chemical characteristics of 1-adamantyl(amino)acetic acid is fundamental to its successful application in synthesis. The table below summarizes its key properties.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₂[4]
Molecular Weight 209.28 g/mol [4]
Appearance Solid[4]
CAS Number (HCl salt) 16091-96-6[5]
Molecular Formula (HCl salt) C₁₂H₁₉NO₂·HCl[5]
Molecular Weight (HCl salt) 245.75 g/mol [5]
Storage Temperature 2°C - 8°C[5]

Synthesis of Racemic 1-Adamantyl(amino)acetic Acid

The preparation of the racemic form of 1-adamantyl(amino)acetic acid is the initial step towards its use as a chiral building block. A common and effective method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Protocol 1: Synthesis of Racemic 1-Adamantyl(amino)acetic Acid via Strecker Synthesis

Materials:

  • 1-Adamantanecarboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Water

Procedure:

  • Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve 1-adamantanecarboxaldehyde in a suitable solvent such as methanol.

    • Add an aqueous solution of ammonium chloride, followed by a slow, portion-wise addition of an aqueous solution of sodium cyanide at a controlled temperature (e.g., 0-5 °C).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Extract the resulting α-aminonitrile with diethyl ether.

  • Hydrolysis to the Amino Acid:

    • Treat the extracted α-aminonitrile with a strong acid, such as concentrated hydrochloric acid.

    • Heat the mixture under reflux for several hours to effect complete hydrolysis of the nitrile to a carboxylic acid.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the racemic 1-adamantyl(amino)acetic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Chiral Resolution: Isolating the Enantiomers

For applications in stereospecific drug synthesis, the separation of the racemic mixture into its individual enantiomers is a critical step. The most common and industrially scalable method for this is diastereomeric salt crystallization.

The Principle of Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent.[6][7] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6][8]

Diagram 1: Workflow for Diastereomeric Salt Crystallization

G racemate Racemic 1-Adamantyl(amino)acetic Acid (R- and S-enantiomers) salt_formation Salt Formation in a suitable solvent racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base & (S)-Acid-(R)-Base) salt_formation->diastereomers crystallization Fractional Crystallization (Exploiting solubility differences) diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Crystals) acidification_crystals Acidification less_soluble->acidification_crystals more_soluble More Soluble Diastereomer (in Mother Liquor) acidification_liquor Acidification more_soluble->acidification_liquor filtration->less_soluble Solid filtration->more_soluble Liquid enantiomer1 Enantiomerically Enriched (S)-1-Adamantyl(amino)acetic Acid acidification_crystals->enantiomer1 enantiomer2 Enantiomerically Enriched (R)-1-Adamantyl(amino)acetic Acid acidification_liquor->enantiomer2

Caption: General workflow for the chiral resolution of a racemic amino acid via diastereomeric salt crystallization.

Protocol 2: Chiral Resolution of 1-Adamantyl(amino)acetic Acid via Diastereomeric Salt Crystallization

Note: The following protocol is a generalized procedure. The optimal resolving agent, solvent, and temperature conditions must be determined empirically for 1-adamantyl(amino)acetic acid. Common chiral resolving agents for amino acids include tartaric acid derivatives, mandelic acid, and chiral amines like brucine or (R/S)-1-phenylethylamine.[6][9]

Materials:

  • Racemic 1-adamantyl(amino)acetic acid

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid)

  • Solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Polarimeter or chiral HPLC for determining enantiomeric excess (ee)

Procedure:

  • Salt Formation:

    • Dissolve the racemic 1-adamantyl(amino)acetic acid in a minimal amount of a heated suitable solvent.

    • In a separate flask, dissolve an equimolar or sub-equimolar amount of the chiral resolving agent in the same solvent, also with heating.

    • Slowly add the resolving agent solution to the amino acid solution with constant stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., to 4 °C) may be necessary.

    • If crystallization does not occur, try seeding with a small crystal, or solvent evaporation.

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This is the first crop of the less soluble diastereomer.

    • The mother liquor is now enriched in the more soluble diastereomer.

    • To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution (e.g., with HCl) to break the salt and precipitate the enantiomerically enriched amino acid.

    • Filter the solid, wash with water, and dry.

    • The resolving agent can often be recovered from the filtrate.

    • The other enantiomer can be recovered from the mother liquor by a similar acidification process.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amino acid using a polarimeter or, more accurately, by chiral HPLC.

Alternative and Complementary Resolution Strategies

While diastereomeric salt crystallization is a workhorse method, other techniques can be employed, particularly for analytical-scale separations or when crystallization is challenging.

Enzymatic Kinetic Resolution

This method utilizes the high stereospecificity of enzymes. An enzyme, such as an acylase, can be chosen to selectively catalyze a reaction (e.g., hydrolysis of an N-acetyl derivative) on only one of the enantiomers in the racemic mixture.[5][10] This converts one enantiomer into a different chemical species, allowing for their separation by standard methods like extraction or chromatography. The unreacted enantiomer is thus obtained in high enantiomeric purity.

Diagram 2: Principle of Enzymatic Kinetic Resolution

G racemic_substrate Racemic Substrate (e.g., N-Acetyl-1-adamantyl(amino)acetic acid) reaction Enzymatic Reaction racemic_substrate->reaction enzyme Enzyme (e.g., Acylase) enzyme->reaction product Product of one enantiomer ((S)-1-Adamantyl(amino)acetic acid) reaction->product unreacted Unreacted Enantiomer (N-Acetyl-(R)-1-adamantyl(amino)acetic acid) reaction->unreacted separation Separation product->separation unreacted->separation enantiomer_S (S)-Enantiomer separation->enantiomer_S enantiomer_R (R)-Enantiomer (after hydrolysis) separation->enantiomer_R

Caption: Schematic of enzymatic kinetic resolution for separating amino acid enantiomers.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers.[11][12] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. For bulky amino acids like 1-adamantyl(amino)acetic acid, macrocyclic glycopeptide-based CSPs (e.g., those based on teicoplanin) have shown great utility for resolving underivatized amino acids.[11]

Application in the Synthesis of DPP-4 Inhibitors: The Case of Saxagliptin

The (S)-enantiomer of a hydroxylated derivative of 1-adamantyl(amino)acetic acid, specifically (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid, is a key intermediate in the synthesis of Saxagliptin, a potent DPP-4 inhibitor.[10] DPP-4 inhibitors work by prolonging the action of incretin hormones, which increase insulin secretion and decrease glucagon secretion in a glucose-dependent manner.[3]

The synthesis involves the coupling of the N-protected (S)-amino acid with another chiral fragment, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, followed by deprotection. The stereochemistry of the adamantyl amino acid is crucial for the drug's efficacy and selectivity.

Diagram 3: Role of Chiral Adamantyl Amino Acid in Saxagliptin Synthesis

G adamantyl_aa (S)-Amino(3-hydroxyadamantan-1-yl)acetic acid (N-protected) coupling Amide Coupling adamantyl_aa->coupling other_fragment (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile other_fragment->coupling protected_saxagliptin Protected Saxagliptin Intermediate coupling->protected_saxagliptin deprotection Deprotection protected_saxagliptin->deprotection saxagliptin Saxagliptin deprotection->saxagliptin

Caption: Simplified synthetic route to Saxagliptin highlighting the key chiral building blocks.

Conclusion

1-Adamantyl(amino)acetic acid is a valuable chiral building block with significant potential in drug discovery, particularly for targets requiring enhanced metabolic stability and specific stereochemical interactions. The successful application of this intermediate hinges on the ability to efficiently resolve the racemic mixture into its constituent enantiomers. While diastereomeric salt crystallization remains a robust and scalable method, enzymatic resolution and chiral chromatography offer powerful alternatives. The protocols and principles outlined in this application note provide a solid foundation for researchers to harness the potential of this unique chiral synthon in their synthetic endeavors.

References

  • PubChem. (S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. [Link]

  • ResearchGate. Chemical approach for interconversion of (S)- and (R)-α-amino acids. [Link]

  • Analyst. Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. [Link]

  • PubMed. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [Link]

  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • IntechOpen. Chiral Derivatizing Agents Applied for the Determination of D-Amino Acid Content. [Link]

  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • RSC Publishing. Chiral resolution of dl-leucine via salifying tartaric acid derivatives. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • PubMed. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. [Link]

  • PubMed. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. [Link]

  • MDPI. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. [Link]

  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • PubMed. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. [Link]

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

  • PubMed. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. [Link]

  • PMC. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment. [Link]

  • Organic Chemistry Portal. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. [Link]

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]

  • ENANTIOMERIC RESOLUTION OF α,α-DIALKYL- α-AMINO ACIDS: SURVEY ON CHROMATOGRAPHIC METHODS AND RELEVANCE FOR ASTROBIOLOGY H. B. [Link]

  • ResearchGate. Enzymatic kinetic resolution. [Link]

  • Johns Hopkins Diabetes Guide. DPP-IV Inhibitors. [Link]

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Method

Application Notes &amp; Protocols: Handling and Storage of 2-(Adamantan-1-yl)-2-aminoacetic acid

Introduction: The Significance of a Unique Moiety 2-(Adamantan-1-yl)-2-aminoacetic acid is a non-proteinogenic amino acid distinguished by the presence of a bulky, rigid adamantane cage. The adamantane group is a highly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Moiety

2-(Adamantan-1-yl)-2-aminoacetic acid is a non-proteinogenic amino acid distinguished by the presence of a bulky, rigid adamantane cage. The adamantane group is a highly lipophilic, three-dimensional diamondoid structure that imparts unique physicochemical properties to the parent molecule.[1][2] Its incorporation into molecular scaffolds is a key strategy in medicinal chemistry to enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding.[3][4][5][6][7] The rigid adamantane cage can protect adjacent functional groups from enzymatic degradation and serve as an anchor for binding within biological targets.[4][6]

Given its specialized nature and application in high-stakes research and development, particularly in the synthesis of peptide fragments and novel therapeutics, the correct handling and storage of this compound are paramount.[8][9] Improper procedures can lead to sample degradation, experimental variability, and safety hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the integrity and safe utilization of 2-(Adamantan-1-yl)-2-aminoacetic acid.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the basis for all handling and storage protocols. The adamantane moiety significantly influences its solubility and thermal stability.

PropertyValueSource(s)
IUPAC Name 2-(1-adamantyl)-2-aminoacetic acid
Synonyms (1-Adamantyl)glycine
CAS Number 60256-21-5[10]
Molecular Formula C₁₂H₁₉NO₂[10][11]
Molecular Weight 209.28 g/mol [10][11]
Appearance White to off-white solid/powder
Chirality Exists as a racemate or as (S)- and (R)- enantiomers[11][12]

Safety and Hazard Assessment

Based on aggregated GHS data, 2-(Adamantan-1-yl)-2-aminoacetic acid requires careful handling to mitigate risks of irritation and exposure.[10] The primary hazards are associated with its physical form as a fine powder.

GHS Hazard Classification

The following table summarizes the GHS hazard statements associated with this compound.

Hazard CodeStatementClassificationsSource(s)
H315 Causes skin irritationSkin Irritation, Category 2[10]
H319 Causes serious eye irritationEye Irritation, Category 2A[10]
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[10]
H302 Harmful if swallowedAcute Toxicity, Oral (Note: reported by 50% of notifiers)[10]
Recommended Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent skin, eye, and respiratory exposure.

TaskEye ProtectionHand ProtectionRespiratory ProtectionLab Coat
Handling Solid Safety glasses with side-shields or gogglesNitrile or other chemically resistant glovesNIOSH-approved respirator (if not in a fume hood)Standard
Handling Solutions Safety glasses with side-shieldsNitrile or other chemically resistant glovesNot required (if handled in a well-ventilated area)Standard
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[13][14]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and copious amounts of water. If irritation persists, seek medical attention.[13][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical help.[13]

  • Ingestion: Wash out mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[14]

Storage Protocols: Preserving Compound Integrity

The inherent stability of the adamantane cage contributes to the overall robustness of the molecule.[15] However, like all amino acids, it is susceptible to degradation under improper conditions.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry place. Standard room temperature is generally acceptable, but for long-term storage (>1 year), refrigeration at 2-8°C is recommended to minimize any potential slow degradation.

  • Atmosphere: Keep the container tightly closed and sealed to prevent moisture absorption.[14][16] Some suppliers recommend storing under an inert atmosphere (e.g., Nitrogen or Argon), particularly for high-purity grades intended for sensitive applications.[16] This is because atmospheric CO₂ can react with the amino group over time.

  • Light: Store in an opaque or amber vial to protect from light, although adamantane derivatives are not known for extreme photosensitivity.

Incompatibilities

Avoid storing near strong oxidizing agents and strong bases.[16] The amino and carboxylic acid functional groups can react with these substances.

Storage_Decision_Tree start Compound Received check_seal Is container tightly sealed? start->check_seal storage_location Select Storage Location check_seal->storage_location Yes reseal Action: Tightly reseal the container. check_seal->reseal No check_ventilation Is location cool, dry, and well-ventilated? storage_location->check_ventilation check_compat Are incompatible materials (strong bases, oxidizers) absent? check_ventilation->check_compat Yes find_location Action: Find a suitable location per guidelines. check_ventilation->find_location No inert_gas For long-term or high-purity storage, consider inert atmosphere. check_compat->inert_gas Yes segregate Action: Segregate incompatible materials. check_compat->segregate No final_storage Store Compound inert_gas->final_storage reseal->check_seal find_location->storage_location segregate->check_compat

Caption: Decision workflow for the proper storage of 2-(Adamantan-1-yl)-2-aminoacetic acid.

Experimental Protocols

Protocol: Weighing and Transfer of Solid Compound

Causality: The primary risks during this procedure are the generation and inhalation of airborne dust, which can cause respiratory irritation, and skin/eye contact.[10] This protocol is designed to minimize aerosolization.

  • Preparation: Don all required PPE (safety glasses, gloves, lab coat). If a certified chemical fume hood is not used, a NIOSH-approved respirator is mandatory.

  • Work Area: Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.

  • Vessel Selection: Choose a clean, dry, and static-free weighing vessel (e.g., glass vial, weigh boat).

  • Taring: Place the vessel on an analytical balance and tare it.

  • Transfer: Open the stock container. Using a clean, chemically resistant spatula, carefully scoop the desired amount of powder and transfer it to the tared vessel.

    • Expert Insight: Avoid pouring the powder directly from the stock bottle, as this increases the likelihood of generating dust. A spatula provides greater control.

  • Closure: Promptly and securely close the main stock container to protect it from atmospheric moisture and contamination.[14]

  • Cleanup: Gently wipe the spatula and any minor powder spills on the balance with a damp cloth or towel to prevent dust from becoming airborne. Dispose of cleaning materials as chemical waste.

Safe_Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_completion Completion A Don PPE B Prepare Ventilated Work Area A->B C Tare Weighing Vessel B->C D Transfer Solid with Spatula C->D E Record Mass D->E F Securely Close Stock Container E->F G Clean Work Area & Spatula F->G H Dispose of Waste G->H

Caption: Step-by-step workflow for the safe handling and weighing of the solid compound.

Protocol: Preparation of Stock Solutions

Causality: The bulky adamantane group makes this compound highly lipophilic, which dictates solvent choice. Solution stability is critical for experimental reproducibility.

  • Solvent Selection:

    • Organic Solvents: Due to its lipophilicity, the compound is more readily soluble in organic solvents like DMSO or DMF.

    • Aqueous Solvents: As an amino acid, it possesses zwitterionic character and can be dissolved in aqueous solutions, but this often requires pH adjustment. To dissolve in an acidic buffer (e.g., pH < 4), the amino group will be protonated (-NH₃⁺). To dissolve in a basic buffer (e.g., pH > 9), the carboxylic acid group will be deprotonated (-COO⁻).

    • Self-Validation: Always perform a small-scale solubility test with a few milligrams of the compound before preparing a large-volume stock solution.

  • Preparation:

    • Add the weighed solid of 2-(Adamantan-1-yl)-2-aminoacetic acid to an appropriate volumetric flask or vial.

    • Add approximately 70-80% of the final desired volume of the selected solvent.

    • Cap the container and facilitate dissolution. Gentle vortexing is usually sufficient. For difficult-to-dissolve batches, brief sonication in a water bath can be applied. Avoid excessive heating, which could promote degradation.

    • Once fully dissolved, add the solvent to the final target volume.

    • Mix thoroughly by inversion to ensure a homogenous solution.

  • Storage of Solutions:

    • Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

    • Trustworthiness: Repeated freeze-thaw cycles can introduce moisture and potentially lead to precipitation or hydrolysis over time. Aliquoting is a self-validating practice that ensures each experiment uses a solution of consistent quality. Studies on similar adamantane-amino acid hybrids have examined hydrolytic stability, noting that half-lives can vary significantly depending on pH.[15]

Spill Management and Waste Disposal

  • Spill Response (Solid): For small spills, gently sweep or vacuum the material into a suitable container for disposal.[14] Avoid actions that create dust. Ensure adequate ventilation and wear full PPE during cleanup.

  • Waste Disposal: Dispose of unused solid material and contaminated items (e.g., weigh boats, gloves) in a designated chemical waste container.[13] Follow all local, state, and federal regulations for chemical waste disposal. Do not release into the environment.[14]

References

  • JP-6072 - Safety Data Sheet. (2023). Combi-Blocks, Inc. Link

  • Hydrolytic Stability of Adamantane Hybrid Molecules. (2019). ResearchGate. Link

  • (2S)-2-(1-adamantyl)-2-aminoacetic acid. (n.d.). Smolecule. Link

  • 2-(Adamantan-1-yl)-2-aminoacetic acid. (n.d.). PubChem, National Center for Biotechnology Information. Link

  • Adamantane. (n.d.). Wikipedia. Link

  • (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride. (n.d.). PubChem, National Center for Biotechnology Information. Link

  • Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane. (2017). Energy & Fuels. Link

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Molecules. Link

  • Adamantane derivatives: Pharmacological and toxicological properties (Review). (2021). ResearchGate. Link

  • 2-(Adamantan-1-ylamino)-2-oxoacetic acid. (n.d.). Sigma-Aldrich. Link

  • ADAMANTAN-1-YL-AMINO-ACETIC ACID - Safety Data Sheet. (2023). ChemicalBook. Link

  • SAFETY DATA SHEET - Glycine. (2022). Fisher Scientific. Link

  • Safety Data Sheet - Glycine. (n.d.). Axil Scientific. Link

  • SAFETY DATA SHEET - Glycine. (2023). Sigma-Aldrich. Link

  • Safety Data Sheet - Glycine-d5. (2023). Cayman Chemical. Link

  • 2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride. (n.d.). BLDpharm. Link

  • Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups... (1999). PubMed. Link

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). MDPI. Link

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. (2018). PubMed. Link

  • The many faces of the adamantyl group in drug design. (2011). PubMed. Link

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2011). PubMed Central. Link

  • 3-Adamantan-1-yl-2-amino-propionic acid. (n.d.). PubChem, National Center for Biotechnology Information. Link

  • A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. (2002). Organic Chemistry Portal. Link

  • O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. Link

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. (2012). ResearchGate. Link

  • Synthesis of β-1- and β-2-adamantyl aspartates and their evaluation for peptide synthesis. (1995). Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Application

Application Notes &amp; Protocols: Formulation of 2-(Adamantan-1-yl)-2-aminoacetic Acid for In Vivo Studies

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(Adamantan-1-yl)-2-aminoacet...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(Adamantan-1-yl)-2-aminoacetic acid for in vivo studies. Due to the highly lipophilic and bulky adamantane cage, this compound presents significant challenges in achieving aqueous solubility suitable for systemic or oral administration.[1][2] This guide details the underlying principles and provides step-by-step protocols for several effective formulation strategies, including cyclodextrin complexation, co-solvent systems, and pH modification. The objective is to enable the rational design and execution of formulation protocols that ensure solubility, stability, and suitability for preclinical animal studies.

Introduction: The Formulation Challenge

2-(Adamantan-1-yl)-2-aminoacetic acid is a non-proteinogenic amino acid incorporating a rigid, tricyclic adamantane moiety. The adamantane group is a well-established pharmacophore used to increase lipophilicity, enhance metabolic stability, and improve the pharmacological profile of drug candidates.[2][3][4] However, these same properties render the parent molecule poorly soluble in aqueous media, a critical barrier for in vivo evaluation.

The goal of formulation development is to overcome this solubility hurdle without compromising the compound's biological activity or introducing confounding toxicity from excipients. The choice of formulation strategy is dictated by the intended route of administration (e.g., intravenous, intraperitoneal, oral), the required dose level, and the duration of the study.

Physicochemical Properties & Pre-formulation Analysis

A thorough understanding of the compound's properties is the foundation of a successful formulation strategy.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₂H₁₉NO₂[5]
Molecular Weight 209.28 g/mol [5]
Structure Amino acid with a terminal adamantane group[5][6]
Predicted Solubility Low in neutral aqueous solutions due to the hydrophobic adamantane cage.[1][7]N/A
Reactivity Contains both a primary amine and a carboxylic acid group, allowing for salt formation.[6]N/A
Essential Pre-formulation Experiments

Before selecting a final formulation, preliminary solubility screening is critical. This involves determining the approximate solubility of the compound in a panel of pharmaceutically acceptable vehicles.

Protocol: Solubility Screening

  • Preparation: Add an excess amount of 2-(Adamantan-1-yl)-2-aminoacetic acid (e.g., 10 mg) to 1 mL of each test vehicle in separate glass vials.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (see Section 5).

  • Analysis: Express results in mg/mL. This data will directly inform the feasibility of each formulation approach.

Formulation Strategy Decision Framework

The selection of an appropriate formulation strategy is a critical decision point. The following diagram outlines a logical workflow based on pre-formulation data and study requirements.

G start Start: Need for In Vivo Formulation preform Conduct Solubility Screening (pH, Co-solvents, Cyclodextrins) start->preform decision1 Route of Administration? preform->decision1 parenteral Parenteral (IV, IP, SC) decision1->parenteral Parenteral oral Oral (PO) decision1->oral Oral decision2 Sufficient Solubility in Aqueous Buffer (pH adjusted)? parenteral->decision2 lipid_form Consider Lipid-Based Formulation (e.g., SEDDS) oral->lipid_form ph_form Final Formulation: pH-Adjusted Saline/Buffer decision2->ph_form Yes decision3 Sufficient Solubility with Cyclodextrin? decision2->decision3 No cd_form Final Formulation: Cyclodextrin Complex decision3->cd_form Yes decision4 Sufficient Solubility with Co-solvents? decision3->decision4 No cosolvent_form Final Formulation: Co-solvent System decision4->cosolvent_form Yes reassess Re-evaluate Dose/Compound or Consider Nanoparticle Formulations decision4->reassess No

Caption: Formulation strategy decision workflow.

Detailed Formulation Strategies and Protocols

Based on the known chemistry of adamantane derivatives, the following strategies are most likely to be successful.

Strategy 1: Cyclodextrin Inclusion Complexation

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] The lipophilic adamantane cage of the compound can fit snugly into this cavity, forming a "host-guest" inclusion complex.[8] This complex effectively shields the hydrophobic portion of the drug molecule, dramatically increasing its apparent aqueous solubility.[9][10] For parenteral use, chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their enhanced solubility and improved safety profiles over native β-cyclodextrin.[11][12]

Caption: Adamantane moiety forming an inclusion complex with cyclodextrin.

Protocol 4.1: Preparation of a Cyclodextrin-Based Formulation

  • Materials:

    • 2-(Adamantan-1-yl)-2-aminoacetic acid

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Sterile Water for Injection (WFI) or sterile saline (0.9% NaCl)

  • Procedure:

    • Determine the required concentration of cyclodextrin. A common starting point is a 20-40% (w/v) solution. For a 40% solution, weigh 400 mg of HP-β-CD for every 1 mL of final volume.

    • Add the weighed HP-β-CD to the required volume of WFI or saline in a sterile container.

    • Stir or vortex the solution until the cyclodextrin is fully dissolved. This may require gentle warming (do not exceed 50°C).

    • Weigh the required amount of 2-(Adamantan-1-yl)-2-aminoacetic acid to achieve the target final concentration.

    • Slowly add the powdered compound to the stirring cyclodextrin solution.

    • Continue stirring at room temperature for 4-24 hours to allow for complete complexation. The solution should become clear.

    • Measure the pH of the final solution and adjust if necessary for physiological compatibility (typically pH 6.5-7.4).

    • Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

    • Quality Control: Visually inspect for any particulates. Quantify the final drug concentration using a validated analytical method (see Section 5).

Strategy 2: Co-Solvent System

Scientific Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[13] Common co-solvents for in vivo use include polyethylene glycol 300/400 (PEG300/400), propylene glycol (PG), and dimethyl sulfoxide (DMSO). It is crucial to use the minimum amount of organic solvent necessary and to be aware of potential vehicle-induced toxicity or pharmacological effects. A common approach for parenteral administration is to prepare a concentrated stock in an organic solvent and dilute it into an aqueous vehicle just prior to injection.

Protocol 4.2: Preparation of a Co-Solvent Formulation

  • Materials:

    • 2-(Adamantan-1-yl)-2-aminoacetic acid

    • DMSO (cell culture grade or higher)

    • PEG300 (USP grade)

    • Tween 80 (USP grade)

    • Sterile saline (0.9% NaCl)

  • Procedure (Example Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline):

    • Calculate the required mass of the compound for the total final volume.

    • In a sterile vial, add the compound powder.

    • Add the DMSO component (10% of total volume) and vortex until the compound is fully dissolved. This creates a concentrated stock.

    • Add the PEG300 component (40% of total volume) and vortex to mix.

    • Add the Tween 80 component (5% of total volume) and vortex to mix.

    • Slowly add the saline component (45% of total volume) while vortexing to prevent precipitation. This step is critical; adding the aqueous phase too quickly can cause the drug to crash out of solution.

    • Quality Control: Visually inspect the final solution to ensure it is clear and free of precipitates. Prepare a vehicle-only control (placebo) for toxicity and efficacy studies. The final formulation should be prepared fresh daily if its stability is unknown.

Strategy 3: pH Adjustment / Salt Formation

Scientific Rationale: As an amino acid, the compound is zwitterionic and possesses both an acidic carboxylic acid group and a basic amino group. Its net charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution. Basic amino acids can be used as counterions to form salts with acidic drugs, enhancing solubility.[14] Alternatively, adjusting the pH of the formulation vehicle with dilute HCl or NaOH to fully protonate the amine or deprotonate the carboxylic acid can significantly increase solubility. The hydrochloride salt form of the compound is also commercially available and may offer a more direct path to a soluble formulation.[15]

Protocol 4.3: pH-Adjusted Saline Formulation

  • Materials:

    • 2-(Adamantan-1-yl)-2-aminoacetic acid (or its HCl salt)

    • Sterile saline (0.9% NaCl)

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

  • Procedure:

    • Add the weighed compound to the required volume of sterile saline.

    • Stir the suspension.

    • Slowly add 0.1 N HCl dropwise to lower the pH (e.g., to pH 2-3) to protonate the amino group. The solid should dissolve as the pH drops.

    • Alternatively, slowly add 0.1 N NaOH dropwise to raise the pH (e.g., to pH 9-10) to deprotonate the carboxylic acid group.

    • Once the compound is fully dissolved, carefully back-titrate the solution with 0.1 N NaOH or 0.1 N HCl, respectively, to bring the pH as close to physiological neutrality (pH ~7.4) as possible without causing precipitation.

    • Monitor the solution closely during back-titration. If precipitation occurs, the formulation is not viable at that pH and concentration.

    • Sterile-filter the final clear solution through a 0.22 µm syringe filter.

Analytical Quantification in Formulations

Verifying the concentration of the final formulation is a non-negotiable step for ensuring accurate dosing and data integrity. High-Performance Liquid Chromatography (HPLC) is the standard method.

Protocol 5.1: HPLC-UV Quantification

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase (Isocratic Example): 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA). (Note: This must be optimized for the specific compound).

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 2-(Adamantan-1-yl)-2-aminoacetic acid in a suitable organic solvent (e.g., Acetonitrile or Methanol).

    • Perform serial dilutions of the stock solution to create a standard curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Sample Preparation:

    • Dilute a small, known volume of the final formulation into the mobile phase to fall within the range of the standard curve. Ensure all excipients (e.g., cyclodextrin) are soluble and do not interfere with the analysis.

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted formulation sample.

    • Calculate the concentration in the sample by interpolating its peak area from the standard curve, accounting for the dilution factor. Several analytical methods for amino acids have been developed and can be adapted for this purpose.[16][17][18]

Conclusion and Best Practices

The formulation of 2-(Adamantan-1-yl)-2-aminoacetic acid for in vivo studies is challenging but achievable through rational, data-driven approaches.

  • Recommendation: For parenteral administration, cyclodextrin complexation with HP-β-CD or SBE-β-CD is the most robust and widely applicable strategy for adamantane-containing compounds.[1][9][19]

  • Toxicity: Always conduct a preliminary maximum tolerated dose (MTD) study of the final vehicle (without the drug) in a small cohort of animals to ensure the excipients themselves do not cause adverse effects.

  • Stability: If formulations are not used immediately, their short-term stability (e.g., 24 hours at 4°C and room temperature) should be assessed by visual inspection and analytical quantification.

  • Record Keeping: Meticulously document all formulation components, lot numbers, preparation steps, and QC results for reproducibility and regulatory compliance.

By following the principles and protocols outlined in this guide, researchers can confidently prepare soluble and stable formulations of 2-(Adamantan-1-yl)-2-aminoacetic acid, enabling the accurate and reliable assessment of its biological activity in vivo.

References

  • Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. PubMed. [Link]

  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. PMC - NIH. [Link]

  • Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. ResearchGate. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Complexation of Adamantyl Compounds by β-Cyclodextrin and Monoaminoderivatives. ACS Publications. [Link]

  • Stability Constants of the Inclusion Complexes of β-Cyclodextrin with Various Adamantane Derivatives. AJOL.info. [Link]

  • Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. [Link]

  • Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology. [Link]

  • Excipient used in parentral formulation. LinkedIn. [Link]

  • EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx. Slideshare. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. [Link]

  • 2-(Adamantan-1-yl)-2-aminoacetic acid. PubChem. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]

  • (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride. PubChem. [Link]

  • Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. MDPI. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. [Link]

  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review. Semantic Scholar. [Link]

  • Adamantane-containing drug delivery systems. Pharmacia. [Link]

  • Adamantane-containing drug delivery systems. ResearchGate. [Link]

  • Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. PMC - NIH. [Link]

  • Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature. [Link]

  • Lipid-Based Drug Delivery Systems. PMC - NIH. [Link]

  • Formulation of lipid-based delivery systems for oral administration: Materials, methods and strategies. ResearchGate. [Link]

  • In vitro Controlled Release from Solid Pharmaceutical Formulations of two new Adamantane Aminoethers with Antitubercular Activity (I). PubMed. [Link]

  • 2-Aminoacetic acid (Glycine). Ataman Kimya. [Link]

  • Recent trends in analytical methods for the determination of amino acids in biological samples. PubMed. [Link]

  • 1-(Adamantan-1-yl)-2-aminoethan-1-one. PubChem. [Link]

  • Targeted quantification of amino acids by dansylation. PMC - NIH. [Link]

  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link]

  • VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". SciELO. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Adamantan-1-yl)-2-aminoacetic Acid

Welcome to the technical support center dedicated to the synthesis of 2-(Adamantan-1-yl)-2-aminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-(Adamantan-1-yl)-2-aminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable, non-proteinogenic amino acid. The bulky, lipophilic adamantane moiety makes this compound a unique building block in medicinal chemistry, but its synthesis can present specific hurdles.[1] This document offers troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your reaction yields and final product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 2-(Adamantan-1-yl)-2-aminoacetic acid?

A1: For α,α-disubstituted amino acids with a sterically demanding group like adamantane, the Bucherer-Bergs reaction is a robust and widely used method.[2] This multicomponent reaction conveniently uses adamantan-2-one as the starting ketone, along with potassium cyanide (KCN) or sodium cyanide (NaCN), and ammonium carbonate ((NH₄)₂CO₃).[3][4] The reaction first produces a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[5] An alternative is the Strecker synthesis, which also starts from a ketone but proceeds through an α-aminonitrile intermediate.[6][7] However, the Bucherer-Bergs reaction is often preferred for its operational simplicity and good yields for this class of compounds.

Q2: What are the critical parameters to control during the Bucherer-Bergs reaction for the hydantoin intermediate?

A2: The key to a high yield in the Bucherer-Bergs synthesis of the hydantoin intermediate lies in controlling several parameters:

  • Temperature and Pressure: The reaction is typically performed in a sealed vessel (e.g., a pressure reactor or a sealed tube) to maintain a sufficient concentration of ammonia and carbon dioxide generated in situ from ammonium carbonate. Temperatures generally range from 120-150°C.[8]

  • Solvent: A mixture of a polar protic solvent like ethanol and water is commonly used.[5] This ensures the solubility of both the organic ketone and the inorganic salts. A 3:1 ratio of Ethanol:Water is a good starting point.[8]

  • Reagent Stoichiometry: Using a slight excess of cyanide and a larger excess of ammonium carbonate is typical to drive the equilibrium towards product formation. A molar ratio of adamantanone:NaCN:(NH₄)₂CO₃ of 1:2:1.5 has been reported to be effective.[8]

Q3: The hydrolysis of the adamantyl-hydantoin intermediate is very slow. Why is this, and how can I accelerate it?

A3: The adamantyl group is exceptionally bulky, which causes significant steric hindrance at the carbonyl carbons of the hydantoin ring. This sterics shield the ring from nucleophilic attack by hydroxide or hydronium ions, making hydrolysis challenging under standard conditions.

To drive this reaction to completion, you must employ more forcing conditions:

  • High Temperature: Refluxing in a strong base, such as 1.25 N sodium hydroxide (NaOH), at temperatures up to 195°C in a sealed reactor is often necessary.[8]

  • Prolonged Reaction Time: Reaction times of 2-4 hours at these elevated temperatures are typical.[8]

  • Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate this step, significantly reducing the reaction time compared to conventional heating.

Q4: How should I purify the final 2-(Adamantan-1-yl)-2-aminoacetic acid?

A4: Amino acids are zwitterionic compounds, which allows for specific purification strategies.

  • Isoelectric Point Precipitation: The primary purification method is crystallization or precipitation at the isoelectric point (pI). After hydrolysis, the reaction mixture is strongly basic (or acidic). Carefully neutralizing the solution to the pI of the amino acid will cause it to precipitate out as its neutral zwitterion, leaving most ionic impurities in the solution.

  • Recrystallization: The crude product obtained from precipitation can be further purified by recrystallization from a suitable solvent system, often a mixture of water and a miscible organic solvent like ethanol or acetone.

  • Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography is an excellent option. Using a strongly acidic cation exchange resin, the amino acid can be adsorbed and then eluted with a change in pH, effectively separating it from neutral or anionic impurities.[9][10]

Troubleshooting Guide

This section addresses specific issues that may arise during your synthesis.

Problem 1: Low or No Yield of the Hydantoin Intermediate
Possible Cause Scientific Rationale & Recommended Solution
Reagent Quality Ammonium carbonate can decompose over time into ammonia, CO₂, and water. Use a fresh bottle or one that has been stored tightly sealed. Similarly, ensure the adamantan-2-one is pure and the cyanide salt has not been excessively exposed to atmospheric moisture and CO₂.
Inadequate Sealing The reaction relies on the pressure generated by ammonia and CO₂. An improperly sealed reaction vessel will allow these gases to escape, preventing the reaction from proceeding. Solution: Use a dedicated pressure reactor or high-quality, properly sealed tube. Always perform a leak check before heating.
Incorrect Temperature The formation of the hydantoin has a significant activation energy. If the temperature is too low, the reaction rate will be negligible. Solution: Ensure your reaction reaches the target temperature of at least 120°C. Use a sand bath or oil bath for uniform heating and accurate temperature monitoring.
Poor Solubility If the reagents are not adequately dissolved, the reaction will be slow and incomplete. The adamantyl ketone is nonpolar, while the salts are highly polar. Solution: Ensure a suitable solvent mixture (e.g., Ethanol/Water) is used to co-solubilize all reactants. Vigorous stirring is essential throughout the reaction.
Problem 2: Incomplete Hydrolysis of the Hydantoin
Possible Cause Scientific Rationale & Recommended Solution
Insufficiently Forcing Conditions As mentioned in the FAQ, the steric bulk of the adamantyl group makes the hydantoin ring very stable and resistant to hydrolysis. Standard reflux conditions are often insufficient. Solution: Increase the temperature and pressure by using a sealed reactor (ensure it is rated for high-temperature basic solutions). A temperature of 175-195°C is recommended.[8] Alternatively, explore microwave-assisted hydrolysis protocols.
Base Concentration Too Low The rate of saponification is dependent on the hydroxide concentration. A dilute base will result in an impractically slow reaction. Solution: Use a sufficiently concentrated solution of NaOH or KOH (e.g., 1.25 N or higher).[8] Be aware that highly concentrated basic solutions can be corrosive to glass reactors at high temperatures.
Precipitation of Reactant The sodium salt of the hydantoin may have limited solubility in the aqueous base at the start of the reaction, reducing the effective concentration. Solution: Ensure vigorous stirring. Adding a co-solvent like ethanol might help, but be cautious as it can lower the boiling point if not in a sealed system.
Problem 3: Difficulty in Isolating the Final Amino Acid Product
Possible Cause Scientific Rationale & Recommended Solution
Incorrect pH for Precipitation The amino acid is most insoluble at its isoelectric point (pI). If the pH is too high or too low, the amino acid will exist as a soluble salt (carboxylate or ammonium ion, respectively) and will not precipitate. Solution: Perform a small-scale trial to determine the optimal pH for precipitation. Slowly add acid (e.g., 6M HCl) to the basic hydrolysis mixture, monitoring the pH closely with a calibrated meter. The point of maximum precipitation is the pI.
Formation of Emulsions During the work-up, especially the neutralization step, emulsions can form, making separation difficult. Solution: Add a saturated brine solution to help break the emulsion. Allow the mixture to stand for an extended period without agitation. Gentle centrifugation can also be effective.
Product is Too Soluble The product may have some residual solubility in the aqueous medium even at its pI, leading to loss of yield. Solution: After precipitation, cool the mixture in an ice bath for several hours to maximize recovery. If the product is still too soluble, consider an alternative work-up, such as evaporating the solvent and purifying the residue via chromatography.

Data & Protocols

Summary of Recommended Reaction Conditions
Step Parameter Recommended Value Rationale / Notes Expected Yield
1. Hydantoin Formation Starting MaterialAdamantan-2-one--
ReagentsNaCN, (NH₄)₂CO₃Molar Ratio: 1 : 2 : 1.5-
SolventEthanol / Water (3:1 v/v)Co-solubilizes organic and inorganic reagents.-
Temperature150 °CRequires a sealed pressure vessel.94%[8]
Time2 hoursMonitor by TLC or LC-MS if possible.-
2. Hydantoin Hydrolysis Reagent1.25 N NaOH (aq)Strong base required for sterically hindered substrate.-
Temperature175 °CRequires a sealed pressure vessel.71%[8]
Time3 hoursReaction can be slow; ensure sufficient time.-
3. Purification MethodIsoelectric Point PrecipitationPurifies the zwitterionic amino acid from salts.>90% recovery
pH AdjustmentUse 6M HCl to neutralizeTarget the pI of the amino acid.-
Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(Adamantan-2-yl)hydantoin

  • Reagent Preparation: In a suitable pressure reactor vessel equipped with a magnetic stir bar, add adamantan-2-one (1.0 eq).

  • Addition of Salts: Add sodium cyanide (2.0 eq) and ammonium carbonate (1.5 eq).

  • Solvent Addition: Add a 3:1 mixture of ethanol and deionized water. The total solvent volume should be sufficient to create a slurry that can be stirred effectively.

  • Reaction: Seal the reactor vessel securely. Place the vessel in a heating mantle or oil bath and heat to 150°C with vigorous stirring for 2 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent any residual pressure. Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure. The aqueous slurry containing the hydantoin product can be used directly in the next step or filtered, washed with cold water, and dried.

Protocol 2: Hydrolysis to 2-(Adamantan-1-yl)-2-aminoacetic Acid

  • Reaction Setup: Transfer the crude 5-(adamantan-2-yl)hydantoin to a high-pressure reactor vessel suitable for corrosive materials.

  • Base Addition: Add an aqueous solution of 1.25 N sodium hydroxide.

  • Hydrolysis: Seal the reactor and heat to 175°C with vigorous stirring for 3 hours.

  • Cooling: Cool the reaction vessel to room temperature. The resulting solution contains the sodium salt of the target amino acid.

Protocol 3: Purification by Isoelectric Point Precipitation

  • Filtration (Optional): If any solid impurities are present, filter the cooled basic solution.

  • Neutralization: Place the solution in an ice bath and stir. Slowly add 6M HCl dropwise while monitoring the pH with a calibrated meter. A white precipitate will begin to form.

  • Precipitation: Continue adding acid until the pH of maximum precipitation is reached (typically in the range of pH 5-7 for neutral amino acids).

  • Isolation: Age the cold slurry for at least 1 hour in the ice bath to maximize crystallization. Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water and then with a cold organic solvent like acetone or ethanol to remove residual water and water-soluble impurities.

  • Drying: Dry the purified 2-(Adamantan-1-yl)-2-aminoacetic acid under vacuum to a constant weight.

Visualized Workflows

Overall Synthesis Workflow

G cluster_reagents1 Reagents cluster_reagents2 Reagents cluster_reagents3 Reagents A Start: Adamantan-2-one B Bucherer-Bergs Reaction A->B C Intermediate: Adamantyl-Hydantoin B->C D Alkaline Hydrolysis C->D E Crude Product (Sodium Salt in Solution) D->E F Purification: Isoelectric Point Precipitation E->F G Final Product: 2-(Adamantan-1-yl)-2-aminoacetic Acid F->G R1 NaCN, (NH4)2CO3 EtOH/H2O, 150°C R1->B R2 1.25 N NaOH 175°C R2->D R3 6M HCl (to pI) R3->F

Caption: Overall workflow for the synthesis of 2-(Adamantan-1-yl)-2-aminoacetic acid.

Troubleshooting Decision Tree: Low Yield

G Start Low Yield Observed Q1 Which step has low yield? Start->Q1 Hydantoin Hydantoin Formation Q1->Hydantoin Step 1 Hydrolysis Hydantoin Hydrolysis Q1->Hydrolysis Step 2 Check_Seal Check Reactor Seal & Pressure Hydantoin->Check_Seal Check_Temp_H Verify Temperature >120°C Hydantoin->Check_Temp_H Check_Reagents Use Fresh (NH4)2CO3 Hydantoin->Check_Reagents Check_Temp_OH Increase Temperature to >175°C Hydrolysis->Check_Temp_OH Check_Time_OH Increase Reaction Time Hydrolysis->Check_Time_OH Check_Base Confirm Base Concentration Hydrolysis->Check_Base

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

References

  • ResearchGate. (n.d.). Bucherer–Bergs Reaction. Retrieved from [Link]

  • McCabe, D. J., & de Alaniz, J. R. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(20), 8449–8455. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

  • Jakhar, K. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • Kas'yan, A. O., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistrySelect, 7(12), e202200543. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

  • Ley, S. V., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(5), 1015-1025. Retrieved from [Link]

  • DIAION. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.

Sources

Optimization

(S)-Adamantylglycine Solubility: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for overcoming the solubility challenges...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for overcoming the solubility challenges of (S)-Adamantylglycine. Its bulky, lipophilic adamantyl group presents significant hurdles in aqueous media, impacting a wide range of experimental and drug development workflows. This guide offers scientifically grounded, practical solutions to ensure the successful use of this compound.

Frequently Asked Questions (FAQs)

Q1: What makes (S)-Adamantylglycine poorly soluble in water?

A1: The low aqueous solubility of (S)-Adamantylglycine is a direct result of its chemical structure. The adamantane moiety is a large, nonpolar, and rigid cage-like hydrocarbon.[1][2] This lipophilic ("fat-loving") group dominates the molecule's character, making it energetically unfavorable to interact with polar water molecules. While the glycine portion provides a polar amino acid group, its effect is insufficient to overcome the hydrophobicity of the large adamantyl group.

Q2: What is the general solubility profile of (S)-Adamantylglycine in common laboratory solvents?

A2: (S)-Adamantylglycine's solubility is highly dependent on the polarity of the solvent. It is most soluble in nonpolar organic solvents and exhibits poor solubility in polar solvents, especially water.

SolventPolarityExpected Solubility
Dichloromethane (DCM)Non-polarGood
ChloroformNon-polarGood
Tetrahydrofuran (THF)Polar aproticModerate
Dimethylformamide (DMF)Polar aproticModerate
Dimethyl sulfoxide (DMSO)Polar aproticModerate
EthanolPolar proticPoor
WaterPolar proticVery Poor
Note: These are general guidelines. Actual solubility can vary with temperature and the specific form of the compound.

Q3: Can pH adjustment improve the aqueous solubility of (S)-Adamantylglycine?

A3: Yes, modifying the pH of the aqueous solution can significantly enhance the solubility of (S)-Adamantylglycine.[3][4][5][6][7] This is because the amino acid moiety can be ionized.

  • Acidic Conditions (pH < 2): In a low pH environment, the amino group becomes protonated (-NH3+), increasing the molecule's overall polarity and its affinity for water.

  • Alkaline Conditions (pH > 10): At a high pH, the carboxylic acid group is deprotonated (-COO-), which also increases the molecule's polarity and aqueous solubility. The isoelectric point (pI) is the pH at which the amino acid has a net-zero charge and typically exhibits its lowest solubility. Therefore, moving the pH away from the pI will generally increase solubility.

Troubleshooting Guide: Addressing Common Solubility Issues

This section provides solutions to specific problems that may arise during your experiments.

Problem 1: My (S)-Adamantylglycine is not dissolving in my aqueous buffer, even after extensive mixing.

  • Immediate Action:

    • Check the Buffer's pH: The pH of your buffer may be near the isoelectric point of (S)-Adamantylglycine, leading to minimal solubility.

    • Adjust the pH: Carefully add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to shift the pH. Monitor the pH and observe for dissolution.

  • Workflow for pH-Based Solubilization:

cluster_0 pH Adjustment Workflow A Suspend (S)-Adamantylglycine in aqueous buffer B Measure initial pH A->B C Is pH near the isoelectric point? B->C D Gradually add dilute acid or base C->D Yes G Consider alternative methods C->G No E Monitor pH and dissolution D->E E->D Partial Dissolution F Compound Dissolved E->F Success

Caption: Workflow for pH-mediated solubilization.

Problem 2: I need to introduce (S)-Adamantylglycine into a cell culture medium without drastically changing the pH.

  • Recommended Approach: Use of a Co-solvent

    • Prepare a Concentrated Stock Solution: Dissolve the (S)-Adamantylglycine in a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[8][9][10]

    • Serial Dilution: Add the stock solution to your cell culture medium to achieve the final desired concentration. It is critical to keep the final concentration of the organic solvent low (typically below 0.5% v/v) to prevent cytotoxicity.[11][12]

  • Protocol: Preparing a 10 mM Stock Solution in DMSO

    • Accurately weigh the necessary amount of (S)-Adamantylglycine.

    • Place the solid in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity, sterile DMSO.

    • Vortex thoroughly until the compound is fully dissolved. Gentle warming (e.g., 37°C) may be beneficial.

    • Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Problem 3: The compound precipitates from my solution during storage.

  • Potential Reasons and Solutions:

    • Supersaturation: You may have created an unstable supersaturated solution.

      • Solution: Try to redissolve the precipitate by gentle warming and vortexing. If the issue persists, prepare a new, slightly less concentrated stock solution.

    • Temperature Sensitivity: Solubility is often dependent on temperature. A solution prepared at a higher temperature may precipitate when cooled.

      • Solution: Assess the compound's solubility at your intended storage temperature. You may need to store the solution at a different temperature (if stability permits) or use a co-solvent system that maintains solubility at lower temperatures.

    • pH Fluctuation: The pH of your solution can change over time, for instance, due to the absorption of atmospheric CO2 in basic solutions.

      • Solution: Re-measure and, if needed, readjust the pH. Using a buffer with a higher buffering capacity can help maintain a stable pH.

Advanced Strategies for Drug Development

For persistent solubility challenges in a drug development context, consider these advanced formulation strategies:

1. Salt Formation

  • Concept: Converting the (S)-Adamantylglycine into a salt can significantly improve its aqueous solubility.[13][14][15][16][17] Reacting it with a pharmaceutically acceptable acid (like hydrochloric acid) will create a more water-soluble salt form (e.g., (S)-Adamantylglycine hydrochloride).[18]

  • Workflow for Salt Formation:

cluster_1 Salt Formation Workflow Start Dissolve (S)-Adamantylglycine in a suitable organic solvent AddAcid Add a stoichiometric amount of a selected acid Start->AddAcid Stir Stir and monitor for precipitation AddAcid->Stir Isolate Isolate the precipitated salt Stir->Isolate WashDry Wash with solvent and dry Isolate->WashDry TestSol Evaluate the aqueous solubility of the new salt form WashDry->TestSol Analyze Characterize the salt TestSol->Analyze

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Adamantyl(amino)acetic Acid

Welcome to the technical support guide for the synthesis of 1-adamantyl(amino)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this st...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-adamantyl(amino)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this sterically demanding and valuable amino acid derivative. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during its synthesis, providing you with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 1-adamantyl(amino)acetic acid?

A1: The most direct and frequently employed method is the Strecker amino acid synthesis .[1] This is a powerful one-pot, three-component reaction involving 1-adamantanecarboxaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like sodium or potassium cyanide).[2][3] The reaction first forms an α-aminonitrile intermediate, which is then hydrolyzed, typically under strong acidic conditions, to yield the final α-amino acid.[4]

An alternative, though more circuitous, route involves first synthesizing 1-aminoadamantane, often via a Ritter reaction from 1-adamantanol or 1-bromoadamantane and a nitrile, followed by hydrolysis.[5][6] The resulting amine can then be alkylated with a two-carbon synthon like ethyl bromoacetate, but this route often involves more steps and potential for side reactions. For its efficiency, the Strecker synthesis is generally the preferred starting point.

Q2: Why is the bulky adamantyl group a challenge in this synthesis?

A2: The steric hindrance of the tricyclic adamantyl cage is the primary challenge.[7] It can significantly slow down the rate of nucleophilic attack at the adjacent carbonyl carbon (in the starting aldehyde) and the subsequent nitrile hydrolysis. This often necessitates more forcing conditions—longer reaction times, higher temperatures, or stronger acids—compared to the synthesis of less bulky amino acids. These conditions, in turn, can promote side reactions or degradation, making optimization a delicate balance.

Q3: What are the critical safety precautions for this synthesis?

A3: The use of sodium or potassium cyanide mandates strict safety protocols. Hydrogen cyanide (HCN) gas, which is acutely toxic, can be generated if the cyanide salt is exposed to acid.[2]

  • Always handle solid cyanide salts and cyanide-containing reaction mixtures in a certified chemical fume hood with good airflow.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) readily available and ensure personnel are trained in its use.

  • To quench residual cyanide in the reaction mixture or on equipment, use an excess of bleach (sodium hypochlorite) or hydrogen peroxide solution under basic conditions (pH > 10).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 1-adamantyl(amino)acetic acid.

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Low or No Yield of the α-Aminonitrile Intermediate 1. Incomplete Imine Formation: The initial condensation between the aldehyde and ammonia is reversible and requires the removal of water. Excess water in reagents or solvents can shift the equilibrium back to the starting materials.Solution: Use anhydrous solvents and ensure your ammonia source (e.g., ammonium chloride) is dry. The reaction is often run in a solvent like ethanol or methanol which can help solvate the intermediates.[2] The use of NH₄Cl provides a source of ammonia while maintaining a slightly acidic pH that catalyzes imine formation.[8]
2. Competing Cyanohydrin Formation: The aldehyde can react directly with the cyanide ion to form a cyanohydrin. This pathway is competitive with imine formation and does not lead to the desired amino acid.Solution: Control the order of addition and pH. Typically, the aldehyde and ammonium chloride are mixed first to allow the imine (or iminium ion) to form before the cyanide is introduced.[2] This ensures the cyanide preferentially attacks the more electrophilic C=N bond over the C=O bond.
Low Yield of Final Amino Acid After Hydrolysis 1. Incomplete Hydrolysis: The nitrile group of the α-aminonitrile is sterically hindered by the adamantyl group, making hydrolysis difficult. Insufficient acid strength, temperature, or time will result in unreacted intermediate.Solution: Use a strong acid (e.g., concentrated HCl or H₂SO₄) and ensure a sufficiently long reaction time at elevated temperatures (reflux). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the aminonitrile intermediate before workup.[4]
2. Product Loss During Workup: As an amino acid, the product is zwitterionic and has high water solubility near its isoelectric point but can be soluble in both acidic and basic aqueous solutions.Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) to induce precipitation. The pI will be near neutral but may require empirical optimization. Wash the precipitated solid with cold water and diethyl ether to remove inorganic salts and organic impurities, respectively.[9]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual starting materials, side products, or even trapped solvent can inhibit crystallization. Acetic acid, if used in any step, can be particularly tenacious to remove.[10]Solution: Attempt to precipitate the product as its hydrochloride salt by dissolving the crude material in a minimal amount of an organic solvent (like ethanol or isopropanol) and adding a solution of HCl in ether or isopropanol. Salts are often more crystalline than the zwitterionic form. Alternatively, perform a thorough solvent screen for recrystallization.[11]
Formation of N-(1-adamantyl)acetamide as a Byproduct 1. Ritter-Type Side Reaction: Under the strong acid conditions of hydrolysis, if any unreacted 1-adamantanol derivatives are present (or formed via fragmentation), they can generate a stable adamantyl carbocation. This carbocation can be trapped by the nitrile of the solvent (if acetonitrile is used) or even the aminonitrile intermediate, leading to an N-alkyl amide after hydrolysis.Solution: This is a classic side reaction for adamantanes under acidic conditions.[5][12] Ensure the starting 1-adamantanecarboxaldehyde is pure and free of the corresponding alcohol. Avoid using acetonitrile as a solvent during the hydrolysis step. If this byproduct is significant, purification by column chromatography may be necessary, though recrystallization is preferred.

Detailed Experimental Protocol: Strecker Synthesis

This protocol is a representative procedure based on established chemical principles for the Strecker synthesis.[2][8]

Objective: To synthesize 1-adamantyl(amino)acetic acid from 1-adamantanecarboxaldehyde.

Materials:

  • 1-Adamantanecarboxaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether (Et₂O)

  • Deionized Water

Step 1: Formation of the α-Aminonitrile

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 1-adamantanecarboxaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in methanol (approx. 5 mL per gram of aldehyde).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water. (CAUTION: Handle NaCN with extreme care in a fume hood).

  • Cool the reaction flask to 0-5 °C in an ice bath. Slowly add the aqueous NaCN solution dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). A white precipitate of the α-aminonitrile should form.

Step 2: Hydrolysis of the α-Aminonitrile

  • Cool the reaction mixture from Step 1 back to 0-5 °C.

  • Slowly and carefully add concentrated HCl (approx. 10 eq) to the flask. (CAUTION: Exothermic reaction, potential for HCN gas evolution. Perform slowly in a well-ventilated fume hood).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) for 6-8 hours. The reaction should become a clear, homogeneous solution. Monitor the reaction by TLC until the starting aminonitrile is consumed.

Step 3: Isolation and Purification of 1-Adamantyl(amino)acetic acid

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly neutralize the mixture by adding a concentrated NaOH solution dropwise until the pH reaches approximately 6-7 (the isoelectric point). A white precipitate of the crude amino acid will form.

  • Stir the slurry in the ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with generous portions of cold deionized water (to remove NaCl) and cold diethyl ether (to remove any unreacted aldehyde or other organic impurities).

  • Dry the purified white solid in a vacuum oven at 50-60 °C to a constant weight. Characterize by NMR, IR, and MS.

Visualizing the Process

Diagram 1: Core Reaction Mechanism

Strecker_Mechanism cluster_0 Part 1: Aminonitrile Formation cluster_1 Part 2: Hydrolysis Aldehyde Aldehyde Imine Imine Aldehyde->Imine + NH3 - H2O Ammonia Ammonia Ammonia->Imine Aminonitrile Aminonitrile Imine->Aminonitrile + CN- Cyanide Cyanide Cyanide->Aminonitrile Amino_Acid 1-Adamantyl(amino)acetic acid Aminonitrile->Amino_Acid Hydrolysis H2O_H H2O / H+ H2O_H->Amino_Acid

Caption: The two-part mechanism of the Strecker synthesis.[4]

Diagram 2: Experimental Workflow

Workflow start Start: Reagents step1 Step 1: Mix Aldehyde & NH4Cl in MeOH (RT, 30 min) start->step1 step2 Step 2: Add NaCN solution (0-5 °C) step1->step2 step3 Step 3: Stir Overnight (RT) (Aminonitrile Formation) step2->step3 step4 Step 4: Acid Hydrolysis (Conc. HCl, Reflux, 6-8h) step3->step4 step5 Step 5: Cool & Neutralize (NaOH to pH ~6-7) step4->step5 step6 Step 6: Filter & Wash (H2O, then Et2O) step5->step6 end Final Product step6->end

Caption: A summary of the synthetic workflow.

Diagram 3: Competing Side Reaction

Side_Reaction Aldehyde 1-Adamantanecarboxaldehyde Imine_Path Desired Path: + NH3 -> Imine -> Aminonitrile Aldehyde->Imine_Path Favored Cyanohydrin_Path Side Reaction: + CN- -> Cyanohydrin Aldehyde->Cyanohydrin_Path Disfavored by pre-mixing with NH3

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Adamantane Amino Acid Synthesis

Welcome to the technical support center for the synthesis of adamantane amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of adamantane amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Introduction: The Synthetic Challenge

Adamantane's rigid, diamondoid structure imparts unique physicochemical properties to molecules, making adamantane-containing amino acids highly sought-after building blocks in medicinal chemistry and materials science.[1][2] However, the inert nature of the adamantane cage and the potential for rearrangements can present significant synthetic hurdles. This guide will focus on the most common and effective methods for introducing amino functionalities to the adamantane core, with a primary emphasis on the Ritter reaction and related transformations.

Part 1: Troubleshooting Guide - The Ritter Reaction

The Ritter reaction is a cornerstone for the synthesis of N-tert-alkylamides from nitriles and carbocation precursors, such as tertiary alcohols or their corresponding halides, under strongly acidic conditions.[3][4] For adamantane amino acid synthesis, this typically involves the reaction of an adamantanol or adamantyl halide with a nitrile in the presence of a strong acid.

Issue 1: Low or No Yield of the Desired Amide

Question: I am performing a Ritter reaction with 1-adamantanol and acetonitrile in sulfuric acid, but I am observing a very low yield of N-(1-adamantyl)acetamide. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Ritter reaction for adamantane derivatives can often be traced back to several critical factors related to carbocation formation and stability, as well as reaction conditions.

Causality and Solutions:

  • Incomplete Carbocation Formation: The adamantyl carbocation is relatively stable, but its formation is highly dependent on the acidity of the medium.[2]

    • Solution: Ensure you are using a sufficiently strong acid. Concentrated sulfuric acid (98%) or a mixture of sulfuric acid and oleum is often required.[5] The acid must be anhydrous, as water will compete with the nitrile as a nucleophile, leading to the formation of adamantanol.

  • Sub-optimal Temperature Control: The Ritter reaction is exothermic.[6] Poor temperature control can lead to side reactions.

    • Solution: The initial dissolution of the adamantanol in the strong acid should be done at a low temperature (e.g., 0-5 °C) to control the initial exotherm. The subsequent addition of the nitrile should also be performed at a controlled low temperature to favor the desired reaction pathway.[5]

  • Insufficient Reaction Time: While the carbocation formation is often rapid, the subsequent nucleophilic attack by the nitrile and hydrolysis to the amide may require more time.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A developing stain like bromocresol green can be used to visualize carboxylic acid derivatives that might be present as starting materials or byproducts.[5] Allow the reaction to stir for a sufficient duration (e.g., 2.5 hours or more) after the addition of the nitrile.[5]

Workflow for a Standard Ritter Reaction:

Ritter_Workflow start Start dissolve Dissolve Adamantanol in conc. H₂SO₄ at 0-5 °C start->dissolve add_nitrile Add Acetonitrile dropwise at 0-5 °C dissolve->add_nitrile react Stir at controlled temperature (e.g., RT) add_nitrile->react workup Quench with ice-water react->workup isolate Filter and wash the precipitate workup->isolate end End isolate->end

Caption: A generalized workflow for the Ritter reaction in adamantane amino acid synthesis.

Issue 2: Formation of 3-Hydroxyadamantane-1-carboxylic Acid as a Major Byproduct

Question: My reaction is producing a significant amount of the corresponding hydroxy derivative instead of the desired amino acid precursor. How can I suppress this side reaction?

Answer: The formation of the hydroxy byproduct is a classic example of a competing nucleophilic reaction. The adamantyl carbocation, once formed, can be trapped by any nucleophile present in the reaction mixture.

Causality and Solutions:

  • Presence of Water: Water is a potent nucleophile that can react with the adamantyl carbocation to form the corresponding alcohol.

    • Solution: Use anhydrous reagents and solvents. Ensure your strong acid has a low water content. Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon).

  • Reaction Temperature: Higher temperatures can favor the hydrolysis reaction.

    • Solution: Maintain a low temperature (e.g., 5-7 °C) during the addition of the nitrile.[5] This will favor the kinetically controlled addition of the nitrile over the thermodynamically favored hydration in some cases.

Troubleshooting Logic for Byproduct Formation:

Byproduct_Troubleshooting start High Yield of Hydroxy Byproduct check_reagents Check Reagents for Water Content start->check_reagents check_temp Review Temperature Control Protocol start->check_temp sol_reagents Use Anhydrous Reagents and Inert Atmosphere check_reagents->sol_reagents sol_temp Maintain Low Temperature During Nitrile Addition check_temp->sol_temp

Caption: Decision tree for troubleshooting the formation of hydroxy byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical yields I can expect for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid via the Ritter reaction?

A1: Yields can vary depending on the scale and specific conditions, but a reported method for the synthesis from adamantane-1-carboxylic acid achieved a yield of 78.7% for the technical grade product.[5] Optimization of the parameters discussed in the troubleshooting section can help in achieving yields in this range.

Q2: Are there alternative methods to the Ritter reaction for introducing an amino group to the adamantane core?

A2: Yes, several other methods exist, although they may be more suitable for specific substitution patterns or require different starting materials. These include:

  • The Koch-Haaf Reaction followed by Curtius, Hofmann, or Schmidt Rearrangement: The Koch-Haaf reaction can be used to introduce a carboxylic acid group to the adamantane core.[6][7] This carboxylic acid can then be converted to an amine via standard organic transformations.

  • Direct Amination of Halo-adamantanes: Bridgehead halo-adamantanes can be reacted with aminating agents. For example, reacting a bromo-adamantane with lithium metal followed by an aminating agent can yield the corresponding amine.[8][9]

  • Biocatalytic Hydroxylation Followed by Functional Group Interconversion: Certain microorganisms and their enzymes (e.g., cytochrome P450) can selectively hydroxylate the adamantane core.[10] This hydroxyl group can then be converted to an amino group through various synthetic steps.

Q3: How can I confirm the structure of my synthesized adamantane amino acid?

A3: A combination of spectroscopic techniques is essential for unambiguous structure confirmation. These include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To identify the different proton environments in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and type of carbon atoms.

  • IR (Infrared) Spectroscopy: To identify key functional groups such as C=O (amide and carboxylic acid) and N-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[5][11]

Q4: What are the best practices for purifying adamantane amino acids?

A4: Purification can be challenging due to the physical properties of adamantane derivatives.

  • Recrystallization: Adamantane compounds are often crystalline solids with high melting points, making recrystallization a viable purification method.[2] Common solvents for recrystallization include methanol, ethanol, or aqueous mixtures.

  • Chromatography: For less crystalline or more complex mixtures, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the specific amino acid derivative.

  • Acid-Base Extraction: For amino acids, taking advantage of their amphoteric nature through acid-base extraction can be a powerful purification tool to separate them from neutral byproducts.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 3-acetylamino-adamantane-1-carboxylic acid via Ritter Reaction[5]

Materials:

  • Adamantane-1-carboxylic acid

  • Nitric acid (54%)

  • Sulfuric acid (98%)

  • Oleum (20%)

  • Acetonitrile

  • Ice

Procedure:

  • Preparation of the Acidic Medium: In a reaction vessel equipped with a stirrer and a thermometer, carefully prepare a mixture of 35 ml of 54% nitric acid, 60 ml of 98% sulfuric acid, and 80 ml of 20% oleum.

  • Dissolution of Starting Material: Cool the acidic mixture to 2–5 °C with intensive stirring. Slowly add 20 g (0.11 mol) of adamantane-1-carboxylic acid in small portions, ensuring the temperature remains in the specified range.

  • Carbocation Formation: After complete dissolution, stir the reaction mixture at 10-15 °C for 2.5 hours.

  • Ritter Reaction: Cool the mixture back down to 5-7 °C and add 80 ml of acetonitrile dropwise, maintaining the low temperature.

  • Reaction Completion: Stir the reaction mixture for an additional 2.5 hours at a controlled temperature.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with stirring.

  • Isolation: Filter the resulting precipitate, wash it thoroughly with water until the filtrate is neutral, and then dry the solid to obtain the technical grade product.

Protocol 2: General Procedure for the Koch-Haaf Reaction of Adamantanols[6]

Materials:

  • 1-Adamantanol

  • Formic acid (96%)

  • Sulfuric acid (99%)

  • Diethyl ether

  • Potassium hydroxide solution (1.4 N)

  • Hydrochloric acid (1 N)

  • Ice

Procedure:

  • Reaction Setup: In a 50 mL two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 99% H₂SO₄ (80 mmol).

  • Reagent Addition: Prepare a solution of 1-adamantanol (4 mmol) in 96% HCOOH (24 mmol). Add this solution dropwise to the sulfuric acid over 5 minutes, while maintaining the temperature of the reaction mixture at 15–20 °C using an ice/water bath.

  • Reaction: Stir the reaction mixture at 15–20 °C for an additional 2 minutes.

  • Work-up: Pour the reaction mixture into ice/water and extract with diethyl ether.

  • Extraction: Wash the ethereal layer with 1.4 N KOH solution. Acidify the aqueous layer with 1 N HCl and extract with diethyl ether.

  • Isolation: Dry the final ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-adamantanecarboxylic acid.

Part 4: Data Summary

Table 1: Comparison of Reaction Conditions for Koch-Haaf Reaction of Adamantanols [6][12]

SubstrateMethodTemperature (°C)Residence/Reaction TimeYield (%)
1-AdamantanolBatch15–202 min95
1-AdamantanolMicroflow202 min98
2-AdamantanolBatch17–201 min98
2-AdamantanolMicroflow201 min>99

Part 5: Protecting Groups for Adamantane Amino Acids

In peptide synthesis or when performing further transformations on the adamantane amino acid, protection of the amino and/or carboxyl groups is crucial.

  • Amino Group Protection:

    • Boc (tert-Butoxycarbonyl): A common acid-labile protecting group.

    • Fmoc (9-Fluorenylmethoxycarbonyl): A base-labile protecting group, offering orthogonality with acid-labile side-chain protecting groups.[13]

    • Adoc (Adamantyloxycarbonyl): The adamantyl moiety itself can be used as a protecting group, offering high stability.[14][15]

  • Carboxyl Group Protection:

    • t-Butyl esters: Cleaved under acidic conditions.

    • Adamantyl esters: Offer enhanced stability and are cleaved under strong acidic conditions.[14][16]

References

  • Synthesis of Polymers with Adamantane Amino Derivatives as Pendant Groups. (2018). Unavailable.
  • Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solifataricus ribonuclease. I. (1995). PubMed. [Link]

  • Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. (2011). National Center for Biotechnology Information. [Link]

  • Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. (2018). PubMed Central. [Link]

  • Ritter Reaction. Unavailable.
  • The Ritter reaction mechanism for the synthesis of... (2021). ResearchGate. [Link]

  • Ritter Reaction. (2019). Organic Chemistry Portal. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PubMed Central. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2025). ResearchGate. [Link]

  • (PDF) Koch-Haaf reaction of adamantanols in an acidtolerant hastelloy-made microreactor. (2025). ResearchGate. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]

  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). The Royal Society of Chemistry. [Link]

  • Adamantane. Wikipedia. [Link]

  • Preparation method of 3-amino-1-adamantanol. (2015).
  • Method for the synthesis of adamantane amines. (1997).
  • A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. (2024). MDPI. [Link]

  • A kind of synthetic method of amantadine. (2020).
  • Optimization of the reaction conditions. (2016). ResearchGate. [Link]

  • Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis of noradamantane building blocks. (2025). The Royal Society of Chemistry. [Link]

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. [Link]

  • Synthesis of 1-Amino-3-Hydroxy-Adamantane. (1973). Taylor & Francis Online. [Link]

  • Koch-Haaf Carbonylation. Organic Chemistry Tutor. [Link]

  • Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2019). MDPI. [Link]

  • Adamantyloxycarbonyl, a New Blocking Group. Preparation of 1-Adamantyl Chloroformate1. (1964). Journal of the American Chemical Society. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Unavailable.
  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]

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Troubleshooting

Technical Support Center: Purification of 2-(Adamantan-1-yl)-2-aminoacetic Acid

Welcome to the Technical Support Center for the purification of 2-(Adamantan-1-yl)-2-aminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-(Adamantan-1-yl)-2-aminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this sterically hindered, zwitterionic molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve the desired purity for your downstream applications.

The purification of 2-(Adamantan-1-yl)-2-aminoacetic acid presents a unique set of challenges stemming from its distinct structural features: a bulky, hydrophobic adamantane cage and a polar, zwitterionic amino acid moiety. This duality in its nature significantly influences its solubility and interaction with purification media, often leading to frustrating and time-consuming purification cycles. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and offers detailed protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-(Adamantan-1-yl)-2-aminoacetic acid?

A1: The main difficulties arise from the molecule's amphiphilic character. The large, nonpolar adamantyl group renders it poorly soluble in aqueous media at its isoelectric point, while the amino acid functional group provides some water solubility at acidic or basic pH. This can lead to:

  • "Oiling out" or precipitation of amorphous solid during crystallization instead of forming well-defined crystals.

  • Poor separation from structurally similar impurities in chromatography due to the dominant hydrophobic nature of the adamantane group.

  • Complex solubility behavior in mixed solvent systems, making the selection of an appropriate recrystallization or chromatography mobile phase challenging. A study on the synthesis of the similar compound 2-aminoadamantane-2-carboxylic acid highlighted that the final purification step proved to be "extremely difficult".

Q2: What are the likely impurities I should be aware of?

A2: Impurities can originate from the synthetic route employed. If using a Strecker synthesis, which is a common method for α-amino acid synthesis, potential impurities include[1][2][3][4]:

  • Unreacted starting materials: Adamantane-1-carboxaldehyde, cyanide salts, and ammonia or ammonium salts.

  • Amide intermediate: Incomplete hydrolysis of the aminonitrile intermediate can leave residual 2-(Adamantan-1-yl)-2-aminoacetamide.

  • Side-products from the aldehyde: Such as adamantane-1-carboxylic acid formed from oxidation of the starting aldehyde.

  • Other adamantane derivatives: Depending on the quality of the starting materials, other adamantane-containing molecules could be present[5].

Q3: How does the zwitterionic nature of the molecule affect purification?

A3: At its isoelectric point (pI), 2-(Adamantan-1-yl)-2-aminoacetic acid exists as a zwitterion with both a positive (ammonium) and a negative (carboxylate) charge. In this state, intermolecular electrostatic interactions are maximized, which can lead to strong crystal lattice forces but also reduced solubility in many organic solvents. Away from the pI, the molecule is charged (cationic at low pH, anionic at high pH), which generally increases its aqueous solubility[6][7][8]. This pH-dependent solubility is a critical tool for purification. However, the bulky adamantane group can shield the charges, making its solubility behavior less predictable than that of simpler amino acids[9].

Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during the purification of 2-(Adamantan-1-yl)-2-aminoacetic acid.

Problem 1: "Oiling Out" or Amorphous Precipitation During Crystallization

Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the supersaturation is too high, leading to rapid, disordered precipitation instead of ordered crystal growth. The high hydrophobicity of the adamantane group can promote aggregation and precipitation of non-crystalline material, a common issue with bulky molecules[10][11].

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Allow the crystallization mixture to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling is a common cause of amorphous precipitation[11].

    • Use a Co-solvent System: Employ a two-solvent system for recrystallization. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) at an elevated temperature, and then slowly add a "poor" solvent (e.g., water, hexane) until turbidity is observed. Re-heat to clarify and then cool slowly[12]. This allows for finer control over the solubility.

  • Modify the Solvent System:

    • Increase Solvent Polarity: If using a largely non-polar solvent, the hydrophobic adamantane groups may be interacting too strongly. Adding a more polar co-solvent can disrupt these interactions.

    • pH Adjustment: For zwitterionic compounds, crystallization is often performed near the isoelectric point where solubility is lowest. If "oiling out" occurs, try adjusting the pH slightly away from the pI to increase solubility and then slowly bring it back to the pI by adding a weak acid or base.

  • Seeding:

    • Introduce a small amount of pure crystalline material (a seed crystal) to the supersaturated solution to induce controlled crystal growth on the seed's surface.

Problem 2: Poor Recovery After Crystallization

Causality: Low recovery is often due to the compound having significant solubility in the mother liquor. This can be exacerbated by using an excessive volume of the crystallization solvent[11].

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Optimize the Solvent System: For mixed-solvent systems, carefully titrate the anti-solvent to the point of saturation to avoid excessive solubility.

  • Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the amount of compound remaining in the solution.

  • Recover from Mother Liquor: If a significant amount of product remains in the mother liquor, it can be recovered by concentrating the solution and attempting a second crystallization.

Problem 3: Co-elution of Impurities During Chromatography

Causality: The dominant hydrophobic nature of the adamantane moiety can cause both the desired product and structurally similar impurities to have very similar retention times on standard reversed-phase columns.

Troubleshooting Steps:

  • Optimize Reversed-Phase HPLC Conditions:

    • Mobile Phase: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient slope. A shallower gradient can improve resolution.

    • pH: Adjust the pH of the aqueous mobile phase. At a low pH (e.g., using 0.1% trifluoroacetic acid), the carboxylic acid is protonated and the amine is protonated, resulting in a net positive charge. At a neutral pH, the zwitterionic form will be present. This change in ionization state can alter the retention behavior relative to impurities.

  • Employ Mixed-Mode Chromatography:

    • This technique uses stationary phases with both hydrophobic and ion-exchange functionalities[13][14][15][16][17]. This is particularly effective for compounds like 2-(Adamantan-1-yl)-2-aminoacetic acid, as it allows for separation based on both its hydrophobicity and its ionic character. For example, a mixed-mode cation exchange resin would have both hydrophobic and cation-exchange interactions.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates molecules based on their hydrophobicity in a high-salt mobile phase[7]. The salt reduces the solvation of the molecule, promoting its interaction with the hydrophobic stationary phase. Elution is achieved by decreasing the salt concentration. This can provide a different selectivity compared to reversed-phase chromatography.

Problem 4: Difficulty Removing Starting Materials

Causality: Unreacted starting materials may have physical properties that make them difficult to separate from the final product. For example, adamantane-1-carboxylic acid is also a hydrophobic, crystalline solid[18][19][20].

Troubleshooting Steps:

  • Acid-Base Extraction: Utilize the amphoteric nature of the amino acid.

    • Dissolve the crude product in a dilute aqueous base (e.g., 1 M NaOH). The amino acid and any acidic impurities (like adamantane-1-carboxylic acid) will dissolve. Neutral impurities can be removed by extraction with an organic solvent (e.g., dichloromethane).

    • Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to the isoelectric point of the amino acid to precipitate the product. Acidic impurities will remain in solution as their carboxylate salts at a less acidic pH than the amino acid's pI.

    • Alternatively, after dissolving in acid, extract with an organic solvent to remove neutral and acidic impurities before precipitating the product by adding a base.

  • Ion-Exchange Chromatography:

    • Use a cation-exchange resin. At a pH below the pI of the amino acid, it will be positively charged and bind to the resin. Neutral impurities will pass through. The product can then be eluted by increasing the pH or the salt concentration.

    • Use an anion-exchange resin. At a pH above the pI, the amino acid will be negatively charged and bind to the resin.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol is a starting point and may require optimization for your specific impurity profile.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(Adamantan-1-yl)-2-aminoacetic acid in the minimum amount of hot methanol or ethanol with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 methanol/water, and then with cold water.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification via pH Adjustment (Acid-Base Extraction)
  • Dissolution in Base: Dissolve the crude product in 1 M NaOH(aq).

  • Extraction of Neutral Impurities: Extract the aqueous solution with dichloromethane (3x). Discard the organic layers.

  • Precipitation: Slowly add 1 M HCl(aq) with vigorous stirring until the pH reaches the isoelectric point (pI) of the amino acid. The pI will need to be determined experimentally or estimated, but will likely be in the range of pH 5-7.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualization of Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (with impurities) Crystallization Crystallization Crude_Product->Crystallization Initial Cleanup Purity_Check Purity Analysis (HPLC, NMR) Crystallization->Purity_Check Chromatography Chromatography Chromatography->Purity_Check Further Purification Purity_Check->Chromatography Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ 98%

Caption: A general workflow for the purification and analysis of 2-(Adamantan-1-yl)-2-aminoacetic acid.

Data Summary Table

PropertyValue/InformationSignificance for Purification
Molecular Formula C12H19NO2-
Molecular Weight 209.28 g/mol [21]-
Appearance White to off-white crystalline powderVisual indicator of purity.
Solubility (Qualitative) Insoluble in water at pI. Soluble in some organic solvents like methanol, ethanol, chloroform, and dichloromethane[18]. Increased aqueous solubility at acidic and basic pH.This is the key principle for purification by crystallization and acid-base extraction.
Predicted pKa1 (Carboxyl) ~2-3Influences the charge state at different pH values.
Predicted pKa2 (Amino) ~9-10Influences the charge state at different pH values.

References

  • Orbion. (2025, December 29). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

  • ResearchGate. (2025, August 5). Separation of amino acids and peptides by high performance hydrophobic interaction chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Retrieved from [Link]

  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • UCLA. (n.d.). What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • ACS Publications. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • Bio-Rad. (2024, August 13). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Retrieved from [Link]

  • Sartorius. (n.d.). Mixed Mode Chromatography. Retrieved from [Link]

  • YouTube. (2023, March 22). Practical tips for preventing proteins from "crashing out" & what you can do if it happens. Retrieved from [Link]

  • MDPI. (2023, August 20). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins. Retrieved from [Link]

  • PubMed Central. (n.d.). Mutation of exposed hydrophobic amino acids to arginine to increase protein stability. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Adamantan-1-yl)-2-aminoacetic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hydrophobic Contribution of Amino Acids in Peptides Measured by Hydrophobic Interaction Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides. Retrieved from [Link]

  • Baxendale Group. (2012, April 17). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • RSC Publishing. (2020, June 1). A zwitterionic polymer containing a hydrophobic group: enhanced rheological properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Micellization of Zwitterionic Surfactant with Opposite Dipoles is Differently Affected by Anions. Retrieved from [Link]

  • National Institutes of Health. (2008, November 18). Interactions between amino acid side chains in cylindrical hydrophobic nanopores with applications to peptide stability. Retrieved from [Link]

  • PubMed. (n.d.). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Retrieved from [Link]

  • PubMed. (2020, August 28). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Retrieved from [Link]

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Optimization

Technical Support Center: Degradation of 2-(Adamantan-1-yl)-2-aminoacetic acid

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the metabolic and che...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the metabolic and chemical degradation pathways of 2-(Adamantan-1-yl)-2-aminoacetic acid. Given the unique structural characteristics of this molecule—combining a highly stable adamantane cage with a reactive amino acid moiety—understanding its degradation profile presents specific challenges. This document provides hypothesized pathways based on established biochemical principles, detailed troubleshooting for common experimental hurdles, and answers to frequently asked questions.

Section 1: Hypothesized Degradation Pathways

The degradation of 2-(Adamantan-1-yl)-2-aminoacetic acid in a biological system is predicted to proceed through two primary routes targeting its distinct structural components: the adamantane core and the amino acid side chain. The adamantane group is known for its high chemical stability and lipophilicity, which generally confers resistance to metabolic degradation.[1][2] However, it is not inert.

Pathway A: Metabolism of the Adamantane Moiety (Phase I & II)

The initial and most probable metabolic attack will occur on the adamantane scaffold, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1]

  • Hydroxylation: The adamantane cage's tertiary carbons (bridgehead positions) are the most likely sites for hydroxylation due to their electronic properties and accessibility.[1][3] This Phase I reaction would yield hydroxylated metabolites, significantly increasing the compound's polarity.

  • Further Oxidation: Depending on the specific CYP isozymes involved, further oxidation of the hydroxylated intermediates could occur, potentially forming diols or ketones.[1][3]

  • Conjugation (Phase II): The newly introduced hydroxyl groups serve as handles for Phase II conjugation reactions. Glucuronidation or sulfation are common pathways that would further enhance water solubility and facilitate excretion.

Pathway B: Metabolism of the Amino Acid Moiety

Concurrently or subsequently, the aminoacetic acid portion of the molecule will likely undergo standard amino acid catabolism.[4][5]

  • Transamination/Deamination: The first step in the degradation of most amino acids is the removal of the α-amino group. This is typically achieved through a transamination reaction catalyzed by an aminotransferase, which transfers the amino group to an α-keto acid (like α-ketoglutarate), forming glutamate and the corresponding α-keto acid of the parent molecule: 2-(Adamantan-1-yl)-2-oxoacetic acid.[6][7] Alternatively, oxidative deamination could release the amino group as an ammonium ion.

  • Carbon Skeleton Catabolism: The resulting adamantyl α-keto acid's fate is less certain. The carbon skeleton of amino acids can be classified as glucogenic (leading to pyruvate or Krebs cycle intermediates) or ketogenic (leading to acetyl-CoA or acetoacetate).[8] The two-carbon backbone of the original aminoacetic acid moiety could potentially be cleaved to enter central metabolism.

The overall degradation is likely a combination of these pathways, with the rate-limiting step being the initial oxidation of the highly stable adamantane ring.[9][10]

G Parent 2-(Adamantan-1-yl)-2-aminoacetic acid Metabolite_OH Hydroxy-adamantyl-aminoacetic acid (Phase I Metabolite) Parent->Metabolite_OH CYP450 (Hydroxylation) Metabolite_KetoAcid 2-(Adamantan-1-yl)-2-oxoacetic acid (α-Keto Acid) Parent->Metabolite_KetoAcid Aminotransferase (Transamination) Metabolite_Conjugate Glucuronide/Sulfate Conjugate (Phase II Metabolite) Metabolite_OH->Metabolite_Conjugate UGTs/SULTs (Conjugation) CentralMetabolism Central Carbon Metabolism Metabolite_KetoAcid->CentralMetabolism Further Catabolism Excretion Excretion Metabolite_Conjugate->Excretion

Caption: Hypothesized metabolic pathways for 2-(Adamantan-1-yl)-2-aminoacetic acid.

Section 2: Troubleshooting Guide for Experimental Analysis

This section addresses common issues encountered when studying the degradation of adamantane-containing molecules.

Question 1: How do I design a reliable in vitro metabolic stability assay for this compound?

Answer: An in vitro assay using liver microsomes is the standard starting point for evaluating Phase I metabolism. The high lipophilicity of the adamantane core requires careful experimental design to avoid artifacts.[2]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.

    • Prepare a stock solution of 2-(Adamantan-1-yl)-2-aminoacetic acid in a suitable organic solvent (e.g., Acetonitrile or DMSO) and dilute it in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4) to the desired starting concentration. Note: Keep the final organic solvent concentration below 1% to avoid inhibiting enzymatic activity.

    • Prepare a 2X NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in incubation buffer.

  • Incubation (96-well plate format):

    • Add the microsomal suspension to each well.

    • Add the compound solution to initiate the reaction.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "No-NADPH" controls.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of a cold "stop solution" (e.g., acetonitrile containing an internal standard like Adamantane-d16).[11] The 0-minute time point is crucial as it represents the initial concentration before any metabolism occurs.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[11]

Table 1: Example Reaction Conditions for Microsomal Stability Assay

Component Final Concentration Purpose
Test Compound 1 µM Substrate for metabolic enzymes.
Liver Microsomes 0.5 mg/mL Source of CYP450 enzymes.
NADPH Regenerating System 1X Cofactor required for CYP450 activity.
Potassium Phosphate Buffer 100 mM, pH 7.4 Maintains optimal pH for enzymatic activity.

| Internal Standard | Consistent amount | Used for accurate quantification in LC-MS/MS. |

Question 2: My compound shows very high stability (>95% remaining after 60 minutes). What does this mean and what are my next steps?

Answer: This is a common and expected result for many adamantane derivatives due to their inherent stability.[10][12] It suggests slow metabolic clearance.

Troubleshooting Steps:

  • Confirm Assay Integrity: Run a positive control compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Propranolol) in parallel. If the control compound also shows high stability, it indicates a problem with the microsomes or NADPH system.

  • Extend Incubation Time: For slowly metabolized compounds, extend the incubation period to 2, 4, or even 24 hours to observe measurable degradation.

  • Increase Enzyme Concentration: Consider increasing the microsomal protein concentration (e.g., to 1.0 mg/mL) to increase the enzymatic capacity of the system.

  • Consider Alternative Systems: If microsomal stability remains high, the compound may be metabolized by non-CYP enzymes or require more complex cellular machinery. Progress to using S9 fractions (which contain both microsomal and cytosolic enzymes) or cryopreserved hepatocytes, which offer a more complete metabolic picture including Phase II pathways.

Caption: Workflow for troubleshooting high compound stability in vitro.

Question 3: What is the best analytical method for detecting potential metabolites, which may be at very low concentrations?

Answer: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for both quantifying the parent compound and identifying its metabolites.[11][13]

Key Considerations for Method Development:

  • Ionization Mode: Given the amino and carboxylic acid groups, both positive (for the amine) and negative (for the carboxyl) electrospray ionization (ESI) modes should be evaluated to find the most sensitive detection method.

  • Metabolite Prediction: Use the hypothesized pathways to predict the mass of likely metabolites. The most probable metabolites will be hydroxylated versions of the parent compound, resulting in a mass increase of +16 Da (for one oxygen atom) or +32 Da (for two).

  • High-Resolution MS: Employing a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) can provide accurate mass measurements, which helps in determining the elemental composition of unknown metabolite peaks and distinguishing them from background noise.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing a small amount of formic acid, e.g., 0.1%) to achieve good separation of the lipophilic parent compound from its more polar metabolites.[13]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolites of 2-(Adamantan-1-yl)-2-aminoacetic acid to be found in vivo? Based on extensive literature on adamantane pharmacology, the primary metabolites will almost certainly be mono- or di-hydroxylated species on the adamantane cage.[1][3] A secondary but plausible metabolite would be the α-keto acid formed from deamination of the amino acid moiety.

Q2: How does the adamantane moiety impact the bioavailability and degradation profile compared to a simple amino acid like glycine? The adamantane group dramatically alters the compound's properties. It significantly increases lipophilicity, which can enhance membrane permeability and absorption but also makes it a target for oxidative metabolism by CYPs.[2][14] This is in stark contrast to glycine, a small, hydrophilic amino acid that is rapidly processed through well-defined, high-capacity metabolic pathways.[15] The adamantane cage provides a bulky, rigid scaffold that protects nearby functional groups from enzymatic attack, generally leading to a much longer metabolic half-life than simpler molecules.[2][16]

Q3: My sample is degrading in storage before I can even run my assay. Is this expected? While the adamantane core is very stable, the amino acid moiety can be susceptible to chemical degradation, especially over long periods or under improper storage conditions. Amino acids can degrade, particularly at room temperature.[17] For reliable results, samples (both stock solutions and biological matrices) should be stored at -80°C and processed promptly after thawing.[11] Perform a stability check in the storage buffer and analytical matrix to rule out non-enzymatic degradation.

Q4: Is 2-(Adamantan-1-yl)-2-aminoacetic acid likely to be glucogenic or ketogenic? This classification depends on the fate of the carbon skeleton after the amino group is removed.[5][8]

  • Glucogenic Potential: If the two-carbon backbone is converted to pyruvate, it would be considered glucogenic.

  • Ketogenic Potential: If the backbone is converted to acetyl-CoA, it would be ketogenic. Given that the simplest amino acid, glycine, can be converted to serine and then to pyruvate, it is plausible that the aminoacetic acid portion could follow a glucogenic pathway.[15][18] However, without experimental data, this remains speculative. The adamantane cage itself is not expected to contribute to either pathway and would likely be functionalized and excreted.

References

  • Baryshnikova, M., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI.
  • Benchchem. (n.d.). Application Notes: Adamantane-d16 as a Tracer in Metabolic Studies. Benchchem.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central.
  • Khmil, M. V., et al. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. ResearchGate.
  • Khmil, M. V., et al. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PubMed.
  • Scott, J. D., et al. (2010). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed.
  • Smolecule. (n.d.). Buy (2S)-2-(1-adamantyl)-2-aminoacetic acid. Smolecule.
  • Google Patents. (n.d.). Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. Google Patents.
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • PubChem. (n.d.). 2-(Adamantan-1-yl)-2-aminoacetic acid. PubChem.
  • NIH. (2024). Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore. NIH.
  • NIH. (n.d.). Metabolic profiling to evaluate the impact of amantadine and rimantadine on the secondary metabolism of a model organism. PubMed Central.
  • NIH. (2023). Biochemistry, Amino Acid Synthesis and Degradation. NCBI Bookshelf.
  • ResearchGate. (2013). Biological activity of adamantane analogues. ResearchGate.
  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI.
  • ResearchGate. (2025). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate.
  • NIH. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. PubMed Central.
  • Semantic Scholar. (n.d.). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Semantic Scholar.
  • Unknown Source. (n.d.).
  • LibreTexts. (2025). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts.
  • Ninja Nerd. (2017). Amino Acid Metabolism. YouTube.
  • NIH. (n.d.). Amino Acid Metabolism. PubMed Central.
  • Baryshnikova, M., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.
  • Sigma-Aldrich. (n.d.). 2-(Adamantan-1-ylamino)-2-oxoacetic acid. Sigma-Aldrich.
  • PubChem. (n.d.). (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride. PubChem.
  • Scribd. (n.d.). Amino Acid Degradation Practice Questions. Scribd.
  • IS MUNI. (n.d.). Metabolism of amino acids II. IS MUNI.
  • Slideshare. (n.d.). Amino acid degradation 1. Slideshare.
  • Ataman Kimya. (n.d.). 2-AMINOETHANOIC ACID. Ataman Kimya.
  • Unknown Source. (n.d.). Metabolism of other amino acids GLYCINE. Unknown Source.
  • LibreTexts. (2022). 10.2: Amino Acids Degradation. Chemistry LibreTexts.
  • MDPI. (2024). Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. MDPI.

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Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-(Adamantan-1-yl)-2-aminoacetic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(Adamantan-1-yl)-2-aminoacetic acid, a non-proteinogenic amino acid of significant interest in pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Adamantan-1-yl)-2-aminoacetic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical development due to its unique, rigid, and lipophilic adamantyl moiety. The steric bulk of the adamantane cage presents considerable challenges in achieving high stereoselectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate these synthetic hurdles.

Part 1: Troubleshooting Guides by Synthetic Strategy

This section addresses specific issues encountered during the most common stereoselective routes to adamantylglycine.

Strategy A: Diastereoselective Strecker Synthesis with a Chiral Auxiliary

The Strecker synthesis is a powerful method for creating α-amino acids. By using a chiral amine auxiliary, the reaction can be guided to produce one diastereomer of the intermediate α-aminonitrile preferentially. For sterically hindered aldehydes like adamantanecarboxaldehyde, leveraging a crystallization-induced asymmetric transformation (CIAT) can be particularly effective.[1]

Workflow: Diastereoselective Strecker Synthesis with CIAT

Strecker_CIAT cluster_0 Step 1: Imine Formation & Equilibration cluster_1 Step 2: Nucleophilic Addition & CIAT cluster_2 Step 3: Hydrolysis & Auxiliary Removal AdCHO Adamantanecarboxaldehyde Imine_Eq Equilibrating (E/Z)-Imines and Diastereomeric Aminonitriles AdCHO->Imine_Eq Aux (R)-Phenylglycine Amide (Chiral Auxiliary) Aux->Imine_Eq CIAT Crystallization-Induced Asymmetric Transformation (CIAT) Imine_Eq->CIAT In Solution NaCN NaCN / HCN NaCN->CIAT Precipitate Single Diastereomer Precipitates (Solid) CIAT->Precipitate Selective Precipitation Drives Equilibrium Hydrolysis Acid Hydrolysis (e.g., 6N HCl, reflux) Precipitate->Hydrolysis Isolate & React Product Enantiopure Adamantylglycine Hydrolysis->Product Recovered_Aux Recovered Auxiliary Hydrolysis->Recovered_Aux

Caption: Workflow for Crystallization-Induced Diastereoselective Strecker Synthesis.

Troubleshooting Q&A: Strecker Synthesis

Question 1: My Strecker reaction results in a low diastereomeric ratio (dr) before isolation. What's going wrong?

Answer: A low diastereomeric ratio in the solution phase suggests that the crystallization-induced asymmetric transformation (CIAT) is not occurring efficiently, or the initial diastereoselection is poor. Here are the primary causes and solutions:

  • Probable Cause 1: Suboptimal Solvent Choice. The solvent system is critical for CIAT. The desired diastereomer must be significantly less soluble than the other, allowing it to precipitate and shift the equilibrium.

    • Solution: The reaction often works well in protic solvents like methanol or ethanol. If you are using an aprotic solvent, the solubility difference between diastereomers may not be pronounced enough. Experiment with different solvent systems or solvent/co-solvent ratios to find conditions where one diastereomer selectively crystallizes.

  • Probable Cause 2: Reaction Temperature is Too High. Higher temperatures increase the solubility of both diastereomers, preventing the selective precipitation needed to drive the equilibrium.

    • Solution: Run the reaction at a lower temperature (e.g., 0°C to room temperature). While this may slow the reaction rate, it is crucial for effective CIAT.

  • Probable Cause 3: Incorrect Stoichiometry or Reagent Purity. Impurities can interfere with crystallization. An incorrect ratio of reactants can also affect the equilibrium.

    • Solution: Ensure all reagents—adamantanecarboxaldehyde, chiral auxiliary, and cyanide source—are of high purity. Use a slight excess (1.1-1.2 equivalents) of the cyanide source and chiral auxiliary relative to the aldehyde.

Question 2: The overall yield is low, even though the isolated aminonitrile has high diastereomeric purity.

Answer: This common issue points to problems with reaction kinetics, hydrolysis, or material loss during workup.

  • Probable Cause 1: Steric Hindrance. The bulky adamantyl group significantly slows the rate of both imine formation and cyanide addition.

    • Solution: Increase the reaction time significantly. For sterically demanding substrates, reactions may require 24-72 hours to reach completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting aldehyde.

  • Probable Cause 2: Inefficient Hydrolysis. Hydrolyzing the sterically hindered aminonitrile to the carboxylic acid can be challenging and may require harsh conditions, which can lead to degradation.

    • Solution: Use forcing conditions for the hydrolysis step, such as refluxing in 6N HCl for an extended period (12-24 hours). After hydrolysis, the chiral auxiliary (as its hydrochloride salt) and the product amino acid will be in the aqueous layer.

  • Probable Cause 3: Difficulty in Auxiliary Removal. Separating the final amino acid from the chiral auxiliary can be problematic.

    • Solution: After hydrolysis, adjust the pH of the aqueous solution. The auxiliary (e.g., phenylglycine amide) and the product (adamantylglycine) may have different isoelectric points, allowing for selective precipitation or separation using ion-exchange chromatography.

Strategy B: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is an elegant method that uses the high stereospecificity of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For amino acids, enzymes like acylases or D-amino acid oxidases are commonly employed.[2]

Workflow: Enzymatic Kinetic Resolution Cycle

EKR Racemic Racemic Adamantylglycine (or N-Acetyl Derivative) Enzyme Stereoselective Enzyme (e.g., Acylase) Racemic->Enzyme Substrate L_Product L-Adamantylglycine (Product) Enzyme->L_Product Selective Hydrolysis D_Substrate N-Acetyl-D-Adamantylglycine (Unreacted) Enzyme->D_Substrate No Reaction Separator Separation (e.g., pH adjustment, chromatography) L_Product->Separator D_Substrate->Separator Separator->L_Product Racemization Racemization of D-Enantiomer Separator->Racemization Racemization->Racemic Recycle

Caption: The cycle of enzymatic kinetic resolution with racemization of the undesired enantiomer.

Troubleshooting Q&A: Enzymatic Resolution

Question 1: The enzymatic reaction stops at less than 50% conversion, resulting in low yield and enantiomeric excess (ee).

Answer: This is a classic problem in kinetic resolutions and usually points to enzyme inhibition or non-ideal reaction conditions.

  • Probable Cause 1: Product Inhibition. The generated L-amino acid or the unreacted D-acyl-amino acid can act as an inhibitor for the enzyme, slowing down the reaction as concentrations build up.

    • Solution: Perform the reaction at a lower substrate concentration to minimize inhibitor concentration. If possible, implement an in-situ product removal (ISPR) strategy, such as using a selective adsorbent or a biphasic system to continuously remove the product from the reaction medium.

  • Probable Cause 2: Suboptimal pH or Temperature. Enzyme activity is highly sensitive to pH and temperature. The optimal conditions for a standard substrate may not apply to the bulky adamantylglycine.

    • Solution: Screen a range of pH values (typically 7.0-9.0 for acylases) and temperatures (e.g., 30°C to 50°C) to find the optimal conditions for your specific substrate. Remember that enzyme stability may decrease at higher temperatures.[3]

  • Probable Cause 3: Poor Substrate Solubility. The N-acetylated racemic starting material may have low aqueous solubility, limiting its availability to the enzyme.

    • Solution: Add a small amount of a water-miscible co-solvent (e.g., 5-10% DMSO or THF) to improve substrate solubility. However, be cautious as organic solvents can denature the enzyme. Screen different co-solvents and concentrations to find a balance between solubility and enzyme activity.

Question 2: How can I improve the overall process yield beyond the theoretical 50% maximum for a kinetic resolution?

Answer: To exceed 50% yield, you must racemize the unreacted D-enantiomer and recycle it back into the enzymatic resolution process. This is known as dynamic kinetic resolution (DKR).

  • Solution: After separating the desired L-amino acid, the unreacted N-acetyl-D-adamantylglycine must be racemized. This is often achieved by converting it to an oxazolone intermediate under acidic conditions (e.g., using acetic anhydride) followed by mild hydrolysis back to the racemic N-acetyl amino acid. This recycled racemate can then be used as the substrate for a new enzymatic resolution cycle.

Part 2: General FAQs

Question 1: Which stereoselective method is best for my application: Strecker, enzymatic, or classical resolution?

Answer: The optimal method depends on your specific goals, including scale, required purity, and available resources. The table below provides a general comparison to guide your decision.

FeatureDiastereoselective Strecker (CIAT)Enzymatic Kinetic ResolutionClassical Resolution (Chiral Base)
Stereoselectivity Potentially very high (dr >99:1 possible)Excellent (ee >99% typical)Good to excellent, but highly dependent on crystallization
Yield Can be high if CIAT is efficientMax 50% (or higher with DKR)Max 50% (or higher with racemization)
Scalability Good; crystallization is often scalableCan be challenging due to enzyme cost and stabilityExcellent; widely used in industry
Key Challenge Optimizing crystallization conditionsEnzyme cost, stability, and product inhibitionFinding an effective resolving agent; multiple recrystallizations
Safety Concerns Use of highly toxic cyanidesGenerally low (green chemistry)Use of organic solvents and potentially toxic resolving agents
Best For... Lab-scale synthesis requiring very high diastereomeric purity from the start."Green" synthesis; when a suitable, affordable enzyme is available.Large-scale industrial production where cost and robustness are key.[4]

Question 2: What are the critical safety precautions for the Strecker synthesis?

Answer: The Strecker synthesis involves the use of sodium or potassium cyanide (NaCN/KCN) or hydrogen cyanide (HCN), which are extremely toxic .

  • Work in a Fume Hood: All manipulations involving cyanide salts or solutions must be performed in a certified chemical fume hood.

  • Avoid Acidification: NEVER add acid to cyanide salts or solutions, as this will liberate lethal hydrogen cyanide gas. The reaction is typically run under neutral or basic conditions.

  • Use Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a minimum standard).

  • Have an Antidote Ready: Your lab should have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available, and personnel must be trained in its use.

  • Quenching and Waste Disposal: All residual cyanide in the reaction mixture must be quenched before disposal. A common method is to treat the waste with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize cyanide to the much less toxic cyanate. Follow your institution's hazardous waste disposal procedures strictly.

Question 3: How do I determine the enantiomeric excess (ee) of my final product?

Answer: Determining the ee% is crucial for validating the success of your stereoselective synthesis. The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amino acid is typically derivatized with a UV-active group (e.g., using Marfey's reagent, Sanger's reagent, or conversion to a Boc-protected methyl ester) and then analyzed on a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). The two enantiomers will have different retention times, and the ee% can be calculated from the relative peak areas.

  • Chiral Gas Chromatography (GC): Similar to HPLC, the amino acid is first converted to a volatile derivative (e.g., N-trifluoroacetyl isopropyl ester) and then analyzed on a chiral GC column.

  • NMR Spectroscopy with a Chiral Shift Reagent: In some cases, adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to a solution of the amino acid derivative can cause the signals for the two enantiomers to resolve in the ¹H or ¹³C NMR spectrum, allowing for integration and ee% determination. This method is generally less accurate than chiral chromatography.

References

  • Shafer, C. M., & Vedejs, E. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. Available from: [Link]

  • Li, G., et al. (2014). A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. Research on Chemical Intermediates, 41(11), 8681–8692. Available from: [Link]

  • Chidambaram, S., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18828-18847. Available from: [Link]

  • ResearchGate. The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I). Available from: [Link]

  • Savage, S. A., et al. (2009). Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. Organic Process Research & Development, 13(6), 1169–1176. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Zhang, J., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Communications Chemistry, 5(1), 22. Available from: [Link]

  • de Sousa, J. S., & de Almeida, M. V. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available from: [Link]

  • Zhang, W., et al. (2013). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. Letters in Organic Chemistry, 10(7), 503-507. Available from: [Link]

  • Reiss, R., & Schmalz, H.-G. (2006). Synthesis of Rigid Multivalent Scaffolds Based on Adamantane. The Journal of Organic Chemistry, 71(23), 8723–8730. Available from: [Link]

  • Harris, K. D. M., et al. (2018). Unraveling the Complex Solid-State Phase Transition Behavior of 1-Iodoadamantane. Crystal Growth & Design, 18(12), 7549–7561. Available from: [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley-Interscience.
  • Vedejs, E., & Fields, S. C. (1995). α-phenylglycinol as chiral auxiliary in diastereoselective strecker synthesis of α-amino acids. Tetrahedron, 51(33), 9065-9076.
  • Park, S., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2375. Available from: [Link]

  • Chibata, I., et al. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S. Patent and Trademark Office.
  • Verseck, S., et al. (2007). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 73(1), 325-328. Available from: [Link]

  • Gröger, H., & Drauz, K. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. Available from: [Link]

  • U.S. Patent No. 4,379,941. (1983). Resolution of racemic amino acids. Google Patents.

Sources

Optimization

Adamantane Derivatives in Solution: A Technical Guide to Enhancing Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane derivatives. The unique cage-like structure of adamantane imparts remarkable properties to m...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane derivatives. The unique cage-like structure of adamantane imparts remarkable properties to molecules, including high thermal and chemical stability, making it a privileged scaffold in medicinal chemistry.[1][2][3] However, like any compound, adamantane derivatives can exhibit instability in solution under certain conditions, leading to experimental variability and compromising therapeutic efficacy.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and overcome stability challenges in your research. Our approach is grounded in mechanistic principles to empower you with the knowledge to proactively design robust experiments and formulations.

Part 1: Frequently Asked Questions (FAQs) about Adamantane Derivative Stability

Here, we address common questions regarding the stability of adamantane derivatives in solution.

Q1: I thought adamantane derivatives were supposed to be highly stable. Why am I observing degradation of my compound in solution?

While the adamantane core itself is exceptionally rigid and resistant to degradation, the functional groups appended to it are susceptible to various reactions.[1][4] The overall stability of an adamantane derivative in solution is a function of its entire chemical structure and the surrounding environment. Degradation is often not due to the breakdown of the adamantane cage but rather reactions involving its substituents.

Q2: What are the most common degradation pathways for adamantane derivatives in solution?

The primary degradation pathways depend on the specific functional groups present in your derivative and the solution conditions. Key pathways to consider include:

  • Hydrolysis: Ester, amide, or other hydrolyzable groups attached to the adamantane scaffold can be cleaved, particularly at non-neutral pH.[5][6]

  • Oxidation: The tertiary carbon atoms of the adamantane cage are susceptible to oxidation, often leading to the formation of hydroxylated derivatives.[1][7] This can be mediated by enzymes (in biological systems) or reactive oxygen species in solution.

  • Photodegradation: Although less common for the adamantane core itself, photosensitive functional groups on the derivative can degrade upon exposure to light.

Q3: How do solution parameters like pH, temperature, and solvent choice affect the stability of my adamantane derivative?

These parameters have a profound impact on stability:

  • pH: The rate of hydrolysis of functional groups is highly pH-dependent. For instance, some adamantane derivatives show lower hydrolytic stability in acidic conditions compared to neutral pH.[5] It's crucial to determine the pH stability profile of your specific compound.

  • Temperature: As with most chemical reactions, degradation rates typically increase with temperature. Storing stock solutions and experimental samples at appropriate low temperatures is essential. The high thermal stability often associated with adamantane refers to the core structure's resistance to thermal decomposition at high temperatures, not the stability of its derivatives in solution over time at ambient or physiological temperatures.[1][8]

  • Solvent: The polarity and protic nature of the solvent can influence degradation rates. For example, protic solvents may participate in hydrolysis reactions. It is also important to ensure your derivative is fully dissolved to avoid issues with apparent instability due to precipitation. Adamantane and its derivatives are generally more soluble in nonpolar organic solvents.[9]

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a structured approach to troubleshooting common stability problems encountered during experiments with adamantane derivatives.

Issue 1: Inconsistent results or loss of compound activity over time.

Possible Cause: Degradation of the adamantane derivative in your stock solution or experimental buffer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol: Stability Assessment in Experimental Buffer

  • Preparation: Prepare a solution of your adamantane derivative in the experimental buffer at the working concentration.

  • Incubation: Aliquot the solution into several vials and incubate them under the same conditions as your experiment (e.g., 37°C). Include a control sample stored at a low temperature where the compound is known to be stable (e.g., -20°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from the incubator and immediately quench any potential reaction by freezing or adding a suitable quenching agent.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of the parent compound remaining and identify any degradation products.[10]

  • Data Interpretation: A decrease in the peak area of the parent compound over time indicates instability.

Issue 2: Appearance of new, unexpected peaks in my chromatogram.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize the New Peaks: Use LC-MS to determine the mass of the new peaks. An increase in mass corresponding to the addition of an oxygen atom (+16 Da) may suggest oxidation (hydroxylation). A change in mass corresponding to the cleavage of a functional group (e.g., loss of an ester or amide group) would point towards hydrolysis.

  • Force Degradation Studies: To confirm the identity of the degradation products, perform force degradation studies. This involves subjecting your compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent, UV light) to intentionally induce degradation. The degradation products formed under these controlled conditions can then be compared to the unknown peaks in your experimental samples.

Part 3: Strategies for Enhancing the Stability of Adamantane Derivatives

Once a stability issue is identified, the following strategies can be employed to mitigate it.

Formulation-Based Approaches

These strategies focus on modifying the environment around the adamantane derivative to protect it from degradation.

a) pH Optimization and Use of Buffers:

  • Rationale: By maintaining the pH of the solution within a range where the derivative is most stable, hydrolytic degradation can be minimized.[11]

  • Protocol:

    • Determine the pH-stability profile of your compound by conducting stability studies in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

    • Analyze the extent of degradation at each pH over time using HPLC.

    • Select a buffer system for your experiments that maintains the pH in the optimal stability range. Commonly used buffers include phosphate, citrate, and acetate.[11]

b) Encapsulation with Cyclodextrins:

  • Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules like adamantane derivatives.[12] The adamantyl moiety fits snugly into the hydrophobic cavity of the cyclodextrin, shielding it from the bulk solvent and potential reactants, thereby enhancing stability.[13][14]

  • Experimental Workflow:

G cluster_0 Complexation cluster_1 Characterization cluster_2 Stability Assessment A Adamantane Derivative C Mix & Stir/Sonicate A->C B Cyclodextrin Solution B->C D Confirm Complex Formation (NMR, DSC, etc.) C->D E Determine Stoichiometry & Binding Constant D->E F Compare Stability of Complex vs. Free Drug E->F G Analyze by HPLC F->G

Sources

Troubleshooting

Technical Support Center: Synthesis of Adamantyl Amino Acids

Welcome to the technical support center for the synthesis of adamantyl amino acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating these unique, lipop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of adamantyl amino acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating these unique, lipophilic building blocks into their work. The bulky, rigid adamantane cage offers significant advantages in medicinal chemistry, including enhanced metabolic stability and improved target binding, but its synthesis presents specific challenges.[1][2]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the common pitfalls and optimize your synthetic strategies.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your synthesis. Each answer delves into the root cause of the issue and provides actionable solutions.

Q1: My Ritter reaction for introducing the amino group is giving low yields or failing completely. What's going wrong?

This is a very common issue, often related to carbocation stability, reaction conditions, or the choice of substrate. The Ritter reaction fundamentally involves the acid-catalyzed generation of a stable carbocation, which is then trapped by a nitrile, followed by hydrolysis to form an N-alkyl amide.[3][4]

Likely Causes & Solutions:

  • Insufficient Carbocation Stability: The reaction works best at tertiary bridgehead positions of the adamantane core because these readily form stable carbocations. Primary or secondary alcohols are generally unsuitable starting materials under these conditions.[4]

    • Solution: Ensure your starting material is a tertiary alcohol (e.g., 1-adamantanol) or a halide (e.g., 1-bromoadamantane) that can easily form a tertiary carbocation in strong acid.

  • Inadequate Acid Strength or Concentration: The reaction requires a very strong, concentrated acid to promote carbocation formation.

    • Solution: Use concentrated sulfuric acid (H₂SO₄). In some protocols, a mixture of acids, such as H₂SO₄/AcOH/Ac₂O, has been shown to give better results and can mitigate some workup issues associated with using large volumes of concentrated sulfuric acid alone.[5][6]

  • Substrate Reactivity Issues: While tertiary alcohols work well, they can be prone to elimination side reactions. Halides can sometimes be less reactive.

    • Solution: If using a halide like 5-bromo-2-oxaadamantane, you may need more forcing conditions (e.g., higher temperature, longer reaction time), but be aware this can lead to a mixture of products.[7] In many cases, the corresponding alcohol is a better precursor for the Ritter reaction.[7]

  • Workup Problems: The use of large volumes of concentrated sulfuric acid can make quenching and extraction difficult, leading to product loss.[5][6]

    • Solution: A carefully controlled quench by pouring the reaction mixture onto crushed ice is critical. For larger-scale reactions, consider alternative methodologies like flow chemistry, which can improve safety and simplify the workup of reactions involving hazardous reagents.[8][9]

Ritter_Mechanism

Q2: I've successfully synthesized my adamantyl amino acid, but I'm struggling with purification. Standard silica gel chromatography isn't working well.

Purification is arguably one of the most significant pitfalls. The unique physical properties of adamantyl amino acids—high lipophilicity from the adamantane cage and the polar, zwitterionic nature of the amino acid moiety—make them behave poorly on standard silica gel.[6]

Troubleshooting Purification:

MethodWhen to UseKey Considerations & Tips
Recrystallization For crude products that are solid and have moderate purity.This is often the most effective method. Experiment with different solvent systems. A common choice is methanol or ethanol, sometimes with the addition of water or an ether to induce crystallization.[5][10]
Trituration To remove highly soluble or insoluble impurities from a solid crude product.Suspending the crude solid in a solvent where the desired product is sparingly soluble (e.g., hot diethyl ether) can effectively wash away impurities.[5]
Ion-Exchange Chromatography For separating the target amino acid from neutral or same-charged impurities.This technique separates molecules based on charge. Since amino acids are zwitterionic, their net charge can be manipulated with pH, allowing them to bind to cation or anion exchange resins while impurities are washed away.[11][12]
Supercritical Fluid Chromatography (SFC) As a greener and often more efficient alternative to HPLC for chiral or achiral separations.SFC uses supercritical CO₂ as the main mobile phase and can be highly effective for purifying protected amino acids.[13]
Q3: My Strecker synthesis of an adamantylglycine derivative is giving a complex mixture of products. How can I improve the selectivity?

The Strecker synthesis is a powerful method for creating α-amino acids from a ketone or aldehyde.[14][15] The reaction proceeds in two main stages: formation of an α-aminonitrile, followed by hydrolysis.[16][17] Issues often arise in the first stage.

Likely Causes & Solutions:

  • Competing Cyanohydrin Formation: If the imine formation is slow or reversible, the cyanide can attack the starting adamantanone directly, forming a cyanohydrin byproduct.

    • Solution: Ensure efficient imine formation. The use of NH₄Cl serves as both a source of ammonia and a mild acid to catalyze imine formation.[15] Adding a dehydrating agent can help drive the equilibrium towards the imine.

  • Harsh Hydrolysis Conditions: The final hydrolysis step to convert the nitrile to a carboxylic acid requires strong acid (or base) and heat, which can sometimes lead to degradation or side reactions.

    • Solution: Carefully control the temperature and reaction time during hydrolysis. Stepwise hydrolysis is sometimes employed to first yield the amide, which is then hydrolyzed to the carboxylic acid under slightly different conditions.

Strecker_Workflow

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding synthetic strategy, protecting group selection, and safety.

Q1: What are the primary synthetic routes to adamantyl amino acids, and how do I choose the right one?

The optimal route depends on the desired substitution pattern (i.e., where the amino and carboxyl groups are on the adamantane cage).

Synthetic RouteTarget Amino Acid TypeKey Features & Considerations
Ritter Reaction Amino group at a tertiary (bridgehead) carbon (e.g., 3-amino-1-adamantanecarboxylic acid).Involves reacting a tertiary adamantyl alcohol or halide with a nitrile in strong acid.[4][18] It's a direct way to functionalize the C-H bond at a tertiary position.[18]
Strecker Synthesis α-amino acids where the amino and carboxyl groups are attached to the same carbon (e.g., adamantylglycine).Starts from an adamantyl aldehyde or ketone (e.g., adamantanone).[14][16] Yields a racemic mixture unless a chiral auxiliary or catalyst is used.[14]
Flow Chemistry Synthesis Geminal amino acids (e.g., 2-aminoadamantane-2-carboxylic acid).Offers a scalable, high-yielding, and safer process for handling potentially hazardous reagents and conditions.[5][8][9]
Functionalization of Adamantane Carboxylic Acid Various isomers, often involving multi-step sequences.1-Adamantanecarboxylic acid is a common starting material that can be further functionalized, for example, by hydroxylation followed by a Ritter reaction.[10][19]
Q2: Which protecting groups are suitable for the amino function during synthesis and subsequent peptide coupling?

Protecting group strategy is crucial, especially if the adamantyl amino acid will be used in solid-phase peptide synthesis (SPPS).

  • For use in Fmoc-SPPS: The α-amino group should be protected with the Fmoc (9-fluorenylmethoxycarbonyl) group. This group is base-labile (removed by piperidine), making it orthogonal to the acid-labile side-chain protecting groups and cleavage from the resin.[20]

  • For use in Boc-SPPS: The α-amino group should be protected with the Boc (tert-butyloxycarbonyl) group. This group is acid-labile and is removed with TFA during each coupling cycle.[20]

  • Adamantyl-based Protecting Groups: Ironically, the adamantyl group itself is used to create protecting groups like Adoc (adamantyloxycarbonyl) . These are highly acid-stable and require harsh conditions for removal, making them useful for protecting side chains (like lysine) when exceptional stability is needed.[21][22]

Key Pitfall: Avoid subjecting your chosen α-amino protecting group (like Boc) to the harsh conditions required for some adamantane core modifications (e.g., bromination or Ritter reactions), as it will be cleaved. Protection should typically be performed after the core adamantyl amino acid structure is established.

Q3: What are the main safety concerns when synthesizing these compounds?

The synthesis of adamantyl amino acids often involves hazardous materials and reactions that require strict safety protocols.

  • Strong Acids: Reactions frequently use large quantities of concentrated sulfuric and nitric acid, which are highly corrosive.[5][19] Always work in a fume hood, wear appropriate PPE (gloves, lab coat, safety glasses), and have an appropriate quenching plan in place.

  • Bromine: Some routes use liquid bromine for functionalizing the adamantane core.[23] Bromine is highly toxic, corrosive, and volatile. Handle it with extreme caution in a well-ventilated fume hood.

  • Cyanides: The Strecker synthesis uses hydrogen cyanide or cyanide salts (NaCN, KCN).[14] These are acutely toxic. Work in a fume hood and have a cyanide poisoning antidote kit available. All cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • High-Pressure/Temperature Reactions: Some protocols, particularly older ones, may involve sealed-tube reactions at high temperatures and pressures, which carry a risk of explosion.[6] Whenever possible, opt for modern, safer protocols at atmospheric pressure or consider flow chemistry systems designed for such conditions.[5][9]

References

  • Battilocchio, C., Baxendale, I. R., Biava, M., Kitching, M. O., & Ley, S. V. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(5), 798–810. [Link]

  • ACS Publications. (n.d.). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid | Organic Process Research & Development. Retrieved from [Link]

  • Semantic Scholar. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solifataricus ribonuclease. I. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-adamantyl-glycine derivatives by hydrogenation of a corresponding oxime over Raney Ni. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of... Retrieved from [Link]

  • PubMed Central. (n.d.). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Retrieved from [Link]

  • Scientific.net. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

  • PubMed Central. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]

  • ACS Publications. (n.d.). Adamantyloxycarbonyl, a New Blocking Group. Preparation of 1-Adamantyl Chloroformate. Retrieved from [Link]

  • PubMed Central. (n.d.). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-amino-1-adamantanol.
  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-1-adamantanol.

Sources

Optimization

Technical Support Center: Optimizing HPLC Methods for 2-(Adamantan-1-yl)-2-aminoacetic acid

Welcome to the technical support center dedicated to the analysis of 2-(Adamantan-1-yl)-2-aminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the un...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analysis of 2-(Adamantan-1-yl)-2-aminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this molecule in High-Performance Liquid Chromatography (HPLC). We will move beyond generic advice to provide in-depth, scientifically grounded protocols and troubleshooting logic tailored to the specific physicochemical properties of this compound.

Introduction: The Analytical Challenge

2-(Adamantan-1-yl)-2-aminoacetic acid is a fascinating yet challenging analyte for HPLC method development. Its structure marries a bulky, highly lipophilic adamantane cage with a polar, zwitterionic amino acid functional group.[1][2][3] This duality is the primary source of analytical difficulty, often leading to issues like poor peak shape, inadequate retention, or poor resolution. This guide provides a foundational method and a systematic approach to troubleshooting, empowering you to develop a robust and reliable analytical protocol.

Section 1: Understanding the Analyte - Physicochemical Properties

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical nature. The molecule's behavior in a chromatographic system is dictated by its structure and how it interacts with the mobile and stationary phases.

PropertyValue / DescriptionSignificance for HPLC Method Development
Molecular Formula C₁₂H₁₉NO₂Basic information for mass spectrometry and concentration calculations.[4]
Molecular Weight ~209.29 g/mol Essential for preparing standards and calculating results.[4][5]
Structure A glycine molecule with a large, non-polar adamantyl group attached to the alpha-carbon.The adamantane moiety provides strong hydrophobic character, promoting retention in reversed-phase (RP) chromatography. The amino acid moiety introduces polarity and pH-dependent charge states.
pKa (estimated) pKa₁ (~2.3 for -COOH), pKa₂ (~9.7 for -NH₃⁺)These values are critical.[6] The mobile phase pH must be carefully controlled to maintain a consistent ionization state for the analyte, which directly impacts retention and peak shape.
Solubility Soluble in aqueous solutions, with solubility influenced by pH.Sample and standards should be dissolved in the mobile phase or a solvent of similar or weaker elution strength to prevent peak distortion.
Section 2: Recommended Starting Protocol - Reversed-Phase HPLC

This protocol is designed as a robust starting point. The logic here is to use reversed-phase chromatography to retain the molecule via its large hydrophobic adamantane group while controlling the secondary ionic interactions from the amino acid group through careful pH management.

Objective: To achieve a sharp, symmetrical peak with adequate retention.

Step-by-Step Methodology:

  • Column Selection:

    • Stationary Phase: Use a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Rationale: A C18 phase provides the necessary hydrophobic interaction for retaining the adamantane moiety.[7] High-purity silica with thorough end-capping is crucial to minimize the number of free silanol groups, which can cause peak tailing through secondary interactions with the analyte's amino group.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water (pH ≈ 2.7).

    • Mobile Phase B (Organic): Acetonitrile.

    • Rationale: Operating at a low pH ensures that the carboxylic acid group is protonated (neutral) and the amino group is fully protonated (cationic).[8] This consistent, single-charge state prevents peak broadening due to mixed ionic forms and minimizes interactions with acidic silanol groups on the silica surface. Formic acid is a volatile modifier, making this method compatible with mass spectrometry (MS) detection.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Rationale: A controlled temperature ensures retention time reproducibility.[9]

    • Detector: UV Detector at 210 nm.

    • Rationale: The analyte lacks a strong chromophore, so low UV wavelength detection is necessary.[10] Ensure your mobile phase components have low absorbance at this wavelength.

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

    • This gradient is a starting point for method development.

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)
0.095%5%
1.095%5%
15.05%95%
17.05%95%
17.195%5%
20.095%5%
  • Sample Preparation:

    • Dissolve the sample in a mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

    • Rationale: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion (fronting or splitting).[11]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for this analysis? A: The analyte is zwitterionic, meaning it has both an acidic (carboxylic) and a basic (amino) functional group. Its net charge is highly dependent on pH.[12] Inconsistent pH leads to shifts in retention time and can cause peak broadening if the analyte exists in multiple ionic states during chromatography. Controlling the pH to keep the analyte in a single, consistent ionic state is the most important factor for a reproducible method.[10]

Q2: Do I need to derivatize 2-(Adamantan-1-yl)-2-aminoacetic acid? A: Not necessarily for UV detection, but it is an option for improved sensitivity, especially with fluorescence detection.[13] Derivatization adds a chromophore or fluorophore to the molecule.[14] However, it also adds an extra step to sample preparation, which can introduce variability. The recommended starting method allows for direct analysis without derivatization.[15]

Q3: My peak is tailing severely. What is the most likely cause? A: The most probable cause is a secondary interaction between the protonated amine group on your analyte and deprotonated (negatively charged) residual silanol groups on the HPLC column's silica packing material.[8] This is a common issue when analyzing basic compounds. Refer to the troubleshooting section for detailed solutions.

Q4: Can I use a different column, like a HILIC column? A: While Hydrophilic Interaction Chromatography (HILIC) is excellent for retaining highly polar compounds, it is likely not the best choice here.[16][17] The large, non-polar adamantane group would likely cause rapid elution with little retention in a typical HILIC system. A reversed-phase C18 or C8 column is the more appropriate choice.[7]

Section 4: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing a logical path from problem to solution.

Issue 1: Poor Peak Shape - Tailing Peak (Asymmetry > 1.2)

Q: My peak has a significant tail. I've confirmed the mobile phase pH is low. What are my next steps?

A: Peak tailing for this compound is almost certainly due to secondary ionic interactions. Here is a systematic approach to resolve it:

  • Step 1: Assess Your Column.

    • Cause: The column may have a high density of active silanol sites, or the stationary phase may be degrading.

    • Solution: Switch to a column specifically designed for analyzing bases, which often have proprietary end-capping or a modified surface to shield silanol activity. Alternatively, try a newer column of the same type, as performance degrades with use.[8]

  • Step 2: Modify the Mobile Phase.

    • Cause: The ionic strength of your mobile phase may be insufficient to shield the silanol interactions.

    • Solution 1 (Increase Buffer Concentration): Increase the concentration of your acidic modifier (e.g., from 0.1% to 0.2% formic acid) or switch to a buffer like phosphate at a low pH (e.g., 20 mM potassium phosphate at pH 2.5). The higher concentration of ions in the mobile phase can help saturate the active sites on the column. (Note: Phosphate buffers are not volatile and are not suitable for LC-MS).[18]

    • Solution 2 (Add a Competing Base): Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding them from your analyte. This is a highly effective but "brute force" method that will dedicate the column to this type of analysis.

  • Step 3: Lower the Column Temperature.

    • Cause: Silanol interactions can sometimes be kinetically slow.

    • Solution: Lowering the temperature (e.g., to 20-25 °C) can sometimes reduce the impact of these secondary interactions, though it may also increase column backpressure.

Issue 2: Inconsistent Retention Times

Q: The retention time for my analyte is drifting between injections. What should I check?

A: Retention time variability is a sign of an unstable system. Follow this checklist:

  • 1. Column Equilibration: Is the column fully equilibrated before each injection? For gradient methods, a 5-10 column volume re-equilibration period at initial conditions is essential.[18] Insufficient equilibration is a very common cause of drifting retention times.

  • 2. Mobile Phase: Was the mobile phase prepared fresh? Is it well-mixed? If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[11] Evaporation of the more volatile organic component (acetonitrile) from the mobile phase reservoir can also alter the composition over time.

  • 3. Temperature Fluctuation: Is the column oven on and set to a stable temperature? Fluctuations in ambient temperature can affect retention if a column oven is not used.[9]

  • 4. Pump Performance: Are there pressure fluctuations? This could indicate air bubbles in the system or a failing pump seal. Degas your mobile phase thoroughly and purge the pump.

Issue 3: Poor Resolution from an Impurity

Q: My analyte peak is co-eluting with another peak. How can I improve the separation?

A: Improving resolution requires changing the chromatography's selectivity (α), efficiency (N), or retention factor (k).[19]

  • 1. Change Mobile Phase Strength (Affects k):

    • Action: Make your gradient shallower around the elution time of your analyte. For example, if your peak elutes at 40% Acetonitrile, modify the gradient to run from 30% to 50% over a longer period. This increases the separation between closely eluting peaks.[19]

  • 2. Change Organic Modifier (Affects α):

    • Action: Substitute acetonitrile with methanol as your organic modifier (Mobile Phase B). Methanol has different solvent properties and can alter the elution order and relative spacing of peaks, potentially resolving your co-elution.

  • 3. Change Stationary Phase (Affects α):

    • Action: Switch to a column with a different selectivity. For instance, a Phenyl-Hexyl or a Polar-Embedded C18 column will offer different interactions than a standard C18, which can be enough to resolve tough co-elutions.

  • 4. Increase Column Efficiency (Affects N):

    • Action: Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC systems). This produces narrower peaks, which can lead to baseline resolution even if the peak centers are close together.[19]

Section 5: Visual Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving common HPLC issues encountered with this analyte.

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape start->peak_shape retention Retention Time Issue start->retention resolution Poor Resolution start->resolution tailing Tailing Peak (As > 1.2) peak_shape->tailing fronting Fronting Peak (As < 0.9) peak_shape->fronting drift Drifting RT retention->drift coelution Co-eluting Peaks resolution->coelution cause_tailing Cause: Secondary Silanol Interaction tailing->cause_tailing cause_fronting Cause: Sample Overload or Incompatible Sample Solvent fronting->cause_fronting sol_tailing1 Solution: 1. Use Base-Deactivated Column 2. Increase Buffer Strength 3. Add Competing Base (TEA) cause_tailing->sol_tailing1 sol_fronting Solution: 1. Reduce Sample Concentration 2. Dissolve Sample in Initial Mobile Phase cause_fronting->sol_fronting cause_drift Cause: Inadequate Equilibration, Temp Fluctuation, Mobile Phase Instability drift->cause_drift sol_drift Solution: 1. Increase Equilibration Time 2. Use Column Oven 3. Prepare Fresh Mobile Phase cause_drift->sol_drift cause_coelution Cause: Insufficient Selectivity or Efficiency coelution->cause_coelution sol_coelution Solution: 1. Optimize Gradient (make shallower) 2. Change Organic Solvent (ACN -> MeOH) 3. Change Column (e.g., Phenyl-Hexyl) cause_coelution->sol_coelution

Caption: A flowchart for troubleshooting common HPLC problems.

References
  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Guttman, A., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. Available at: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • Al-Qasoumi, S.I., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega. Available at: [Link]

  • Khan, A., et al. (2018). Analysis of amino acids by high performance liquid chromatography. International Research Journal of Pharmacy. Available at: [Link]

  • Spiridonova, D.A., et al. (2018). Liquid chromatography of adamantane derivatives. ResearchGate. Available at: [Link]

  • Jelińska, A., et al. (2005). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization. ResearchGate. Available at: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

  • Chrom Tech, Inc. (2024). Methods for Changing Peak Resolution in HPLC. Available at: [Link]

  • PubChem. 2-(Adamantan-1-yl)-2-aminoacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. Available at: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]

  • PubChem. (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Wanka, L., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available at: [Link]

  • Jelińska, A., et al. (2012). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. ResearchGate. Available at: [Link]

  • Ishmaeva, E.A., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ataman Kimya. 2-Aminoacetic acid (Glycine). Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(Adamantan-1-yl)-2-aminoacetic Acid and Other Bulky Unnatural Amino Acids in Peptide Drug Design

Introduction: The Quest for Enhanced Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a unique and powerful class of therapeutics, bridging the gap between small molecules and large biol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a unique and powerful class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency are often offset by inherent limitations, primarily poor metabolic stability and low cell permeability.[2] The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a cornerstone of medicinal chemistry, offering a robust solution to these challenges.[1] UAAs can enforce specific conformational constraints, increase hydrophobicity, and shield peptide bonds from enzymatic degradation, thereby enhancing the drug-like properties of the parent molecule.[2][3]

Among the arsenal of available UAAs, those with bulky, lipophilic side chains are of particular interest. These residues can significantly influence a peptide's interaction with its biological target and improve its pharmacokinetic profile.[4] 2-(Adamantan-1-yl)-2-aminoacetic acid, a key component of the successful DPP-4 inhibitor Saxagliptin, is a prime example of the therapeutic potential of such modifications.[5] The rigid, three-dimensional adamantane cage offers a unique combination of steric bulk and lipophilicity that has proven highly effective in drug design.[5][6]

This guide provides a comprehensive framework for the comparative analysis of 2-(Adamantan-1-yl)-2-aminoacetic acid against other commonly employed bulky non-canonical amino acids. We will delve into the rationale for selecting appropriate comparators, provide detailed experimental protocols for a head-to-head evaluation of their impact on peptide performance, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design of next-generation peptide therapeutics.

Selecting the Comparators: A Rationale Based on Steric and Electronic Properties

The choice of comparator amino acids is critical for a meaningful evaluation. The selected UAAs should represent a range of steric and electronic properties to allow for a comprehensive understanding of how side-chain architecture influences peptide behavior. For this guide, we have selected three prominent bulky UAAs for comparison against 2-(Adamantan-1-yl)-2-aminoacetic acid (Aaa):

  • tert-Butylglycine (Tle): With its sterically demanding tert-butyl group, Tle is a widely used UAA for inducing conformational rigidity and enhancing metabolic stability.[7] Its compact, branched structure provides a good baseline for the effects of steric hindrance.

  • Neopentylglycine (Npg): Similar to Tle but with an additional methylene spacer, Npg offers a slightly different spatial arrangement of its bulky group.[8][9] This allows for an investigation into the impact of the distance of the bulky moiety from the peptide backbone.

  • Cyclohexylalanine (Cha): As a saturated analog of phenylalanine, Cha provides a non-aromatic, lipophilic side chain that can enhance hydrophobic interactions and improve stability.[4] Its flexible ring system offers a different conformational profile compared to the rigid adamantane cage or the branched alkyl groups of Tle and Npg.

Below is a visual representation of the selected amino acids.

G cluster_Aaa 2-(Adamantan-1-yl)-2-aminoacetic acid (Aaa) cluster_Tle tert-Butylglycine (Tle) cluster_Npg Neopentylglycine (Npg) cluster_Cha Cyclohexylalanine (Cha) Aaa Aaa Structure Tle Tle Structure Npg Npg Structure Cha Cha Structure

Caption: Structures of the Unnatural Amino Acids for Comparison.

Proposed Comparative Study: A Framework for Evaluation

To objectively compare the performance of these UAAs, we propose a systematic study involving the synthesis and evaluation of a series of peptide analogs. This approach will allow for the direct attribution of any observed differences in properties to the specific UAA side chain.

G start Select Model Peptide Scaffold synthesis Synthesize Peptide Analogs via Fmoc-SPPS (Parent, Aaa, Tle, Npg, Cha) start->synthesis purification Purify and Characterize Peptides (HPLC, Mass Spectrometry) synthesis->purification evaluation Performance Evaluation purification->evaluation stability Metabolic Stability Assay (Human Liver Microsomes) evaluation->stability binding Receptor Binding Affinity (Radioligand Assay) evaluation->binding analysis Data Analysis and Comparison stability->analysis binding->analysis conclusion Draw Conclusions on UAA Performance analysis->conclusion

Caption: Workflow for the Comparative Analysis of Unnatural Amino Acids.

PART 1: Synthesis and Characterization of Peptide Analogs

The foundation of this comparative study lies in the robust synthesis and purification of the peptide analogs. We will employ the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[10]

Experimental Protocol: Fmoc-SPPS of Peptide Analogs

  • Resin Selection and Preparation:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[5]

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5]

    • Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling:

    • Activate the desired Fmoc-protected amino acid (5 equivalents relative to resin loading) using a coupling agent such as HCTU (4.5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or collidine in DMF.[5][11]

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.[11]

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating the Fmoc-protected versions of Aaa, Tle, Npg, and Cha at the desired position in their respective peptide analogs.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[12]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Collect the peptide by centrifugation and wash with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the synthesized peptides using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

PART 2: Performance Evaluation

With the purified peptide analogs in hand, we can proceed to the core of the comparative analysis: evaluating their performance in key assays that are predictive of in vivo behavior.

A. Metabolic Stability Assay in Human Liver Microsomes

This assay is a gold standard in early drug discovery for assessing a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[13][14]

Experimental Protocol: In Vitro Metabolic Stability

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]

    • Prepare stock solutions of the test peptides and positive controls (e.g., testosterone, verapamil) in a suitable solvent like DMSO.

    • Prepare a solution of pooled human liver microsomes (e.g., 1 mg/mL) in the phosphate buffer.

    • Prepare a solution of the NADPH regenerating system.[14]

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test peptide (final concentration typically 1 µM).[15]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).[15]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the amount of the parent peptide remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent peptide remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

G start Incubate Peptide with Liver Microsomes and NADPH at 37°C timepoint_0 Time = 0 min Quench Reaction start->timepoint_0 timepoint_x Time = X min Quench Reaction start->timepoint_x timepoint_y Time = Y min Quench Reaction start->timepoint_y timepoint_z Time = Z min Quench Reaction start->timepoint_z analysis Quantify Remaining Peptide via LC-MS/MS timepoint_0->analysis timepoint_x->analysis timepoint_y->analysis timepoint_z->analysis plot Plot ln(% Remaining) vs. Time analysis->plot calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) plot->calculate

Caption: Principle of the In Vitro Metabolic Stability Assay.

B. Receptor Binding Affinity Assay

This assay measures how tightly a ligand (our peptide analog) binds to its target receptor. A competitive radioligand binding assay is a common and robust method for this purpose.[16][17]

Experimental Protocol: Competitive Radioligand Binding

  • Reagent Preparation:

    • Prepare a membrane fraction from cells expressing the target receptor.[18]

    • Select a suitable radioligand that is known to bind to the target receptor with high affinity.

    • Prepare a series of dilutions of the unlabeled peptide analogs (competitors).

    • Prepare an assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[18]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding Wells: Add receptor membranes, radioligand, and a high concentration of an unlabeled known ligand to saturate the receptors.

    • Competition Wells: Add receptor membranes, radioligand, and the various dilutions of the peptide analogs.[17]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be trapped on the filter.[17][18]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and add a scintillation cocktail.

    • Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate comparison.

Table 1: Comparative Physicochemical and Metabolic Stability Data

Amino AcidPeptide AnalogPurity (%)t½ (min) in HLMCLint (µL/min/mg)
(Parent)Model-Peptide>95
AaaModel-Peptide-Aaa>95
TleModel-Peptide-Tle>95
NpgModel-Peptide-Npg>95
ChaModel-Peptide-Cha>95

Table 2: Comparative Receptor Binding Affinity Data

Amino AcidPeptide AnalogIC₅₀ (nM)Ki (nM)
(Parent)Model-Peptide
AaaModel-Peptide-Aaa
TleModel-Peptide-Tle
NpgModel-Peptide-Npg
ChaModel-Peptide-Cha

Interpretation of Results:

  • Metabolic Stability: A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability. By comparing these values across the analogs, one can rank the UAAs based on their ability to protect the peptide from degradation. We hypothesize that the bulky, sterically hindered side chains, particularly the adamantyl group, will confer the greatest stability.

  • Receptor Binding Affinity: A lower Ki value signifies a higher binding affinity. The data will reveal whether the steric bulk of the UAA is well-tolerated within the binding pocket of the receptor. It is possible that while a bulky group enhances stability, it may also cause steric clashes that reduce binding affinity. The optimal UAA will strike a balance between these two properties.

Conclusion

The rational selection of unnatural amino acids is a critical step in the optimization of peptide-based drug candidates. 2-(Adamantan-1-yl)-2-aminoacetic acid offers a unique and powerful structural motif, but its performance relative to other bulky UAAs is context-dependent. The experimental framework outlined in this guide provides a systematic and objective approach to comparing the influence of Aaa, Tle, Npg, and Cha on key pharmacological properties. By generating robust, comparative data on metabolic stability and receptor binding affinity, researchers can make data-driven decisions to select the optimal building blocks for their specific therapeutic targets, ultimately accelerating the development of more effective and durable peptide medicines.

References

  • Limbird, L. E. (1996). Cell Surface Receptors: A Short Course on Theory and Methods. Springer.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of cyclohexylalanine. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Passioura, T., & Suga, H. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology, vol. 290. Humana Press.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fmoc-neopentylglycine. Retrieved from [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Albericio, F., & Subirós-Funosas, R. (2018). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 20(17), 3893-3907.
  • Autechem. (2024). Fmoc-beta-cyclohexyl-D-alanine: A Vital Intermediate in Modern Pharmaceutical Research. Retrieved from [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
  • Pantic, J., et al. (2016). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 138(26), 8161-8173.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • White, C. J., & Yudin, A. K. (2011). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
  • Singh, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10241-10280.
  • Walensky, L. D., & Bird, G. H. (2014). Getting in shape: controlling peptide bioactivity and bioavailability using conformational constraints. Journal of medicinal chemistry, 57(15), 6275-6288.
  • Yang, Y., et al. (2024). Unnatural amino acid substitutions to improve in vivo stability and tumor uptake of 68Ga-labeled GRPR-targeted TacBOMB2 derivatives for cancer imaging with positron emission tomography. Theranostics, 14(3), 1146-1159.
  • Gellman, S. H. (2023). Unnatural helical peptidic foldamers as protein segment mimics. Chemical Society Reviews, 52(13), 4437-4458.
  • Nishino, N., et al. (2021). The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity. Molecules, 26(3), 693.
  • Wessolowski, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Seeberger, P. H., & Werz, D. B. (2005). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis.
  • Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation.
  • Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation.
  • Pramod, M., et al. (2024).
  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • Ho, Y. T., & Lee, T. M. (2018). Binding Preferences of Amino Acids for Gold Nanoparticles: A Molecular Simulation Study. The Journal of Physical Chemistry C, 122(25), 14096-14104.
  • Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. European journal of medicinal chemistry, 46(6), 1949-1963.
  • Gasteiger, J., et al. (2012). Fundamental thermochemical properties of amino acids: gas-phase and aqueous acidities and gas-phase heats of formation. The Journal of physical chemistry. B, 116(11), 3538-3551.

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Comparative

A Comparative Guide to the Efficacy of Glycine Transporter Inhibitors: Profiling Adamantane-Based Scaffolds and Other Key Chemotypes

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the efficacy of various glycine transporter (GlyT) inhibitors, with a special focus on the structural...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of various glycine transporter (GlyT) inhibitors, with a special focus on the structural class of adamantane-containing glycine derivatives. We will objectively compare their performance with established alternatives, supported by experimental data, and delve into the methodologies used for their evaluation.

Introduction: Glycine Transporters as Critical CNS Targets

Glycine is a unique neurotransmitter that plays a dual role in the central nervous system (CNS). It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs). Concurrently, it functions as an essential co-agonist at the N-methyl-D-aspartate receptor (NMDAR), where it potentiates excitatory glutamatergic neurotransmission.[1][2] The precise control of synaptic glycine levels is therefore crucial for maintaining the balance between neuronal inhibition and excitation.

This regulation is managed by two high-affinity, sodium- and chloride-dependent glycine transporters: GlyT1 and GlyT2.

  • Glycine Transporter 1 (GlyT1): Primarily located on glial cells (astrocytes) surrounding both glutamatergic and glycinergic synapses.[3] By controlling glycine reuptake, GlyT1 modulates the occupancy of the glycine co-agonist site on NMDARs. The "NMDA receptor hypofunction" hypothesis of schizophrenia posits that insufficient NMDAR signaling contributes to the cognitive and negative symptoms of the disorder.[4][5] Therefore, inhibiting GlyT1 to increase synaptic glycine is a promising strategy to enhance NMDAR function, making GlyT1 a key target for antipsychotic drug development.[3][4]

  • Glycine Transporter 2 (GlyT2): Predominantly expressed on the presynaptic terminals of glycinergic neurons in the spinal cord, brainstem, and cerebellum.[3] Its main role is to terminate glycinergic neurotransmission by rapidly clearing glycine from the synaptic cleft and recycling it for vesicular release.[6] Inhibiting GlyT2 enhances and prolongs inhibitory signaling, a mechanism that holds significant potential for the treatment of chronic pain and spasticity.[7]

The term (S)-Adamantylglycine does not refer to a specific, well-characterized GlyT inhibitor in mainstream scientific literature. Rather, it describes a structural motif. The adamantane moiety is a bulky, lipophilic, and highly stable tricyclic alkane. In medicinal chemistry, it is considered a "privileged scaffold," often incorporated into drug candidates to improve their pharmacokinetic properties, such as oral bioavailability and metabolic stability, and to optimize binding interactions with therapeutic targets.[8][9] This guide will, therefore, explore the potential of adamantane-containing compounds as GlyT inhibitors and compare their theoretical advantages against established inhibitors from other chemical classes.

Section 1: Adamantane-Containing Glycine Derivatives - A Structural Exploration

The rationale for incorporating an adamantane group into a glycine-like molecule is to combine the glycine core, essential for recognition by the transporter, with a lipophilic anchor that can enhance binding affinity and improve drug-like properties. While dedicated research on adamantane derivatives specifically as potent GlyT inhibitors is not extensive, early patents and related studies provide a foundation for this chemical strategy.

For instance, a 1967 patent described the synthesis of N-(1-adamantyl)glycine ethyl ester , demonstrating the chemical feasibility of linking these two moieties.[10] Although its biological activity was noted against influenza viruses, this work established a precedent for adamantane-amino acid conjugates.[10] More recent studies have synthesized amino acid analogues of amantadine (1-aminoadamantane), including glycine conjugates, for antiviral applications, further highlighting the interest in this structural combination.[11] The development of these compounds suggests that the adamantane scaffold can be successfully integrated into molecules targeting biological transporters, even if their primary evaluation was for different therapeutic areas. The challenge remains to systematically explore their structure-activity relationship (SAR) specifically for GlyT1 and GlyT2 inhibition.

Section 2: Comparative Analysis of Established GlyT Inhibitors

A number of potent and selective GlyT inhibitors have been developed and extensively studied, providing a benchmark against which new chemical entities can be compared.

GlyT1 Inhibitors

These compounds primarily aim to enhance NMDAR-mediated neurotransmission and have been investigated for schizophrenia and other cognitive disorders.

  • Bitopertin (RG1678): A potent, non-competitive inhibitor of human GlyT1.[12] It advanced to Phase III clinical trials for the negative symptoms of schizophrenia. While these trials did not meet their primary endpoints, the research provided valuable insights into the complexities of targeting GlyT1.[13] Bitopertin is now being repurposed for erythropoietic protoporphyria, a metabolic disorder, showcasing a novel application for GlyT1 inhibition outside the CNS.[14]

  • Org 25935 (SCH-900435): A selective GlyT1 inhibitor that demonstrated efficacy in preclinical models, reducing alcohol consumption and counteracting the effects of ketamine in human trials.[8] However, in a large clinical trial (GIANT), it failed to significantly reduce negative symptoms in schizophrenia patients when used as an adjunctive treatment.[15]

  • Sarcosine (N-methylglycine): An endogenous amino acid that acts as a competitive inhibitor of GlyT1 and a co-agonist at the NMDA receptor.[16] As a natural compound, it is well-tolerated. Clinical studies have suggested that sarcosine, as an add-on therapy, can be beneficial for some patients with schizophrenia.[3][17] However, its potency as a GlyT1 inhibitor is significantly lower than synthetic compounds.[16]

  • Iclepertin (BI 425809): A novel, potent, and selective GlyT1 inhibitor currently in late-stage clinical development for treating cognitive impairment associated with schizophrenia (CIAS).[5][13] Phase II trials have shown promising pro-cognitive effects, renewing interest in GlyT1 inhibition as a therapeutic strategy.[13]

GlyT2 Inhibitors

These compounds are primarily developed as novel analgesics by enhancing inhibitory neurotransmission in the spinal cord.

  • ALX-1393: A selective and reversible inhibitor of GlyT2.[7] It has demonstrated antinociceptive effects in various animal models of pain. However, its development has been hampered by poor blood-brain barrier permeability and some off-target activity at GlyT1, which limits its clinical application.[1][7]

  • Org 25543: A highly selective GlyT2 inhibitor with nanomolar potency.[12] A key characteristic of this compound is its apparently irreversible mechanism of action, which leads to a prolonged duration of effect but also raises concerns about on-target toxicity, including motor and respiratory side effects. This has limited its therapeutic development.[7]

Section 3: Quantitative Efficacy Comparison

The efficacy of GlyT inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ) in in vitro assays. These values measure the concentration of the inhibitor required to reduce the transporter's activity by 50%.

InhibitorTargetMechanismPotency (IC₅₀ / Kᵢ)SelectivityReference(s)
Bitopertin GlyT1Non-competitive25 nM (hGlyT1)High vs. GlyT2[12]
Iclepertin GlyT1Competitive5.0 nM (hGlyT1)High vs. GlyT2[12][13]
Org 25935 GlyT1Competitive100 nM (GlyT1)High vs. GlyT2[12]
SSR504734 GlyT1Reversible15-38 nM (rat/human)High vs. GlyT2[12]
ALX-5407 GlyT1Irreversible~3 nM (hGlyT1)High vs. GlyT2[12]
Sarcosine GlyT1CompetitiveLow (mM range)Also NMDA/GlyR agonist[16]
ALX-1393 GlyT2Reversible~21 nM (rGlyT2)~40-fold vs. GlyT1[1][7]
Org 25543 GlyT2Irreversible16 nM (hGlyT2)High vs. GlyT1[12]

hGlyT = human Glycine Transporter; rGlyT = rat Glycine Transporter.

Section 4: Methodologies for Efficacy Determination

The objective evaluation of inhibitor potency relies on robust and reproducible experimental protocols. The most common method is the radiolabeled substrate uptake assay.

Experimental Protocol: [³H]Glycine Uptake Assay

This assay directly measures the function of the glycine transporter by quantifying the uptake of radiolabeled glycine into cells engineered to express the target transporter (e.g., HEK-293 or CHO cells).

Causality and Rationale:

  • Cell Lines: Using stably transfected cell lines ensures consistent and high-level expression of the specific transporter isoform (GlyT1 or GlyT2), isolating its activity from other endogenous transport systems.

  • Radiolabel: [³H]Glycine is used as it is chemically identical to the natural substrate but allows for highly sensitive detection via scintillation counting.

  • Controls: Non-transfected cells are used to determine background uptake. A known potent inhibitor (e.g., Sarcosine for GlyT1) is used at a high concentration to define non-specific transport, ensuring the measured signal is specific to the transporter of interest.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK-293 cells stably expressing human GlyT1 or GlyT2 in 96-well microplates and culture overnight to allow for adherence.

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cells once with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Pre-incubation: Add 50 µL of KRH buffer containing various concentrations of the test compound (e.g., adamantylglycine derivative) or vehicle control to the wells. Incubate for 15 minutes at room temperature.

  • Initiation of Uptake: Add 50 µL of KRH buffer containing [³H]Glycine (final concentration typically near the Kₘ value, e.g., 200 nM) to each well to start the uptake reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of uptake, determined in preliminary time-course experiments.

  • Termination of Uptake: Rapidly terminate the transport by aspirating the assay solution and washing the cells three times with 200 µL of ice-cold KRH buffer. This stops the transporter activity and removes extracellular radiolabel.

  • Cell Lysis: Add 100 µL of a lysis buffer (e.g., 1% Triton X-100) to each well and incubate for 30 minutes to solubilize the cells and release the intracellular [³H]Glycine.

  • Quantification: Transfer the lysate to a scintillation vial or a microplate compatible with a scintillation counter. Add scintillant and quantify the radioactivity (in counts per minute, CPM).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control after subtracting the non-specific uptake. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[18][19]

High-Throughput Alternative: Scintillation Proximity Assay (SPA)

For screening large compound libraries, the conventional uptake assay can be labor-intensive. The Scintillation Proximity Assay (SPA) is a homogeneous assay format that eliminates the need for wash steps.[20][21]

Principle: In this assay, cell membranes expressing the GlyT are coated onto microbeads containing a scintillant. When [³H]Glycine is transported into membrane vesicles, the tritium's beta particles are close enough to excite the scintillant, producing a light signal. Beta particles from unbound [³H]Glycine in the bulk solution are too far away to cause a signal. Inhibitors prevent this proximity-based signal generation.[22][23]

Section 5: Visualizing Mechanisms and Workflows
Mechanism of Glycine Transporter Inhibition

GlyT_Inhibition cluster_glut Glutamatergic Synapse (Forebrain) cluster_glyc Glycinergic Synapse (Spinal Cord) Glut_Pre Glutamatergic Presynaptic Neuron NMDAR NMDA Receptor Glut_Pre->NMDAR Glutamate Glut_Post Postsynaptic Neuron Astrocyte Astrocyte GlyT1 GlyT1 NMDAR->Glut_Post Ca++ Influx (Enhanced Signaling) GlyT1->Astrocyte Glycine Reuptake label_glycine Increased Synaptic Glycine GlyT1->label_glycine GlyT1_Inhibitor GlyT1 Inhibitor (e.g., Bitopertin) GlyT1_Inhibitor->GlyT1 BLOCKS label_glycine->NMDAR Co-agonist Glyc_Pre Glycinergic Presynaptic Neuron GlyR Glycine Receptor Glyc_Pre->GlyR Glycine GlyT2 GlyT2 Glyc_Post Postsynaptic Neuron GlyR->Glyc_Post Cl- Influx (Enhanced Inhibition) GlyT2->Glyc_Pre Glycine Reuptake GlyT2_Inhibitor GlyT2 Inhibitor (e.g., ALX-1393) GlyT2_Inhibitor->GlyT2 BLOCKS

Caption: Mechanism of GlyT1 and GlyT2 Inhibition at CNS Synapses.

Workflow for GlyT Inhibitor Screening

Screening_Workflow start Compound Library (e.g., Adamantane Derivatives) primary_screen Primary Screen: High-Throughput Assay (e.g., SPA or FLIPR) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Assay: [3H]Glycine Uptake (Determine IC50) hit_id->dose_response Active Compounds selectivity Selectivity Panel: - GlyT2 Assay (for GlyT1 hits) - GlyT1 Assay (for GlyT2 hits) - Off-target receptor panel dose_response->selectivity lead_select Lead Candidate Selection (Potency, Selectivity, ADME) selectivity->lead_select

Caption: A typical in vitro screening cascade for identifying novel GlyT inhibitors.

Conclusion

The inhibition of glycine transporters remains a compelling strategy for the treatment of complex CNS disorders. While GlyT1 inhibitors like Bitopertin and Org 25935 have faced setbacks in clinical trials for schizophrenia, the promising data for next-generation compounds like Iclepertin suggest that the therapeutic window is achievable with optimized pharmacology. For GlyT2, inhibitors like ALX-1393 have validated the target for pain, but challenges related to pharmacokinetics and side effects, highlighted by irreversible compounds like Org 25543 , underscore the need for new chemical matter.

The exploration of novel scaffolds is critical to overcoming these hurdles. Adamantane-containing glycine derivatives represent a chemically rational but underexplored class of potential inhibitors. The inherent properties of the adamantane cage—lipophilicity, metabolic stability, and rigid structure—could be leveraged to design inhibitors with improved brain penetration, longer half-life, and unique binding kinetics. Future research should focus on the systematic synthesis and evaluation of such compounds, using the robust methodologies outlined in this guide, to determine if they can offer a superior efficacy and safety profile compared to the established chemotypes.

References
  • Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. PubMed. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. [Link]

  • Pharmaceutical compositions and methods utilizing 1-aminoadamantane and its derivatives.
  • Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. PMC - PubMed Central. [Link]

  • Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. PubMed. [Link]

  • Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1. PMC - NIH. [Link]

  • Scintillation proximity assay. Wikipedia. [Link]

  • (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. [Link]

  • GlyT1 activity a, Specific [³H]glycine uptake, after 10 min of incubation, by cells transfected with the crystallization construct of GlyT1 (GlyT1Crystal) and by untransfected cells, normalized to uptake by wild-type GlyT1 (GlyT1wt). ResearchGate. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial. PubMed. [Link]

  • The glycine reuptake inhibitor Org 25935 decreases ethanol intake and preference in male wistar rats. PubMed. [Link]

  • Glycine transporter-1 inhibitors: a patent review (2011-2016). PubMed. [Link]

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  • Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction?. Frontiers. [Link]

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  • Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites. ResearchGate. [Link]

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Validation

Comparative Structural-Activity Relationship (SAR) of 2-(Adamantan-1-yl)-2-aminoacetic Acid Analogs as Anti-Influenza Agents

A Senior Application Scientist's Guide to Adamantane-Amino Acid Conjugates for Antiviral Drug Development The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has long been a cornerstone in the developm...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Adamantane-Amino Acid Conjugates for Antiviral Drug Development

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has long been a cornerstone in the development of antiviral therapeutics, most notably with the development of amantadine and rimantadine for the treatment of Influenza A.[1][2] These compounds historically targeted the M2 proton channel of the virus, a critical component for viral uncoating and replication.[1][2][3] However, the emergence of widespread resistance has necessitated the exploration of novel adamantane derivatives. This guide provides a comparative analysis of the structural-activity relationships of 2-(adamantan-1-yl)-2-aminoacetic acid analogs, focusing on their potential as inhibitors of influenza A virus. We will delve into the nuanced effects of structural modifications on antiviral efficacy, supported by experimental data, and provide detailed protocols for the evaluation of these compounds.

The Rationale for Adamantane-Amino Acid Conjugation

The conjugation of amino acids to the adamantane core is a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. Amino acids can introduce specific polar interactions, alter solubility, and potentially interact with different residues within the biological target, offering a pathway to overcome existing resistance mechanisms.[1] Studies have suggested that the adamantane carbocycle can act as a membranotropic carrier, transporting the appended amino acid's functional groups to the M2 protein, thereby inhibiting viral replication.[1]

Comparative Analysis of Antiviral Activity

A systematic study by Chayrov et al. (2020) provides a robust dataset for comparing the anti-influenza activity of a series of amantadine and rimantadine-amino acid conjugates.[1][4][5] The antiviral activity and cytotoxicity of these compounds were evaluated against influenza A/H3N2, with the results summarized in the table below.

Compound IDAdamantane MoietyAmino Acid MoietyIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Amantadine 1-Adamantyl-19.8>100>5.05
Rimantadine 1-(1-Adamantyl)ethyl-4.9>100>20.4
4b 1-(1-Adamantyl)ethylGlycine1.8>100>55.6
4d 1-(1-Adamantyl)ethylLeucine4.8>100>20.8
4j 1-(1-Adamantyl)ethylTyrosine4.9>100>20.4
3b 1-AdamantylGlycine24.5>100>4.08
3d 1-AdamantylLeucine25.6>100>3.91
3j 1-AdamantylTyrosine>100>100-

IC50: 50% inhibitory concentration against influenza A/H3N2. CC50: 50% cytotoxic concentration in MDCK cells. Data extracted from Chayrov et al., 2020.[1][4][5]

Key SAR Insights:
  • Superiority of the Rimantadine Scaffold : The data clearly indicates that analogs derived from rimantadine are significantly more potent than their amantadine counterparts. For instance, the glycine conjugate of rimantadine (Compound 4b ) exhibits an IC50 of 1.8 µM, whereas the glycine conjugate of amantadine (Compound 3b ) has an IC50 of 24.5 µM.[1] This suggests that the α-methyl group in the rimantadine structure plays a crucial role in the interaction with the M2 channel, a finding that aligns with previous studies on adamantane derivatives.[6]

  • Impact of the Amino Acid Side Chain : Among the rimantadine analogs, the nature of the amino acid side chain significantly influences antiviral activity. The conjugation with glycine (Compound 4b ), the simplest amino acid, resulted in the highest potency and selectivity.[1][4][5] The introduction of bulkier, lipophilic side chains such as leucine (Compound 4d ) or an aromatic group like tyrosine (Compound 4j ) did not improve, and in some cases slightly decreased, the antiviral activity compared to the parent rimantadine.[1] For the amantadine series, the introduction of a tyrosine moiety (Compound 3j ) led to a complete loss of activity.[1] This indicates that steric hindrance and the electronic properties of the amino acid side chain are critical determinants of inhibitory potential.

  • The Role of the Amino Group : The positively charged amino group is understood to be critical for the inhibitory action of aminoadamantanes, creating an electrostatic hindrance within the M2 proton channel.[7] The conjugation with amino acids retains this essential feature while allowing for further structural modifications to optimize activity and selectivity.

Experimental Protocols

The determination of antiviral activity and cytotoxicity is paramount in the evaluation of novel therapeutic agents. The following is a detailed protocol for a plaque reduction assay, a gold standard for quantifying viral infectivity.[8][9]

Plaque Reduction Assay for Influenza A Virus

Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Virus stock (e.g., Influenza A/H3N2)

  • Test compounds (2-(Adamantan-1-yl)-2-aminoacetic acid analogs)

  • Overlay medium (e.g., 1.2% Avicel in DMEM)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture MDCK cells in DMEM supplemented with 10% FBS.

    • Trypsinize and seed the cells into 96-well plates at a density that will form a confluent monolayer overnight (e.g., 3 x 10^5 cells/mL).[8]

    • Incubate at 37°C in a 5% CO2 incubator.

  • Compound Dilution and Virus Preparation:

    • On the day of the assay, prepare serial dilutions of the test compounds in serum-free DMEM.

    • Thaw the influenza virus stock and dilute it in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection and Treatment:

    • Wash the confluent MDCK cell monolayers twice with PBS.

    • Add the diluted virus to the wells and incubate for 1 hour at 37°C to allow for viral adsorption.

    • After the incubation period, remove the virus inoculum.

    • Add the serially diluted test compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay and Incubation:

    • Carefully add the Avicel overlay medium to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[8]

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed.

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 4% formalin for 30 minutes.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of 2-(Adamantan-1-yl)-2-aminoacetic acid analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Adamantane Precursor (Amantadine or Rimantadine) Coupling Peptide Coupling Reaction Start->Coupling AminoAcid Protected Amino Acid AminoAcid->Coupling Deprotection Deprotection Coupling->Deprotection Analog Adamantane-Amino Acid Analog Deprotection->Analog Cytotoxicity Cytotoxicity Assay (CC50) Analog->Cytotoxicity Antiviral Antiviral Assay (IC50) (e.g., Plaque Reduction) Analog->Antiviral SAR SAR Analysis Cytotoxicity->SAR Antiviral->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for SAR studies of adamantane-amino acid analogs.

Conclusion and Future Directions

The structural-activity relationship of 2-(adamantan-1-yl)-2-aminoacetic acid analogs reveals a clear path for the development of potent anti-influenza agents. The conjugation of glycine to the rimantadine scaffold has emerged as a particularly promising strategy, yielding a compound with high antiviral activity and a favorable safety profile in vitro.[1][5] Future research should focus on expanding the library of these analogs to include a wider variety of natural and unnatural amino acids to further probe the steric and electronic requirements of the M2 ion channel binding pocket. Additionally, evaluation of these compounds against amantadine and rimantadine-resistant strains of influenza A is a critical next step to validate their potential as next-generation antiviral therapeutics. The detailed experimental protocols provided herein offer a robust framework for such future investigations.

References

  • Chayrov, R., Parisis, N. A., Chatziathanasiadou, M. V., Vrontaki, E., Moschovou, K., Melagraki, G., ... & Stankova, I. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3989. [Link]

  • Chayrov, R., Parisis, N. A., Chatziathanasiadou, M. V., Vrontaki, E., Moschovou, K., Melagraki, G., ... & Stankova, I. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. PubMed, 32883012. [Link]

  • Krammer, F. (2022). Influenza virus plaque assay. protocols.io. [Link]

  • Scholtissek, C., & Tůmová, B. (1997). Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. The Journal of general virology, 78 ( Pt 4), 767–775. [Link]

  • González, M. E., Viña, D., & Cerecetto, H. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & medicinal chemistry, 17(8), 3198–3206. [Link]

  • Zoidis, G., Fytas, C., Papanastasiou, I., Foscolos, A. S., Fytas, G., Padalko, E., ... & De Clercq, E. (2006). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of medicinal chemistry, 49(15), 4643–4650. [Link]

  • Hong, M., & DeGrado, W. F. (2012). Structure and mechanism of the M2 proton channel of influenza A virus. Nature structural & molecular biology, 19(7), 655–663. [Link]

  • Alov, P., Tsakovska, I., Pencheva, T., Pajeva, I., & Cohen, B. (2018). How Do Aminoadamantanes Block the Influenza M2 Channel, and How Does Resistance Develop?. Journal of the American Chemical Society, 140(39), 12536–12543. [Link]

  • Anonymous. (2015). How can I develop good influenza virus plaques using plaque assay?. ResearchGate. [Link]

  • Zoidis, G., Tsotinis, A., Kolocouris, N., Kelly, J. M., Prathalingam, S. R., Naesens, L., & De Clercq, E. (2005). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Bioorganic & medicinal chemistry, 13(10), 3467–3475. [Link]

  • Chayrov, R., Parisis, N. A., Chatziathanasiadou, M. V., Vrontaki, E., Moschovou, K., Melagraki, G., ... & Stankova, I. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. ResearchGate. [Link]

  • Krammer, F. (2022). Influenza virus plaque assay. Yan Yin Ke Ji. [Link]

  • Tse, L. V., Hamilton, A. M., Friling, T., & Whittaker, G. R. (2013). Immunoplaque Assay (Influenza Virus). ResearchGate. [Link]

  • Galani, K., Triantafyllia, V., & Andreakos, E. (2022). Protocol for influenza A virus infection of mice and viral load determination. STAR protocols, 3(1), 101149. [Link]

  • Stankova, I., Chayrov, R., Schmidtke, M., & Kuz'min, V. (2021). Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. ResearchGate. [Link]

  • Chayrov, R., Parisis, N. A., Chatziathanasiadou, M. V., Vrontaki, E., Moschovou, K., Melagraki, G., ... & Stankova, I. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. [Link]

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Comparative

A Comparative Guide to the Pharmacokinetics of Adamantane Derivatives

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, serves as a cornerstone in modern medicinal chemistry. Its unique cage-like structure imparts favorable properties to drug candidates, including enhanc...

Author: BenchChem Technical Support Team. Date: January 2026

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, serves as a cornerstone in modern medicinal chemistry. Its unique cage-like structure imparts favorable properties to drug candidates, including enhanced metabolic stability and improved membrane permeability, which can significantly influence a compound's pharmacokinetic profile.[1][2] This guide provides an in-depth, comparative analysis of the pharmacokinetics of three prominent adamantane derivatives: amantadine, rimantadine, and memantine. We will explore their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data and methodologies, to offer researchers and drug development professionals a clear understanding of their distinct behaviors in the body.

Introduction: The Adamantane Advantage in Drug Design

The introduction of the adamantane moiety into drug molecules is a well-established strategy to enhance pharmacokinetic properties.[2] Its bulky, three-dimensional structure can protect adjacent functional groups from metabolic enzymes, thereby increasing a drug's half-life and duration of action.[1][3] Furthermore, its lipophilicity facilitates passage across biological membranes, including the blood-brain barrier, a critical feature for centrally acting drugs.[1][4] This guide focuses on three first-generation aminoadamantanes that have seen widespread clinical use:

  • Amantadine: Initially developed as an antiviral for influenza A, it was later repurposed for Parkinson's disease.[5][6]

  • Rimantadine: An alpha-methyl derivative of amantadine, also used for influenza A, designed to have an altered pharmacokinetic and side-effect profile.[6][7]

  • Memantine: An NMDA receptor antagonist used in the management of moderate-to-severe Alzheimer's disease.[4][8]

Understanding the subtle yet significant differences in their pharmacokinetic journeys is crucial for optimizing their therapeutic use and for designing the next generation of adamantane-based therapeutics.

Comparative Pharmacokinetic Profiles

The clinical utility and safety profiles of amantadine, rimantadine, and memantine are intrinsically linked to their distinct ADME characteristics. While sharing a common structural core, minor chemical modifications lead to major differences in how they are processed by the body.

Absorption

All three derivatives are well-absorbed after oral administration.[7][9][10]

  • Amantadine: Exhibits good oral absorption, with peak plasma concentrations (Tmax) occurring approximately 2 to 4 hours after a single dose.[11] Extended-release formulations can delay Tmax to around 7.5 to 9.5 hours.[12]

  • Rimantadine: Also well-absorbed, but at a slower rate than amantadine, with a Tmax of about 6 hours in healthy adults.[13]

  • Memantine: Is highly absorbed orally (approaching 100% bioavailability) with a Tmax of 3 to 7 hours.[4][14] Notably, food does not affect the absorption of memantine.[10]

Distribution

Distribution patterns vary significantly, particularly concerning plasma protein binding and volume of distribution (Vd), which reflects the extent of tissue uptake.

  • Amantadine: Is widely distributed in the body.[9] It has a plasma protein binding of approximately 67% and a large apparent volume of distribution.[5][11]

  • Rimantadine: Shows a lower plasma protein binding of around 40%.

  • Memantine: Has the lowest plasma protein binding of the three at 45% and an extensive mean volume of distribution of 9 to 11 L/kg, indicating significant penetration into tissues.[10][14]

Metabolism

The metabolic fate of these derivatives is a key point of differentiation, directly impacting their half-life and potential for drug-drug interactions.

  • Amantadine: Undergoes minimal metabolism. It is primarily excreted unchanged in the urine.[5] A small fraction (5-15%) is converted to an N-acetylated metabolite.[11]

  • Rimantadine: In contrast to amantadine, rimantadine is extensively metabolized by the liver, with less than 25% of the dose excreted as the parent drug in urine.[13] Major metabolic pathways include hydroxylation and conjugation.[13]

  • Memantine: Experiences very little metabolism. The hepatic CYP450 enzyme system does not play a significant role.[10][14] The majority of the drug (57-82%) is excreted unchanged.[4][10]

Excretion

The route and rate of excretion determine the elimination half-life and inform necessary dose adjustments in specific patient populations.

  • Amantadine: Elimination is almost entirely via the kidneys through both glomerular filtration and tubular secretion.[9] The elimination half-life (t½) in healthy adults is approximately 16-17 hours but is dramatically prolonged in patients with renal impairment, necessitating dose reduction.[11][15]

  • Rimantadine: Has a much longer elimination half-life, averaging around 36.5 hours.[16] Because it is heavily metabolized, severe liver disease can substantially increase drug exposure.[7]

  • Memantine: Possesses the longest elimination half-life of the group, ranging from 60 to 80 hours.[10][14] Excretion is predominantly renal and is pH-dependent; more alkaline urine slows elimination.[4] Dose reduction is recommended for patients with severe renal impairment.[14][17]

Summary of Key Pharmacokinetic Parameters

The table below provides a quantitative comparison of the core pharmacokinetic parameters for the three adamantane derivatives.

ParameterAmantadineRimantadineMemantine
Oral Bioavailability (%) ~90%[5]Well-absorbed[7]~100%[4]
Time to Peak (Tmax, hr) 2-4[11]~6[13]3-7[14]
Plasma Protein Binding (%) ~67%[11]~40%~45%[14]
Volume of Distribution (Vd) High[9]High9-11 L/kg[14]
Metabolism Minimal (<15%)[11]Extensive[13]Minimal[10]
Elimination Half-life (t½, hr) 16-17[11]~36.5[16]60-80[10]
Primary Route of Excretion Renal (mostly unchanged)[9]Hepatic metabolism, then renal[13]Renal (mostly unchanged)[10]

Values are approximate and can vary based on patient factors such as age, renal function, and hepatic function.

Key Experimental Methodologies

Accurate characterization of pharmacokinetic profiles relies on robust and validated experimental protocols. Below are outlines of standard methodologies used to derive the data presented.

Protocol 1: In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

This protocol determines key parameters like Cmax, Tmax, AUC (Area Under the Curve), and bioavailability.

Rationale: Animal models provide a complete biological system to study the interplay of ADME processes. Rats are commonly used due to their well-characterized physiology and cost-effectiveness.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (n=6 per group) are acclimated for at least one week with controlled diet and environment.

  • Dosing:

    • Intravenous (IV) Group: Administer the adamantane derivative (e.g., 2 mg/kg) via the tail vein to determine the absolute bioavailability.

    • Oral (PO) Group: Administer the compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Perform protein precipitation by adding acetonitrile (containing an internal standard, such as a deuterated version of the drug) to the plasma samples.[18] Vortex and centrifuge to pellet the protein.

    • Quantification: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine drug concentration.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate parameters like AUC, t½, and clearance. Bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses the intrinsic clearance of a compound by Phase I metabolic enzymes (primarily Cytochrome P450s).

Rationale: HLMs are a subcellular fraction containing a high concentration of CYP enzymes, making them an efficient and standard model for predicting hepatic metabolism.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (pH 7.4).

    • Prepare an NADPH regenerating system (cofactor for CYP enzymes).

    • Dilute HLM to a working concentration (e.g., 0.5 mg/mL) in buffer.[18]

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the adamantane derivative (e.g., 1 µM final concentration).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[18]

  • Time-Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[18] This also precipitates the microsomal proteins.

  • Sample Processing & Analysis: Centrifuge the plate to pellet debris. Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug.

  • Data Analysis: Plot the natural log of the percentage of parent drug remaining versus time. The slope of this line provides the degradation rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.

Visualizing Pharmacokinetic Workflows

Diagrams help clarify complex processes. The following Graphviz diagrams illustrate a typical ADME pathway and the experimental workflow for an in vivo pharmacokinetic study.

ADME_Pathway Figure 1: Generalized ADME Pathway for an Adamantane Derivative cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion PO Oral Administration GI GI Tract PO->GI Dissolution Blood Systemic Circulation (Bloodstream) GI->Blood Absorption Tissues Peripheral Tissues (e.g., CNS) Blood->Tissues Tissue Penetration Liver Liver Blood->Liver First-Pass (if applicable) Kidney Kidneys Blood->Kidney Renal Filtration Tissues->Blood Redistribution Liver->Blood Return to Circulation Metabolites Metabolites Liver->Metabolites Phase I/II Enzymes Metabolites->Blood Elimination Elimination (Urine) Kidney->Elimination

Caption: Figure 1: Generalized ADME Pathway for an Adamantane Derivative.

PK_Workflow Figure 2: Experimental Workflow for an In Vivo PK Study Dosing 1. Animal Dosing (IV and PO Groups) Sampling 2. Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Processing 3. Plasma Separation (Centrifugation) Sampling->Processing Analysis 4. Bioanalysis by LC-MS/MS (Quantification of Drug) Processing->Analysis Modeling 5. Pharmacokinetic Modeling (NCA with Software) Analysis->Modeling Results 6. Parameter Calculation (AUC, t½, CL, Vd, F%) Modeling->Results

Caption: Figure 2: Experimental Workflow for an In Vivo PK Study.

Conclusion and Future Directions

The pharmacokinetic profiles of amantadine, rimantadine, and memantine highlight a crucial principle in drug design: minor structural changes can lead to profound differences in ADME properties. Amantadine and memantine are characterized by minimal metabolism and primary renal excretion, making renal function a critical consideration in dosing.[9][14] In contrast, rimantadine's extensive hepatic metabolism results in a longer half-life but introduces considerations for liver function and drug-drug interactions.[13][16]

These foundational derivatives have paved the way for newer generations of drugs, such as the DPP-4 inhibitor saxagliptin, where the adamantane moiety is strategically used to optimize the pharmacokinetic profile for a specific therapeutic target.[2] For researchers, a deep understanding of these comparative pharmacokinetics is not just academic; it provides a rational basis for selecting appropriate compounds for new therapeutic applications and for designing novel adamantane derivatives with tailored ADME characteristics to meet the challenges of modern drug development.

References

  • Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride. Clinical Pharmacokinetics, 14(1), 35-51.

  • Wikipedia. (2024). Amantadine.

  • Drugs.com. (2023). Memantine: Package Insert / Prescribing Information / MOA.

  • Drugs.com. (2023). Amantadine: Package Insert / Prescribing Information.

  • Drugs.com. (2023). RiMANTAdine Monograph for Professionals.

  • Couch, R. B., & Belshe, R. B. (1983). Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs. Antimicrobial Agents and Chemotherapy, 23(5), 733–737.

  • Periclou, A. P., Ventura, D., Rao, N., & Abramowitz, W. (2006). Pharmacokinetic study of memantine in healthy and renally impaired subjects. Clinical Pharmacology & Therapeutics, 80(5), 499-509.

  • Wills, R. J., Choma, N., Buonpane, G., & Clementi, W. A. (1987). Pharmacokinetics of rimantadine hydrochloride in patients with chronic liver disease. Clinical Pharmacology & Therapeutics, 42(4), 449-454.

  • U.S. Food and Drug Administration. (2013). Namenda® (memantine hydrochloride) Label.

  • U.S. Food and Drug Administration. (2007). Flumadine® (rimantadine hydrochloride) Label.

  • Atmar, R. L., & Hayden, F. G. (1994). Safety and pharmacokinetics of rimantadine small-particle aerosol. Antimicrobial Agents and Chemotherapy, 38(10), 2440–2445.

  • Zand, R., Hauser, R. A., & Davis, T. L. (2019). Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies. Clinical Drug Investigation, 39(8), 747–757.

  • Herman, D., & El-Sabae, H. (2024). Memantine. In StatPearls. StatPearls Publishing.

  • Wikipedia. (2024). Memantine.

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

  • Spilovska, K., Zidek, M., & Nepovimova, E. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 27(26), 4385-4411.

  • Horadam, V. W., Sharp, J. G., Smilack, J. D., & McAnalley, B. H. (1981). Pharmacokinetics of Amantadine Hydrochloride in Subjects with Normal and Impaired Renal Function. Annals of Internal Medicine, 94(4_Part_1), 454-458.

  • Chochkova, M., Ivanov, I., & Pantaleev, M. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1024.

  • Spasov, A. A., & Kosolapov, V. A. (2018). Adamantane derivatives: Pharmacological and toxicological properties (Review). Pharmaceutical Chemistry Journal, 52, 1-13.

  • Štimac, A., Šterk, D., & Krištof, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.

  • BenchChem. (2025). Application Notes: Adamantane-d16 as a Tracer in Metabolic Studies.

  • Gricajeva, A., & Kuisiene, N. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 12(11), 1429.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Adamantane Derivatives in Modern Drug Discovery.

  • Hayden, F. G., Minocha, A., Spyker, D. A., & Hoffman, H. E. (1985). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrobial Agents and Chemotherapy, 28(2), 216–221.

  • Hayden, F. G., Hoffman, H. E., & Spyker, D. A. (1983). Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics. Antimicrobial Agents and Chemotherapy, 23(3), 458-464.

Sources

Validation

The Adamantane Enigma: A Comparative Guide to Validating the Biological Target of 1-Adamantyl(amino)acetic Acid

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical, and often formidable, hurdle is the definiti...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical, and often formidable, hurdle is the definitive identification and validation of its biological target. 1-adamantyl(amino)acetic acid, a compound featuring the rigid and lipophilic adamantane scaffold, presents a compelling case study in target deconvolution. While the broader class of adamantane derivatives has been associated with a range of biological activities, the specific molecular target of this particular amino acid derivative remains elusive.

This guide provides a comprehensive, in-depth technical framework for validating the biological target of 1-adamantyl(amino)acetic acid. Moving beyond a rigid, templated approach, we will explore a multi-pronged strategy, grounded in scientific integrity and bolstered by experimental evidence. This comparative guide will dissect various methodologies, elucidating the rationale behind experimental choices and providing detailed protocols to empower your research.

The Prime Suspects: Plausible Targets for an Adamantane-Based Ligand

The unique physicochemical properties of the adamantane cage often drive its interaction with hydrophobic pockets within protein targets.[1] Decades of research into adamantane-containing drugs have pointed towards two primary receptor families as potential targets:

  • N-methyl-D-aspartate (NMDA) Receptors: These ionotropic glutamate receptors are crucial for synaptic plasticity, learning, and memory.[2] Several well-known adamantane derivatives, including memantine and amantadine, act as uncompetitive antagonists of the NMDA receptor, binding within the ion channel pore.[3][4]

  • Sigma-2 Receptors (σ2R/TMEM97): This transmembrane protein, identified as TMEM97, is implicated in various cellular processes, including cholesterol homeostasis and cell proliferation.[5][6] The sigma-2 receptor is overexpressed in many tumor cells, making it an attractive target for cancer therapeutics and diagnostics.[5] A growing body of evidence demonstrates that adamantane-based scaffolds can be tailored to generate potent and selective sigma-2 receptor ligands.[7]

Given this precedent, a logical starting point for validating the target of 1-adamantyl(amino)acetic acid is to investigate its interaction with NMDA and sigma-2 receptors. This guide will outline a strategic workflow to systematically test these hypotheses and provide alternative avenues for target discovery should these initial investigations prove negative.

A Multi-Faceted Approach to Target Validation: An Experimental Workflow

A robust target validation strategy should not rely on a single experimental technique. Instead, a convergence of evidence from multiple, independent methods provides the most compelling case. The following workflow outlines a comprehensive approach, comparing and contrasting various techniques.

Target_Validation_Workflow cluster_0 Phase 1: Initial Binding Assessment cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Biophysical Characterization cluster_3 Phase 4: Genetic Validation cluster_4 Alternative Strategy: Unbiased Target Identification Radioligand Binding Assays Radioligand Binding Assays Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Radioligand Binding Assays->Cellular Thermal Shift Assay (CETSA) Positive Hit Photo-affinity Labeling Photo-affinity Labeling Radioligand Binding Assays->Photo-affinity Labeling Negative/Ambiguous Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Cellular Thermal Shift Assay (CETSA)->Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA)->Surface Plasmon Resonance (SPR) CRISPR/Cas9 Knockout CRISPR/Cas9 Knockout Isothermal Titration Calorimetry (ITC)->CRISPR/Cas9 Knockout Surface Plasmon Resonance (SPR)->CRISPR/Cas9 Knockout Start Start Start->Radioligand Binding Assays

Caption: A multi-phase workflow for target validation.

Phase 1: Initial Binding Assessment - Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the affinity of a test compound for a specific receptor. These assays are typically performed using membrane preparations from cells or tissues expressing the target receptor.

Comparison of Radioligand Binding Assays for NMDA and Sigma-2 Receptors

FeatureNMDA Receptor AssaySigma-2 Receptor Assay
Radioligand [³H]MK-801 (Dizocilpine)[3][7][³H]DTG (1,3-di-o-tolylguanidine)[4][8]
Target Source Rat brain membranes (cortex or hippocampus)[3]Rat liver or tumor cell line membranes[8]
Assay Principle Competitive displacement of the channel blocker [³H]MK-801.Competitive displacement of [³H]DTG.
Key Consideration Requires the presence of glutamate and glycine/D-serine to open the ion channel for [³H]MK-801 to bind.[7]Requires a masking agent (e.g., (+)-pentazocine) to block binding to sigma-1 receptors.[4][8]
Positive Control Memantine, Ketamine, Phencyclidine (PCP)Haloperidol, Siramesine
Negative Control A structurally similar but inactive compound.A compound with known low affinity for sigma-2 receptors.
Experimental Protocol: NMDA Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 1-adamantyl(amino)acetic acid for the NMDA receptor.

Materials:

  • Rat cortical membranes (commercially available or prepared in-house)

  • [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • 1-adamantyl(amino)acetic acid

  • Memantine (positive control)

  • L-glutamate and Glycine

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Thaw rat cortical membranes on ice and resuspend in assay buffer to a final concentration of 0.2-0.4 mg/mL protein.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or competing ligand (1-adamantyl(amino)acetic acid or memantine at various concentrations).

    • 50 µL of L-glutamate (10 µM final concentration) and Glycine (10 µM final concentration).

    • 50 µL of [³H]MK-801 (final concentration ~1-5 nM).

    • 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Sigma-2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 1-adamantyl(amino)acetic acid for the sigma-2 receptor.

Materials:

  • Rat liver membranes or membranes from a sigma-2 receptor-expressing cell line (e.g., MDA-MB-435)

  • [³H]DTG (specific activity ~30-60 Ci/mmol)

  • 1-adamantyl(amino)acetic acid

  • Haloperidol (positive control)

  • (+)-Pentazocine (sigma-1 masking agent)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 8.0

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Thaw membranes on ice and resuspend in assay buffer to a final concentration of 0.2-0.4 mg/mL protein.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or competing ligand (1-adamantyl(amino)acetic acid or haloperidol at various concentrations).

    • 50 µL of (+)-pentazocine (final concentration 1 µM) to mask sigma-1 receptors.

    • 50 µL of [³H]DTG (final concentration ~5-10 nM).

    • 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters and wash as described for the NMDA receptor assay.

  • Scintillation Counting: Count the radioactivity as described above.

  • Data Analysis: Calculate the IC50 and Ki values as described for the NMDA receptor assay.

Phase 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

While radioligand binding assays are powerful, they are performed on isolated membranes. The Cellular Thermal Shift Assay (CETSA) provides a crucial next step by assessing target engagement in a more physiologically relevant context – within intact cells.[9][10] The principle of CETSA is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Comparison of CETSA with Radioligand Binding Assays

FeatureRadioligand Binding AssayCellular Thermal Shift Assay (CETSA)
Assay Format In vitro (membrane preparation)In situ (intact cells or tissue)
Principle Competitive displacement of a radiolabeled ligandLigand-induced thermal stabilization of the target protein
Labeling Requires a radiolabeled ligandLabel-free
Throughput HighModerate to high (with automated platforms)
Information Binding affinity (Ki)Target engagement, can infer relative affinity
Experimental Protocol: CETSA for Membrane Proteins

Objective: To determine if 1-adamantyl(amino)acetic acid engages with either NMDA or sigma-2 receptors in intact cells.

Materials:

  • Cell line expressing the target receptor (e.g., HEK293 cells transfected with NMDA receptor subunits or a cancer cell line with high endogenous sigma-2 receptor expression)

  • 1-adamantyl(amino)acetic acid

  • Positive control ligand (e.g., memantine for NMDA-R, siramesine for σ2R)

  • Cell culture medium

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting or ELISA reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with 1-adamantyl(amino)acetic acid, a positive control, or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples across a range of temperatures (e.g., 37°C to 70°C) for 3-5 minutes in a thermal cycler, followed by a cooling step.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis Intact Cells Intact Cells Compound Incubation Compound Incubation Intact Cells->Compound Incubation Heating Gradient Heating Gradient Compound Incubation->Heating Gradient Cell Lysis Cell Lysis Heating Gradient->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Quantification (WB/ELISA) Quantification (WB/ELISA) Soluble Fraction->Quantification (WB/ELISA)

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Phase 3: Biophysical Characterization of the Interaction

Positive results from binding and cellular engagement assays should be corroborated with biophysical techniques that provide detailed thermodynamic and kinetic information about the interaction.

Comparison of ITC and SPR

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures the heat released or absorbed during binding.Measures changes in refractive index upon binding to a sensor surface.[1][11]
Measurement In solution, label-free.One binding partner is immobilized, label-free.[1][11]
Parameters Kd (dissociation constant), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Kd, association rate (ka), dissociation rate (kd).
Throughput Low to moderate.Moderate to high.
Sample Consumption Relatively high.Low.
Experimental Considerations for ITC and SPR with Membrane Proteins

Both ITC and SPR can be challenging for membrane proteins due to the need to maintain their native conformation outside of the cell membrane. Solubilization in detergents or reconstitution into nanodiscs are common strategies.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile of the interaction between 1-adamantyl(amino)acetic acid and the purified target receptor.

Materials:

  • Purified, solubilized target receptor (NMDA or sigma-2)

  • 1-adamantyl(amino)acetic acid

  • ITC instrument

  • Dialysis buffer (matched to the protein and ligand solutions)

Procedure:

  • Sample Preparation: Dialyze the purified protein and dissolve the compound in the same buffer to minimize heat of dilution effects.

  • ITC Experiment: Load the protein into the sample cell and the compound into the injection syringe. Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry, and enthalpy.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters (ka and kd) and binding affinity (Kd) of the interaction between 1-adamantyl(amino)acetic acid and the target receptor.

Materials:

  • Purified, solubilized target receptor with an affinity tag (e.g., His-tag)

  • 1-adamantyl(amino)acetic acid

  • SPR instrument and sensor chip (e.g., a Ni-NTA chip for His-tagged proteins)

  • Running buffer (containing a low concentration of detergent)

Procedure:

  • Immobilization: Immobilize the purified receptor onto the sensor chip.

  • Binding Analysis: Inject a series of concentrations of 1-adamantyl(amino)acetic acid over the sensor surface and monitor the binding in real-time.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.

  • Data Analysis: Fit the sensorgrams to a suitable kinetic model to determine the association and dissociation rate constants, and calculate the dissociation constant (Kd = kd/ka).

Phase 4: Genetic Validation - CRISPR/Cas9 Knockout

Genetic approaches provide the highest level of validation by directly linking the presence of the target protein to the biological effect of the compound. CRISPR/Cas9-mediated gene knockout is a powerful tool for this purpose.[12][13][14]

Comparison of Genetic Validation with Other Methods

FeatureBinding/Biophysical AssaysCRISPR/Cas9 Knockout
Focus Direct interaction with the proteinFunctional consequence of target absence
Information Binding affinity, kinetics, thermodynamicsCausal link between target and compound effect
Complexity ModerateHigh
Timeframe Days to weeksWeeks to months
Experimental Protocol: CRISPR/Cas9-Mediated Target Validation

Objective: To confirm that the cellular effect of 1-adamantyl(amino)acetic acid is dependent on the expression of the putative target receptor.

Materials:

  • Cell line responsive to 1-adamantyl(amino)acetic acid

  • Cas9 nuclease and guide RNAs (gRNAs) targeting the gene of the putative receptor

  • Transfection reagent

  • Assay to measure the biological effect of the compound (e.g., a cell viability assay, a signaling pathway reporter assay)

Procedure:

  • gRNA Design and Cloning: Design and clone gRNAs targeting a critical exon of the target gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the responsive cell line with the CRISPR/Cas9 plasmids. Select for transfected cells.

  • Generation of Knockout Clones: Isolate single-cell clones and expand them.

  • Validation of Knockout: Verify the knockout of the target gene at the genomic (sequencing), and protein (Western blot) levels.

  • Phenotypic Assay: Treat the knockout and wild-type (control) cells with 1-adamantyl(amino)acetic acid and measure the biological response. A loss of response in the knockout cells confirms that the compound's effect is mediated through the target protein.

CRISPR_Workflow cluster_0 Design & Construction cluster_1 Cell Line Engineering cluster_2 Validation & Phenotyping gRNA Design gRNA Design Vector Cloning Vector Cloning gRNA Design->Vector Cloning Transfection Transfection Vector Cloning->Transfection Single Cell Cloning Single Cell Cloning Transfection->Single Cell Cloning Genomic & Proteomic Validation Genomic & Proteomic Validation Single Cell Cloning->Genomic & Proteomic Validation Phenotypic Assay Phenotypic Assay Genomic & Proteomic Validation->Phenotypic Assay

Caption: CRISPR/Cas9 knockout workflow for target validation.

Alternative Strategy: Unbiased Target Identification - Photo-affinity Labeling

If the initial hypothesis-driven approaches targeting NMDA and sigma-2 receptors are inconclusive, an unbiased target identification strategy is necessary. Photo-affinity labeling is a powerful chemical proteomics technique for identifying the direct binding partners of a small molecule in a complex biological system.[14][15][16]

This method involves synthesizing a derivative of 1-adamantyl(amino)acetic acid that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment tag (e.g., a biotin or alkyne). Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein. The tagged protein can then be enriched and identified by mass spectrometry.

Synthesis of an Adamantane-Based Photo-affinity Probe

The synthesis of a photo-affinity probe is a multi-step process that requires expertise in organic chemistry. A general strategy would involve coupling a photoreactive moiety to the amino group or the carboxylic acid of 1-adamantyl(amino)acetic acid, while also incorporating a clickable handle for enrichment.

Visualizing the Molecular Landscape: Signaling Pathways of Putative Targets

Understanding the downstream signaling pathways of the putative targets is crucial for designing relevant phenotypic assays and interpreting the functional consequences of target engagement.

NMDA Receptor Signaling Pathway

Activation of NMDA receptors leads to an influx of Ca²⁺, which acts as a second messenger to trigger a cascade of downstream signaling events, including the activation of calmodulin-dependent kinase II (CaMKII), protein kinase C (PKC), and the MAPK/ERK pathway.[17][18] These pathways are central to synaptic plasticity.

NMDA_Signaling Glutamate & Glycine Glutamate & Glycine NMDA Receptor NMDA Receptor Glutamate & Glycine->NMDA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx CaMKII CaMKII Ca2+ Influx->CaMKII PKC PKC Ca2+ Influx->PKC MAPK/ERK MAPK/ERK CaMKII->MAPK/ERK PKC->MAPK/ERK Synaptic Plasticity Synaptic Plasticity MAPK/ERK->Synaptic Plasticity

Caption: Simplified NMDA receptor signaling pathway.

Sigma-2 Receptor (TMEM97) Signaling

The signaling pathways of the sigma-2 receptor are still being fully elucidated, but it is known to be involved in cholesterol homeostasis through its interaction with NPC1 and the LDL receptor.[6][19] It can also modulate calcium signaling and has been linked to pathways involved in cell proliferation and apoptosis.

Sigma2_Signaling Sigma-2 Ligand Sigma-2 Ligand Sigma-2 Receptor (TMEM97) Sigma-2 Receptor (TMEM97) Sigma-2 Ligand->Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma-2 Receptor (TMEM97)->PGRMC1 NPC1 NPC1 Sigma-2 Receptor (TMEM97)->NPC1 LDLR LDLR Sigma-2 Receptor (TMEM97)->LDLR Calcium Signaling Calcium Signaling Sigma-2 Receptor (TMEM97)->Calcium Signaling Cell Proliferation/Apoptosis Cell Proliferation/Apoptosis Sigma-2 Receptor (TMEM97)->Cell Proliferation/Apoptosis Cholesterol Homeostasis Cholesterol Homeostasis PGRMC1->Cholesterol Homeostasis NPC1->Cholesterol Homeostasis LDLR->Cholesterol Homeostasis

Caption: Overview of sigma-2 receptor (TMEM97) interactions and signaling.

Conclusion

Validating the biological target of a novel compound like 1-adamantyl(amino)acetic acid is a complex but essential undertaking. This guide has provided a comprehensive and comparative framework for approaching this challenge. By employing a multi-faceted strategy that combines initial hypothesis-driven binding and cellular engagement assays with rigorous biophysical and genetic validation, researchers can build a compelling case for the true molecular target. Should these initial avenues prove unfruitful, unbiased techniques like photo-affinity labeling offer a powerful alternative for target discovery. Ultimately, a thorough and methodologically diverse approach is the surest path to unraveling the mechanism of action of this and other promising small molecules, paving the way for their potential development as novel therapeutics.

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Comparative

The Adamantane Advantage: A Comparative Analysis of Lipophilic Groups in Drug Design

Introduction: The Critical Role of Lipophilicity in Drug Efficacy In the intricate dance of drug design, achieving a harmonious balance of molecular properties is paramount to transforming a promising compound into a the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity in Drug Efficacy

In the intricate dance of drug design, achieving a harmonious balance of molecular properties is paramount to transforming a promising compound into a therapeutic success. Among these properties, lipophilicity—a molecule's affinity for a lipid-rich environment—stands as a critical gatekeeper, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.[1][2] A judiciously chosen lipophilic group can enhance membrane permeability, improve binding to hydrophobic pockets within a target protein, and even shield the molecule from metabolic degradation.[3][4] Conversely, excessive lipophilicity can lead to poor solubility, non-specific binding, and increased toxicity.

For decades, medicinal chemists have employed a variety of lipophilic moieties to modulate these properties. Classic examples include the simple yet effective tert-butyl group and the ubiquitous phenyl ring. However, in the quest for superior drug candidates, the rigid, three-dimensional adamantane cage has emerged as a uniquely powerful tool.[5] This guide provides an in-depth comparative analysis of adamantane versus other common lipophilic groups, supported by experimental data, to elucidate the distinct advantages the adamantyl moiety can confer in modern drug design. We will delve into its impact on physicochemical properties, pharmacokinetics, and pharmacodynamics, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Adamantane Moiety: More Than Just a Bulky Appendage

Adamantane, the smallest diamondoid hydrocarbon, is a highly symmetrical and strain-free tricyclic alkane (C₁₀H₁₆).[5] Its unique cage-like structure is not merely a passive space-filler; it imparts a specific set of properties that can be strategically leveraged in drug design.

Key Physicochemical and Structural Features of Adamantane:

  • Defined Three-Dimensionality: Unlike the planar phenyl group or the more flexible tert-butyl group, adamantane's rigid, polycyclic structure provides a well-defined and predictable orientation in space. This allows for precise positioning of the drug molecule within a binding pocket, potentially leading to enhanced potency and selectivity.[2]

  • Significant Lipophilicity: The adamantyl group contributes substantially to a molecule's overall lipophilicity. The hydrophobic substituent constant (π) for the adamantyl group is estimated to be approximately 3.1, signifying a strong driving force for partitioning into lipid environments.[6] This can be particularly advantageous for increasing the blood-brain barrier permeability of central nervous system (CNS) drug candidates.[3]

  • Steric Shielding and Metabolic Stability: The sheer bulk of the adamantane cage can physically obstruct the access of metabolic enzymes, such as cytochrome P450s, to nearby functional groups.[7] This steric shielding effect can significantly enhance a drug's metabolic stability, leading to a longer plasma half-life and improved bioavailability.[3]

G cluster_adamantane Adamantane cluster_properties Key Properties cluster_outcomes Pharmacological Outcomes Adamantane Adamantane Moiety Lipophilicity Increased Lipophilicity (π ≈ 3.1) Adamantane->Lipophilicity Hydrophobic Nature Metabolic_Stability Enhanced Metabolic Stability (Steric Shielding) Adamantane->Metabolic_Stability Bulky Structure Binding_Affinity Improved Binding Affinity (3D Scaffold) Adamantane->Binding_Affinity Rigid Scaffold ADME Favorable ADME Profile Lipophilicity->ADME Metabolic_Stability->ADME Efficacy Enhanced Efficacy & Selectivity Binding_Affinity->Efficacy ADME->Efficacy

Head-to-Head Comparison: Adamantane vs. Other Lipophilic Groups

To truly appreciate the utility of adamantane, a direct comparison with other commonly used lipophilic groups is essential. The following sections will analyze the relative performance of adamantane, tert-butyl, and phenyl groups across key drug-like properties, supported by available experimental data.

Physicochemical Properties: A Quantitative Look at Lipophilicity and Solubility
Lipophilic GroupTypical cLogP ContributionImpact on Aqueous SolubilityKey Structural Feature
Adamantyl ~3.1[6]Generally decreases solubility significantly.Rigid, bulky, three-dimensional cage.
tert-Butyl ~1.9Decreases solubility.Tetrahedral, bulky, but with rotational freedom.
Phenyl ~1.8Decreases solubility; can engage in π-stacking.Planar, aromatic ring.

Note: cLogP contributions are approximate and can vary depending on the molecular context.

As the table illustrates, the adamantyl group imparts the most significant increase in lipophilicity. While this is often a desired attribute for enhancing membrane permeability, it can also present challenges with aqueous solubility. However, creative medicinal chemistry strategies, such as the introduction of polar functional groups elsewhere in the molecule, can often mitigate these solubility issues.

A compelling example comes from the development of soluble epoxide hydrolase (sEH) inhibitors. A study comparing adamantyl-containing ureas with analogs bearing bicyclic or 4-trifluoromethoxyphenyl substituents found that the bicyclic compounds exhibited up to a 10-fold improvement in aqueous solubility while maintaining similar inhibitory potency.[8] This highlights the importance of considering the overall molecular architecture when incorporating highly lipophilic groups.

Pharmacokinetics: The Impact on Metabolic Stability

One of the most significant advantages of the adamantane group is its ability to enhance metabolic stability. The rigid, bulky nature of the adamantane cage can effectively shield adjacent chemical bonds from the active sites of metabolic enzymes.

In a study aimed at improving the metabolic stability of a series of σ-receptor ligands, researchers replaced a metabolically labile azepane ring with a 1-adamantanamine moiety. This strategic substitution resulted in a notable improvement in the metabolic stability of the compounds in rat liver microsomes.[9]

Conversely, the tert-butyl group, while also bulky, is often susceptible to oxidation at one of its methyl groups, leading to the formation of a primary alcohol metabolite and subsequent clearance.[7] While the phenyl group can be more metabolically robust than a tert-butyl group, it is still susceptible to aromatic hydroxylation by cytochrome P450 enzymes.

Pharmacodynamics: Influence on Receptor Binding and Lipophilic Efficiency (LiPE)

The three-dimensional nature of the adamantane scaffold can be a powerful tool for optimizing interactions within a protein's binding pocket. Unlike the "flat" phenyl ring, adamantane can explore and fill hydrophobic sub-pockets with a more defined geometry, potentially leading to increased binding affinity and selectivity.[4]

A case in point is the development of HIV-1 protease inhibitors. Researchers compared an inhibitor with an adamantyl P1 ligand to an analog with a phenylmethyl P1 ligand. The adamantane-containing compound was designed to better fill a hydrophobic pocket in the enzyme's active site. While both compounds were potent, the adamantane derivative exhibited a higher calculated LogP (cLogP), suggesting potentially improved membrane permeability.[10]

To provide a more holistic view of a compound's quality, medicinal chemists often utilize the concept of Lipophilic Efficiency (LiPE) . LiPE relates a compound's potency to its lipophilicity and is a valuable metric for guiding lead optimization. The formula for LiPE is:

LiPE = pIC₅₀ - logP [3]

A higher LiPE value is generally desirable, as it indicates that the compound is achieving high potency without excessive lipophilicity. While direct comparative LiPE data across a series of adamantyl, tert-butyl, and phenyl analogs is scarce in the literature, the significant lipophilicity contribution of adamantane underscores the importance of achieving high potency to maintain a favorable LiPE. The goal is to leverage adamantane's unique structural and metabolic stability advantages in a manner that translates to a substantial increase in potency, thereby justifying its lipophilic cost.

Experimental Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the properties discussed above.

Measurement of Lipophilicity (logP): The Shake-Flask Method

The shake-flask method remains the "gold standard" for the experimental determination of the octanol-water partition coefficient (logP).

G start Start step1 Prepare octanol-saturated water and water-saturated octanol. start->step1 step2 Dissolve a precise amount of the test compound in one of the phases. step1->step2 step3 Combine both phases in a flask at a known volume ratio. step2->step3 step4 Shake the flask vigorously to allow for partitioning between the phases. step3->step4 step5 Centrifuge to ensure complete phase separation. step4->step5 step6 Carefully sample both the aqueous and octanol phases. step5->step6 step7 Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). step6->step7 step8 Calculate logP = log([Compound]octanol / [Compound]aqueous). step7->step8 end End step8->end

Step-by-Step Protocol:

  • Phase Preparation: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by a 24-hour separation period.

  • Compound Preparation: Accurately weigh a small amount of the test compound and dissolve it in the appropriate pre-saturated phase (typically the one in which it is more soluble).

  • Partitioning: In a suitable flask, combine a known volume of the compound-containing phase with a known volume of the other pre-saturated phase.

  • Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the flask to achieve a clean separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the aqueous and the octanol layers.

  • Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Assessment of Aqueous Solubility: Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to estimate a compound's solubility.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration.

  • Incubation: Incubate the plate with shaking for a defined period (e.g., 2 hours) at room temperature or 37°C.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm) on a plate reader. An increase in signal indicates precipitation.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Evaluation of Metabolic Stability: Liver Microsomal Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, found in liver microsomes.

G start Start step1 Prepare a reaction mixture containing liver microsomes and the test compound in a suitable buffer. start->step1 step2 Pre-incubate the mixture at 37°C. step1->step2 step3 Initiate the metabolic reaction by adding a NADPH-regenerating system. step2->step3 step4 At various time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. step3->step4 step5 Centrifuge the samples to precipitate proteins. step4->step5 step6 Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. step5->step6 step7 Plot the natural log of the percentage of remaining compound versus time. step6->step7 step8 Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression. step7->step8 end End step8->end

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4), a stock solution of the test compound, and a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Mixture: In a microcentrifuge tube, combine the reaction buffer, liver microsomes (e.g., human or rat), and the test compound.

  • Pre-incubation: Pre-warm the mixture at 37°C for a few minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH-regenerating system.

  • Time-course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the amount of the parent compound remaining at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion: The Strategic Application of Adamantane in Modern Drug Discovery

The choice of a lipophilic group is a critical decision in the drug design process, with far-reaching implications for a compound's ultimate therapeutic potential. While traditional moieties like the tert-butyl and phenyl groups remain valuable tools in the medicinal chemist's arsenal, the adamantane scaffold offers a unique combination of properties that can overcome specific challenges and unlock new therapeutic possibilities.

Its pronounced lipophilicity, coupled with its rigid three-dimensional structure and inherent metabolic stability, makes adamantane a particularly attractive choice for CNS-targeting drugs and for improving the pharmacokinetic profile of metabolically labile compounds. However, its significant impact on solubility necessitates a holistic approach to molecular design, where the benefits of adamantane are carefully balanced against other critical properties.

By understanding the comparative advantages and disadvantages of different lipophilic groups and by employing rigorous experimental evaluation, researchers can make more informed decisions in the lead optimization process. The strategic incorporation of the adamantane "lipophilic bullet" will undoubtedly continue to be a key strategy in the development of the next generation of innovative medicines.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604.
  • Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075.
  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978.
  • Burmistrov, V., Morisseau, C., Karlov, D., Pitushkin, D., Vernigora, A., Rasskazova, E., Butov, G. M., & Hammock, B. D. (2018). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. eScholarship, University of California.
  • Structure activity relationship of adamantane compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
  • Ferreira, R. J., et al. (2011). The many faces of the adamantyl group in drug design. European journal of medicinal chemistry, 46(9), 3597–3607.
  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved January 12, 2026, from [Link]

  • Ghosh, A. K., et al. (2017). Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. Journal of medicinal chemistry, 60(14), 6097–6108.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(6), 514–516.
  • Lesma, G., et al. (2015). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Chemistry (Weinheim an der Bergstrasse, Germany), 21(48), 17436–17443.
  • Dane, C., et al. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592.
  • Adamantane. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Comparison of the lipophilic efficiency (LipE) using Eq. 1 (left), and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of medicinal chemistry, 64(19), 14046–14128.
  • Edwards, M. P., et al. (2024). An update on lipophilic efficiency as an important metric in drug design. Expert opinion on drug discovery, 1–13.
  • Sun, Y., et al. (2015). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. Chemical Research in Chinese Universities, 31(4), 653-656.
  • Slepenkin, A. V., & Finogenova, T. V. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International journal of molecular sciences, 25(13), 7123.
  • Al-Abed, Y., et al. (2021). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Medicinal Chemistry Research, 30(3), 675-689.

Sources

Validation

The Adamantane Advantage: An In Vitro and In Vivo Correlation Guide to the Activity of 2-(Adamantan-1-yl)-2-aminoacetic Acid

A Senior Application Scientist's Comparative Analysis for Researchers in Drug Discovery In the landscape of medicinal chemistry, the adamantane moiety stands out as a versatile pharmacophore, lending its unique lipophili...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Analysis for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the adamantane moiety stands out as a versatile pharmacophore, lending its unique lipophilic and rigid structure to a variety of successful therapeutic agents.[1][2] Its incorporation into drug candidates often enhances pharmacokinetic properties and confers distinct biological activities.[2] This guide delves into the predicted and experimentally verifiable activities of a fascinating, yet underexplored molecule: 2-(Adamantan-1-yl)-2-aminoacetic acid , also known as adamantylglycine.

Given the structural fusion of the adamantane cage with a simple amino acid, this compound is strategically positioned at the intersection of neuroprotective and antiviral pharmacology. This guide will provide a comparative analysis of its potential activities against established drugs in these fields, supported by detailed experimental protocols to facilitate further research and validation. We will primarily focus on its neuroprotective potential, drawing comparisons with the clinically successful adamantane derivative, Memantine . A secondary comparison will explore its potential antiviral properties against Amantadine .

The Structural Rationale: Predicting Biological Activity

The chemical architecture of 2-(Adamantan-1-yl)-2-aminoacetic acid offers compelling clues to its biological function. The adamantane group is a bulky, lipophilic cage that can facilitate passage across the blood-brain barrier and interact with hydrophobic pockets in protein targets.[2] The amino acid component provides a handle for interacting with biological systems that recognize amino acids, and it can influence the molecule's solubility and transport.

This unique combination strongly suggests a potential for neuromodulatory activity. The biological activity of many adamantane derivatives, including the anti-Parkinsonian and neuroprotective drug Memantine, is attributed to their ability to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[3] These receptors are crucial for excitatory neurotransmission in the central nervous system.[3] Therefore, it is highly probable that 2-(Adamantan-1-yl)-2-aminoacetic acid exhibits neuroprotective effects through a similar mechanism.

Furthermore, the foundational adamantane amine structure is the basis for the antiviral activity of drugs like Amantadine and Rimantadine, which target the M2 proton channel of the influenza A virus.[4][5] The presence of the amino group in our target molecule suggests that it may retain some of this antiviral character.

Comparative Analysis: Postulated Performance Against Marketed Drugs

Based on the structural rationale, we can postulate the performance of 2-(Adamantan-1-yl)-2-aminoacetic acid in key therapeutic areas and propose a direct comparison with established drugs.

Neuroprotective Activity: A Head-to-Head with Memantine

Memantine, an aminoadamantane derivative, is a well-established, non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[2] We hypothesize that 2-(Adamantan-1-yl)-2-aminoacetic acid will also exhibit neuroprotective properties, potentially with a modulated efficacy and safety profile due to the glycine substitution.

Parameter 2-(Adamantan-1-yl)-2-aminoacetic acid (Predicted) Memantine (Established) Rationale for Comparison
Mechanism of Action Non-competitive NMDA receptor antagonistNon-competitive NMDA receptor antagonistShared adamantane core suggests a similar target. The amino acid moiety might influence binding affinity and kinetics.
In Vitro Potency (IC50) To be determinedLow micromolar rangeA direct comparison of IC50 values in NMDA receptor binding assays will establish relative potency.
Neuroprotective Efficacy To be determinedProtects against glutamate-induced excitotoxicityCell-based assays will reveal the concentration-dependent neuroprotective effects of our target compound.
In Vivo Efficacy To be determinedImproves cognitive function in animal models of dementiaAnimal models of neurodegeneration will be crucial to assess the in vivo relevance of in vitro findings.
Blood-Brain Barrier Permeability Predicted to be highHighThe lipophilic adamantane group is expected to facilitate CNS penetration.
Antiviral Activity: An Analogy to Amantadine

Amantadine was one of the first successful antiviral drugs, targeting the M2 ion channel of the influenza A virus.[4][5] While resistance is now widespread, the adamantane scaffold remains a starting point for new antiviral design.

Parameter 2-(Adamantan-1-yl)-2-aminoacetic acid (Predicted) Amantadine (Established) Rationale for Comparison
Mechanism of Action M2 proton channel blockerM2 proton channel blockerThe core aminoadamantane structure is conserved. The amino acid addition could affect channel binding and selectivity.
In Vitro Antiviral Activity (EC50) To be determinedStrain-dependent (micromolar range)Plaque reduction assays will quantify the ability of the compound to inhibit viral replication in cell culture.
Therapeutic Index To be determinedRelatively lowThe ratio of cytotoxicity to antiviral activity will be a key determinant of its potential as a therapeutic agent.

Experimental Protocols for Validation

To empirically test the hypothesized activities of 2-(Adamantan-1-yl)-2-aminoacetic acid, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for a comprehensive evaluation.

Part 1: In Vitro Characterization

1.1. NMDA Receptor Binding Assay

  • Objective: To determine the binding affinity of 2-(Adamantan-1-yl)-2-aminoacetic acid to the NMDA receptor and compare it with Memantine.

  • Methodology:

    • Prepare rat cortical membrane homogenates.

    • Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801).

    • Add increasing concentrations of 2-(Adamantan-1-yl)-2-aminoacetic acid or Memantine (as a positive control).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

1.2. In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

  • Objective: To assess the ability of 2-(Adamantan-1-yl)-2-aminoacetic acid to protect neurons from glutamate-induced cell death.

  • Methodology:

    • Culture primary cortical neurons from embryonic rats.

    • Pre-treat the neuronal cultures with varying concentrations of 2-(Adamantan-1-yl)-2-aminoacetic acid or Memantine for 1 hour.

    • Induce excitotoxicity by exposing the cultures to a high concentration of glutamate for a defined period.

    • After the glutamate exposure, wash the cells and incubate them in a fresh medium containing the test compounds for 24 hours.

    • Assess cell viability using a standard assay such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

    • Determine the EC50 value for neuroprotection.

1.3. Antiviral Plaque Reduction Assay

  • Objective: To evaluate the in vitro antiviral activity of 2-(Adamantan-1-yl)-2-aminoacetic acid against influenza A virus.

  • Methodology:

    • Grow a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

    • Infect the cell monolayers with a known titer of influenza A virus.

    • Overlay the infected cells with an agarose medium containing different concentrations of 2-(Adamantan-1-yl)-2-aminoacetic acid or Amantadine.

    • Incubate the plates for 2-3 days to allow for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

    • Determine the EC50 for antiviral activity.

Part 2: In Vivo Evaluation

2.1. Animal Model of Cerebral Ischemia

  • Objective: To investigate the neuroprotective effects of 2-(Adamantan-1-yl)-2-aminoacetic acid in an in vivo model of stroke.

  • Methodology:

    • Use a rodent model of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model.

    • Administer 2-(Adamantan-1-yl)-2-aminoacetic acid or Memantine (intraperitoneally or intravenously) at different doses either before or after the ischemic insult.

    • After a set reperfusion period (e.g., 24 hours), assess the neurological deficit using a standardized scoring system.

    • Sacrifice the animals and measure the infarct volume in the brain using TTC staining.

    • Compare the infarct volumes and neurological scores between the treated and vehicle control groups.

2.2. Murine Model of Influenza Infection

  • Objective: To determine the in vivo efficacy of 2-(Adamantan-1-yl)-2-aminoacetic acid in treating influenza A virus infection.

  • Methodology:

    • Infect mice intranasally with a sublethal dose of influenza A virus.

    • Administer 2-(Adamantan-1-yl)-2-aminoacetic acid or Amantadine orally or intraperitoneally, starting at a defined time point post-infection.

    • Monitor the mice daily for weight loss and survival.

    • At specific time points, sacrifice a subset of mice and determine the viral titers in the lungs.

    • Compare the survival rates, weight loss, and lung viral titers between the treated and control groups.

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the proposed experimental workflows and the underlying biological pathway, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay NMDA Receptor Binding Assay neuroprotection_assay Neuroprotection Assay (Glutamate Excitotoxicity) binding_assay->neuroprotection_assay Correlates with ischemia_model Cerebral Ischemia Model (MCAO) neuroprotection_assay->ischemia_model Informs antiviral_assay Plaque Reduction Assay (Influenza A) influenza_model Influenza Infection Model antiviral_assay->influenza_model Informs compound 2-(Adamantan-1-yl)-2-aminoacetic acid compound->binding_assay compound->neuroprotection_assay compound->antiviral_assay

Caption: Experimental workflow for characterizing 2-(Adamantan-1-yl)-2-aminoacetic acid.

nmda_pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Neuroprotection Neuroprotection Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Compound 2-(Adamantan-1-yl)-2-aminoacetic acid Compound->NMDA_R Blocks Compound->Neuroprotection

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-(Adamantan-1-yl)-2-aminoacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Adamantane-Containing Amino Acids The adamantane moiety has become a privileged scaffold in drug design due to its unique...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Adamantane-Containing Amino Acids

The adamantane moiety has become a privileged scaffold in drug design due to its unique combination of steric bulk, high lipophilicity, and metabolic stability. When incorporated into amino acids, it can profoundly influence the conformational properties of peptides and enhance their interaction with biological targets. 2-(Adamantan-1-yl)-2-aminoacetic acid, in particular, serves as a crucial intermediate for the synthesis of various therapeutic agents, including antiviral and antidiabetic drugs. The efficient and scalable synthesis of this valuable building block is, therefore, a critical aspect of pharmaceutical research and development. This guide benchmarks the traditional Strecker and Bucherer-Bergs reactions against more contemporary enantioselective and flow chemistry-based approaches, providing a comprehensive overview to aid in the selection of the most appropriate synthetic strategy.

Classical Synthetic Routes: Strecker and Bucherer-Bergs Reactions

The Strecker and Bucherer-Bergs syntheses are long-established, one-pot methods for the preparation of α-amino acids. Both reactions typically start from a carbonyl compound, in this case, 1-adamantanecarboxaldehyde.

The Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding α-amino acid.[1][2] The reaction is typically carried out using a source of ammonia and cyanide.[3]

Reaction Mechanism:

The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine carbon forms the α-aminonitrile intermediate. Finally, acidic or basic hydrolysis of the nitrile group yields the desired α-amino acid.[4]

Strecker_Synthesis Adamantyl_Aldehyde 1-Adamantanecarboxaldehyde Imine Imine Intermediate Adamantyl_Aldehyde->Imine + NH3 - H2O Ammonia NH3 Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide CN- Cyanide->Aminonitrile Amino_Acid 2-(Adamantan-1-yl)-2-aminoacetic acid Aminonitrile->Amino_Acid Hydrolysis Hydrolysis H3O+ Hydrolysis->Amino_Acid

Caption: Strecker Synthesis Workflow.

Experimental Protocol (General):

A typical procedure involves reacting 1-adamantanecarboxaldehyde with an ammonium salt (e.g., NH4Cl) and a cyanide source (e.g., KCN or NaCN) in a suitable solvent, often a mixture of water and an organic solvent like methanol or ethanol.[5] The reaction mixture is stirred at room temperature or with gentle heating. The resulting α-aminonitrile is then isolated and subjected to vigorous hydrolysis with a strong acid (e.g., HCl) or base (e.g., NaOH) to afford the final amino acid.[6]

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that yields hydantoin intermediates, which can then be hydrolyzed to α-amino acids.[7][8] This method utilizes a ketone or aldehyde, ammonium carbonate, and a cyanide source.[9]

Reaction Mechanism:

The reaction begins with the formation of a cyanohydrin from the aldehyde, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. This intermediate then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid derivative, which cyclizes to a 5,5-disubstituted hydantoin. Subsequent hydrolysis of the hydantoin ring yields the α-amino acid.[7][9]

Bucherer_Bergs_Reaction Adamantyl_Aldehyde 1-Adamantanecarboxaldehyde Hydantoin Adamantyl-spiro-hydantoin Adamantyl_Aldehyde->Hydantoin Reagents (NH4)2CO3, KCN Reagents->Hydantoin Amino_Acid 2-(Adamantan-1-yl)-2-aminoacetic acid Hydantoin->Amino_Acid Hydrolysis Hydrolysis H3O+ or OH- Hydrolysis->Amino_Acid

Caption: Bucherer-Bergs Reaction Workflow.

Experimental Protocol (General):

1-Adamantanecarboxaldehyde, potassium cyanide, and ammonium carbonate are heated in a mixture of ethanol and water in a sealed vessel.[9] After the reaction is complete, the resulting hydantoin is isolated and then hydrolyzed under strongly acidic or basic conditions to yield 2-(adamantan-1-yl)-2-aminoacetic acid.

Modern Synthetic Approaches

In recent years, significant efforts have been directed towards developing more efficient, scalable, and enantioselective methods for the synthesis of non-proteinogenic amino acids.

Enantioselective Synthesis (Walsh Method)

A highly enantioselective method for the synthesis of both D and L α-amino acids, including (1-adamantyl)glycine, has been developed by the Walsh group.[10][11] This approach circumvents the production of racemic mixtures, which is a major drawback of the classical methods.

Reaction Principle:

This method involves the catalytic asymmetric vinylation of aldehydes to produce allylic alcohols, which are then converted to allylic amines via an Overman rearrangement. Subsequent oxidative cleavage of the allylic amine furnishes the desired amino acid with high enantiomeric excess.[11]

Enantioselective_Synthesis Adamantyl_Aldehyde 1-Adamantanecarboxaldehyde Allylic_Alcohol Chiral Allylic Alcohol Adamantyl_Aldehyde->Allylic_Alcohol [Catalyst] Asymmetric_Vinylation Catalytic Asymmetric Vinylation Asymmetric_Vinylation->Allylic_Alcohol Allylic_Amine Chiral Allylic Amine Allylic_Alcohol->Allylic_Amine Overman_Rearrangement Overman Rearrangement Overman_Rearrangement->Allylic_Amine Amino_Acid Enantiopure 2-(Adamantan-1-yl)-2-aminoacetic acid Allylic_Amine->Amino_Acid Oxidative_Cleavage Oxidative Cleavage Oxidative_Cleavage->Amino_Acid

Caption: Enantioselective Synthesis Workflow.

Experimental Protocol (Key Steps):

The synthesis begins with the asymmetric vinylation of 1-adamantanecarboxaldehyde using a chiral catalyst. The resulting chiral allylic alcohol is then converted to the corresponding trichloroacetimidate, which undergoes a thermal[10][10]-sigmatropic rearrangement (Overman rearrangement) to afford a chiral allylic trichloroacetamide. Hydrolysis of the trichloroacetamide followed by oxidative cleavage of the double bond yields the enantiomerically enriched amino acid.

Flow Chemistry Synthesis (Ley and Baxendale Method)

A continuous flow-based synthesis of 2-aminoadamantane-2-carboxylic acid has been developed by the Ley and Baxendale groups, offering a scalable and safe process.[3]

Reaction Principle:

This approach utilizes a multi-step sequence performed in a continuous flow reactor, which allows for precise control over reaction parameters and safe handling of hazardous reagents and intermediates. The process involves a modified Bucherer-Bergs reaction under high temperature and pressure.

Flow_Chemistry_Synthesis Adamantanone Adamantan-2-one Flow_Reactor Flow Reactor Adamantanone->Flow_Reactor Hydantoin_Formation Hydantoin Formation (High T, P) Flow_Reactor->Hydantoin_Formation NaCN, (NH4)2CO3 In_line_Hydrolysis In-line Hydrolysis Hydantoin_Formation->In_line_Hydrolysis NaOH Amino_Acid 2-Aminoadamantane-2-carboxylic acid In_line_Hydrolysis->Amino_Acid

Caption: Flow Chemistry Synthesis Workflow.

Experimental Protocol (Key Steps):

A solution of adamantan-2-one in ethanol is mixed with an aqueous solution of sodium cyanide and ammonium carbonate and pumped through a heated flow reactor. The reaction is performed at elevated temperatures (e.g., 150 °C) and pressures to accelerate the reaction rate. The output from the reactor, containing the hydantoin intermediate, is then directly subjected to in-line hydrolysis with a strong base (e.g., NaOH) at a higher temperature (e.g., 175 °C) to yield the final amino acid. The continuous nature of the process allows for the production of significant quantities of the product in a short amount of time.

Benchmarking Analysis

The choice of synthetic method for 2-(adamantan-1-yl)-2-aminoacetic acid depends on several factors, including the desired scale of production, the need for enantiopurity, available equipment, and safety considerations.

FeatureStrecker SynthesisBucherer-Bergs ReactionEnantioselective Synthesis (Walsh)Flow Chemistry Synthesis (Ley/Baxendale)
Starting Material 1-Adamantanecarboxaldehyde1-Adamantanecarboxaldehyde1-AdamantanecarboxaldehydeAdamantan-2-one
Key Reagents NH4Cl, KCN/NaCN, Acid/Base(NH4)2CO3, KCN/NaCN, Acid/BaseChiral catalyst, Vinylation reagents, Oxidizing agentNaCN, (NH4)2CO3, NaOH
Product Racemic α-amino acidRacemic α-amino acidEnantiopure α-amino acidRacemic α-amino acid
Yield Moderate to goodModerate to goodGoodHigh (up to 94% for hydantoin, 71% for hydrolysis)[9]
Scalability ModerateModeratePotentially challengingHigh
Safety Concerns Use of toxic cyanidesUse of toxic cyanidesUse of various reagents, some potentially hazardousUse of toxic cyanides, but contained in a closed system
Advantages One-pot, well-establishedOne-pot, well-establishedProvides enantiopure productScalable, safe, high-yielding
Disadvantages Produces racemic mixture, use of toxic reagentsProduces racemic mixture, use of toxic reagentsMulti-step, requires specialized catalystsRequires specialized flow chemistry equipment

Practical Considerations and Future Outlook

For Classical Methods: The primary drawback of the Strecker and Bucherer-Bergs reactions is the formation of a racemic mixture, necessitating a subsequent resolution step to obtain enantiomerically pure compounds, which adds to the overall cost and reduces the overall yield. Furthermore, the use of highly toxic cyanide salts requires stringent safety precautions.[9][12]

For Modern Methods: The enantioselective synthesis developed by Walsh and his group represents a significant advancement, directly providing access to enantiopure adamantane-containing amino acids.[10][11] This is particularly crucial for pharmaceutical applications where often only one enantiomer is biologically active. However, the multi-step nature of this synthesis and the need for specialized chiral catalysts may present challenges for large-scale production.

The flow chemistry approach offers a compelling solution for the safe and scalable synthesis of the racemic amino acid.[3] The enclosed nature of the flow reactor minimizes exposure to hazardous materials, and the precise control over reaction conditions leads to high yields and purity. While this method also produces a racemic mixture, its efficiency and safety make it an attractive option for producing large quantities of the racemate, which can then be resolved.

Future Perspectives: The development of a continuous flow process for the enantioselective synthesis of 2-(adamantan-1-yl)-2-aminoacetic acid would represent a major breakthrough, combining the advantages of both modern approaches. Furthermore, exploring enzymatic or biocatalytic methods could offer a greener and more sustainable alternative to traditional chemical syntheses.

Conclusion

The synthesis of 2-(adamantan-1-yl)-2-aminoacetic acid can be achieved through various methods, each with its own set of advantages and disadvantages. The classical Strecker and Bucherer-Bergs reactions are reliable for producing the racemic amino acid on a laboratory scale. For applications requiring enantiopure material, the enantioselective method developed by Walsh is the preferred choice. For large-scale production of the racemic compound with enhanced safety, the flow chemistry approach by Ley and Baxendale is a superior alternative. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or manufacturing campaign, balancing the need for enantiopurity, scalability, cost-effectiveness, and safety.

References

  • NROChemistry. Strecker Synthesis. NROChemistry. Accessed January 12, 2026. [Link]

  • Baxendale, I. R.; Ley, S. V.; et al. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Org. Process Res. Dev.2012, 16 (5), 798–810.
  • Chen, Y. K.; Lurain, A. E.; Walsh, P. J. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. J. Am. Chem. Soc.2002, 124 (41), 12225–12231.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Accessed January 12, 2026. [Link]

  • Wikipedia. Strecker amino acid synthesis. Wikipedia. Accessed January 12, 2026. [Link]

  • ResearchGate. Selected chemical routes toward synthesis of α‐amino acids. A=Strecker... ResearchGate. Accessed January 12, 2026. [Link]

  • Gałuszka, A.; Migaszewski, Z.; Namieśnik, J. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. J. Clean. Prod.2013, 57, 1-11.
  • Sheldon, R. A. Green Chemistry Metrics. Green Chem.2009, 11, 13-24.
  • Durham University. Professor Ian Baxendale. Durham University. Accessed January 12, 2026. [Link]

  • Baxendale Group. Baxendale Publications. Baxendale Group. Accessed January 12, 2026. [Link]

  • Battilocchio, C.; Baxendale, I. R.; Biava, M.; Kitching, M. O.; Ley, S. V. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Org. Process Res. Dev.2012, 16 (5), 798-810.
  • Semantic Scholar. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Semantic Scholar. Accessed January 12, 2026. [Link]

  • ResearchGate. Synthesis of diacetylamino and diamino derivatives of adamantane series. ResearchGate. Accessed January 12, 2026. [Link]

  • Wikipedia. Bucherer–Bergs reaction. Wikipedia. Accessed January 12, 2026. [Link]

  • Cambridge University Press. Bucherer-Bergs Reaction. Cambridge University Press. Accessed January 12, 2026. [Link]

  • Organic Chemistry Portal. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • MDPI. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules2020, 25(17), 3989.
  • PubMed. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors-In Vitro, In Silico and QSAR Studies. PubMed. Accessed January 12, 2026. [Link]

  • Google Patents. WO2006010362A1 - Amino adamantane derivatives, methods for the production and use thereof.
  • Wikipedia. Strecker amino acid synthesis. Wikipedia. Accessed January 12, 2026. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Accessed January 12, 2026. [Link]

  • Chemisty LibreTexts. Strecker Amino Acid Synthesis Mechanism & Examples. Chemistry LibreTexts. Accessed January 12, 2026. [Link]

  • Ley, S. V.; Baxendale, I. R.; et al. The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor. Angew. Chem. Int. Ed.2011, 50 (5), 1162-1165.
  • Kappe, C. O.; et al. Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett2015, 26 (18), 2533-2537.
  • University of Pennsylvania. Publications | Patrick Walsh Group. University of Pennsylvania. Accessed January 12, 2026. [Link]

  • ResearchGate. A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. ResearchGate. Accessed January 12, 2026. [Link]

  • ResearchGate. Synthesis of 1-adamantyl-4-alkyl-1H-1,2,3-triazoles under thermal and microwave conditions. ResearchGate. Accessed January 12, 2026. [Link]

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Validation

A Head-to-Head Comparison of Adamantylglycine Enantiomers: A Guide for Researchers

In the landscape of medicinal chemistry, the adamantane moiety stands out for its unique lipophilic and rigid structure, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Adaman...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the adamantane moiety stands out for its unique lipophilic and rigid structure, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Adamantylglycine, a non-canonical amino acid bearing this cage-like structure, presents a fascinating case study in stereochemistry, where the spatial arrangement of its substituents can profoundly influence biological activity. This guide provides a comprehensive head-to-head comparison of the (R)- and (S)-enantiomers of adamantylglycine, offering insights into their synthesis, separation, and potential differential biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these chiral building blocks.

The Significance of Chirality in Adamantylglycine

Chirality is a fundamental concept in drug design and development, as enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[3] The three-dimensional structure of a molecule dictates its interaction with chiral biological targets such as enzymes and receptors. Therefore, the separation and individual characterization of adamantylglycine enantiomers are crucial steps in unlocking their full therapeutic potential. While one enantiomer may be responsible for the desired therapeutic effect, the other could be inactive, less active, or even contribute to undesirable side effects.[4]

Synthesis and Chiral Resolution of Adamantylglycine Enantiomers

The preparation of enantiomerically pure adamantylglycine is a key challenge that can be addressed through two main strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a single enantiomer. One reported method for the synthesis of (S)-1-adamantylglycine involves a diastereoselective Grignard-to-nitrone addition, a technique that can be adapted to produce the (R)-enantiomer as well.[2]

Resolution of Racemic Adamantylglycine

The resolution of a racemic mixture remains a widely used and effective method for obtaining both enantiomers. This typically involves the use of a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties, such as solubility.

Experimental Protocol: Resolution of N-Boc-3-hydroxyadamantylglycine

This protocol describes the resolution of racemic N-Boc-3-hydroxyadamantylglycine, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin.[5][6][7]

Materials:

  • Racemic N-Boc-3-hydroxyadamantylglycine

  • Quinidine (for isolation of the (S)-enantiomer)

  • Quinine (for isolation of the (R)-enantiomer)

  • Appropriate solvent (e.g., methanol, ethanol)

  • Acid and Base for salt formation and liberation (e.g., HCl, NaOH)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic N-Boc-3-hydroxyadamantylglycine in a suitable solvent.

    • Add an equimolar amount of the chiral resolving agent (quinidine for the (S)-enantiomer or quinine for the (R)-enantiomer).

    • Stir the mixture to allow for the formation of diastereomeric salts.

  • Fractional Crystallization:

    • Induce crystallization by cooling the solution or by slow evaporation of the solvent.

    • The less soluble diastereomeric salt will precipitate out of the solution.

    • Collect the crystals by filtration.

  • Liberation of the Enantiomer:

    • Dissolve the collected diastereomeric salt in a suitable solvent.

    • Add an acid or base to break the salt and liberate the free amino acid derivative.

    • Extract the enantiomerically enriched N-Boc-3-hydroxyadamantylglycine.

  • Determination of Enantiomeric Purity:

    • Analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Diagram: Chiral Resolution Workflow

G racemate Racemic Adamantylglycine diastereomers Mixture of Diastereomers racemate->diastereomers + resolving_agent Chiral Resolving Agent (e.g., Quinidine/Quinine) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation diastereomer_S Diastereomer (S-form) separation->diastereomer_S Less Soluble diastereomer_R Diastereomer (R-form) separation->diastereomer_R More Soluble liberation_S Liberation of (S)-Enantiomer diastereomer_S->liberation_S liberation_R Liberation of (R)-Enantiomer diastereomer_R->liberation_R enantiomer_S (S)-Adamantylglycine liberation_S->enantiomer_S enantiomer_R (R)-Adamantylglycine liberation_R->enantiomer_R

Caption: Workflow for the chiral resolution of adamantylglycine.

Enzymatic Resolution

Enzymatic methods offer a green and highly selective alternative for chiral resolution. For instance, phenylalanine dehydrogenase has been utilized in the reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid to produce (S)-N-Boc-3-hydroxyadamantylglycine.[7] Lipases are another class of enzymes that can be employed for the kinetic resolution of racemic amines through selective acylation or deacylation.[8][9]

Physicochemical and Biological Activity Comparison

While direct, head-to-head comparative studies on the biological activities of adamantylglycine enantiomers are not extensively reported in the public domain, we can infer potential differences based on studies of their derivatives and the general principles of stereopharmacology.

Property(R)-Adamantylglycine(S)-AdamantylglycineRationale/Supporting Evidence
Synthesis Can be obtained via resolution of the racemate using quinine.[6][7]Can be synthesized diastereoselectively or obtained via resolution using quinidine.[2][6][7]Specific chiral resolving agents show selectivity for one enantiomer over the other.
Biological Target Interaction Likely to exhibit different binding affinities and efficacies at chiral biological targets compared to the (S)-enantiomer.(S)-adamantylglycine has been shown to be a high-affinity binding motif for cucurbit[7]uril.[10][11][12][13]The three-dimensional arrangement of atoms is critical for molecular recognition by receptors and enzymes.
Immunostimulatory Activity Diastereomers of adamantyl-containing peptides (derived from racemic adamantylglycine) showed different immunostimulating activities.[14]Diastereomers of adamantyl-containing peptides (derived from racemic adamantylglycine) showed different immunostimulating activities.[14]The stereochemistry of the adamantylglycine moiety likely influences the overall conformation of the peptide and its interaction with immune receptors.
Pharmacokinetics Expected to have a different pharmacokinetic profile (ADME) from the (S)-enantiomer.Expected to have a different pharmacokinetic profile (ADME) from the (R)-enantiomer.Enantiomers can be metabolized at different rates and may exhibit different protein binding and distribution characteristics.
Cytotoxicity Potential for differential cytotoxicity compared to the (S)-enantiomer.Potential for differential cytotoxicity compared to the (R)-enantiomer.Studies on other chiral molecules have demonstrated significant differences in the cytotoxicity of enantiomers.[4][15][16]

Experimental Protocols for Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee).

Experimental Protocol: Chiral HPLC Separation of Adamantylglycine Enantiomers

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).[17][18]

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific CSP and analyte.[19]

  • Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be used to improve peak shape and resolution.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the adamantylglycine sample (racemic mixture or a single enantiomer) in the mobile phase.

  • Injection: Inject a small volume of the sample onto the column.

  • Chromatographic Separation: The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis: Determine the retention times and peak areas for each enantiomer to calculate the enantiomeric excess.

Diagram: Chiral HPLC Separation Principle

G racemic_mixture Racemic Mixture ((R)- and (S)-Adamantylglycine) chiral_column Chiral Stationary Phase racemic_mixture->chiral_column separation Differential Interaction chiral_column->separation enantiomer_S (S)-Enantiomer (Elutes Faster/Slower) separation->enantiomer_S enantiomer_R (R)-Enantiomer (Elutes Slower/Faster) separation->enantiomer_R detector Detector enantiomer_S->detector enantiomer_R->detector chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram

Caption: Principle of enantiomeric separation by chiral HPLC.

Future Perspectives and Conclusion

The exploration of adamantylglycine enantiomers is a promising avenue for the development of novel therapeutics. While this guide has synthesized the available information on their synthesis and separation, a clear gap exists in the literature regarding direct, comparative biological studies. Future research should focus on:

  • Head-to-head screening: Conducting comprehensive in vitro and in vivo studies to compare the pharmacological and toxicological profiles of (R)- and (S)-adamantylglycine. This could include receptor binding assays, enzyme inhibition assays, cytotoxicity studies, and evaluation of their effects on ion channels.[20][21][22][23]

  • Pharmacokinetic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer individually.

  • Structure-Activity Relationship (SAR) studies: Incorporating both (R)- and (S)-adamantylglycine into peptide and small molecule libraries to elucidate the impact of stereochemistry on the activity of the resulting compounds.

References

  • The Role of Adamantane Deriv
  • A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. (URL: [Link])

  • A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. (URL: [Link])

  • Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. (URL: [Link])

  • Cytotoxicity of the enantiomers of 3 and 4 in human tumor cell lines, as determined by inhibition of proliferation. (URL: [Link])

  • Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile. (URL: [Link])

  • Influence of mannosylation on immunostimulating activity of adamant-1-yl tripeptide. (URL: [Link])

  • Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. (URL: [Link])

  • HPLC separation of enantiomers using chiral stationary phases. (URL: [Link])

  • Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. (URL: [Link])

  • Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. (URL: [Link])

  • Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. (URL: [Link])

  • Chiral HPLC Separations. (URL: [Link])

  • Playing with Selectivity for Optimal Chiral Separation. (URL: [Link])

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (URL: [Link])

  • Chiral HPLC separation: strategy and approaches. (URL: [Link])

  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. (URL: [Link])

  • An introduction to enantiomers in psychopharmacology. (URL: [Link])

  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. (URL: [Link])

  • In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine. (URL: [Link])

  • The cytotoxicity study of praziquantel enantiomers. (URL: [Link])

  • Differences in mutagenicity and cytotoxicity of (+)- and (-)-benzo[a]pyrene 4,5-oxide: a synergistic interaction of enantiomers. (URL: [Link])

  • Ion Channels as Drug Targets: The Next GPCRs. (URL: [Link])

  • Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels. (URL: [Link])

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Comparative

A Researcher's Guide to Elucidating the Mechanism of Action of 2-(Adamantan-1-yl)-2-aminoacetic acid: A Comparative Approach

For drug discovery and development professionals, definitively confirming the mechanism of action (MoA) of a novel compound is a critical milestone. This guide provides a comprehensive, technically-grounded framework for...

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, definitively confirming the mechanism of action (MoA) of a novel compound is a critical milestone. This guide provides a comprehensive, technically-grounded framework for researchers investigating 2-(Adamantan-1-yl)-2-aminoacetic acid. Drawing from the well-established pharmacology of related adamantane derivatives, such as Memantine and Amantadine, we will outline a series of experiments to test the hypothesis that this compound primarily functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. This guide will also explore potential secondary mechanisms, ensuring a thorough characterization of its pharmacological profile.

The adamantane moiety is a key pharmacophore in several clinically significant drugs targeting the central nervous system. Its bulky, lipophilic nature is thought to contribute to enhanced binding affinity, stability, and bioavailability for neurological targets.[1][2][3] Both Memantine and Amantadine, which share this structural feature, are known to be uncompetitive antagonists of the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity and neuronal function.[4][5][6][7] Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9][10] Therefore, it is a logical starting point to investigate whether 2-(Adamantan-1-yl)-2-aminoacetic acid shares this primary mechanism.

This guide will provide detailed protocols for a tiered experimental approach, from initial receptor binding assays to functional cellular assays. We will also present comparative data with well-characterized NMDA receptor antagonists to provide context for the experimental outcomes.

Part 1: Primary Target Engagement - Is it an NMDA Receptor Antagonist?

The first phase of our investigation focuses on determining if and how 2-(Adamantan-1-yl)-2-aminoacetic acid interacts with the NMDA receptor.

The initial step is to perform competitive radioligand binding assays to determine the affinity of 2-(Adamantan-1-yl)-2-aminoacetic acid for the NMDA receptor ion channel. A commonly used radioligand for the PCP binding site within the NMDA receptor channel is [³H]MK-801.

Experimental Protocol: [³H]MK-801 Competitive Binding Assay

  • Preparation of Synaptic Membranes: Prepare synaptic membranes from rat forebrain tissue. Homogenize the tissue in ice-cold sucrose buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous glutamate and other interfering substances.

  • Assay Setup: In a 96-well plate, combine the synaptic membrane preparation, the radioligand [³H]MK-801 at a concentration near its Kd, and varying concentrations of the test compound (2-(Adamantan-1-yl)-2-aminoacetic acid), a known competitor (e.g., unlabeled MK-801 for determining non-specific binding), and a vehicle control.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]MK-801 against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Expected Data and Comparison:

CompoundIC₅₀ (nM) for [³H]MK-801 displacementKi (nM)
MK-801 (Positive Control)52.5
Memantine (Comparative Compound)500250
2-(Adamantan-1-yl)-2-aminoacetic acidTo be determinedTo be determined

A lower Ki value indicates a higher binding affinity. Comparing the Ki of our test compound to that of Memantine will provide initial insights into its potency as an NMDA receptor channel blocker.

While binding assays confirm physical interaction, electrophysiological techniques are essential to characterize the functional consequences of this binding. Whole-cell patch-clamp recordings from cultured neurons or Xenopus oocytes expressing specific NMDA receptor subunits will reveal the nature of the antagonism (e.g., competitive, non-competitive, uncompetitive) and its voltage dependency.

Experimental Workflow: Electrophysiological Characterization

G cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Compound Application & Data Acquisition cluster_3 Data Analysis prep Culture primary neurons or transfect HEK293 cells with NMDA receptor subunits patch Establish whole-cell patch-clamp configuration prep->patch apply_agonist Apply NMDA and glycine to elicit an inward current patch->apply_agonist apply_compound Co-apply varying concentrations of 2-(Adamantan-1-yl)-2-aminoacetic acid apply_agonist->apply_compound record_current Record changes in NMDA-evoked current amplitude apply_compound->record_current voltage_protocol Apply a voltage ramp to assess voltage-dependency record_current->voltage_protocol analyze Determine IC₅₀ and mechanism of inhibition voltage_protocol->analyze

Experimental workflow for electrophysiological characterization.

Data Interpretation:

  • Uncompetitive Antagonism: If 2-(Adamantan-1-yl)-2-aminoacetic acid is an uncompetitive antagonist like Memantine, its blocking effect will be more pronounced at depolarized membrane potentials (voltage-dependent block).[6] The IC₅₀ for current inhibition will decrease as the membrane potential becomes more positive.

  • Use-Dependency: For an open-channel blocker, the inhibitory effect should be "use-dependent," meaning the block will be more effective when the NMDA receptor channel is open. This can be tested by applying the compound during repeated applications of the agonist.

Part 2: Cellular and Downstream Effects

Confirming target engagement at the molecular level is the first step. The next is to assess the compound's effects in a cellular context, particularly its ability to protect against excitotoxicity.

An in vitro neuroprotection assay using primary neuronal cultures can determine if 2-(Adamantan-1-yl)-2-aminoacetic acid can protect neurons from NMDA-induced excitotoxicity.

Experimental Protocol: NMDA-Induced Excitotoxicity Assay

  • Cell Culture: Plate primary cortical or hippocampal neurons and allow them to mature in vitro.

  • Compound Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of 2-(Adamantan-1-yl)-2-aminoacetic acid, Memantine (positive control), or vehicle for a specified period.

  • Excitotoxic Insult: Expose the cultures to a high concentration of NMDA for a short duration to induce excitotoxicity.

  • Washout and Recovery: Wash out the NMDA and the test compounds and return the cells to their normal culture medium.

  • Assessment of Cell Viability: After 24 hours, assess neuronal viability using a quantitative method such as the lactate dehydrogenase (LDH) assay (measuring cell death) or the MTT assay (measuring metabolic activity of viable cells).

  • Data Analysis: Plot cell viability against the concentration of the test compound to determine the EC₅₀ for neuroprotection.

Comparative Neuroprotective Efficacy:

CompoundEC₅₀ for Neuroprotection (µM)
Memantine1.5
2-(Adamantan-1-yl)-2-aminoacetic acidTo be determined

A lower EC₅₀ value indicates greater potency in protecting neurons from excitotoxic damage.

Part 3: Exploring Secondary Mechanisms - Beyond NMDA Receptor Antagonism

Given the complex pharmacology of Amantadine, which also affects dopaminergic systems, it is prudent to investigate whether 2-(Adamantan-1-yl)-2-aminoacetic acid has off-target effects.[11][12][13][14]

To investigate potential effects on the dopamine system, we can perform binding and functional uptake assays using cells expressing the dopamine transporter.

Experimental Approach:

  • [³H]WIN 35,428 Binding Assay: A competitive binding assay using the radioligand [³H]WIN 35,428 to assess the affinity of the test compound for the dopamine transporter.

  • [³H]Dopamine Uptake Assay: A functional assay to measure the ability of the compound to inhibit the reuptake of dopamine into cells expressing DAT.

A significant affinity or inhibition in these assays would suggest a more complex MoA, similar to Amantadine.

Signaling Pathway of Adamantane Derivatives:

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Cellular Response Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Activates Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Excitotoxicity Excitotoxicity Ca_channel->Excitotoxicity Excessive influx leads to Neuroprotection Neuroprotection Dopaminergic_Signaling Dopaminergic Signaling D_Receptor->Dopaminergic_Signaling Adamantane_Derivative 2-(Adamantan-1-yl)- 2-aminoacetic acid Adamantane_Derivative->DAT Inhibits? (Secondary Hypothesis) Adamantane_Derivative->Ca_channel Blocks (Hypothesized) Adamantane_Derivative->Neuroprotection Promotes

Hypothesized signaling pathways for 2-(Adamantan-1-yl)-2-aminoacetic acid.

Conclusion

This guide outlines a systematic and comparative approach to elucidate the mechanism of action of 2-(Adamantan-1-yl)-2-aminoacetic acid. By starting with the most probable hypothesis based on its structural similarity to known drugs—NMDA receptor antagonism—and then expanding to investigate other potential targets, researchers can build a comprehensive pharmacological profile of this compound. The provided experimental protocols and comparative data tables serve as a robust framework for this investigation, ensuring scientific rigor and facilitating the interpretation of results. The ultimate goal is to move beyond speculation and provide definitive, data-driven confirmation of how this promising molecule exerts its effects at the molecular and cellular levels.

References

  • Mechanism of action of memantine. PubMed.[Link]

  • Amantadine - Wikipedia. Wikipedia.[Link]

  • Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall.[Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI.[Link]

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists | ACS Chemical Neuroscience. ACS Publications.[Link]

  • What is the mechanism of Amantadine Hydrochloride? Patsnap Synapse.[Link]

  • What is the mechanism of action (MOA) of memantine? Dr.Oracle.[Link]

  • The mechanism of action of amantadine in Parkinsonism: a review. ResearchGate.[Link]

  • What is the mechanism of action for Amantadine and should it be tapered off? Dr.Oracle.[Link]

  • What is the mechanism of Memantine hydrochloride? Patsnap Synapse.[Link]

  • Memantine: Uses, Dosage, Side Effects, Warnings. Drugs.com.[Link]

  • Memantine's Unique Mechanism of Action Uncovered. Medscape.[Link]

  • NMDA receptor antagonist - Wikipedia. Wikipedia.[Link]

  • NMDA receptor antagonists. A new therapeutic approach for Alzheimer's disease. PubMed.[Link]

  • Pharmacology of NMDA Receptors. ResearchGate.[Link]

  • (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride. MySkinRecipes.[Link]

  • 2-(Adamantan-1-Yl)-2-Aminoacetic Acid. MySkinRecipes.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 2-(Adamantan-1-yl)-2-aminoacetic acid

Welcome to a comprehensive guide for researchers, scientists, and drug development professionals on navigating the experimental complexities of 2-(Adamantan-1-yl)-2-aminoacetic acid. The unique properties of the adamanta...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide for researchers, scientists, and drug development professionals on navigating the experimental complexities of 2-(Adamantan-1-yl)-2-aminoacetic acid. The unique properties of the adamantane moiety—a rigid, lipophilic cage—make it an invaluable pharmacophore in modern medicinal chemistry, enhancing drug stability, bioavailability, and target engagement.[1] However, this same structural complexity can introduce significant challenges in experimental reproducibility.

This guide moves beyond simple protocols. It delves into the causality behind experimental choices, offering a framework for self-validating your work to ensure that your results are both accurate and reproducible. We will explore the critical aspects of synthesis, purification, and characterization, compare the title compound to relevant alternatives, and provide robust experimental workflows.

The Core Challenge: Synthesis and Purification as the Primary Source of Variability

The experimental journey with 2-(Adamantan-1-yl)-2-aminoacetic acid begins with its synthesis. Unlike simpler amino acids, adamantane derivatives present unique synthetic hurdles. The high chemical stability of the adamantane core, particularly its C-H bonds, makes regioselective functionalization a non-trivial task that can lead to complex product mixtures.[2] Reproducibility issues almost invariably trace back to inconsistencies in the purity and characterization of the starting material.

A common and effective method for synthesizing α-amino acids is the Strecker synthesis. Below is a detailed protocol adapted for 2-(Adamantan-1-yl)-2-aminoacetic acid, with an emphasis on the critical control points that govern reproducibility.

Experimental Protocol: Modified Strecker Synthesis

Objective: To synthesize 2-(Adamantan-1-yl)-2-aminoacetic acid from 1-adamantanecarboxaldehyde.

Materials:

  • 1-Adamantanecarboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

Part A: Formation of the α-Aminonitrile

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 1-adamantanecarboxaldehyde in 100 mL of methanol.

  • Addition of Reagents: To this solution, add a solution of 1.2 equivalents of ammonium chloride in 20 mL of water, followed by the slow, portion-wise addition of 1.1 equivalents of sodium cyanide.

    • Causality Insight: The slow addition of cyanide is critical to control the exothermicity of the reaction and prevent the formation of side products. This step forms the intermediate α-aminonitrile.

  • Reaction Monitoring: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot indicates reaction completion.

    • Trustworthiness Check: Inconsistent reaction times are a major source of irreproducibility. Always monitor to completion rather than relying on a fixed duration.

Part B: Hydrolysis to the Amino Acid

  • Acid Hydrolysis: Carefully add 50 mL of concentrated hydrochloric acid to the reaction mixture.

    • Safety Warning: This step generates toxic HCN gas and must be performed in a well-ventilated fume hood.

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) for 12-18 hours. This hydrolyzes the nitrile group to a carboxylic acid.

  • Workup: After cooling to room temperature, neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 6-7. The crude amino acid will precipitate.

    • Causality Insight: The isoelectric point of the amino acid is where its solubility is lowest. Careful pH control is essential for maximizing yield during precipitation.

  • Purification: Filter the crude solid and wash it with cold water, followed by diethyl ether to remove unreacted aldehyde and other organic impurities. For highest purity, recrystallization from a water/ethanol mixture is required.[3]

Workflow for Synthesis and Quality Control

To ensure that each batch of synthesized material is identical, a rigorous, self-validating workflow is essential.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Quality Control & Validation A Step 1: α-Aminonitrile Formation (Adamantane Aldehyde + NH4Cl + NaCN) B Step 2: In-situ Reaction Monitoring (TLC Analysis) A->B 24h @ RT C Step 3: Acid Hydrolysis (Reflux with conc. HCl) B->C Proceed if aldehyde consumed D Step 4: Neutralization & Precipitation (Adjust pH to ~6.5) C->D E Step 5: Filtration & Washing (H2O, Diethyl Ether) D->E F Step 6: Recrystallization (Water/Ethanol) E->F G Characterization: - 1H & 13C NMR - Mass Spectrometry - FTIR F->G H H G->H Confirm Structure I Batch Release for Biological Assays H->I Confirm Purity

Caption: Workflow for reproducible synthesis and validation.

Characterization: The Unambiguous Identity and Purity Benchmark

Once synthesized, the identity and purity of 2-(Adamantan-1-yl)-2-aminoacetic acid must be unequivocally confirmed. Relying on a single analytical technique is insufficient. A multi-pronged approach is necessary for a self-validating system.

Analytical Technique Purpose Expected Result / Key Feature Reference
¹H NMR Structural ConfirmationSignals corresponding to the adamantane cage protons (typically broad multiplets between 1.5-2.2 ppm) and the alpha-proton.[4][5]
¹³C NMR Structural ConfirmationResonances for the adamantane carbons (28-40 ppm range), the alpha-carbon, and the carboxyl carbon (>170 ppm).[4]
Mass Spectrometry (MS) Molecular Weight Verification[M+H]⁺ ion at m/z 210.1494 for C₁₂H₁₉NO₂.[6]
FTIR Spectroscopy Functional Group IdentificationCharacteristic stretches for N-H (amine), C=O (carboxylic acid), and C-H (alkane) bonds.[7]
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single, sharp peak with >98% area under the curve. The method must be validated for potential impurities.[8]
Elemental Analysis Purity and CompositionExperimental percentages of C, H, and N must be within ±0.4% of the theoretical values for C₁₂H₁₉NO₂.[3]

Comparative Analysis: Is 2-(Adamantan-1-yl)-2-aminoacetic acid the Optimal Choice?

The title compound is one of many adamantane-containing amino acids. The choice of which analogue to use depends critically on the research application. Other derivatives may offer advantages in solubility, target specificity, or synthetic accessibility.[9][10]

Compound Structure Highlights Key Advantages Potential Drawbacks Primary Application Area
2-(Adamantan-1-yl)-2-aminoacetic acid Direct attachment of the amino acid moiety to the adamantane cage.High lipophilicity, structurally rigid, serves as a core building block.[11][12]Low aqueous solubility, synthesis can be challenging.[13]Neurological disorders, enzyme inhibition.[11]
Rimantadine-Glycine Conjugate Adamantane linked to glycine via an ethylamine bridge.Improved aqueous solubility compared to the parent rimantadine, potentially altered target engagement.[9]More flexible structure, multi-step synthesis.Antiviral (Influenza A).[9]
Histidine-Containing Adamantane Derivative (H-His-Rem) Adamantane linked to the amino acid histidine.Potentially improved cell permeability and target interactions; low toxicity reported.[10]More complex synthesis, potential for multiple side reactions.Antiviral (Avian Influenza H5N1).[10]
2-Aminoadamantane-2-carboxylic acid Amino and carboxyl groups are on the same tertiary carbon of the adamantane cage.Unique gem-disubstituted pattern, acts as a transport mediator.[3]Synthesis requires specific precursors and can be complex.[3]Transport studies, neurokinin antagonists.[14]

Downstream Application: A Protocol for a Competitive Radioligand Binding Assay

The ultimate test of reproducibility is in a functional biological assay. Impurities from synthesis can lead to artifacts, such as non-specific binding or altered dose-response curves.

Objective: To determine the binding affinity (Ki) of 2-(Adamantan-1-yl)-2-aminoacetic acid for the glycine binding site of the NMDA receptor.[15]

Materials:

  • Cell membranes expressing the NMDA receptor (e.g., from transfected HEK293 cells).

  • [³H]-MDL105,519 (a high-affinity glycine site antagonist radioligand).

  • 2-(Adamantan-1-yl)-2-aminoacetic acid (validated, >98% purity).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like Glycine).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 2-(Adamantan-1-yl)-2-aminoacetic acid in the assay buffer. Perform a serial dilution to create a range of concentrations for the competition curve (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer

    • Cell membranes (e.g., 50-100 µg of protein per well)

    • [³H]-MDL105,519 at a concentration near its Kd (e.g., 3 nM).[15]

    • Varying concentrations of the test compound (or buffer for total binding, or non-specific control).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Causality Insight: Incubation time and temperature must be optimized and kept consistent across all experiments to ensure equilibrium is reached without receptor degradation.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).

Logical Flow for a Reproducible Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation A Validate Compound Purity (HPLC >98%) B Prepare Serial Dilutions A->B C Combine Reagents: Membranes + Radioligand + Test Compound D Incubate to Equilibrium (Controlled Time & Temp) C->D E Rapid Filtration & Washing D->E F Quantify Radioactivity E->F G Calculate Specific Binding F->G H Plot Competition Curve G->H I Non-linear Regression (IC50 -> Ki) H->I J Statistical Analysis (n ≥ 3 independent experiments) I->J

Caption: Logical workflow for a binding assay.

By rigorously controlling the synthesis, purification, and characterization of 2-(Adamantan-1-yl)-2-aminoacetic acid and applying systematic, validated protocols in downstream applications, researchers can overcome the inherent challenges of working with this potent but complex molecule. This commitment to scientific integrity is the bedrock of reproducible and trustworthy results.

References

  • Zarubaev, V. V., et al. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(23), 4268. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Adamantan-1-yl)-2-aminoacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Shirokikh, I. N., et al. (2014). Amino acid derivatives of adamantane carbocycle are capable of inhibiting replication of highly virulent avian influenza A/H5N1 virus. Bulletin of Experimental Biology and Medicine, 157(1), 62–65. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride. Retrieved from [Link]

  • Kozlov, N. G., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15307. Retrieved from [Link]

  • Yeong, K. Y., et al. (2020). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Crystals, 10(4), 282. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Adamantan-1-Yl)-2-Aminoacetic Acid. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. International Journal of Molecular Sciences, 23(23), 15237. Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Retrieved from [Link]

  • Okada, Y., et al. (1999). Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solifataricus ribonuclease. I. Chemical & Pharmaceutical Bulletin, 47(8), 1089–1096. Retrieved from [Link]

  • Henkel, B., et al. (2007). Amino adamantane derivatives, methods for the production and use thereof. Google Patents.
  • Danchev, N., et al. (2013). Biological activity of adamantane analogues. ResearchGate. Retrieved from [Link]

  • Deadman, J. J., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(10), 1634–1644. Retrieved from [Link]

  • Schleyer, P. v. R. (1961). Adamantane. Organic Syntheses, 41, 1. Retrieved from [Link]

  • Wang, Y., et al. (2021). Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore. Analytical Chemistry, 93(38), 12893–12901. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of cis- and trans-copper(II) aminoethanoate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Adamantan-1-yl)-2-aminoethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chazot, P. L., et al. (1999). Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors. British Journal of Pharmacology, 127(3), 696–702. Retrieved from [Link]

  • Giraldo, O. H., et al. (2018). A guideline for reporting experimental protocols in life sciences. PeerJ, 6, e4795. Retrieved from [Link]

  • Liu, Y., et al. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Minerals, 13(7), 963. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Adamantan-1-yl)-2-aminoacetic Acid

Introduction: Navigating the Complexities of Specialized Chemical Waste The adamantane structure is known for its high lipophilicity and thermal stability.[1][2] While adamantane itself is not classified as a hazardous s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Specialized Chemical Waste

The adamantane structure is known for its high lipophilicity and thermal stability.[1][2] While adamantane itself is not classified as a hazardous substance for human health, it is recognized as being potentially harmful to aquatic life with long-lasting effects.[3][4] Amino acid derivatives, while generally of low toxicity, can present hazards, and their disposal should be handled with care.[5][6] Therefore, 2-(Adamantan-1-yl)-2-aminoacetic acid should be treated as a hazardous chemical waste with the potential for environmental harm.[3]

This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines and the official SDS that should be provided by the manufacturer. Adherence to federal, state, and local regulations is paramount.[7]

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). The following are minimum recommendations based on the potential hazards of the compound's constituent parts.

Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Eye Protection Safety goggles or a face shieldProtects against potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact with the chemical.[3]
Body Protection A laboratory coatProtects clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodAvoids inhalation of any dust or aerosols.[8]

Step-by-Step Disposal Protocol

The disposal of 2-(Adamantan-1-yl)-2-aminoacetic acid must be managed through your institution's EHS department or a licensed hazardous waste contractor.[3][7] Never dispose of this chemical down the drain or in the regular trash. [3][4]

Step 1: Waste Classification and Segregation
  • Hazardous Waste Determination: Treat all waste containing 2-(Adamantan-1-yl)-2-aminoacetic acid as hazardous chemical waste.[3][9] This includes the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, gloves).

  • Waste Segregation: Do not mix this waste with other waste streams, particularly incompatible chemicals.[3][10] It is best practice to collect aqueous waste separately from organic solvent waste.[11]

Step 2: Containerization
  • Select an Appropriate Container:

    • Solid Waste: Use a clean, sealable, and clearly labeled container made of a compatible material (e.g., polyethylene).[3]

    • Liquid Waste: For solutions, use a leak-proof carboy, also made of a compatible material.[12] Ensure the container has a secure, tight-fitting lid.

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to prevent spills and allow for expansion.[12]

Step 3: Labeling

Proper labeling is a critical component of safe waste management and is required by regulatory bodies like the EPA.[13]

  • Label Contents: Clearly label the waste container with the words "Hazardous Waste ".[13]

  • Full Chemical Name: Write the full chemical name: "2-(Adamantan-1-yl)-2-aminoacetic acid ".[3] Do not use abbreviations.

  • Composition: For mixtures, list all components and their approximate percentages or volumes.[10]

  • Hazard Identification: Indicate the potential hazards (e.g., "Harmful to Aquatic Life").

Step 4: Waste Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[3][13] This area should be close to the point of generation and under the direct supervision of laboratory personnel.[10][12]

  • Secondary Containment: Place liquid waste containers in secondary containment to prevent spills from reaching the environment.[14]

  • Storage Conditions: The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials.[3]

Step 5: Decontamination

Thoroughly decontaminate any labware or surfaces that have come into contact with 2-(Adamantan-1-yl)-2-aminoacetic acid.

  • Rinsing: Use an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.[3]

  • Rinsate Collection: Collect the initial rinsate as hazardous waste.[3][14] For containers that held highly toxic materials, the first three rinses must be collected as hazardous waste.[14]

Step 6: Final Disposal
  • Contact EHS: Arrange for the pickup and disposal of the chemical waste through your institution's EHS office.[3][7] They will have established procedures and contracts with certified hazardous waste management vendors.

  • Professional Disposal: The recommended method for disposal is incineration by a licensed hazardous waste disposal company.[3][15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Adamantan-1-yl)-2-aminoacetic acid and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Waste 2-(Adamantan-1-yl)-2-aminoacetic acid Waste (Solid, Liquid, Contaminated Materials) Assess Classify as Hazardous Waste Waste->Assess Segregate Segregate from other waste streams Assess->Segregate Solid_Container Solid Waste: Seal in a labeled, compatible container Segregate->Solid_Container Liquid_Container Liquid Waste: Collect in a labeled, compatible carboy Segregate->Liquid_Container Sharps_Container Contaminated Sharps: Place in a rigid, puncture-resistant container Segregate->Sharps_Container Label Label with: 'Hazardous Waste' Full Chemical Name Composition & Hazards Solid_Container->Label Liquid_Container->Label Sharps_Container->Label SAA Store in designated Satellite Accumulation Area (SAA) Label->SAA EHS Contact Institutional EHS or licensed hazardous waste contractor for pickup SAA->EHS Incineration Professional Incineration EHS->Incineration

Disposal workflow for 2-(Adamantan-1-yl)-2-aminoacetic acid.

Regulatory Compliance

The disposal of chemical waste is regulated by several federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16] Key regulations to be aware of include:

  • Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste from "cradle to grave".[9]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to have a written Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[17][18]

Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.

Conclusion

The responsible disposal of 2-(Adamantan-1-yl)-2-aminoacetic acid is a critical aspect of laboratory safety and environmental stewardship. By following these established protocols, researchers, scientists, and drug development professionals can minimize risks to themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for guidance on specific disposal procedures.

References

  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride.
  • Benchchem. (n.d.).
  • US Bio-Clean. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Benchchem. (n.d.). Proper Disposal of (3-Amino-4-hydroxyphenyl)
  • Lab Manager. (2021, March 1). Managing Hazardous Chemical Waste in the Lab.
  • Carl ROTH. (n.d.).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Occupational Safety and Health Administration. (n.d.).
  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • MCF Environmental Services. (n.d.).
  • U.S. Environmental Protection Agency. (2023, November 25).
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • ChemicalBook. (2023, July 19).
  • Agilent. (n.d.).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?.
  • Axil Scientific Pte Ltd. (n.d.).
  • Sigma-Aldrich. (2023, April 28).
  • Cayman Chemical. (2023, November 7).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • MDPI. (2023, August 29).
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Wikipedia. (n.d.). Adamantane.
  • Benchchem. (n.d.). Proper Disposal of 2-(Adamantan-1-yl)
  • Flinn Scientific. (2016). Biological Waste Disposal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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